molecular formula C11H7F3O4 B1272925 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione CAS No. 306935-39-7

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

カタログ番号: B1272925
CAS番号: 306935-39-7
分子量: 260.17 g/mol
InChIキー: FDLJUCOQPAGQNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is a useful research compound. Its molecular formula is C11H7F3O4 and its molecular weight is 260.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O4/c12-11(13,14)10(16)4-7(15)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLJUCOQPAGQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379541
Record name 1-(2H-1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-39-7
Record name 1-(2H-1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Introduction: A Key Intermediate in Modern Medicinal Chemistry

In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is a critical determinant of success. Among the vast repository of chemical intermediates, this compound, identified by CAS Number 306935-39-7 , has emerged as a compound of significant interest.[1][2][3] This molecule uniquely combines two pharmacologically important structural motifs: the 1,3-benzodioxole ring and a trifluoromethyl-β-diketone side chain.

The 1,3-benzodioxole moiety is a prevalent feature in numerous bioactive compounds, contributing to their pharmacological profiles and serving as a versatile scaffold in the synthesis of complex therapeutic agents.[4][5] Concurrently, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[6]

This technical guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. It covers the compound's core properties, a detailed synthesis protocol grounded in established chemical principles, robust analytical methodologies for quality control, and its applications as a strategic intermediate in the synthesis of novel therapeutics.

Section 1: Core Physicochemical and Identity Data

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in a research and development setting. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 306935-39-7[1][2][3]
Molecular Formula C₁₁H₇F₃O₄[2]
Synonym(s) 3-[3,4-(Methylenedioxy)benzoyl]-1,1,1-trifluoroacetone[3]
MDL Number MFCD01570563[3]
Purity Typically ≥97%[7][8]

Section 2: Synthesis Protocol and Mechanistic Rationale

The primary and most efficient method for synthesizing β-diketones, such as the title compound, is the Claisen condensation. This reaction involves the base-mediated condensation between a ketone and an ester to form a β-keto ester or, in this case, a β-diketone.

Expertise & Causality: The Choice of Reagents

The selected protocol utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to ensure the complete and regioselective deprotonation of the starting ketone (1-(1,3-benzodioxol-5-yl)ethan-1-one). The use of LDA at low temperatures (-78 °C) is critical to prevent side reactions and ensure the kinetic enolate is formed, leading to a cleaner reaction profile. The acylating agent, 2,2,2-trifluoroethyl trifluoroacetate, is chosen for its high reactivity, which facilitates an efficient reaction with the lithium enolate.[9]

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Purification Ketone 1-(1,3-benzodioxol-5-yl)ethan-1-one Enolate Lithium Enolate Intermediate Ketone->Enolate -78 °C LDA LDA in THF LDA->Enolate AcylatingAgent 2,2,2-trifluoroethyl trifluoroacetate Intermediate Acylated Intermediate AcylatingAgent->Intermediate Workup Aqueous Work-up (e.g., NH4Cl) Purification Column Chromatography Workup->Purification FinalProduct 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione Purification->FinalProduct G cluster_workflow Analytical & QC Workflow cluster_tests Analytical Tests Sample Synthesized Product Batch Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC/UPLC (Purity Assay) Prep->HPLC GCMS GC-MS (Impurity Profile) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Data Data Analysis & Interpretation HPLC->Data GCMS->Data NMR->Data Report Certificate of Analysis (CoA) Generation Data->Report G cluster_synthesis Scaffold Elaboration Intermediate 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione Reaction Reaction with (e.g., Hydrazines, Amidines) Intermediate->Reaction Scaffold Heterocyclic Scaffolds (Pyrazoles, Pyrimidines, etc.) Reaction->Scaffold Library Compound Library for Screening Scaffold->Library Hit Hit Identification Library->Hit Lead Lead Optimization Hit->Lead

Sources

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated β-diketone of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, presents a detailed, mechanistically-grounded synthetic protocol, outlines robust methods for its structural characterization, and explores its potential applications as a versatile synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features—the pharmaceutically relevant 1,3-benzodioxole moiety and the bio-potentiating trifluoromethyl group—in the design of novel chemical entities.

Part 1: Core Molecular Profile and Safety Data

This compound is a specialized organic compound valued as a building block in synthetic chemistry. Its structure incorporates the 1,3-benzodioxole ring system, a motif present in numerous bioactive molecules, fused with a trifluorinated β-diketone side chain. This combination makes it a precursor for creating complex molecular architectures with potential therapeutic applications.[1]

Physicochemical and Identification Data

The fundamental properties of the title compound are summarized below, providing essential data for experimental design and material handling.

PropertyValueSource
Chemical Name This compound
CAS Number 306935-39-7[2]
Molecular Formula C₁₁H₇F₃O₄
Molecular Weight 260.17 g/mol Calculated
Purity Typically available at ≥97%[3][4]
Synonyms 1-(benzo[d][5]dioxol-5-yl)-4,4,4-trifluoro-butane-1,3-dione
Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound presents specific hazards that require appropriate personal protective equipment (PPE) and engineering controls.

  • GHS Hazard Statements: Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of β-diketones is a cornerstone of organic chemistry, with the Claisen condensation reaction being a primary and effective method.[6] For this compound, a robust synthesis can be achieved via the condensation of an appropriate acetophenone derivative with a trifluoroacetylating agent. This approach is guided by established protocols for analogous fluorinated diketones.[6][7]

Proposed Synthetic Protocol

The following protocol details a laboratory-scale synthesis.

Reaction Scheme:

Synthesis_Scheme reactant1 1-(1,3-Benzodioxol-5-yl)ethanone p1 reactant1->p1 reactant2 Ethyl Trifluoroacetate reactant2->p1 plus + plus->p1 product 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione reagents 1. NaH (Sodium Hydride) 2. Dry THF, 0°C to RT 3. Acidic Workup (e.g., dil. HCl) p2 p1->p2 p2->product p2->reagents

Caption: Proposed synthesis via Claisen condensation.

Step-by-Step Methodology:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.5 mmol, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil and suspend it in 20 mL of dry tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Enolate Formation: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1 mmol) in 10 mL of dry THF. Add this solution dropwise to the stirred NaH suspension at 0°C. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the sodium enolate.[7]

  • Acylation: Add ethyl trifluoroacetate (1.2 mmol) dropwise to the reaction mixture at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours under a nitrogen atmosphere.[7]

  • Workup and Purification: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the flask back to 0°C and carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure diketone.[7]

Mechanistic Rationale

The choice of reagents is critical for success. Sodium hydride (NaH) serves as a strong, non-nucleophilic base, which selectively deprotonates the α-carbon of the acetophenone starting material to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group is a potent electron-withdrawing group, enhancing the electrophilicity of the ester and facilitating the acylation. The reaction concludes with an acidic workup to neutralize the reaction mixture and protonate the product, yielding the final β-diketone.

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Analytical Techniques

The following workflow ensures a comprehensive characterization of the final product.

QC_Workflow start Purified Product from Column Chromatography nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (HRMS) (Verify Molecular Formula) start->ms ftir FTIR Spectroscopy (Identify Functional Groups) start->ftir purity Purity Assessment (HPLC or Elemental Analysis) nmr->purity ms->purity ftir->purity final Structurally Confirmed and Pure Compound purity->final

Caption: Workflow for product purification and analysis.

Expected Spectroscopic Signatures

While experimental data must be acquired, the expected signals can be predicted based on the molecular structure. β-Diketones exist as a mixture of keto and enol tautomers, which will be reflected in the spectra.

TechniqueExpected Characteristic Signals
¹H NMR - Aromatic protons on the benzodioxole ring (approx. 6.8-7.5 ppm).- Methylene protons of the dioxole ring (-O-CH₂-O-) as a singlet (approx. 6.0 ppm).- Methylene protons (-CH₂-) adjacent to the carbonyls in the keto form.- A vinyl proton (-CH=) in the enol form.- A broad enolic hydroxyl (-OH) signal (can be >10 ppm).
¹³C NMR - Two distinct carbonyl carbons (C=O) (approx. 180-200 ppm, one shifted upfield in enol form).- Aromatic and dioxole carbons.- A trifluoromethyl carbon (CF₃) signal, visible as a quartet due to C-F coupling.
¹⁹F NMR - A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
FTIR (cm⁻¹) - Strong C=O stretching frequencies for the diketone system (approx. 1650-1720 cm⁻¹).- C-F stretching bands (approx. 1100-1300 cm⁻¹).- Aromatic C=C and C-H stretching.
HRMS - The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₁H₇F₃O₄, confirming the elemental composition.

Part 4: Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile intermediate.

The 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a "privileged scaffold" in medicinal chemistry. It is a structural component of numerous natural products and synthetic drugs. Its inclusion in a molecule can modulate metabolic stability and receptor binding affinity. For instance, this core is found in the antiepileptic drug stiripentol, demonstrating its acceptance in clinically approved therapeutics.[5] Its role as a building block for compounds with anti-inflammatory, neuroprotective, and anti-tumor properties is also well-documented.[1]

The Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group is a widely used strategy in modern drug design. This group can significantly enhance a molecule's:

  • Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

  • Lipophilicity: Increasing membrane permeability and oral bioavailability.

  • Binding Affinity: Through favorable electrostatic and hydrophobic interactions with protein targets.

Synthetic Utility

This compound is an ideal starting point for synthesizing more complex heterocyclic systems (e.g., pyrazoles, isoxazoles) by reacting the 1,3-dicarbonyl unit with dinucleophiles like hydrazine or hydroxylamine. This allows for the rapid generation of compound libraries for high-throughput screening in drug discovery campaigns. A similar β-diketone, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione, serves as a vital precursor for the anti-inflammatory drug Celecoxib, underscoring the industrial relevance of this compound class.[6]

Conclusion

This compound is a high-value chemical intermediate that strategically combines two important pharmacophores. Its synthesis is achievable through well-established chemical transformations, and its structure can be rigorously confirmed with standard analytical methods. For researchers in drug discovery and materials science, this compound offers a reliable and potent starting material for the development of novel, high-performance molecules.

References

  • (E)-1-(Benzo[d][2][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]
  • 1-(Benzo[d][2][6]dioxol-5-yl)-4,4-difluorobutane-1,3-dione. ChemBK. [Link]
  • 1-(1,3-Benzodioxol-5-yl)butan-1-one. National Institutes of Health (NIH). [Link]
  • (PDF) 1-(1,3-Benzodioxol-5-yl)ethanone.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • 1-(1,3-Benzodioxol-5-yl)butane-1,4-diol | C11H14O4. PubChem. [Link]
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). [Link]
  • The Synthesis of 1-(4-Triethoxysilyl)phenyl)
  • 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in synthetic and medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, and spectroscopic profile. It provides an in-depth analysis of its synthesis, focusing on the Claisen condensation, and explores its rich chemical reactivity, which is dominated by its keto-enol tautomerism and the strong electron-withdrawing nature of the trifluoromethyl group. Furthermore, this guide discusses its applications as a versatile building block for synthesizing heterocyclic compounds, which are relevant to drug discovery and materials science.

Chemical Identity and Structure

This compound, also known as 3-[3,4-(Methylenedioxy)benzoyl]-1,1,1-trifluoroacetone, is a specialized organic compound featuring three key functional components: a 1,3-benzodioxole ring system, a β-diketone core, and a terminal trifluoromethyl (CF₃) group.[1][2] This unique combination of moieties imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.

  • 1,3-Benzodioxole Moiety: This group, also known as methylenedioxyphenyl, is a common pharmacophore found in numerous biologically active molecules. It can participate in various metabolic pathways and often contributes to the molecule's overall pharmacological profile.

  • β-Diketone Core: The 1,3-dione functionality is the reactive heart of the molecule. The methylene bridge flanked by two carbonyl groups exhibits significant acidity and exists in a dynamic equilibrium with its enol tautomers. This core is a powerful chelating agent for metal ions and a versatile precursor for the synthesis of various heterocyclic systems.[3]

  • Trifluoromethyl Group: The presence of the strongly electron-withdrawing CF₃ group significantly influences the molecule's properties. It enhances the acidity of the methylene protons, shifts the keto-enol equilibrium, and increases the molecule's lipophilicity and metabolic stability—properties often sought in drug development.[4]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Data for the specific title compound is limited in public literature; therefore, data for a structurally analogous compound, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, is included for comparison where applicable.[5][6][7]

PropertyValueSource
Molecular Formula C₁₁H₇F₃O₄[2]
Molecular Weight 260.17 g/mol Calculated
CAS Number 306935-39-7[1]
Appearance Solid (predicted)General knowledge
Melting Point 44-46°C (for tolyl analog)[7]
Boiling Point 269.9±35.0 °C (predicted for tolyl analog)[7]
Purity Typically ≥97%[8][9]

Synthesis and Purification

The most common and efficient method for synthesizing β-diketones like the title compound is the Claisen condensation . This reaction involves the acylation of a ketone enolate with an ester.[10]

For the synthesis of this compound, the reaction proceeds between 1-(1,3-benzodioxol-5-yl)ethan-1-one (also known as 3',4'-(methylenedioxy)acetophenone) and an ethyl trifluoroacetate in the presence of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[10]

Synthetic Workflow

The process involves the deprotonation of the acetophenone starting material to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. A subsequent elimination of the ethoxide leaving group yields the β-diketone product.

G cluster_reactants Reactants cluster_process Process Reactant1 1-(1,3-Benzodioxol-5-yl)ethan-1-one Step1 1. Enolate Formation (Deprotonation of Ketone) Reactant1->Step1 Reactant2 Ethyl Trifluoroacetate Step2 2. Nucleophilic Acyl Substitution (Claisen Condensation) Reactant2->Step2 Base Strong Base (e.g., NaH) Base->Step1 Step1->Step2 Step3 3. Acidic Workup (Neutralization) Step2->Step3 Step4 4. Purification (Extraction & Crystallization) Step3->Step4 Product 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione Step4->Product

Caption: General workflow for Claisen condensation synthesis.

Detailed Experimental Protocol

Causality: The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation of the ketone's α-carbon without competing side reactions. Anhydrous conditions are paramount as the base and the intermediate enolate are highly reactive towards protic solvents like water.

  • Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) as a mineral oil dispersion. Anhydrous solvent (e.g., diethyl ether or THF) is added.[11]

  • Enolate Formation : A solution of 1-(1,3-benzodioxol-5-yl)ethan-1-one (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred base suspension at 0°C. The mixture is then allowed to stir at room temperature for 1-2 hours to ensure complete enolate formation.

  • Acylation : The reaction mixture is cooled again to 0°C, and ethyl trifluoroacetate (1.2 equivalents) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.[10]

  • Workup and Isolation : The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 10% HCl) until the pH is neutral.[12] The aqueous layer is extracted multiple times with ethyl acetate.

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Chemical Reactivity and Mechanistic Insights

Keto-Enol Tautomerism

A defining characteristic of β-diketones is their existence as an equilibrium mixture of diketo and enol tautomers.[13] For asymmetric trifluoromethyl-β-diketones, two distinct chelated cis-enol forms are possible.[14][15]

The strong inductive effect of the CF₃ group significantly increases the acidity of the central methylene protons and influences the position of the tautomeric equilibrium. Spectroscopic evidence from NMR, IR, and UV studies on similar compounds indicates that trifluoromethyl-β-diketones predominantly exist as a mixture of two intramolecularly hydrogen-bonded enol forms in nonpolar media.[14] The equilibrium generally favors the enol form where the double bond is in conjugation with the aromatic ring, as this maximizes electronic stabilization.[14]

Caption: Keto-enol tautomerism in asymmetric β-diketones.

Note: Due to system limitations, the DOT script above uses placeholders for chemical structure images. The diagram illustrates the equilibrium between the central keto form and the two possible enol tautomers.

Heterocycle Synthesis: The Knorr Pyrazole Synthesis

The 1,3-dicarbonyl moiety is an exceptionally useful precursor for synthesizing five- and six-membered heterocyclic rings. A classic example is the reaction with hydrazine derivatives to form pyrazoles, a scaffold prevalent in many pharmaceuticals.[16]

In this reaction, hydrazine hydrate (NH₂NH₂) condenses with the β-diketone.[17][18] The reaction proceeds via initial nucleophilic attack by one of the hydrazine nitrogens on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration.[19][20] Due to the electronic asymmetry induced by the CF₃ group, the initial attack and subsequent cyclization can be regioselective. The more electrophilic carbonyl carbon, adjacent to the CF₃ group, is often the preferred site of initial attack. This leads to the formation of a pyrazole ring with the trifluoromethyl group at the 5-position.

This one-pot conversion is highly efficient and provides a direct route to complex, functionally diverse pyrazoles from readily available ketones and acid chlorides (via the in-situ formed diketone).[16]

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in several research areas.

  • Pharmaceutical Intermediates : The benzodioxole moiety is a key component in various bioactive compounds.[21] The pyrazole ring, readily formed from this diketone, is a core structure in many drugs, including anti-inflammatory agents like Celecoxib. While not a direct precursor to Celecoxib, its analogs are used for such purposes, highlighting the importance of this class of compounds.[4][10]

  • Building Block for Novel Heterocycles : Beyond pyrazoles, the diketone can react with a variety of binucleophiles (e.g., hydroxylamine, ureas, guanidines) to generate a diverse library of heterocyclic compounds for screening in drug discovery programs.[16]

  • Ligands for Metal Complexes : As a β-diketone, it can act as a bidentate ligand to form stable chelate complexes with a wide range of metal ions. These complexes can have applications in catalysis, materials science, and as analytical reagents.[3]

Safety and Handling

Based on data for analogous compounds and general GHS classifications for diones, this chemical should be handled with care.

  • Hazards : May cause skin irritation, serious eye irritation, and respiratory irritation.[9]

  • Precautions : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.[9]

Conclusion

This compound is a highly functionalized molecule with significant potential in organic synthesis. Its reactivity is governed by the interplay between the benzodioxole ring, the versatile β-diketone core, and the electron-withdrawing trifluoromethyl group. A thorough understanding of its synthesis, tautomeric nature, and reactivity in cyclocondensation reactions provides researchers with a powerful tool for constructing complex molecular architectures, particularly for the development of novel heterocyclic compounds relevant to the pharmaceutical and materials science industries.

References

  • Journal of the American Chemical Society. Reactions of cyclic 1,3-diketones with hydrazine. Mechanism of cinnolino[5,4,3-cde]cinnoline formation.
  • Sloop, J. C. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.
  • Stille, J. K., & Ertz, R. (1966). Reactions of cyclic 1,3-diketones with hydrazine. Mechanism of cinnolino[5,4,3-cde]cinnoline formation. Unusual oxidation as a result of steric crowding.
  • Sloop, J. C. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. SciSpace.
  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia.
  • García, E., et al. Keto-enol tautomerism of the fluorinated diketones.
  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • PubChem. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
  • Sigma-Aldrich. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.
  • PubChem. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione.
  • ChemicalBook. 4,4,4-TRIFLUORO-1-(3-METHOXY-PHENYL)-BUTANE-1,3-DIONE.
  • ChemBK. 4,4,4-Trifluoro-1-(4-Methylphenyl)butane-1,3-dione.
  • Apollo Scientific. 1,3-Benzodioxol-5-yl-4,4,4-trifluorobutane-1,3-dione.
  • Echemi. This compound.
  • Fisher Scientific. This compound, 97%, Thermo Scientific.
  • Fisher Scientific. This compound, 97%, Thermo Scientific.
  • MDPI. (2021).
  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
  • Prakash Academy. (2012). AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine. YouTube.
  • ChemBK. 1-(Benzo[d][17][18]dioxol-5-yl)-4,4-difluorobutane-1,3-dione.
  • MDPI. (2022). (E)-1-(Benzo[d][17][18]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry.
  • Sloop, J. C. (2001). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
  • ChemicalBook. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione.
  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Sigma-Aldrich. 1-(1,3-BENZODIOXOL-5-YL)-3-(4-CYCLOHEXYLANILINO)-1-PROPANONE.

Sources

An In-depth Technical Guide to the Physical Properties of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone, represents a class of compounds of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties, influencing the acidity of the methylene bridge and the chelating ability of the dione moiety. The 1,3-benzodioxole (or methylenedioxyphenyl) group is a common scaffold in pharmacologically active compounds. This guide provides a comprehensive overview of the known physical properties of this compound, offers insights into its probable synthetic pathways, and presents a comparative analysis with structurally related analogs to extrapolate its expected characteristics.

Chemical Identity and Structure

The foundational step in understanding the physical properties of a compound is to establish its precise chemical identity.

  • Chemical Name: this compound[1][2]

  • Synonyms: 3-[3,4-(Methylenedioxy)benzoyl]-1,1,1-trifluoroacetone[1]

  • CAS Number: 306935-39-7[1][2]

  • Molecular Formula: C₁₁H₇F₃O₄[2]

  • Molecular Weight: 260.17 g/mol

The structure, illustrated below, features a central 1,3-dione system flanked by a trifluoromethyl group and a 1,3-benzodioxole ring. This arrangement is crucial for its chemical reactivity and physical behavior.

Caption: Chemical structure of this compound.

Known and Estimated Physical Properties

Table 1: Summary of Known Physical Properties

PropertyValueSource
Physical State SolidFisher Scientific MSDS
Appearance Light yellowFisher Scientific MSDS
Purity 97%Thermo Scientific[3][4]

Due to the scarcity of experimental data, a comparative analysis with analogous compounds is invaluable for predicting the physical behavior of the target molecule.

Table 2: Comparative Analysis of Physical Properties with Structurally Similar Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 260.17Not ReportedNot Reported
4,4,4-Trifluoro-1-phenyl-1,3-butanedione216.1638-40224
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione230.18Not ReportedNot Reported
2-Trifluoroacetyl-1,3-cyclopentanedione194.11138-140Not Reported

Analysis and Extrapolation:

  • Melting Point: The introduction of the benzodioxole ring system, which is larger and more polar than the simple phenyl or tolyl groups, is expected to increase intermolecular forces (dipole-dipole interactions and van der Waals forces). Furthermore, the ability of the 1,3-dione to form strong hydrogen bonds in the solid state, as seen in similar structures, would also contribute to a higher melting point. Therefore, it is reasonable to predict that the melting point of this compound is significantly higher than that of its phenyl analog (38-40 °C), likely falling in the range of the cyclic analog (138-140 °C) or higher.

  • Boiling Point: A similar trend is expected for the boiling point. The increased molecular weight and polarity should lead to a higher boiling point compared to the phenyl derivative (224 °C).

  • Solubility: The presence of the trifluoromethyl group generally increases lipophilicity. However, the dione functionality and the ether linkages in the benzodioxole ring can participate in hydrogen bonding with protic solvents. It is anticipated that the compound will exhibit moderate solubility in polar organic solvents such as acetone, ethyl acetate, and dichloromethane, and lower solubility in nonpolar solvents like hexanes. Its solubility in water is expected to be low.

Probable Synthetic Pathway

While a specific synthesis for this compound is not detailed in the readily available literature, the synthesis of analogous fluorinated β-diketones is well-documented. A common and efficient method is the Claisen condensation .

This reaction involves the acylation of a ketone with an ester in the presence of a strong base. For the target molecule, the likely precursors would be 3',4'-(methylenedioxy)acetophenone and an ethyl trifluoroacetate.

Experimental Workflow: Claisen Condensation

G cluster_0 Reaction Setup cluster_1 Workup and Purification start Start reactants Combine 3',4'-(methylenedioxy)acetophenone and ethyl trifluoroacetate in an anhydrous solvent (e.g., THF). start->reactants base Add a strong base (e.g., NaH or LDA) dropwise at reduced temperature. reactants->base reaction Stir the mixture at room temperature for several hours to allow the condensation to proceed. base->reaction quench Quench the reaction with a dilute acid. reaction->quench extract Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the organic layer with brine and dry over Na2SO4. extract->wash concentrate Concentrate the solution under reduced pressure. wash->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify end Obtain pure product purify->end

Caption: A probable experimental workflow for the synthesis of the title compound.

Spectroscopic Characterization

Although specific spectra for this compound are not published, the expected spectroscopic data can be inferred from its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylene protons of the dioxole group, and a signal for the methylene protons between the two carbonyl groups. The enol form would show a characteristic downfield signal for the enolic proton.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbons, the carbons of the aromatic ring, the methylene carbon of the dioxole, the methylene carbon of the dione backbone, and the trifluoromethyl carbon (which would appear as a quartet due to coupling with fluorine).

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the dione, as well as C-O stretching from the benzodioxole moiety and C-F stretching from the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Conclusion

This compound is a compound with significant potential, yet its physical properties are not extensively documented in publicly accessible literature. This guide has consolidated the known information and provided scientifically reasoned estimations for its key physical characteristics based on a comparative analysis of structurally related compounds. The proposed synthetic route via Claisen condensation offers a reliable method for its preparation. Further experimental investigation is warranted to precisely determine its physical and chemical properties, which will undoubtedly facilitate its application in drug discovery and materials science.

References

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
  • Joshi, K. C., Pathak, V. N., & Bhargava, S. (2010). Chemistry of Fluorinated 1,3-Diketones and Related Compounds. Journal of the Indian Chemical Society, 87(1), 1-17. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence a molecule's pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis pathway, experimental protocols, and characterization of this compound.

Introduction: The Significance of Fluorinated β-Diketones

Fluorinated β-diketones are valuable building blocks in organic synthesis, particularly for the creation of heterocyclic compounds and as ligands in coordination chemistry. The introduction of a trifluoromethyl group often imparts unique electronic properties and enhanced stability to the parent molecule. This compound incorporates the 1,3-benzodioxole moiety, a common scaffold in natural products and pharmacologically active compounds, making it a molecule of significant interest for further chemical exploration.

The Synthetic Pathway: A Claisen Condensation Approach

The most direct and widely employed method for the synthesis of β-diketones is the Claisen condensation.[1] This reaction involves the base-mediated condensation of a ketone with an ester to form a new carbon-carbon bond.[2] For the synthesis of this compound, the key precursors are 1-(1,3-benzodioxol-5-yl)ethanone (also known as acetopiperone) and an ethyl trifluoroacetate.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 1-(1,3-Benzodioxol-5-yl)ethanone C Claisen Condensation A->C B Ethyl Trifluoroacetate B->C D This compound C->D

Caption: Overall synthesis workflow.

Mechanistic Insights

The Claisen condensation proceeds through a series of well-understood steps, initiated by the deprotonation of the α-carbon of the ketone by a strong base.

  • Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from 1-(1,3-benzodioxol-5-yl)ethanone to form a resonance-stabilized enolate. The use of a strong, non-nucleophilic base like NaH is often preferred to avoid side reactions.[3]

  • Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This step forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone product.

  • Deprotonation of the Product: The resulting β-diketone is more acidic than the starting ketone. Therefore, it is readily deprotonated by the ethoxide generated in the previous step. This final deprotonation is often the driving force for the reaction, shifting the equilibrium towards the product.[4]

  • Acidic Workup: A final acidic workup is necessary to protonate the enolate of the β-diketone and isolate the neutral product.

A diagram of the reaction mechanism is presented below:

G A Step 1: Enolate Formation B Step 2: Nucleophilic Attack A->B C Step 3: Elimination B->C D Step 4: Deprotonation C->D E Step 5: Protonation D->E

Caption: Claisen condensation mechanism steps.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from a similar Claisen condensation procedure for the synthesis of a related β-diketone.[5]

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )
1-(1,3-Benzodioxol-5-yl)ethanoneC₉H₈O₃164.16
Ethyl trifluoroacetateC₄H₅F₃O₂142.08
Sodium hydride (60% dispersion in oil)NaH24.00
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11
Dilute Hydrochloric Acid (1 M)HCl36.46
Dichloromethane (DCM)CH₂Cl₂84.93
Anhydrous Magnesium SulfateMgSO₄120.37
Reaction Procedure
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to anhydrous THF.

  • Addition of Ketone: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Enolate Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Addition of Ester: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.

  • Column Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Purification via Copper Chelate: A common method for purifying β-diketones involves the formation of a copper(II) chelate.[6]

    • Dissolve the crude product in a suitable solvent.

    • Add an aqueous solution of copper(II) acetate.

    • The copper chelate will precipitate and can be collected by filtration.

    • The purified β-diketone can be recovered by treating the copper chelate with a strong acid.

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole group, and the methylene protons of the butane-1,3-dione backbone. The enol form will show a characteristic downfield signal for the enolic proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the carbons of the benzodioxole ring, and the trifluoromethyl group (which will appear as a quartet due to C-F coupling).[7]

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the trifluoromethyl group.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) of the diketone and the C-O bonds of the benzodioxole ring.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of this compound via a Claisen condensation reaction. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable fluorinated β-diketone can be obtained in good yield and high purity. The information provided herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis of novel fluorinated compounds for various scientific applications.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Rico-Molina, M., Altarejos, J., & Salido, S. (2024). (E)-1-(Benzo[d][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI.
  • ResearchGate. (n.d.). Experimental section: 1H, 13C, 11B and 19F-NMR spectra were recorded with Jeol ECS 400 MHz and Bruker 700 MHz spectrometers.
  • MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones.
  • Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation.
  • YouTube. (2022, November 4). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem.
  • Gerhardt, W. (n.d.). Fluorine NMR.
  • University of Babylon. (n.d.). The Claisen Condensation.
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902.
  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • ChemBK. (n.d.). 1-(Benzo[d][7]dioxol-5-yl)-4,4-difluorobutane-1,3-dione.
  • Kumar, M. K., et al. (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1705.
  • Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
  • ResearchGate. (n.d.). (E)-1-(Benzo[d][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.
  • YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |.
  • Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(2), o383.
  • ResearchGate. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
  • ResearchGate. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone.
  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction.

Sources

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in synthetic and medicinal chemistry. While this compound is commercially available, detailed synthetic protocols and characterization data are not extensively reported in peer-reviewed literature. This guide, therefore, synthesizes information from established chemical principles, data on analogous compounds, and the known reactivity of its constituent moieties to provide a robust framework for its synthesis, characterization, and potential applications.

Compound Identification and IUPAC Nomenclature

The formal IUPAC name for the compound is This compound . It is also known by synonyms such as 3-[3,4-(Methylenedioxy)benzoyl]-1,1,1-trifluoroacetone[1].

Key Identifiers:

IdentifierValue
CAS Number 306935-39-7[1][2]
Molecular Formula C₁₁H₇F₃O₄[2]
Molecular Weight 260.17 g/mol
Structure

Synthetic Approach: The Claisen Condensation

The most logical and widely employed method for the synthesis of β-diketones is the Claisen condensation[3]. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a new carbon-carbon bond.

Proposed Synthetic Pathway

The synthesis of this compound would proceed via a crossed Claisen condensation between 1-(1,3-benzodioxol-5-yl)ethan-1-one (piperonyl methyl ketone) and a trifluoroacetylating agent, such as ethyl trifluoroacetate. The use of a strong, non-nucleophilic base is crucial to facilitate the deprotonation of the ketone to form the reactive enolate.

G cluster_reactants Reactants & Reagents reactant1 1-(1,3-Benzodioxol-5-yl)ethan-1-one intermediate Enolate Intermediate reactant1->intermediate Deprotonation reactant2 Ethyl Trifluoroacetate reactant2->intermediate Nucleophilic Attack base Strong Base (e.g., NaH, LDA) solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) workup Aqueous Acidic Workup intermediate->workup product 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione workup->product Protonation G cluster_applications Potential Applications cluster_details Specific Research Areas center_node 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione app1 Coordination Chemistry & Lanthanide Complexes center_node->app1 Chelating Agent app2 Medicinal Chemistry & Drug Discovery center_node->app2 Bioactive Scaffold app3 Materials Science center_node->app3 Precursor for Functional Materials detail1a Luminescent Materials app1->detail1a detail1b Catalysis app1->detail1b detail2a Antitumor Agents app2->detail2a detail2b Antimicrobial Agents app2->detail2b detail3a Metal-Organic Frameworks (MOFs) app3->detail3a detail3b Vapor Deposition Precursors app3->detail3b

Sources

Potential therapeutic targets of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Authored by: A Senior Application Scientist

Foreword: Charting a Course for a Novel Therapeutic Candidate

The intersection of well-established pharmacophores with unique chemical modifications presents a fertile ground for the discovery of novel therapeutic agents. This guide focuses on such a candidate: This compound . While direct biological data on this specific molecule is nascent, its constituent moieties—the 1,3-benzodioxole ring and the trifluorinated β-dicarbonyl system—are present in numerous compounds with significant and well-characterized biological activities.

This document serves as a strategic and technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a static review but as a dynamic guide to systematically uncover and validate the therapeutic potential of this promising compound. We will proceed from a foundation of established knowledge on related structures to propose a logical, data-driven pathway for investigation, complete with detailed experimental protocols and the rationale behind each step. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed research is robust, reproducible, and ultimately, translatable.

Part 1: Deconstruction of the Core Structure and Hypothesis of Therapeutic Potential

The therapeutic potential of this compound can be logically inferred from the known activities of its two primary structural components: the 1,3-benzodioxole group and the 4,4,4-trifluorobutane-1,3-dione tail.

The 1,3-Benzodioxole Moiety: A Privileged Scaffold in Drug Discovery

The 1,3-benzodioxole ring system is a common feature in natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its prevalence stems from its ability to act as a bioisostere for catechol, its role in modulating metabolic stability, and its capacity to engage in specific interactions with biological targets.

Key therapeutic activities associated with 1,3-benzodioxole derivatives include:

  • Anticancer Properties : Numerous 1,3-benzodioxole-containing compounds have demonstrated potent anti-proliferative effects against a range of cancer cell lines.[3][4][5] Mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][3]

  • Enzyme Inhibition : The 1,3-benzodioxole group is a well-known inhibitor of cytochrome P450 enzymes, which can influence the metabolism and efficacy of co-administered drugs.[6] This property is leveraged in the antiepileptic drug Stiripentol.[7] More targeted inhibitory activities have also been reported, such as the dual inhibition of c-Src and Abl kinases.[8]

  • Antimicrobial and Anti-inflammatory Effects : Derivatives have also shown promise as antimicrobial and anti-inflammatory agents.[9]

The 4,4,4-trifluorobutane-1,3-dione System: A Potent Metal Chelator and Enzyme Inhibitor

The β-dicarbonyl motif of the 1,3-dione system is a strong chelator of metal ions, a property that can be exploited for therapeutic intervention. The presence of a terminal trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbons and the acidity of the enol proton, making it a potent inhibitor of various enzymes.

Compounds with a similar trifluoromethyl-β-dicarbonyl structure are known to target:

  • Metalloenzymes : The ability to chelate metal ions, particularly zinc, makes this scaffold a candidate for inhibiting metalloenzymes such as matrix metalloproteinases (MMPs), which are crucial in cancer invasion and metastasis.

  • Serine Hydrolases : The electrophilic nature of the carbonyls can lead to the formation of stable hemiacetals with active site serine residues, effectively inhibiting enzymes like fatty acid amide hydrolase (FAAH) or prolyl oligopeptidase (POP).

  • Receptor Tyrosine Kinases (RTKs) : Derivatives of 1,3-diones have been explored as inhibitors of RTKs like c-Met, which are often dysregulated in cancer.[10][11]

Integrated Hypothesis: Potential Therapeutic Targets

Based on the activities of its constituent parts, we hypothesize that this compound is a multi-target candidate with primary potential in oncology . The proposed mechanism centers on the dual action of its structural motifs: the 1,3-benzodioxole group guiding the molecule to specific biological sites and the trifluorinated β-dicarbonyl engaging with key enzymatic targets.

Primary Hypothesized Targets:

  • Receptor Tyrosine Kinases (RTKs) : Specifically, those implicated in cancers where 1,3-dione derivatives have shown activity, such as c-Met.[11][12]

  • Tubulin : The 1,3-benzodioxole scaffold is known to interact with the colchicine binding site of tubulin.[3]

  • P-glycoprotein (P-gp) Efflux Pump : The potential to overcome multi-drug resistance by inhibiting P-gp is a known attribute of some benzodioxole derivatives.[13]

  • Thioredoxin Reductase (TrxR) : The trifluoromethyl-β-dicarbonyl could potentially interact with the active site of TrxR, an enzyme often overexpressed in cancer cells.[6]

The following sections will outline a comprehensive research plan to systematically investigate these hypotheses.

Part 2: A Phased Approach to Target Identification and Validation

A structured, multi-phase approach is essential to efficiently evaluate the therapeutic potential of our candidate compound. This process begins with broad phenotypic screening and progressively narrows the focus to specific molecular targets and mechanisms of action.

Phase 1: Broad-Spectrum In Vitro Profiling

The initial phase aims to confirm the hypothesized anticancer activity and gather preliminary data on the compound's potency and selectivity.

2.1 Experimental Protocol: Multi-Panel Cancer Cell Line Screening

Objective : To determine the cytotoxic and anti-proliferative activity of this compound across a diverse panel of human cancer cell lines.

Methodology :

  • Cell Line Panel : Select a panel of at least 20-30 cancer cell lines representing various tumor types (e.g., lung, breast, colon, leukemia, melanoma). Include cell lines known to overexpress the hypothesized targets (e.g., H460 and A549 for c-Met).[11]

  • Compound Preparation : Synthesize and purify the title compound. Prepare a stock solution in DMSO and create a series of dilutions.

  • Cell Seeding : Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment : Treat the cells with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assay : Assess cell viability using a standard MTT or resazurin-based assay.[14]

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Summary of IC50 Values
Cell LineTumor TypeHypothesized Target OverexpressionIC50 (µM)
H460NSCLCc-MetExperimental Value
A549NSCLCc-MetExperimental Value
MCF-7Breast-Experimental Value
MDA-MB-231Breast (Triple Negative)-Experimental Value
HT-29Colorectal-Experimental Value
K562Leukemia-Experimental Value
............
Phase 2: Elucidation of the Cellular Mechanism of Action

Based on the results of the initial screening, select the most sensitive cell lines for in-depth mechanistic studies.

2.2 Experimental Protocol: Cell Cycle Analysis

Objective : To determine if the compound induces cell cycle arrest.

Methodology :

  • Treat sensitive cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Harvest, fix, and stain the cells with propidium iodide (PI).

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

2.3 Experimental Protocol: Apoptosis Induction Assay

Objective : To determine if the compound induces programmed cell death.

Methodology :

  • Treat sensitive cells as described for cell cycle analysis.

  • Stain cells with Annexin V-FITC and PI.

  • Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Confirm apoptosis by Western blot analysis of key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax/Bcl-2 ratio).[3]

Visualization: Proposed Workflow for Initial Cellular Screening

G cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: Cellular Mechanism of Action synthesis Compound Synthesis & Purity QC screening Multi-Panel Cancer Cell Line Screen (MTT Assay) synthesis->screening ic50 IC50 Determination screening->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Select Sensitive Cell Lines apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select Sensitive Cell Lines western_blot Western Blot for Apoptotic Markers cell_cycle->western_blot apoptosis->western_blot

Caption: Workflow for initial in vitro profiling and cellular mechanism of action studies.

Phase 3: Identification of Molecular Targets

This phase will employ a combination of in silico and experimental approaches to identify the direct molecular targets of the compound.

2.4 In Silico Approach: Molecular Docking

Objective : To predict the binding affinity and mode of interaction of the compound with the hypothesized targets.

Methodology :

  • Obtain the 3D structures of the target proteins (c-Met, tubulin, P-gp, TrxR) from the Protein Data Bank (PDB).

  • Prepare the protein and ligand structures for docking using appropriate software (e.g., AutoDock, Schrödinger Suite).

  • Perform molecular docking simulations to predict the binding poses and estimate the binding energy.

  • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site residues of the target proteins.

2.5 Experimental Protocol: Kinase Inhibition Assay

Objective : To experimentally validate the inhibition of hypothesized kinase targets.

Methodology :

  • Utilize a commercial kinase profiling service or in-house enzymatic assays (e.g., ADP-Glo™, LanthaScreen™) to test the compound's inhibitory activity against a panel of kinases, with a focus on RTKs like c-Met, VEGFR2, EGFR, and non-receptor tyrosine kinases like c-Src.[12]

  • Determine the IC50 of the compound for any inhibited kinases.

2.6 Experimental Protocol: Tubulin Polymerization Assay

Objective : To determine if the compound directly inhibits tubulin polymerization.

Methodology :

  • Use a commercially available tubulin polymerization assay kit.

  • Incubate purified tubulin with the compound at various concentrations in a polymerization-promoting buffer.

  • Monitor the change in fluorescence or absorbance over time to assess the rate and extent of microtubule formation.

  • Include positive (e.g., colchicine) and negative controls.

Visualization: Proposed Signaling Pathway for c-Met Inhibition

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras STAT3 STAT3 cMet->STAT3 Compound 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione Compound->cMet Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: Hypothesized inhibition of the c-Met signaling pathway by the candidate compound.

Part 3: Preclinical Development Considerations

Should the in vitro studies yield a promising lead candidate, the subsequent steps will involve assessing its drug-like properties and in vivo efficacy.

ADME-Tox Profiling

A preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial.

Key In Vitro Assays :

  • Solubility : Determine the thermodynamic and kinetic solubility.

  • Permeability : Assess cell permeability using a Caco-2 or PAMPA assay.

  • Metabolic Stability : Evaluate stability in liver microsomes.

  • CYP Inhibition : Profile for inhibition of major cytochrome P450 isoforms.

  • In Silico Toxicity Prediction : Use computational models to predict potential liabilities (e.g., hERG inhibition, mutagenicity).

In Vivo Efficacy Studies

Objective : To evaluate the anti-tumor efficacy of the compound in a relevant animal model.

Methodology :

  • Model Selection : Based on the most sensitive cell lines, establish a xenograft mouse model (e.g., H460 cells implanted subcutaneously in nude mice).

  • Pharmacokinetic (PK) Study : Conduct a preliminary PK study to determine key parameters like half-life, clearance, and bioavailability, which will inform the dosing regimen.

  • Efficacy Study :

    • Once tumors reach a palpable size, randomize mice into treatment and control groups.

    • Administer the compound orally or via intraperitoneal injection at various doses.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for target engagement biomarkers).

Conclusion: A Strategic Path Forward

This compound represents a molecule of significant therapeutic interest, born from the strategic combination of two pharmacologically active scaffolds. While its specific biological profile is yet to be fully elucidated, the existing literature on related compounds provides a strong rationale for its investigation as a novel anticancer agent.

This guide has outlined a logical and comprehensive research plan, beginning with broad phenotypic screening and progressing through detailed mechanistic studies and target validation. By adhering to this data-driven approach, the scientific community can systematically uncover the therapeutic potential of this promising compound and pave the way for its potential development as a next-generation therapeutic.

References

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.ACS Omega. [Link]
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.PubMed Central. [Link]
  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.MDPI. [Link]
  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity.PubMed Central. [Link]
  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines.PubMed. [Link]
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.PubMed. [Link]
  • Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.PubMed Central. [Link]
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.Frontiers in Plant Science. [Link]
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.PubMed Central. [Link]
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.PubMed. [Link]
  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system.PubMed. [Link]
  • (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one.PubMed Central. [Link]
  • 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione.
  • 3-(Benzo[d][10][12]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity.PubMed. [Link]

Sources

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione: Synthesis, Properties, and Applications

Introduction

This compound is a specialized organic compound that stands at the intersection of fluorinated chemistry and natural product-inspired scaffolds. Its structure is characterized by three key functional components: a β-diketone system, a trifluoromethyl group, and a 1,3-benzodioxole moiety. The 1,3-benzodioxole ring system is a common feature in numerous bioactive natural products and synthetic pharmaceuticals, known to impart a range of pharmacological effects including anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2] The trifluoromethyl group significantly modulates the molecule's electronic properties, enhancing the acidity of the β-dicarbonyl protons and influencing its reactivity and biological interactions. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and potential applications for professionals in chemical research and drug development.

Core Synthesis: The Claisen Condensation Pathway

The most classical and efficient method for synthesizing 1,3-diketones, including the title compound, is the Claisen condensation.[3] This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base, yielding a β-diketone.[4][5]

Reaction Mechanism and Rationale

The synthesis involves the reaction of 1-(1,3-benzodioxol-5-yl)ethan-1-one with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate. The reaction proceeds through a well-established base-catalyzed mechanism:

  • Enolate Formation: A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts an acidic α-proton from 1-(1,3-benzodioxol-5-yl)ethan-1-one to form a resonance-stabilized enolate. The use of a strong, non-nucleophilic base is critical to ensure complete and irreversible deprotonation, preventing side reactions.[6]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of this carbonyl, making it an excellent substrate for this condensation.[7]

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone.

  • Thermodynamic Driving Force: The newly formed β-diketone has a highly acidic proton on the central methylene carbon (doubly α to two carbonyls). The alkoxide base generated in the previous step readily removes this proton. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.[5]

  • Acidic Workup: A final step involving the addition of an aqueous acid neutralizes the reaction mixture, protonating the enolate to yield the final this compound product.

Claisen_Condensation_Workflow Reactants Reactants: 1-(1,3-Benzodioxol-5-yl)ethan-1-one Ethyl Trifluoroacetate Base Strong Base (e.g., NaH) in Anhydrous THF Reactants->Base Mix Enolate Enolate Formation Base->Enolate NucleophilicAttack Nucleophilic Attack & Elimination Enolate->NucleophilicAttack Reacts with Ester DiketoneEnolate Intermediate: β-Diketone Enolate Salt NucleophilicAttack->DiketoneEnolate Workup Aqueous Acid Workup (e.g., HCl) DiketoneEnolate->Workup Product Final Product: 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione Workup->Product Purification Purification (Column Chromatography or Recrystallization) Product->Purification

Caption: Synthetic workflow for the Claisen condensation.

Experimental Protocol

The following is a generalized, self-validating protocol derived from analogous procedures for synthesizing fluorinated β-diketones.[7][8]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) to the THF and cool the suspension to 0°C in an ice bath.

  • Ketone Addition: Slowly add a solution of 1-(1,3-benzodioxol-5-yl)ethan-1-one (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir for 30 minutes at 0°C to ensure complete enolate formation (cessation of H₂ gas evolution).

  • Acylation: Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure β-diketone.

Physicochemical and Spectroscopic Profile

The unique structure of this compound gives rise to a distinct set of physical and spectroscopic properties, which are crucial for its characterization and validation.

Keto-Enol Tautomerism

β-Diketones exist as a dynamic equilibrium between the keto and enol tautomeric forms. For 1,1,1-trifluoroacetylacetone, a related compound, the enol form is overwhelmingly predominant (97%). Due to the strong electron-withdrawing effect of the CF₃ group in the title compound, it is expected to exist almost exclusively in the more stable, conjugated enol form.

PropertyDataSource
Molecular Formula C₁₁H₇F₃O₄Calculated
Molar Mass 260.17 g/mol Calculated
Appearance Likely a pale yellow or off-white solid[8]
Tautomerism Predominantly exists in the enol form
Safety Causes skin and serious eye irritation[9]
Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The expected data are as follows:

  • ¹H NMR: The spectrum would be characterized by signals corresponding to the aromatic protons on the benzodioxole ring, a singlet for the two protons of the dioxole -CH₂- group (around 6.0 ppm), a singlet for the vinylic proton of the enol form (-CH=, around 6.5-7.0 ppm), and a broad singlet for the acidic enolic proton (-OH, >10 ppm).

  • ¹³C NMR: Key signals would include two distinct carbonyl carbons (or enolic equivalents), aromatic carbons, the methylene carbon of the dioxole ring (~100 ppm), and a quartet for the trifluoromethyl carbon due to C-F coupling.

  • ¹⁹F NMR: A singlet peak is expected for the three equivalent fluorine atoms of the CF₃ group.

  • Infrared (IR) Spectroscopy: A broad absorption band in the 3200-2500 cm⁻¹ region for the O-H stretch of the enol, strong absorptions between 1650-1550 cm⁻¹ for the conjugated carbonyl C=O and C=C stretching, and strong C-F stretching bands around 1300-1100 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z 260, along with characteristic fragmentation patterns corresponding to the loss of CF₃ and other fragments of the benzodioxole moiety.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a versatile building block for creating more complex, high-value molecules.

Gateway to Bioactive Heterocycles

The 1,3-dicarbonyl functionality is a classic precursor for the synthesis of a wide variety of five- and six-membered heterocyclic systems. By reacting with different binucleophiles, it can be converted into:

  • Pyrazoles: Reaction with hydrazine derivatives.

  • Isoxazoles: Reaction with hydroxylamine.

  • Pyrimidines: Reaction with ureas or amidines.

These heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of countless approved drugs. The ability to introduce the 1,3-benzodioxole moiety onto these frameworks is of significant interest.

Synthetic_Applications cluster_reagents Binucleophilic Reagents cluster_products Bioactive Heterocyclic Scaffolds Start 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione Hydrazine Hydrazine (R-NHNH₂) Start->Hydrazine Hydroxylamine Hydroxylamine (NH₂OH) Start->Hydroxylamine Amidine Amidines / Urea Start->Amidine Pyrazoles Pyrazoles Hydrazine->Pyrazoles Cyclo- condensation Isoxazoles Isoxazoles Hydroxylamine->Isoxazoles Cyclo- condensation Pyrimidines Pyrimidines Amidine->Pyrimidines Cyclo- condensation

Caption: Synthetic routes to bioactive heterocycles.

The Influence of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole group is not merely a structural placeholder; it is a pharmacologically significant moiety. Derivatives have demonstrated a wide range of biological activities:

  • Anti-Tumor Activity: Various 1,3-benzodioxole derivatives have been shown to possess anti-proliferative and anti-tumor properties.[1][10] For example, certain compounds have been investigated as inhibitors of c-Src/Abl kinase for cancer therapy.

  • Enzyme Inhibition: The 1,3-benzodioxole ring is a well-known inhibitor of cytochrome P450 enzymes.[11] This property can be strategically employed in drug design to reduce the metabolic degradation of a drug, thereby increasing its bioavailability and duration of action.

  • Agrochemical Potential: Recent studies have shown that certain 1,3-benzodioxole derivatives can act as potent auxin receptor agonists, promoting root growth in plants, indicating potential applications in agriculture.[12][13]

  • Antimicrobial and Anti-inflammatory Effects: The scaffold has also been explored for its antimicrobial and anti-inflammatory potential.[1][14]

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate. Its preparation via the robust Claisen condensation is efficient and well-understood. The compound combines the versatile reactivity of a fluorinated β-diketone with the proven biological relevance of the 1,3-benzodioxole scaffold. For researchers in drug discovery, medicinal chemistry, and materials science, this molecule represents a powerful starting point for the development of novel heterocyclic compounds, bioactive agents, and functional materials. Its unique combination of properties ensures its continued relevance as a strategic building block in modern organic synthesis.

References

  • Mixed Claisen Condensations | Organic Chemistry Class Notes. (n.d.). Fiveable.
  • Recent Developments in the Synthesis of β-Diketones. (2018). PubMed Central, NIH.
  • β-Dicarbonyl Compounds via Crossed Claisen Condensations. (2025). JoVE.
  • Claisen condensation. (n.d.). Wikipedia.
  • Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. (2019). The Journal of Organic Chemistry, ACS Publications.
  • Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). DC Fine Chemicals.
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry.
  • 1-(Benzo[d][4][6]dioxol-5-yl)-4,4-difluorobutane-1,3-dione. (n.d.). ChemBK. Retrieved January 10, 2026, from [https://www.chembk.com/en/chem/1-(Benzo[d][4][6]dioxol-5-yl)-4,4-difluorobutane-1,3-dione]([Link]4][6]dioxol-5-yl)-4,4-difluorobutane-1,3-dione)
  • 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. (n.d.). PubChem, NIH.
  • Chem 117 Reference Spectra Spring 2011. (2011). University of California, Santa Cruz.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). PubMed Central, NIH.
  • The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.). MDPI.
  • The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (n.d.). DC Fine Chemicals.
  • NMR Spectroscopy. (n.d.). A-Level Chemistry.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2020). PubMed Central, NIH.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2008). PubMed, NIH.
  • (E)-1-(Benzo[d][4][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (2024). MDPI.
  • (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (2000). ResearchGate.
  • 3-(Benzo[d][4][6]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. (2015). PubMed, NIH.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate.
  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (1998). PubMed, NIH.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). ResearchGate.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI.
  • 1,1,1-Trifluoroacetylacetone. (n.d.). Wikipedia.
  • 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. (2013). Acta Crystallographica Section E, NIH.

Sources

The Advent of Benzodioxole Trifluoromethyl Diones: A Synthetic and Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Drug Hunter: In the ever-evolving landscape of medicinal chemistry, the strategic combination of privileged scaffolds with bioisosteric functional groups remains a cornerstone of rational drug design. This technical guide delves into the discovery and history of a compelling, albeit niche, class of compounds: benzodioxole trifluoromethyl diones. We will navigate the synthetic intricacies, explore the underlying mechanistic principles, and illuminate the pharmacological potential that arises from the synergistic fusion of the benzodioxole moiety with the potent trifluoromethyl dione functionality. This document is intended for the discerning researcher, scientist, and drug development professional seeking to expand their molecular toolkit and gain insights into the design of next-generation therapeutics.

The Genesis of a Hybrid Scaffold: Unraveling the "Why"

The story of benzodioxole trifluoromethyl diones is not one of a single serendipitous discovery, but rather a tale of convergent evolution in chemical synthesis and medicinal chemistry. The two core components of this molecular architecture, the 1,3-benzodioxole ring and the trifluoromethyl group, have independently carved out significant niches in the world of bioactive molecules.

The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a common motif in a plethora of natural products and synthetic compounds with diverse biological activities.[1][2][3][4] Its presence often imparts favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability.[3][5] Derivatives of 1,3-benzodioxole have demonstrated a wide array of pharmacological effects, including anti-tumor, anti-hyperlipidemia, and antioxidant activities.[1][3]

Parallel to the rise of benzodioxole in drug design, the trifluoromethyl (CF3) group has emerged as a "magic bullet" in medicinal chemistry.[6][7] Its introduction into a molecule can profoundly alter its physicochemical and biological properties. The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups to optimize target binding.[6][8] Trifluoromethylated compounds are prevalent in a vast number of FDA-approved drugs.[6]

The logical convergence of these two powerful entities—the benzodioxole scaffold and the trifluoromethyl group, particularly within a dione framework—represents a compelling strategy for the creation of novel chemical matter with potentially unique pharmacological profiles.

Charting the Synthetic Landscape: From Precursors to Products

While a definitive historical account of the very first synthesis of a "benzodioxole trifluoromethyl dione" remains elusive in mainstream literature, we can construct a logical and experimentally sound synthetic roadmap based on established organic chemistry principles. The primary challenge lies in the strategic introduction of the trifluoromethyl group onto the benzodioxole dione scaffold.

The Precursor: 2,2-Difluoro-1,3-benzodioxole

A key and versatile precursor for more complex fluorinated benzodioxole derivatives is 2,2-difluoro-1,3-benzodioxole. Its synthesis is well-documented, often starting from catechol. A common industrial method involves the reaction of catechol with a geminal difluorinating agent.[9] An alternative and widely practiced approach is a two-step process starting from the corresponding 2,2-dichloro-1,3-benzodioxole, which is then subjected to a halogen exchange reaction using a fluorinating agent like potassium fluoride.[10][11]

Table 1: Key Parameters for the Synthesis of 2,2-Difluoro-1,3-benzodioxole via Halogen Exchange

ParameterConditionRationale
Starting Material 2,2-dichloro-1,3-benzodioxoleReadily accessible from catechol.
Fluorinating Agent Potassium Fluoride (KF)Common and effective source of fluoride ions.
Catalyst Potassium hydrogen fluoride (KHF2)Facilitates the halogen exchange reaction.[10][11]
Solvent Polar aprotic (e.g., Sulfolane)Solubilizes the reactants and promotes the reaction.[9]
Temperature 100-200 °CEnsures a sufficient reaction rate.[9]
Constructing the Dione: Plausible Synthetic Strategies

With 2,2-difluoro-1,3-benzodioxole or a related functionalized benzodioxole in hand, the subsequent construction of the dione functionality can be envisioned through several synthetic routes.

One plausible approach involves the condensation of a suitably activated benzodioxole derivative with a trifluoromethyl-containing building block. For instance, a Claisen condensation between a benzodioxole-derived ketone and an ester of trifluoroacetic acid could yield the desired trifluoromethyl β-diketone.[10]

Experimental Protocol: Hypothetical Claisen Condensation for Benzodioxole Trifluoromethyl Dione Synthesis

  • Preparation of the Enolate: To a solution of a benzodioxole-ketone precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere (e.g., Argon), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Condensation: To the freshly prepared enolate solution, add ethyl trifluoroacetate (1.2 eq) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the target benzodioxole trifluoromethyl dione.

Another potential route involves the direct trifluoromethylation of a pre-existing benzodioxole dione scaffold. This approach would leverage the advancements in trifluoromethylation chemistry. Reagents such as Togni's reagent or Umemoto's reagent could be employed for electrophilic trifluoromethylation of an enol or enolate intermediate of the dione.[9]

Experimental Protocol: Hypothetical Electrophilic Trifluoromethylation

  • Substrate Preparation: Dissolve the benzodioxole dione precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).

  • Trifluoromethylation: Add an electrophilic trifluoromethylating agent, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent II) (1.5 eq), to the solution. The reaction may require a catalyst, such as a copper or palladium salt, and a base to facilitate enolate formation.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product via column chromatography to isolate the desired benzodioxole trifluoromethyl dione.

The Power of Three: Multicomponent Reactions as a Modern Synthetic Avenue

The principles of efficiency and atom economy in modern organic synthesis have championed the use of multicomponent reactions (MCRs). The Passerini and Ugi reactions, in particular, offer powerful platforms for the rapid assembly of complex molecules from simple starting materials.[12][13][14] While direct examples for the synthesis of benzodioxole trifluoromethyl diones using these methods are not readily found, the versatility of these reactions suggests their potential applicability.

A hypothetical Passerini reaction could involve a benzodioxole aldehyde, a suitable isocyanide, and trifluoroacetic acid to generate an α-acyloxy amide, which could then be further elaborated to the dione.[12] Similarly, an Ugi reaction could be designed with a benzodioxole-containing amine or aldehyde and a trifluoromethylated component to rapidly build a complex scaffold that could be a precursor to the target dione.[13][14]

Passerini_Reaction Benzodioxole_Aldehyde Benzodioxole Aldehyde Intermediate α-Acyloxy Amide Intermediate Benzodioxole_Aldehyde->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Trifluoroacetic_Acid Trifluoroacetic Acid Trifluoroacetic_Acid->Intermediate Target_Molecule Benzodioxole Trifluoromethyl Dione Precursor Intermediate->Target_Molecule Further Elaboration

Caption: A conceptual workflow for the synthesis of a benzodioxole trifluoromethyl dione precursor via a Passerini-type multicomponent reaction.

Pharmacological Horizons and Structure-Activity Relationships (SAR)

The true value of any novel chemical scaffold lies in its biological activity. While specific biological data for benzodioxole trifluoromethyl diones is scarce, we can infer potential applications and guide future SAR studies by examining the properties of its constituent parts.

The benzodioxole moiety is a known inhibitor of cytochrome P450 enzymes, which can influence the metabolism of co-administered drugs.[4] This property could be leveraged to design potent enzyme inhibitors or to enhance the therapeutic window of other drugs. The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly impact ligand-receptor interactions.[6][8]

Future SAR studies should systematically explore modifications to both the benzodioxole ring and the substituents on the dione moiety. Key areas of investigation would include:

  • Substitution on the Benzodioxole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic part of the benzodioxole could modulate electronic properties and lipophilicity, thereby influencing target binding and pharmacokinetic profiles.

  • Variation of the Dione Linker: The nature of the atoms connecting the dione to the benzodioxole ring could be altered to explore different spatial arrangements and conformational flexibility.

  • Stereochemistry: For chiral centers within the molecule, the investigation of individual enantiomers is crucial, as biological activity is often stereospecific.

SAR_Concept Core Benzodioxole Trifluoromethyl Dione Core R1 R1: Substituents on Benzodioxole Ring (e.g., Cl, F, MeO, Me) Core->R1 R2 R2: Modifications of the Dione Linker Core->R2 Stereo Stereochemistry Core->Stereo Activity Biological Activity (Potency, Selectivity, PK/PD) R1->Activity R2->Activity Stereo->Activity

Caption: A conceptual diagram illustrating key areas for structure-activity relationship (SAR) studies of benzodioxole trifluoromethyl diones.

Conclusion and Future Perspectives

The exploration of benzodioxole trifluoromethyl diones represents a fascinating frontier in medicinal chemistry. While the historical record of their discovery may be nascent, the rational design principles underpinning their synthesis are robust and well-established. The convergence of a privileged heterocyclic scaffold with a powerful bioisosteric functional group creates a chemical space ripe for investigation.

Future research in this area will likely focus on the development of efficient and scalable synthetic routes, including the application of modern synthetic methodologies such as multicomponent reactions and late-stage functionalization. A thorough investigation of the biological activities of these compounds against a range of therapeutic targets is warranted. The insights gained from such studies will undoubtedly contribute to the broader understanding of structure-activity relationships and pave the way for the discovery of novel drug candidates with improved efficacy and safety profiles. This in-depth technical guide serves as a foundational resource to inspire and guide these future endeavors.

References

  • Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. (URL: [Link])
  • Recent Developments in the Synthesis of β-Diketones. (URL: [Link])
  • Process for preparing 2,2-difluoro-1,3-benzodioxole. (URL: )
  • Chemistry of fluoro-substituted beta-diketones and their deriv
  • Heterocyclic compounds and uses thereof. (URL: )
  • Reagents for the chemical development of latent fingerprints: synthesis and properties of some ninhydrin analogues. (URL: [Link])
  • Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (URL: )
  • Ninhydrin and Ninhydrin Analogues. (URL: [Link])
  • Synthesis of trifluoromethyl ketones. (URL: [Link])
  • Passerini reaction. (URL: [Link])
  • Direct trifluoromethyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
  • Structures of Benzodioxole derivatives that have biological activities. (URL: [Link])
  • N-(5-substituted-(l,3,4-thiadiazolyl) or (l,3-thiazolyl)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. (URL: )
  • Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (URL: [Link])
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (URL: [Link])
  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (URL: [Link])
  • One-step synthesis of some polyfluoroalkylated 1,3-benzodioxoles, 4H-1,3-benzodioxins and dibenzo[d, f][9][11]dioxepins. (URL: [Link])
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (URL: [Link])
  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (URL: )
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (URL: [Link])
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (URL: [Link])

Sources

A Comprehensive Spectroscopic Guide to 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. Designed for researchers, chemists, and drug development professionals, this document elucidates the structural characteristics of the title compound through a multi-technique approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). A central focus is placed on the interpretation of spectral data in the context of the prominent keto-enol tautomerism inherent to β-diketones, a phenomenon significantly influenced by the presence of the electron-withdrawing trifluoromethyl group. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and provide a self-validating framework for analysis.

Introduction and Molecular Context

This compound is a fluorinated β-diketone featuring a benzodioxole (or methylenedioxyphenyl) moiety. The unique juxtaposition of a strong electron-withdrawing trifluoromethyl (CF₃) group and an aromatic ring system makes this molecule a subject of interest in synthetic chemistry and materials science. The analysis of such compounds is critically dependent on understanding their tautomeric nature. β-Diketones exist in a dynamic equilibrium between a diketo form and two enol forms.[1][2][3] The presence of the CF₃ group drastically shifts this equilibrium, almost exclusively favoring the enol tautomer due to the formation of a stable, intramolecular hydrogen bond and extended conjugation.[1][4] Spectroscopic analysis is, therefore, not merely for structural confirmation but is essential for elucidating the predominant tautomeric form in various environments.

The Central Role of Keto-Enol Tautomerism

The defining chemical feature of β-diketones is their existence as a mixture of diketo and enol tautomers. The equilibrium between these forms is slow on the NMR timescale, often allowing for the observation of distinct species.[3][5] For this compound, the equilibrium heavily favors the enol forms, which are stabilized by a six-membered pseudo-ring formed via a strong intramolecular hydrogen bond. The electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl carbon more electrophilic and the enolic proton more acidic, further stabilizing the enol form where the double bond is conjugated with the benzodioxole ring.

Caption: Keto-enol tautomerism of the title compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

3.1. Rationale and Experimental Protocol

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key insight from IR for this compound is the confirmation of the dominant enol tautomer through the presence of a chelated hydroxyl group and conjugated carbonyls, which have distinctly different vibrational frequencies than the non-conjugated carbonyls of the diketo form.[6]

Protocol: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform an ATR correction and baseline correction using the instrument software.

3.2. Spectral Interpretation

The IR spectrum is dominated by features of the enol tautomer. The diketo form, if present at all, would show sharp carbonyl (C=O) stretches between 1687–1790 cm⁻¹.[5] However, the spectrum is expected to be characterized by the following key absorptions corresponding to the enol form.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3200-2500 (broad)O-H stretchEnolic hydroxyl, intramolecularly hydrogen-bonded
~1610C=O stretchTrifluoroacetyl carbonyl, conjugated and H-bonded[5]
~1590, 1505, 1485C=C stretchAromatic ring and enol C=C bond
~1250, 1150C-F stretchTrifluoromethyl group (CF₃)
~1035C-O-C stretchAsymmetric stretch of the benzodioxole ring[7]
~930O-CH₂-O bendBenzodioxole ring

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information, including connectivity and the electronic environment of nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The analysis workflow is designed to first identify the major species present and then assign all signals to confirm the structure.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation prep Dissolve ~10 mg of sample in ~0.6 mL CDCl₃ H1 1D ¹H NMR prep->H1 C13 1D ¹³C NMR (¹H Decoupled) prep->C13 F19 1D ¹⁹F NMR (¹H Decoupled) prep->F19 assign_H Assign ¹H signals (Chemical Shift, Integration, Multiplicity) H1->assign_H assign_C Assign ¹³C signals (Chemical Shift, C-F Coupling) C13->assign_C assign_F Confirm CF₃ group (Chemical Shift) F19->assign_F confirm Combine all data to confirm dominant enol structure assign_H->confirm assign_C->confirm assign_F->confirm caption NMR analysis workflow for structural elucidation.

Caption: NMR analysis workflow for structural elucidation.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear proton count and reveals the connectivity through spin-spin coupling. The spectrum is expected to show signals exclusively from the enol tautomer.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~14.5Singlet (broad)1HEnolic -OH (strongly deshielded by H-bonding)
~7.5-7.6Multiplet2HAromatic protons ortho to the carbonyl group
~6.9Doublet1HAromatic proton para to the carbonyl group
~6.7Singlet1HVinylic proton (-C=CH-)
~6.1Singlet2HMethylenedioxy protons (-O-CH₂-O-)

4.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The influence of the highly electronegative fluorine atoms is particularly evident in the chemical shift and multiplicity of the CF₃ and adjacent carbonyl carbons.

Chemical Shift (δ, ppm)Multiplicity (due to JCF)Assignment
~180Quartet (q)Carbonyl carbon adjacent to CF₃ (²JCF ≈ 35 Hz)
~175Singlet (s)Carbonyl carbon adjacent to the aromatic ring
~152, ~148Singlets (s)Aromatic quaternary carbons of the benzodioxole ring
~128, ~125, ~108Singlets (s)Aromatic CH carbons
~117Quartet (q)Trifluoromethyl carbon (-CF₃) (¹JCF ≈ 280 Hz)[8]
~102Singlet (s)Methylenedioxy carbon (-O-CH₂-O-)
~95Singlet (s)Vinylic carbon (-C=C H-)

4.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive and powerful tool for analyzing fluorinated compounds, offering a wide chemical shift range and typically simple spectra.[9]

Protocol:

  • Use the same sample prepared for ¹H and ¹³C NMR.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Reference the spectrum using an internal or external standard, though modern spectrometers can reference internally to the deuterium lock frequency. The chemical shift is reported relative to CFCl₃ (δ = 0 ppm).

Interpretation: A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Chemical Shift (δ, ppm): Approximately -76 to -78 ppm. This region is characteristic of a CF₃ group adjacent to a carbonyl functionality.[10][11]

  • Multiplicity: A sharp singlet (in a proton-decoupled spectrum).

Mass Spectrometry: Molecular Weight and Fragmentation

5.1. Rationale and Experimental Protocol

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight, while Electron Impact (EI) is a higher-energy method that induces more extensive fragmentation.

Protocol: Electrospray Ionization (ESI-MS)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

5.2. Data Interpretation

The molecular formula is C₁₁H₇F₃O₄, with a monoisotopic mass of 260.0296 g/mol .

  • Molecular Ion:

    • Positive Mode (ESI+): Expect a strong peak at m/z 261.0374, corresponding to [M+H]⁺.

    • Negative Mode (ESI-): Expect a strong peak at m/z 259.0218, corresponding to [M-H]⁻.

  • Key Fragmentation Pathways (EI): High-energy techniques like EI will induce fragmentation. The most likely cleavage points are around the diketone core. A common fragmentation for trifluoromethyl ketones is the loss of the CF₃ radical.[12]

fragmentation M [M]⁺˙ m/z = 260 F1 [M - CF₃]⁺ m/z = 191 M->F1 - •CF₃ F2 [Benzodioxole-CO]⁺ m/z = 149 M->F2 - •CF₃CO-CH F3 [Benzodioxole]⁺˙ m/z = 121 F2->F3 - CO caption Plausible EI fragmentation pathways.

Caption: Plausible EI fragmentation pathways.

m/zProposed Fragment
260Molecular Ion [M]⁺˙
191[M - CF₃]⁺
149[C₈H₅O₃]⁺ (Benzodioxoloyl cation)
121[C₇H₅O₂]⁺ (Benzodioxolyl cation)

Conclusion

The comprehensive spectroscopic analysis of this compound confirms its molecular structure and overwhelmingly demonstrates its existence in the enol tautomeric form. IR spectroscopy identifies the key functional groups characteristic of a chelated enol. A combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous assignment of the molecular skeleton and highlights the electronic influence of the trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. This multi-faceted approach provides a robust and self-validating dataset essential for any researcher working with this or structurally related compounds.

References

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). MDPI. [Link]
  • Sloop, J. C. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry. [Link]
  • Diketone NMR spectral data. (2006).
  • Ketone infrared spectra. Chemistry LibreTexts. [Link]
  • Sloop, J. C. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. SciSpace. [Link]
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. [Link]
  • Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI. [Link]
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). PMC - NIH. [Link]
  • Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Universitatea "Alexandru Ioan Cuza" din Iasi. [Link]
  • Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC - NIH. [Link]
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. As a Senior Application Scientist, this document moves beyond a mere recitation of spectral data. Instead, it offers a detailed interpretation grounded in fundamental principles of NMR spectroscopy and an in-depth understanding of the compound's unique structural features. The guide will explore the pivotal role of keto-enol tautomerism, the influence of the electron-withdrawing trifluoromethyl group, and the characteristic signature of the 1,3-benzodioxole moiety. Methodologies for sample preparation and spectral acquisition are discussed, emphasizing the causality behind experimental choices to ensure data of the highest quality and reproducibility. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are working with fluorinated β-diketones and related compounds.

Introduction: The Structural and Spectroscopic Significance of a Fluorinated β-Diketone

This compound is a molecule of significant interest due to the convergence of three key structural motifs: a β-diketone backbone, a trifluoromethyl group, and a 1,3-benzodioxole (or methylenedioxyphenyl) ring system. Each of these components imparts distinct chemical and physical properties, which are reflected in the compound's ¹H NMR spectrum.

The β-diketone functionality is the cornerstone of this molecule's reactivity and is central to its NMR interpretation. These systems are well-known to exist as an equilibrium mixture of keto and enol tautomers.[1][2] The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent, and the nature of the substituents on the diketone backbone.[3][4]

The presence of a trifluoromethyl (CF₃) group profoundly influences the electronic properties of the molecule. As a strongly electron-withdrawing group, it increases the acidity of the α-protons and significantly impacts the keto-enol equilibrium, generally favoring the enol form.[4]

The 1,3-benzodioxole moiety , often referred to as a piperonyl group, is a common fragment in natural products and pharmacologically active compounds. Its distinct arrangement of aromatic protons and the characteristic singlet from the methylenedioxy bridge provide unambiguous signals in the ¹H NMR spectrum.

This guide will dissect the ¹H NMR spectrum by first examining the foundational concept of keto-enol tautomerism in this specific context, followed by a detailed, proton-by-proton analysis of the expected chemical shifts and coupling patterns for each tautomeric form.

The Central Phenomenon: Keto-Enol Tautomerism

The most critical aspect to grasp when analyzing the ¹H NMR spectrum of this compound is the dynamic equilibrium between its keto and enol forms. The interconversion between these tautomers is typically slow on the NMR timescale, meaning that in many deuterated solvents, distinct sets of signals will be observed for each species present in the equilibrium.[3]

Diagram of Keto-Enol Tautomerism:

Caption: Keto-enol equilibrium of the title compound.

The equilibrium constant (Keq = [Enol]/[Keto]) is highly dependent on the solvent. Non-polar, aprotic solvents like chloroform-d (CDCl₃) or benzene-d₆ tend to favor the enol form, which is stabilized by a strong intramolecular hydrogen bond. In contrast, polar, protic solvents such as methanol-d₄ or D₂O can disrupt this internal hydrogen bond and may shift the equilibrium towards the keto form.[1] For the purpose of this guide, we will primarily discuss the spectrum as it would appear in CDCl₃, a common solvent for NMR analysis of organic compounds, where the enol form is expected to be the major, if not exclusive, species observed.

Predicted ¹H NMR Spectral Analysis

The following is a detailed, proton-by-proton prediction of the ¹H NMR spectrum of this compound in CDCl₃, with a focus on the predominant enol tautomer.

Molecular Structure with Proton Labeling (Enol Form):

Caption: Labeled protons of the enol tautomer.

Table 1: Predicted ¹H NMR Data for the Enol Tautomer in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-a ~ 6.10Singlet (s)N/ACharacteristic singlet of the methylenedioxy group.
H-b ~ 6.90Doublet (d)J ≈ 8.0Ortho coupling to H-d.
H-c ~ 7.45Doublet (d)J ≈ 1.8Meta coupling to H-d.
H-d ~ 7.55Doublet of Doublets (dd)J ≈ 8.0, 1.8Ortho coupling to H-b and meta coupling to H-c.
H-e ~ 6.50Singlet (s)N/AVinylic proton of the enol.
H-f (OH) ~ 14.0 - 15.0Broad Singlet (br s)N/AHighly deshielded due to intramolecular H-bonding.
Detailed Signal Interpretation
  • H-a (Methylenedioxy Protons): The two protons of the -O-CH₂-O- group are chemically equivalent and are expected to appear as a sharp singlet at approximately 6.10 ppm.[1] This signal is a hallmark of the 1,3-benzodioxole ring system and is often used as an internal reference point for substitution patterns on the aromatic ring.

  • H-b, H-c, and H-d (Aromatic Protons): These three protons on the benzene ring form an AMX spin system.

    • H-b is ortho to the oxygen of the dioxole ring and will be the most shielded of the aromatic protons, appearing as a doublet around 6.90 ppm due to coupling with H-d.

    • H-c is ortho to the carbonyl group and will be significantly deshielded. It will appear as a doublet at approximately 7.45 ppm, with a small meta coupling to H-d.

    • H-d is coupled to both H-b (ortho) and H-c (meta), and will therefore appear as a doublet of doublets around 7.55 ppm. The ortho coupling constant will be in the range of 7-9 Hz, while the meta coupling will be smaller, around 1.5-2.5 Hz.

  • H-e (Vinylic Proton): This proton is situated on the double bond of the enol form. Its chemical shift is influenced by the adjacent carbonyl and trifluoromethyl groups. It is expected to appear as a singlet at approximately 6.50 ppm. The lack of coupling confirms its isolation from other protons.

  • H-f (Enolic Hydroxyl Proton): This is arguably the most distinctive signal in the spectrum. The proton is involved in a strong intramolecular hydrogen bond with the oxygen of the other carbonyl group, forming a stable six-membered ring. This hydrogen bonding severely deshields the proton, causing it to resonate far downfield, typically in the 14.0 - 15.0 ppm range. The signal is often broad due to chemical exchange and quadrupolar effects.

The Keto Tautomer: A Minor Component

Should the keto tautomer be present in a detectable concentration, it would give rise to a separate set of signals. The most notable of these would be a singlet for the two α-protons (the -CH₂- group between the two carbonyls). Due to the strong electron-withdrawing effects of the adjacent carbonyls and the trifluoromethyl group, this signal would be expected to appear around 4.0 - 4.5 ppm. The aromatic and methylenedioxy signals for the keto form would be at slightly different chemical shifts compared to the enol form, but would likely exhibit similar multiplicities and coupling constants.

Experimental Protocol: A Self-Validating System

To obtain a high-quality and reliable ¹H NMR spectrum of this compound, a rigorous and well-justified experimental protocol is essential.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing a Weigh ~5-10 mg of sample b Dissolve in ~0.6 mL of CDCl₃ a->b c Filter into NMR tube b->c d Lock and Shim c->d e Acquire standard ¹H spectrum d->e f Optimize spectral width and receiver gain e->f g Acquire final spectrum (NS=16+) f->g h Fourier Transform g->h i Phase Correction h->i j Baseline Correction i->j k Integration and Peak Picking j->k

Caption: Recommended workflow for ¹H NMR analysis.

Step-by-Step Methodology:
  • Solvent Selection and Rationale: Chloroform-d (CDCl₃) is the recommended solvent for initial analysis. Its non-polar, aprotic nature helps to preserve the intramolecular hydrogen bonding of the enol tautomer, leading to a less complex and more easily interpretable spectrum. To investigate the tautomeric equilibrium, spectra can also be acquired in solvents of varying polarity, such as acetone-d₆ and DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound. The use of a sufficient quantity ensures a good signal-to-noise ratio without saturating the receiver.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ (or other deuterated solvent) in a clean, dry vial.

    • To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Instrumental Parameters and Justification:

    • Field Strength: A spectrometer with a field strength of at least 400 MHz is recommended to achieve good signal dispersion, particularly in the aromatic region.

    • Lock and Shim: The instrument's lock system should be engaged on the deuterium signal of the solvent to correct for any magnetic field drift. The shimming process is critical for achieving high resolution and sharp lineshapes, which is essential for accurate coupling constant measurements.

    • Acquisition Parameters:

      • A standard pulse-acquire experiment is sufficient.

      • The spectral width should be set to encompass the expected range of chemical shifts (e.g., from -1 to 16 ppm) to ensure the highly deshielded enolic proton is observed.

      • The number of scans (NS) should be a multiple of 8 or 16 (e.g., 16, 32, 64) to average out noise and improve the signal-to-noise ratio.

      • A relaxation delay (d1) of 1-2 seconds is typically adequate for qualitative analysis. For quantitative analysis of the keto-enol ratio, a longer relaxation delay (5 times the longest T₁ of the protons being integrated) is necessary to ensure full relaxation of all signals.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform.

    • Accurate phasing of the spectrum is crucial to obtain correct peak shapes and integrals.

    • A baseline correction should be applied to ensure a flat baseline, which is a prerequisite for accurate integration.

    • Integrate all signals to determine the relative ratios of protons. If both keto and enol forms are present, the ratio of their integrals can be used to calculate the equilibrium constant.

Conclusion: A Spectrum Dictated by Dynamic Equilibrium

The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation and for studying the chemical principles that govern its behavior in solution. The key to a successful interpretation lies in the recognition of the keto-enol tautomerism, which is heavily influenced by the trifluoromethyl group and the solvent environment. The spectrum is expected to be dominated by the enol tautomer in non-polar solvents, displaying characteristic signals for the 1,3-benzodioxole ring system, a vinylic proton, and a highly deshielded, hydrogen-bonded enolic proton. By following a robust experimental protocol, researchers can obtain high-quality spectra that provide not only structural confirmation but also valuable insights into the dynamic nature of this fascinating molecule. This guide provides the foundational knowledge and practical steps necessary for scientists and drug development professionals to confidently acquire and interpret the ¹H NMR spectrum of this and related fluorinated β-diketones.

References

  • J. E. D. R. A. S. e. S. L. G. A. dos Santos, "An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors," Magnetic Resonance in Chemistry, 2024.
  • A. G. Cook and P. M. Feltman, "Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR," Journal of Chemical Education, vol. 91, no. 9, pp. 1495-1499, 2014.
  • J. Emsley, "Keto-Enol Tautomerism," Chemical Society Reviews, vol. 9, no. 1, pp. 91-124, 1980.
  • S. G. Sloop, "Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones," Journal of Molecular Structure, vol. 1222, p. 128889, 2020.

Sources

A Senior Application Scientist's Guide to the ¹³C NMR of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. As a molecule featuring diverse chemical environments—including an aromatic benzodioxole ring, a fluorinated methyl group, and a β-diketone system susceptible to keto-enol tautomerism—its ¹³C NMR spectrum offers a rich dataset for structural elucidation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing spectral prediction, an optimized experimental protocol for data acquisition, and a thorough guide to spectral interpretation. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Structural Context

This compound is a complex organic molecule whose utility in synthetic chemistry and materials science necessitates unambiguous structural characterization. ¹³C NMR spectroscopy is a cornerstone technique for this purpose, providing direct insight into the carbon framework of a molecule. The unique electronic environments created by the trifluoromethyl (CF₃) group, the two carbonyl (C=O) carbons, and the substituted aromatic ring result in a wide dispersion of chemical shifts and characteristic coupling patterns, particularly ¹³C-¹⁹F coupling.

A critical feature of this molecule is its existence as a mixture of keto and enol tautomers in solution.[1][2] This equilibrium is sensitive to solvent and temperature, and ¹³C NMR is exceptionally well-suited to identify and quantify the distinct species present.[3][4] Understanding this tautomerism is often vital for predicting the molecule's reactivity and biological interactions.

Molecular Structure and Predicted ¹³C NMR Analysis

To interpret the spectrum effectively, we must first dissect the molecule and predict the chemical shift (δ) for each unique carbon atom. The numbering scheme used for this analysis is presented in the diagram below.

Caption: Numbering scheme for this compound.

Keto Tautomer: Predicted Chemical Shifts

The diketo form is the primary species in many common NMR solvents like CDCl₃.[2] The predictions below are based on established chemical shift ranges for analogous functional groups.[5][6]

Carbon No.AssignmentPredicted δ (ppm)Multiplicity (¹³C-¹⁹F Coupling)Rationale
C11 -C F₃115 - 125Quartet (q)Direct, one-bond coupling to three ¹⁹F atoms (¹J_CF) results in a strong quartet. The high electronegativity of fluorine causes significant deshielding.[7][8]
C10 CF₃-C =O170 - 180Quartet (q)This carbonyl is deshielded by the adjacent CF₃ group. Two-bond coupling to the fluorine atoms (²J_CF) will split this signal into a quartet.[9]
C8 Ar-C =O185 - 195Singlet (s)Typical chemical shift for an aryl ketone carbonyl. Expected to be a sharp singlet as it is too far for significant C-F coupling.
C9 -C H₂-40 - 55Singlet (s)Methylene carbon positioned between two electron-withdrawing carbonyl groups.[5]
C6 Ar-C (ipso)125 - 135Singlet (s)Quaternary aromatic carbon attached to the diketone side chain.
C1, C2 Ar-C -O148 - 153Singlet (s)Aromatic carbons directly bonded to the electron-donating ether oxygens are significantly deshielded.
C7 O-C H₂-O~102Singlet (s)The methylenedioxy carbon, characteristically shielded by two adjacent oxygen atoms.[10][11]
C4 Ar-C H123 - 128Singlet (s)Aromatic methine carbon para to the C-O bond.
C3, C5 Ar-C H107 - 110Singlet (s)Aromatic methine carbons ortho to the C-O bonds, shielded by the electron-donating effect.
Enol Tautomer: Spectral Signatures

The presence of an enol tautomer introduces a new set of signals. The equilibrium is driven by factors like intramolecular hydrogen bonding and extended conjugation.[12][13][14] The most stable enol involves the carbonyl adjacent to the aromatic ring, creating a conjugated system.[13]

  • New sp² Carbons: The methylene C9 (~40-55 ppm) is replaced by a methine enol carbon (C H=) around 90-100 ppm. The C8 carbonyl signal is replaced by an enolic carbon (C -OH) signal around 160-170 ppm.

  • Shifted Carbonyl: The C10 carbonyl signal will shift slightly due to the change in the electronic nature of the conjugated system.

  • Solvent Dependence: The ratio of keto to enol tautomers is highly dependent on the solvent. Non-polar solvents like chloroform tend to favor the enol form due to intramolecular hydrogen bonding, while polar aprotic solvents like DMSO may favor the keto form.[2][4]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Adherence to a robust experimental protocol is critical for obtaining a spectrum with high resolution and signal-to-noise, which is essential for identifying quaternary carbons and observing fine C-F coupling.

Caption: Standardized workflow for ¹³C NMR data acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Weigh approximately 20-30 mg of this compound.

    • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent with a well-defined residual solvent peak (~77.16 ppm) that can be used for spectral referencing.[5] Its relatively non-polar nature will also allow for the observation of the enol tautomer.

    • Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Spectrometer and Setup:

    • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended. Higher field strengths provide better signal dispersion and resolution.

    • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure maximum energy transfer and sensitivity.

    • Shimming: Perform automated or manual shimming on the deuterium lock signal of the solvent to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

    • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C), and allow it to equilibrate.

  • Data Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is the primary choice. This decouples protons, causing all carbon signals to collapse into singlets (or multiplets if coupled to other nuclei like ¹⁹F), and provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.[15]

    • Spectral Width (SW): Set a wide spectral width of ~220-250 ppm to ensure all signals, from the shielded methylenedioxy carbon to the deshielded carbonyls, are captured.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons and carbonyls often have long relaxation times; an adequate delay is crucial for their quantitative observation.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

    • Pulse Angle: A 30° or 45° pulse angle is often used as a compromise between signal intensity and faster repetition rates, especially when a shorter relaxation delay is used.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

    • Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

Conclusion and Advanced Insights

The ¹³C NMR spectrum of this compound provides a definitive fingerprint for its complex structure. Key diagnostic features include the characteristic quartet for the CF₃ carbon around 120 ppm, a second quartet for the adjacent carbonyl, and the unique signal for the methylenedioxy carbon near 102 ppm. The spectrum is further complicated and enriched by the presence of keto-enol tautomerism, which can be studied by observing the distinct signals for each form.

For researchers requiring more profound structural detail, advanced NMR experiments can be employed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. For unambiguous assignment of the aromatic signals, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiment would correlate the carbons to their directly attached or long-range coupled protons, respectively. Finally, specialized techniques like Fluorine-Decoupled Carbon Spectroscopy (FDCS) can be used to simplify complex C-F coupling patterns if needed.[16] This guide provides the foundational knowledge and a robust protocol to confidently acquire and interpret the ¹³C NMR data for this versatile molecule.

References

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (12), 1428-1435. [Link]
  • Wasylishen, R. E., & Lichter, R. L. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(10), 3327-3329. [Link]
  • Zhang, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
  • Schaefer, T., et al. (1983). Signs and mechanisms of ¹³C, ¹⁹F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2784. [Link]
  • Hansen, P. E., & Berg, A. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Acta Chemica Scandinavica, 26, 2160-2161. [Link]
  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
  • Zhang, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
  • Wray, V. (1980). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.
  • Royal Society of Chemistry. (2022).
  • Tellez-Arredondo, P., et al. (2015). Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. Tetrahedron, 71(32), 5183-5190. [Link]
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental). HMDB. [Link]
  • Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the ¹³C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]
  • SpectraBase. (n.d.). (E)-5-(1,3-benzodioxol-5-yl)-2-pentenal - Optional[¹³C NMR]. [Link]
  • Al-Majidi, S. M. H., et al. (2020).
  • Holsworth, D. D., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry, 80(3), 1547-1555. [Link]
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. CH 335 Organic Chemistry. [Link]
  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
  • Field, L. D., et al. (2007).
  • Chem LibreTexts. (n.d.). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Chemistry Stack Exchange. [Link]
  • Orozco-Castañeda, H. J., et al. (2021).
  • Organic Chemistry with Victor. (2024). Keto-Enol Tautomerism. YouTube. [Link]
  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is a complex small molecule characterized by three distinct and influential chemical motifs: a 1,3-benzodioxole ring, a β-diketone core, and a terminal trifluoromethyl group. This unique combination of functionalities dictates its chemical behavior and presents specific challenges and opportunities for structural characterization. Mass spectrometry stands as a primary analytical technique for the unambiguous identification and structural elucidation of such molecules.

This in-depth guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond simple procedural outlines, we will explore the causal relationships between molecular structure, ionization techniques, and resultant fragmentation patterns. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep and practical understanding of how to approach the mass spectrometric analysis of complex fluorinated β-diketones.

Molecular Profile and Ionization Potential

Before any analysis, a fundamental understanding of the analyte's structure and properties is paramount. The compound, with the molecular formula C₁₁H₇F₃O₄, has a monoisotopic mass of 260.0296 Da.

Its structure is defined by the β-diketone functionality, which exists in a dynamic equilibrium between the diketo form and two possible enol tautomers. This tautomerism is a critical consideration for analysis, as the enol form is often stabilized by intramolecular hydrogen bonding and is the predominant species for many β-diketones. The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the enolic proton and the overall electronic distribution.

Caption: Keto-enol tautomerism of the target molecule.

This equilibrium has direct implications for the choice of ionization technique. Softer methods like Electrospray Ionization (ESI) may preserve the solution-phase equilibrium, potentially yielding ions corresponding to the enolate or protonated enol form. In contrast, high-energy methods like Electron Ionization (EI) will invariably lead to the fragmentation of the radical cation, regardless of the initial tautomeric state.

Hard Ionization: Electron Impact (EI) Mass Spectrometry

Electron Ionization (EI) is the classic method for generating a reproducible "fingerprint" mass spectrum, providing rich structural information through extensive fragmentation.[1] The high energy (typically 70 eV) used in EI imparts significant internal energy to the newly formed molecular ion (M⁺•), causing it to undergo a cascade of fragmentation reactions.

Expected Fragmentation Pathways:

The fragmentation of the this compound molecular ion (m/z 260) is predicted to be dominated by cleavages adjacent to the carbonyl groups (α-cleavage), a characteristic pathway for ketones.[2][3][4]

  • α-Cleavage (Path A): Cleavage of the bond between the two carbonyl carbons is highly probable. This leads to the formation of a stable, resonance-stabilized benzodioxole acylium ion (m/z 149 ) and a trifluoroacetyl radical.

  • α-Cleavage (Path B): Loss of the benzodioxole carbonyl moiety as a radical to form the trifluoroacetyl cation (m/z 97 ).

  • Loss of Trifluoromethyl Radical: Cleavage of the C-C bond adjacent to the CF₃ group results in the loss of a •CF₃ radical, yielding a fragment ion at m/z 191 .

  • Benzodioxole Ring Fragmentation: The benzodioxole acylium ion (m/z 149) can undergo further fragmentation, typically by losing carbon monoxide (CO) to form an ion at m/z 121 , which may then lose a formyl radical (•CHO) or formaldehyde (CH₂O).

EI_Fragmentation cluster_alpha α-Cleavage cluster_other Other Cleavages cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺•) m/z 260 F149 Benzodioxole Acylium Ion [C₈H₅O₃]⁺ m/z 149 M->F149 Path A - •COCF₃ F97 Trifluoroacetyl Cation [C₂F₃O]⁺ m/z 97 M->F97 Path B - •COC₈H₅O₂ F191 [M - CF₃]⁺ m/z 191 M->F191 - •CF₃ F121 [C₇H₅O₂]⁺ m/z 121 F149->F121 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Summary of Key EI Fragments:

m/z (Nominal)Proposed FormulaFragment Identity
260C₁₁H₇F₃O₄Molecular Ion [M]⁺•
191C₁₀H₇O₄[M - CF₃]⁺
149C₈H₅O₃Benzodioxole acylium ion
121C₇H₅O₂[C₈H₅O₃ - CO]⁺
97C₂F₃OTrifluoroacetyl cation

Soft Ionization: Electrospray (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[5] For β-diketones, ESI can produce protonated molecules [M+H]⁺, deprotonated molecules [M-H]⁻ in negative mode, or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[6][7] The formation of these adducts is often prominent for β-diketones.[6]

Tandem Mass Spectrometry (MS/MS):

While ESI itself causes little fragmentation, coupling it with tandem mass spectrometry (ESI-MS/MS) allows for controlled fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 261). This process, known as Collision-Induced Dissociation (CID), provides structural information that is complementary to EI data.

Expected ESI-MS/MS Fragmentation Pathways:

The fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the radical cation from EI, typically involving the loss of stable neutral molecules.

  • Loss of Water: Protonation likely occurs on one of the carbonyl oxygens. A common fragmentation pathway for protonated carbonyls is the loss of a neutral water molecule (H₂O), which would yield a fragment at m/z 243 .

  • Loss of Trifluoroacetone: A rearrangement followed by cleavage could lead to the loss of neutral trifluoroacetone (C₃H₃F₃O), leaving the stable benzodioxole acylium ion at m/z 149 . This would be a major, structurally significant fragment.

  • Loss of Benzoyl Moiety: Cleavage could also result in the loss of a neutral benzodioxole-carboxaldehyde molecule (C₈H₆O₃), leading to a protonated trifluoroacetone fragment at m/z 113 .

ESI_Fragmentation cluster_primary Primary Neutral Losses MH Precursor Ion [M+H]⁺ m/z 261 F243 [M+H - H₂O]⁺ m/z 243 MH->F243 - H₂O F149 Benzodioxole Acylium Ion [C₈H₅O₃]⁺ m/z 149 MH->F149 - C₃H₂F₃O (neutral) F113 Protonated Trifluoroacetone [C₃H₄F₃O]⁺ m/z 113 MH->F113 - C₈H₆O₃ (neutral)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor ion.

Experimental Protocols

A robust analysis requires a well-designed experimental workflow. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet system is determined by the analyte's volatility and thermal stability. Given the molecular weight and polarity, LC-MS is the more versatile approach.

Experimental_Workflow Sample Sample Preparation (Dissolution in MeOH/H₂O) LC Liquid Chromatography (C18 Column, Gradient Elution) Sample->LC IonSource Ionization Source (ESI or EI) LC->IonSource MS1 Mass Analyzer 1 (Precursor Ion Selection) IonSource->MS1 Full Scan CID Collision Cell (Fragmentation) MS1->CID MS/MS Mode Detector Detector & Data Acquisition MS1->Detector MS1 Scan MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 MS2->Detector

Caption: General experimental workflow for LC-MS/MS analysis.

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is designed to confirm molecular weight and acquire detailed structural information through controlled fragmentation.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water, with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperature: 300 - 350 °C.

    • Nebulizer Gas: Nitrogen, 30-50 psi.

    • Acquisition Mode 1 (Full Scan): Scan from m/z 50 to 400 to identify the [M+H]⁺ (m/z 261) and [M+Na]⁺ (m/z 283) ions.

    • Acquisition Mode 2 (MS/MS): Select the [M+H]⁺ ion (m/z 261) as the precursor. Apply varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.

Protocol 2: GC-EI-MS Analysis

This protocol is suitable if the compound is sufficiently volatile and thermally stable. It will generate the classic, library-searchable EI spectrum.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

  • Mass Spectrometry (EI Mode):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Scan from m/z 40 to 400.

Conclusion

The mass spectrometric analysis of this compound requires a multi-faceted approach. Electrospray ionization coupled with tandem mass spectrometry is indispensable for confirming the molecular weight and probing the structure through controlled, predictable fragmentation of the protonated molecule. Concurrently, Electron Ionization provides an orthogonal and highly detailed fragmentation pattern that serves as a structural fingerprint, revealing characteristic ions such as the benzodioxole acylium ion (m/z 149). By leveraging both soft and hard ionization techniques, researchers can achieve an unambiguous and comprehensive structural characterization of this complex molecule, a critical step in any research or development pipeline.

References

  • Kaana, A., et al. (2018). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Lupine Publishers. [Link]
  • Chem 203. (n.d.). Mass spectrometry. University of Arizona. [Link]
  • Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
  • ChemistNATE. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]
  • Asemave, K. (2018). Identification of Modified and Unmodified Lipophilic B-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Semantic Scholar. [Link]
  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Colorado Boulder. [Link]
  • Hall, B. J., & Brodbelt, J. S. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 10(5), 402-413. [Link]
  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
  • Inutan, E. D., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 410(7), 2027-2036. [Link]
  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[5][8]dioxin-6yl)benzenesulfonamide (3f). [Link]
  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
  • eGyanKosh. (n.d.).
  • Wikipedia. (n.d.).
  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7038. [Link]

Sources

Methodological & Application

Synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione via Crossed Claisen Condensation: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Application of Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-dicarbonyl compounds.[1] This reaction class is invaluable for creating versatile intermediates in medicinal chemistry and materials science. This application note provides a detailed protocol for the synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone, through a crossed Claisen condensation. The strategic incorporation of a trifluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The target molecule is synthesized by the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with ethyl trifluoroacetate. This specific transformation is a "crossed" or "mixed" Claisen condensation, a variant where two different carbonyl compounds react.[3] To ensure a high yield of the desired product and minimize self-condensation of the ketone, a strong, non-nucleophilic base is employed, and one of the reactants, in this case, ethyl trifluoroacetate, lacks α-hydrogens, preventing it from enolizing.[4]

Theoretical Framework: Mechanism and Reagent Selection

The Claisen condensation proceeds through a series of well-understood steps initiated by a strong base. The chosen base, sodium ethoxide, serves to deprotonate the α-carbon of the ketone, 1-(1,3-benzodioxol-5-yl)ethanone, generating a nucleophilic enolate.[5] It is crucial to use an alkoxide base with an alkyl group matching that of the ester to prevent transesterification, although in this crossed condensation with a ketone, the choice is less critical than in ester-ester condensations.[6]

The resulting enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The high reactivity of ethyl trifluoroacetate is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon.[7] The reaction culminates in the elimination of an ethoxide leaving group from the tetrahedral intermediate, yielding the β-diketone. The final deprotonation of the product by the alkoxide base drives the equilibrium towards the product, necessitating a stoichiometric amount of base.[8] An acidic workup is then required to neutralize the enolate and isolate the final product.[5]

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidic Workup Ketone 1-(1,3-Benzodioxol-5-yl)ethanone Enolate Ketone Enolate Ketone->Enolate Base Sodium Ethoxide (NaOEt) Base->Ketone Deprotonation of α-carbon Enolate_Attack Enolate->Enolate_Attack Ester Ethyl Trifluoroacetate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate Leaving_Group Ethoxide (EtO⁻) Tetrahedral_Intermediate->Leaving_Group Elimination of leaving group Enolate_Attack->Ester Nucleophilic attack on carbonyl carbon Final_Product 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione Acid Aqueous Acid (e.g., HCl) Product_Enolate->Acid Protonation Acid->Final_Product

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
1-(1,3-Benzodioxol-5-yl)ethanone≥98%Commercially Available3162-29-6
Ethyl trifluoroacetate≥99%Commercially Available383-63-1
Sodium ethoxide≥95%Commercially Available141-52-6
Anhydrous Diethyl EtherACS GradeCommercially Available60-29-7
1 M Hydrochloric AcidACS GradeCommercially Available7647-01-0
Saturated Sodium Bicarbonate SolutionACS GradePrepared in-house144-55-8
Brine (Saturated NaCl Solution)ACS GradePrepared in-house7647-14-5
Anhydrous Magnesium SulfateACS GradeCommercially Available7487-88-9
Ethanol95%Commercially Available64-17-5
HexanesACS GradeCommercially Available110-54-3
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions
  • Sodium Ethoxide: Highly flammable solid and corrosive. Causes severe skin burns and eye damage. Handle in an inert atmosphere and away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][9]

  • Ethyl Trifluoroacetate: Highly flammable liquid and vapor. Harmful if swallowed and causes skin and serious eye irritation. Use in a well-ventilated fume hood and keep away from heat and open flames.[3][5]

  • Diethyl Ether: Extremely flammable. Use in a fume hood and ensure no ignition sources are present.

  • All procedures should be carried out in a well-ventilated fume hood.

Reaction Setup and Procedure

Experimental_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification NaOEt Sodium Ethoxide in Anhydrous Ether Flask Three-neck Flask (Inert Atmosphere) NaOEt->Flask Ketone 1-(1,3-Benzodioxol-5-yl)ethanone in Anhydrous Ether Addition Slow addition of Ketone and Ester solution Ketone->Addition Ester Ethyl Trifluoroacetate Ester->Addition Reflux Reflux for 2-4 hours Flask->Reflux Addition->Flask Quench Quench with 1M HCl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude Crude Product Evaporate->Crude Recrystallize Recrystallize from Ethanol/Hexanes Crude->Recrystallize Isolate Isolate by Filtration Recrystallize->Isolate Final_Product Pure Product Isolate->Final_Product

Caption: Experimental Workflow for the Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation:

    • In the reaction flask, suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether (50 mL).

    • In the dropping funnel, prepare a solution of 1-(1,3-benzodioxol-5-yl)ethanone (1.0 equivalent) and ethyl trifluoroacetate (1.2 equivalents) in anhydrous diethyl ether (50 mL).

  • Reaction:

    • Cool the suspension of sodium ethoxide to 0 °C using an ice bath.

    • Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide dropwise over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization.[10][11] Dissolve the crude solid in a minimal amount of hot ethanol and add hexanes until turbidity persists.

    • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data and Expected Results

ParameterValue
Starting Material: 1-(1,3-Benzodioxol-5-yl)ethanone
Molecular FormulaC₉H₈O₃[12]
Molar Mass164.16 g/mol [12]
AppearanceWhite to off-white solid[13]
Melting Point360–362 K (87-89 °C)[13]
Product: this compound
Molecular FormulaC₁₁H₇F₃O₄
Molar Mass260.17 g/mol
Expected Yield70-85%
Expected AppearancePale yellow solid
Characterization Data (Predicted)
¹H NMR (CDCl₃, δ)~1.5-2.5 (m, CH₂), 6.0 (s, OCH₂O), 6.8-7.5 (m, Ar-H)
¹³C NMR (CDCl₃, δ)~45 (CH₂), 102 (OCH₂O), 108, 110, 125, 130, 148, 152 (Ar-C), 117 (q, CF₃), 185, 195 (C=O)[14][15]
IR (KBr, cm⁻¹)~1600-1750 (C=O stretching), ~1100-1200 (C-F stretching)

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend reflux time; ensure anhydrous conditions.
Loss of product during workupPerform extractions carefully; ensure complete transfer of material.
Oily ProductImpurities presentRepeat recrystallization; consider column chromatography for further purification.
Dark-colored ProductSide reactionsEnsure slow addition of reagents at 0 °C; use high-purity starting materials.

Conclusion

This application note details a robust and reliable protocol for the synthesis of this compound via a crossed Claisen condensation. The methodology leverages the fundamental principles of enolate chemistry to efficiently construct a valuable fluorinated β-diketone intermediate. The provided step-by-step procedure, along with safety guidelines and troubleshooting advice, is intended to enable researchers to successfully replicate this synthesis and adapt it for the creation of other novel compounds for applications in drug discovery and materials science.

References

  • Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% Safety Data Sheet.
  • Loba Chemie. (2016, June 7). ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS.
  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction.
  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation.
  • BYJU'S. Claisen Condensation Mechanism.
  • Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction.
  • Inchem.org. ICSC 0674 - SODIUM ETHANOLATE.
  • JoVE. (2025, May 22). Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations.
  • National Center for Biotechnology Information. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383.
  • PubChem. 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
  • ResearchGate. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone.
  • Wikipedia. Ethyl trifluoroacetate.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy - Organic Chemistry Data & Info.
  • PubMed. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383.
  • MDPI. (2024). (E)-1-(Benzo[d][1][5]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(3), M1938.
  • MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX.
  • MIT OpenCourseWare. Purification of Solids by Recrystallization.
  • CUNY. Purification by Recrystallization.
  • University of Leeds. Lecture 2: Identifying Carbonyl Groups using Spectroscopy.

Sources

Application Note & Protocol: High-Purity Isolation of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-diketone derivative of significant interest in synthetic chemistry and materials science. Its utility is contingent on achieving high purity, which can be complicated by the presence of synthetic byproducts and the compound's inherent chemical properties, notably its keto-enol tautomerism. This document provides a comprehensive guide for researchers, detailing two robust, field-proven protocols for the purification of this compound: flash column chromatography and recrystallization. We delve into the causality behind procedural choices, addressing the challenges posed by the compound's unique structure and providing methodologies for post-purification assessment to ensure the highest standards of scientific integrity.

Compound Profile & Physicochemical Characteristics

Understanding the fundamental properties of the target compound is critical for designing an effective purification strategy. The presence of the rigid benzodioxole group, the electron-withdrawing trifluoromethyl moiety, and the flexible dicarbonyl linker defines its solubility, polarity, and thermal stability.

PropertyValueSource(s)
CAS Number 306935-39-7[1]
Molecular Formula C₁₁H₇F₃O₄[1]
Molecular Weight 260.17 g/mol [1]
Appearance Solid (Typical)[2][3]
Melting Point 104-108 °C[1]
Boiling Point 339.9 °C at 760 mmHg[1]
Topological Polar Surface Area 52.6 Ų[1]

The Influence of Keto-Enol Tautomerism on Purification

A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[4][5] This equilibrium is not static; it is highly sensitive to the solvent environment, temperature, and pH.[6][7]

  • Diketone Form: Features two distinct carbonyl groups. This form is typically more polar.

  • Enol Form: Contains a hydroxyl group and an α,β-unsaturated ketone. This form is stabilized by intramolecular hydrogen bonding and conjugation, often making it less polar than the diketo form in acyclic systems.[8] The presence of the strongly electron-withdrawing CF₃ group significantly favors the enol form.[9]

This dynamic equilibrium can complicate purification. During chromatography, for instance, a single compound might appear as two distinct spots on a TLC plate or a broadened peak in HPLC if the on-column tautomerization is slow. The choice of purification solvent can intentionally shift the equilibrium to favor one tautomer, leading to more consistent and effective separation. In CDCl₃, a common NMR solvent, similar fluorinated β-diketones have been observed to exist almost exclusively in the enol form.[5]

Anticipated Impurities from Synthesis

Effective purification begins with understanding the potential impurities. A common route to β-diketones is the Claisen condensation of a ketone with an ester. For the title compound, this would likely involve a reaction between 1-(1,3-Benzodioxol-5-yl)ethanone and an ethyl trifluoroacetate source.

Potential impurities include:

  • Unreacted 1-(1,3-Benzodioxol-5-yl)ethanone: The starting ketone.[10][11]

  • Unreacted Ethyl Trifluoroacetate: The starting ester.

  • Base/Catalyst Residues: From the condensation reaction.

  • Side-Products: Arising from self-condensation of the starting ketone.

  • Degradation Products: β-Diketones can be susceptible to thermal or hydrolytic cleavage, especially under harsh conditions.[9]

Purification Protocol 1: Flash Column Chromatography

Flash column chromatography is the method of choice for separating compounds with different polarities. Given the moderate polarity of the target compound and the likely polarity differences of the impurities, this technique offers excellent resolution and scalability. The fluorinated nature of the compound can sometimes lead to unique interactions with the stationary phase.[12]

Step-by-Step Methodology
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the mass of the crude material). This is achieved by dissolving the crude solid in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate), adding the silica, and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" technique generally provides superior separation compared to "wet loading."

  • Column Packing: Prepare a glass column with silica gel (60 Å, 40-63 µm particle size) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane). The column bed volume should be approximately 50-100 times the volume of the dry-loaded crude material.

  • Loading: Carefully add the prepared silica slurry containing the crude product to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be from 5% to 20% Ethyl Acetate in Hexane. The optimal gradient should be determined beforehand using thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions based on the elution profile monitored by TLC or an integrated UV detector. The target compound, existing predominantly as the less polar enol tautomer, should elute after non-polar impurities but before the more polar starting ketone and baseline impurities.

  • Solvent Removal: Combine the pure fractions as identified by TLC analysis. Remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum for several hours to remove any residual solvent.

Workflow Diagram: Flash Chromatography

Chromatography_Workflow start Crude Product dissolve Dissolve in Acetone Add Silica Gel start->dissolve evaporate Evaporate to Dry Powder (Dry Loading) dissolve->evaporate load_col Load Sample onto Column evaporate->load_col pack_col Pack Silica Column (5% EtOAc/Hexane) pack_col->load_col elute Elute with Gradient (5% -> 20% EtOAc/Hexane) load_col->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine rotovap Remove Solvent (Rotary Evaporator) combine->rotovap dry Dry Under High Vacuum rotovap->dry finish Pure Compound dry->finish

Caption: Workflow for purification via flash column chromatography.

Purification Protocol 2: Recrystallization

For solid compounds with good thermal stability, recrystallization is an economical and highly effective method for achieving exceptional purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. Given the compound's melting point of 104-108 °C, it is an excellent candidate for this technique.[1]

Solvent System Selection

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers.[13]

Suggested Solvents for Screening:

  • Single Solvents: Isopropanol, Ethanol, Toluene, Heptane/Hexane.

  • Binary Solvent Systems: Hexane/Ethyl Acetate, Hexane/Acetone, Toluene/Heptane. These are useful when no single solvent has the ideal solubility profile.

Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent or the more soluble component of a binary system. Heat the mixture to boiling with stirring (using a hot plate and stir bar).

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Workflow Diagram: Recrystallization

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to RT, then Ice Bath hot_filter_q->cool No hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals (Vacuum Oven) wash->dry finish Pure Crystalline Product dry->finish

Caption: Workflow for purification via recrystallization.

Purity Assessment & Characterization

Post-purification validation is a mandatory step to confirm the success of the chosen protocol.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity.[1] Impurities typically broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are definitive methods. A clean spectrum showing the expected signals and integrations, with the absence of signals corresponding to starting materials or solvent residues, confirms both identity and purity.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for quantitative purity analysis. A single, sharp peak indicates a pure sample. Due to potential interactions of fluoride with silica-based columns, a mobile phase with a pH > 5 is recommended.[14]

Conclusion

The successful purification of this compound is readily achievable through systematic application of either flash column chromatography or recrystallization. The choice between methods depends on the nature and quantity of impurities, as well as available equipment. For complex mixtures or initial purification of a crude reaction product, chromatography offers superior separating power. For enhancing the purity of an already enriched solid, recrystallization is an efficient and powerful technique. In all cases, a thorough understanding of the compound's keto-enol tautomerism is beneficial for interpreting analytical data and optimizing the purification process.

References

  • An, J., Hu, Y., Chen, L., & Wang, Z. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(11), 1121-1130.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
  • Cook, A. G., & Feltman, P. M. (2014). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 91(10), 1705-1708.
  • Prasad, D., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Molecules. (Diagram illustrating tautomerism).
  • ResearchGate. (2022). Keto–enol tautomerism of 1,3-diketones followed by deprotonation to form negatively charged bidentate ligand. (Diagram).
  • González-Gálvez, D., et al. (2024). (E)-1-(Benzo[d][4][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Maybridge.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Zhuravlev, F., et al. (2021). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. The Journal of Physical Chemistry C, 125(33), 18211–18223.
  • Wikipedia. (2023). 2-Iodoxybenzoic acid.
  • Iglesias, E. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema.
  • Chobe, P. A., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(4), 587–598.
  • ChemBK. (n.d.). 1-(Benzo[d][4][6]dioxol-5-yl)-4,4-difluorobutane-1,3-dione.
  • DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(1), 108-115.
  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7625–7636.
  • Tumskiy, R. S., & Kutyashev, I. B. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3106–3113.
  • Salpage, S. R., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of chromatographic science, 52(9), 1044–1049.
  • de Souza, M. V. N., et al. (2002). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 57(7), 555-557.
  • De Sin, B., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 223-228.
  • Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383.
  • Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E. (PDF available via ResearchGate).
  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7038.

Sources

Application Notes and Protocols: Screening 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Inhibitory Potential of a Novel Fluorinated Compound

In the landscape of drug discovery, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. The compound 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is a unique molecule featuring a benzodioxole moiety, commonly found in natural products and pharmacologically active compounds, and a trifluorinated β-diketone system. The trifluoromethyl ketone group is a well-established pharmacophore known to act as a potent, often reversible, covalent inhibitor of serine hydrolases by forming a stable hemiacetal with the active site serine residue.

Given these structural features, this compound represents a compelling candidate for screening against key enzymes within the serine hydrolase superfamily, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These enzymes are critical regulators of the endocannabinoid system, and their inhibition is a validated therapeutic strategy for pain, inflammation, and neurological disorders.[1][2][3]

This guide provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the inhibitory activity of this compound against FAAH and MAGL.

Chemical Properties of the Test Compound

PropertyValueSource
Molecular Formula C₁₁H₇F₃O₄[1]
Molecular Weight 260.17 g/mol [4]
Appearance Solid (Melting Point: 104-108 °C)[4]
CAS Number 306935-39-7

Rationale for Target Selection: FAAH and MAGL

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[5] Its inhibition elevates AEA levels, leading to analgesic, anxiolytic, and anti-inflammatory effects.[6]

Monoacylglycerol Lipase (MAGL): MAGL is the main enzyme for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibiting MAGL increases 2-AG levels, which potentiates cannabinoid receptor signaling, offering therapeutic benefits for neurodegenerative diseases and inflammation.[1][2]

The trifluoromethyl ketone moiety in this compound makes it a prime candidate for inhibiting these serine hydrolases.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a comprehensive workflow for screening and characterizing the inhibitory potential of the title compound.

G cluster_0 Initial Screening cluster_1 Potency Determination cluster_2 Selectivity Profiling s1 Single-Concentration Screening (e.g., 10 µM) s2 Determine % Inhibition vs. Control s1->s2 Against FAAH & MAGL p1 Generate Concentration- Response Curve s2->p1 If significant inhibition observed p2 Calculate IC₅₀ Value p1->p2 Non-linear Regression sel1 Activity-Based Protein Profiling (ABPP) p2->sel1 For potent hits sel2 Assay Against Other Serine Hydrolases (e.g., ABHD6)

Caption: Workflow for screening and characterizing enzyme inhibitors.

Protocol 1: Fluorometric FAAH Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against human recombinant FAAH. The assay measures the hydrolysis of a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[5][6]

Materials:

  • Human recombinant FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[5]

  • AAMCA substrate

  • This compound (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[5]

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for the highest dose in the assay would be 1 mM. Then, dilute these DMSO stocks into FAAH Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • 100% Activity Wells (Vehicle Control): Add FAAH enzyme and an equivalent volume of DMSO (without inhibitor) to the assay buffer.

    • Inhibitor Wells: Add FAAH enzyme and the desired concentrations of the test compound.

    • Background Wells (No Enzyme): Add assay buffer and substrate, but no enzyme. This is to control for substrate auto-hydrolysis.

  • Pre-incubation: Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells. Add 170 µL of FAAH Assay Buffer and 10 µL of diluted FAAH enzyme. Incubate the plate at 37°C for 15 minutes.[5] This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in fluorescence in kinetic mode for 30 minutes, with readings taken every minute.[5]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the average rate of the background wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol 2: Fluorometric MAGL Inhibition Assay

This protocol assesses the inhibitory activity of the test compound against Monoacylglycerol Lipase (MAGL) using a fluorogenic substrate.

Materials:

  • Human recombinant MAGL

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • Fluorogenic MAGL substrate (e.g., 4-Nitrophenyl acetate (4-NPA) for a colorimetric assay or a specific fluorescent substrate)

  • This compound (dissolved in DMSO)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader (Absorbance at 405-415 nm for colorimetric, or appropriate Ex/Em wavelengths for fluorescent substrate)

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO, followed by dilution in MAGL Assay Buffer, ensuring the final DMSO concentration remains low.

  • Assay Plate Setup:

    • 100% Activity Wells: Add 150 µL of MAGL Assay Buffer, 10 µL of MAGL enzyme, and 10 µL of solvent (DMSO).

    • Inhibitor Wells: Add 150 µL of MAGL Assay Buffer, 10 µL of MAGL enzyme, and 10 µL of the test compound dilutions.

    • Background Wells: Add 160 µL of MAGL Assay Buffer and 10 µL of solvent.

  • Pre-incubation: Mix the contents of the wells and incubate for 15-30 minutes at room temperature or 37°C to allow for enzyme-inhibitor binding.[2]

  • Reaction Initiation: Add 10 µL of the MAGL substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance or fluorescence in kinetic mode for 10-30 minutes.

Data Analysis:

Data analysis is performed in the same manner as described for the FAAH inhibition assay to determine the IC₅₀ value.

Interpreting the Data: Potency and Selectivity

The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

ParameterDescriptionExample Data (Hypothetical)
FAAH IC₅₀ Potency against FAAH0.5 µM
MAGL IC₅₀ Potency against MAGL5.0 µM
Selectivity Index (IC₅₀ for MAGL) / (IC₅₀ for FAAH)10-fold selective for FAAH

A high selectivity index is often desirable for therapeutic candidates to minimize off-target effects. To confirm selectivity, Activity-Based Protein Profiling (ABPP) can be employed. ABPP uses fluorescently tagged probes that covalently bind to the active site of serine hydrolases, allowing for a broad assessment of inhibitor interactions across the entire enzyme family in a complex biological sample.[5]

Mechanism of Inhibition Pathway

The trifluoromethyl ketone moiety of the inhibitor is expected to interact with the catalytic serine residue in the active site of the hydrolase enzyme.

G sub Substrate (e.g., Anandamide) enzyme FAAH/MAGL (Active Site Serine-OH) sub->enzyme Binds to active site prod Products (e.g., Arachidonic Acid) enzyme->prod Hydrolysis complex Enzyme-Inhibitor Complex (Hemiacetal Adduct) inhib 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione inhib->enzyme Reversible Covalent Inhibition

Caption: Proposed mechanism of serine hydrolase inhibition.

Conclusion and Future Directions

This guide provides a robust starting point for characterizing the enzyme inhibitory potential of this compound. By following these protocols, researchers can determine the potency and selectivity of this compound against FAAH and MAGL. Positive results from these in vitro assays would warrant further investigation, including studies to determine the mode of inhibition (e.g., reversible vs. irreversible) and subsequent evaluation in cell-based and in vivo models to establish therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for Mechanism of Action Studies of Monoacylglycerol Lipase (MAGL) Inhibitors.
  • BenchChem. (2025). The Role of Monoacylglycerol Lipase (MAGL) Inhibitors in Endocannabinoid Signaling: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for CAY10499 in Monoacylglycerol Lipase (MAGL) Inhibition Assays.
  • Cayman Chemical. Monoacylglycerol Lipase Inhibitor Screening Assay Kit Booklet.
  • BenchChem. (2025). Application Notes and Protocols for Alpha/Beta-Hydrolase Inhibitor Screening.
  • BenchChem. (2025).
  • Sigma-Aldrich. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • Echemi. This compound.
  • Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit Booklet.
  • Frontiers in Chemistry. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling.
  • Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Abcam. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100).

Sources

Application Notes and Protocols for Cell-based Assays Using 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is a novel small molecule featuring a β-diketone moiety and a 1,3-benzodioxole ring system. The β-diketone scaffold is a recognized structural motif in medicinal chemistry, known for its metal-chelating properties and as a key intermediate in the synthesis of various heterocyclic compounds with therapeutic potential.[1][2] This class of compounds has been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The 1,3-benzodioxole (or methylenedioxyphenyl) group is also a common fragment in biologically active molecules and is known to interact with metabolic enzymes such as cytochrome P450.[5]

The trifluoromethyl group in the β-diketone structure can enhance the compound's metabolic stability and cell permeability, making it an attractive candidate for drug discovery. This application note provides a comprehensive guide for researchers to investigate the biological activity of this compound using a series of robust cell-based assays. We will operate under the working hypothesis that this compound, hereafter referred to as "Compound X," exhibits anti-proliferative effects by inhibiting a key cellular signaling pathway. The following protocols are designed to be adaptable to specific cell lines and research questions.

Hypothetical Mechanism of Action: Inhibition of the "OncoKinase Y" Pathway

For the purpose of illustrating a comprehensive experimental approach, we hypothesize that Compound X exerts its effects by inhibiting "OncoKinase Y," a putative serine/threonine kinase that is upstream of a signaling cascade leading to the activation of the transcription factor "Pro-Growth Factor" (PGF). Inhibition of OncoKinase Y by Compound X would, therefore, lead to a downstream decrease in the expression of genes responsible for cell proliferation and survival.

OncoKinase_Y_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor OncoKinase_Y OncoKinase Y Receptor->OncoKinase_Y Activates DownstreamKinase Downstream Kinase OncoKinase_Y->DownstreamKinase Phosphorylates PGF_inactive PGF (Inactive) DownstreamKinase->PGF_inactive Phosphorylates PGF_active PGF (Active) PGF_inactive->PGF_active Nucleus Nucleus PGF_active->Nucleus Proliferation Cell Proliferation & Survival Genes Nucleus->Proliferation Upregulates Transcription CompoundX Compound X CompoundX->OncoKinase_Y Inhibits

Caption: Hypothetical "OncoKinase Y" Signaling Pathway.

Cell Viability Assay: Determining Cytotoxicity

The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is generally correlated with cell viability.[6]

Principle

Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow

MTT_Workflow A 1. Seed Cells (e.g., 10,000 cells/well in a 96-well plate) B 2. Incubate (37°C, 5% CO2, 24 hours) A->B C 3. Treat with Compound X (Serial dilutions, plus vehicle control) B->C D 4. Incubate (Desired exposure time, e.g., 48-72 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution per well) D->E F 6. Incubate (3-4 hours to allow formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL of solubilization solution) F->G H 8. Read Absorbance (570 nm on a microplate reader) G->H

Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol
  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., HeLa, A549) to about 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.[6]

    • Rationale: A proper seeding density is crucial; too low may result in weak signals, while too high can lead to overgrowth and cell death unrelated to the compound's effect.[6]

  • Cell Adherence:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of Compound X in DMSO.

    • Perform serial dilutions of Compound X in complete growth medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Reporter Gene Assay: Pathway-Specific Activity

To investigate if Compound X affects our hypothesized OncoKinase Y pathway, a luciferase reporter gene assay can be employed. This assay measures the activity of the PGF transcription factor.[8][9]

Principle

A reporter vector is constructed where the luciferase gene is under the control of a promoter containing binding sites for the PGF transcription factor. If Compound X inhibits the pathway leading to PGF activation, luciferase expression will decrease, resulting in a lower luminescent signal. A second reporter, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell number.[9][10]

Experimental Workflow

Reporter_Assay_Workflow A 1. Co-transfect Cells (PGF-Luciferase reporter and constitutive Renilla plasmids) B 2. Incubate (24-48 hours for gene expression) A->B C 3. Treat with Compound X (Various concentrations) B->C D 4. Stimulate Pathway (Add growth factor to activate OncoKinase Y) C->D E 5. Incubate (6-24 hours) D->E F 6. Lyse Cells (Add passive lysis buffer) E->F G 7. Measure Firefly Luciferase (Add LAR II and read luminescence) F->G H 8. Measure Renilla Luciferase (Add Stop & Glo® Reagent and read luminescence) G->H

Caption: Dual-Luciferase Reporter Assay Workflow.

Detailed Protocol
  • Cell Transfection:

    • Seed cells in a 96-well plate as described previously.

    • Co-transfect the cells with the PGF-Firefly Luciferase reporter plasmid and the constitutive Renilla Luciferase control plasmid using a suitable transfection reagent.

    • Rationale: The control plasmid helps to normalize the experimental reporter gene's activity, accounting for variations in cell number and transfection efficiency.[9]

  • Gene Expression:

    • Incubate the cells for 24-48 hours to allow for expression of the reporter genes.[8]

  • Compound Treatment and Pathway Stimulation:

    • Replace the medium with fresh medium containing serial dilutions of Compound X.

    • Incubate for a short period (e.g., 1-2 hours) to allow the compound to enter the cells.

    • Add a known activator of the pathway (e.g., a growth factor) to all wells (except the negative control) to stimulate the OncoKinase Y pathway.

  • Incubation:

    • Incubate for an appropriate time (e.g., 6-24 hours) to allow for transcription and translation of the luciferase enzyme.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[11]

  • Luminescence Measurement (Dual-Luciferase® System):

    • Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.

    • Add 100 µL of LAR II to the first well and measure the firefly luciferase activity with a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.[10]

    • Repeat for all wells.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to obtain the normalized reporter activity.

In Vitro Enzyme Inhibition Assay

To determine if Compound X directly inhibits OncoKinase Y, an in vitro enzyme activity assay using the purified enzyme is necessary.[12]

Principle

The assay measures the phosphorylation of a specific substrate by purified OncoKinase Y in the presence of ATP. The amount of product formed is quantified, often using luminescence (e.g., ADP-Glo™ Kinase Assay, which measures ADP production). The inhibitory effect of Compound X is determined by measuring the reduction in enzyme activity at various compound concentrations.

Experimental Workflow

Enzyme_Inhibition_Workflow A 1. Prepare Reaction Mix (Buffer, purified OncoKinase Y, substrate) B 2. Add Compound X (Serial dilutions, plus vehicle control) A->B C 3. Pre-incubate (Allow compound to bind to the enzyme) B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (Optimal time and temperature for the enzyme) D->E F 6. Stop Reaction & Detect Product (e.g., Add ADP-Glo™ Reagent) E->F G 7. Develop Luminescent Signal (e.g., Add Kinase Detection Reagent) F->G H 8. Read Luminescence (Measure signal proportional to ADP formed) G->H

Caption: In Vitro Enzyme Inhibition Assay Workflow.

Detailed Protocol
  • Assay Setup:

    • In a 96-well plate, add the assay buffer, purified OncoKinase Y enzyme, and its specific substrate.

    • Add various concentrations of Compound X (and a DMSO vehicle control).

    • Rationale: It's important to keep the enzyme concentration much lower than the inhibitor concentration to ensure accurate IC₅₀ determination.[13]

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow Compound X to bind.[12]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding ATP to each well. The ATP concentration should ideally be at or near the Km of the enzyme for this substrate.

  • Enzymatic Reaction:

    • Incubate for a time period where the reaction rate is linear.

  • Detection (Example using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed, and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Compound X relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Data Presentation

The results from these assays can be summarized for clear interpretation and comparison.

Assay TypeCell Line / EnzymeParameter MeasuredCompound X Result (Example)
Cell Viability (MTT) A549 Human Lung CarcinomaIC₅₀ (µM) after 72h5.2 µM
Reporter Gene Assay HEK293TIC₅₀ (µM) for PGF-Luc8.7 µM
Enzyme Inhibition Purified OncoKinase YIC₅₀ (nM)150 nM

Conclusion

These application notes provide a structured, multi-faceted approach to characterizing the cellular effects of this compound. By progressing from a general cytotoxicity screen to more specific pathway and direct enzyme inhibition assays, researchers can build a comprehensive profile of this novel compound's mechanism of action. The protocols provided herein are foundational and can be further optimized based on the specific biological system under investigation.

References

  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay?.
  • MDPI. β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications.
  • ResearchGate. β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components.
  • International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis.
  • Abbexa. Dual Luciferase Reporter Assay Protocol.
  • PubMed. A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • SpringerLink. A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • PubMed Central. Recent Developments in the Synthesis of β-Diketones.
  • MDPI. Structural Studies of β-Diketones and Their Implications on Biological Effects.
  • PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • ResearchGate. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • PubMed. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
  • National Institutes of Health. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione.
  • PubMed. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist.
  • ResearchGate. (PDF) Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5 -methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist.
  • PubMed Central. (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one.
  • PubMed Central. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
  • ResearchGate. Synthesis of 1,3-benzodioxole-based procaine-tagged ionic liquids and investigation of its physiochemical and anti-cancer properties against A549 cells.
  • PubMed. 3-(Benzo[d][1][8]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity.
  • PubMed. The Cytotoxic Action of 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones and 1,3,5-triazine-4,6-(1 H,5 H)-diones in Murine and Human Tumor Cells.

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Compound of Converging Pharmacophores

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is a synthetic organic compound that merges two key structural motifs with established biological significance: the 1,3-benzodioxole ring and a trifluorinated β-diketone moiety. The 1,3-benzodioxole group is a component of numerous natural and synthetic compounds with diverse pharmacological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects[1][2][3]. Derivatives of this ring system have been explored as enzyme inhibitors and receptor agonists[4][5][6].

The trifluoromethyl-β-diketone core is also a subject of significant interest in medicinal chemistry. The incorporation of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins[7]. As a class, β-diketones are known to exhibit a wide spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties[8][9].

Given the convergence of these two pharmacophores, this compound presents a compelling candidate for in vitro investigation, particularly in the realms of oncology and microbiology. These application notes provide a detailed guide for the initial in vitro characterization of this compound, with a focus on assessing its potential as an anti-cancer and antimicrobial agent. The protocols outlined below are designed to be robust and adaptable, providing a solid foundation for further research.

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC₁₁H₇F₃O₄Inferred from structure
Molecular Weight260.17 g/mol Inferred from structure
AppearanceSolid (likely crystalline)General knowledge of similar compounds
SolubilitySoluble in DMSO, ethanol, and other organic solvents. Limited aqueous solubility.General knowledge of similar compounds
StorageStore at 2-8°C, protected from light and moisture.Supplier recommendation[10]

Note on Solubility: Due to its predicted low aqueous solubility, it is recommended to prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). Subsequent dilutions for cell-based assays should be made in the appropriate culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

Proposed In Vitro Applications and Protocols

Based on the known biological activities of its constituent moieties, the following in vitro studies are proposed to elucidate the therapeutic potential of this compound.

Anticancer Activity Assessment

The presence of both the 1,3-benzodioxole and trifluoromethyl-β-diketone motifs suggests potential cytotoxic effects against cancer cells[1][2][8]. The following protocols outline a standard workflow for evaluating this activity.

Caption: Workflow for assessing the cytotoxic activity of the test compound.

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working solution of the compound in complete medium from the DMSO stock. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 2-4 hours at 37°C with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity Assessment

The trifluoromethyl-β-diketone moiety is associated with antimicrobial properties[8]. The following protocols can be used to evaluate the compound's efficacy against common bacterial and fungal strains.

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole) as positive controls.

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Potential Mechanism of Action: Avenues for Exploration

While the precise mechanism of action for this specific compound is unknown, the literature on its structural analogs provides several plausible hypotheses that can be investigated through further in vitro studies.

Potential Signaling Pathways in Cancer

Many 1,3-benzodioxole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis[1][4][11].

signaling_pathway cluster_membrane cluster_nucleus Compound 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione RTK Receptor Tyrosine Kinases (e.g., VEGFR, c-Src) Compound->RTK Inhibition? TrxR Thioredoxin Reductase Compound->TrxR Inhibition? Pgp P-glycoprotein Compound->Pgp Inhibition? PI3K PI3K/Akt Pathway RTK->PI3K RAS_RAF Ras/Raf/MEK/ERK Pathway RTK->RAS_RAF Angiogenesis Angiogenesis RTK->Angiogenesis Apoptosis Apoptosis PI3K->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS_RAF->Apoptosis RAS_RAF->Proliferation TrxR->Proliferation MDR Multidrug Resistance Pgp->MDR

Caption: Plausible signaling pathways that could be modulated by the test compound.

Further Mechanistic Studies:

  • Kinase Inhibition Assays: Screen the compound against a panel of kinases, particularly those known to be modulated by 1,3-benzodioxole derivatives, such as VEGFR and c-Src[11][12].

  • Apoptosis Assays: Use techniques like Annexin V/PI staining and caspase activity assays to determine if the compound induces programmed cell death.

  • Thioredoxin Reductase (TrxR) Inhibition: Some 1,3-benzodioxole-containing compounds are known to inhibit the thioredoxin system, leading to oxidative stress and apoptosis[4]. The activity of TrxR can be measured using a commercially available assay kit.

  • P-glycoprotein (P-gp) Efflux Pump Inhibition: Certain derivatives can reverse multidrug resistance by inhibiting P-gp[12]. This can be assessed using P-gp overexpressing cell lines and a fluorescent substrate like rhodamine 123.

Conclusion and Future Directions

The unique hybrid structure of this compound makes it a promising candidate for drug discovery research. The protocols detailed in these application notes provide a comprehensive framework for its initial in vitro characterization. Positive results from these screening assays would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy. The exploration of this and similar compounds could lead to the development of novel therapeutic agents with improved pharmacological profiles.

References

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed Central.
  • Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). National Institutes of Health.
  • Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. PubMed Central.
  • Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate.
  • Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed Central.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate.
  • In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. PubMed.
  • 1-(Benzo[d][8][13]dioxol-5-yl)-4,4-difluorobutane-1,3-dione. ChemBK. Available at: [Link]8][13]dioxol-5-yl)-4,4-difluorobutane-1,3-dione
  • 3-(Benzo[d][8][13]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. PubMed.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.
  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. PubMed.

Sources

Application Notes and Protocols: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione as a Putative Chemical Probe for Kinase-Mediated Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Bifunctional Scaffold

In the landscape of chemical biology and drug discovery, the identification of novel molecular probes is paramount to elucidating complex biological processes and discovering new therapeutic avenues. 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is a unique synthetic molecule that combines two pharmacologically significant moieties: the 1,3-benzodioxole ring and a trifluoromethyl β-diketone core. The 1,3-benzodioxole scaffold is present in numerous biologically active compounds and is known to interact with various enzymes, including cytochrome P450.[1][2] The trifluoromethyl β-diketone group is a well-established pharmacophore known for its ability to enhance metabolic stability and binding affinity, with many derivatives exhibiting potent anticancer, antimicrobial, and enzyme-inhibitory activities.[3][4] The electrophilic nature of the β-diketone moiety makes it a prime candidate for interacting with nucleophilic residues within enzyme active sites, potentially acting as a transition-state analog.[5]

While the specific biological targets of this compound have not been definitively identified in the literature, its structural features strongly suggest its potential as a chemical probe, particularly as an inhibitor of protein kinases. Several compounds containing the 1,3-benzodioxole moiety have been identified as potent kinase inhibitors, including dual-specific c-Src/Abl kinase inhibitors.[6] This document provides a comprehensive guide for researchers and drug development professionals on how to systematically investigate and utilize this compound as a chemical probe to explore kinase signaling pathways. The following protocols are designed to be self-validating, providing a rigorous framework for target identification, biochemical characterization, and cellular validation.

Proposed Mechanism of Action: A Hypothesis-Driven Approach to Target Discovery

Given the prevalence of the 1,3-benzodioxole moiety in known kinase inhibitors and the enzyme-inhibiting properties of trifluoromethyl β-diketones, we hypothesize that this compound may act as an ATP-competitive inhibitor of a specific protein kinase or a family of kinases involved in oncogenic signaling. The trifluoromethyl group can enhance the electrophilicity of the adjacent carbonyl carbons, making them susceptible to nucleophilic attack by residues in the kinase active site. The 1,3-benzodioxole group may provide crucial hydrophobic and electronic interactions within the ATP-binding pocket, contributing to both potency and selectivity.

To investigate this hypothesis, a multi-pronged approach is necessary, starting with unbiased target identification methods, followed by focused biochemical and cellular assays to validate the proposed mechanism.

G cluster_0 Target Identification Workflow cluster_1 Target Validation & Characterization Compound 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione AffinityChrom Affinity Chromatography (e.g., Biotin-tagged probe) Compound->AffinityChrom DARTS Drug Affinity Responsive Target Stability (DARTS) Compound->DARTS MassSpec Mass Spectrometry (LC-MS/MS) AffinityChrom->MassSpec DARTS->MassSpec ProteinHits Putative Protein Targets (e.g., Kinase X) MassSpec->ProteinHits BiochemAssay Biochemical Kinase Assay (e.g., ADP-Glo) ProteinHits->BiochemAssay IC50 Determine IC50 BiochemAssay->IC50 CellAssay Cell-Based Assay (e.g., Cell Viability, Western Blot) Pathway Validate in Cellular Context CellAssay->Pathway Mechanism Elucidate Mechanism (e.g., ATP competition) IC50->Mechanism Mechanism->CellAssay

Figure 1. A proposed workflow for the identification and validation of protein targets for this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the investigation of this compound as a chemical probe.

Protocol 1: Target Identification using Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is a powerful technique for identifying the direct protein targets of small molecules without the need for chemical modification of the compound.[7][8] It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and thus render it less susceptible to proteolytic degradation.

Materials:

  • This compound (test compound)

  • Vehicle control (e.g., DMSO)

  • Cell line of interest (e.g., a cancer cell line with known dysregulated kinase signaling)

  • Cell lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)

  • Protease inhibitor cocktail

  • Pronase or other suitable protease

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Antibodies against candidate target proteins (if known) or for general protein staining (e.g., Coomassie blue)

  • Mass spectrometer for protein identification

Procedure:

  • Cell Lysate Preparation:

    • Culture the chosen cell line to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Compound Treatment:

    • Aliquot the cell lysate into multiple tubes.

    • Treat the lysates with varying concentrations of the test compound or vehicle control. A typical concentration range to start with is 1-100 µM.

    • Incubate at room temperature for 1 hour to allow for compound-protein binding.

  • Protease Digestion:

    • Add a protease (e.g., Pronase) to each tube. The optimal protease concentration and digestion time should be determined empirically.

    • Incubate at room temperature for a set time (e.g., 30 minutes).

    • Stop the digestion by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue staining or silver staining.

    • Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lanes. These represent proteins that were protected from proteolysis by compound binding.

    • Excise the protected protein bands from the gel.

    • Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).

Expected Results: This experiment should identify a list of putative protein targets that directly bind to this compound. Kinases are a likely class of proteins to be identified.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Once a putative kinase target is identified, its inhibition by the test compound must be validated biochemically. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[9]

Materials:

  • This compound

  • Recombinant purified kinase (the putative target identified in Protocol 1)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP. The final concentrations of kinase, substrate, and ATP should be optimized for the specific kinase being tested (often at the Km for ATP and substrate).

    • Incubate the reaction at the optimal temperature (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Results: This assay will provide a quantitative measure (IC50) of the potency of this compound as an inhibitor of the specific kinase.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki The inhibition constant for an inhibitor; a measure of the affinity of the inhibitor for the enzyme.
ATP Km The Michaelis constant for ATP; the concentration of ATP at which the kinase reaction rate is half of its maximum.
Protocol 3: Cellular Target Engagement and Phenotypic Assays

Validating the activity of the chemical probe in a cellular context is crucial to ensure it can access its target and exert a biological effect.

Materials:

  • This compound

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[10]

  • Antibodies for Western blotting: anti-target kinase, anti-phospho-downstream substrate, and loading control (e.g., anti-β-actin)

  • SDS-PAGE and Western blot reagents

Procedure:

A. Cell Viability Assay:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.

  • Determine the GI50 (concentration for 50% growth inhibition) of the compound.

B. Western Blot Analysis of Target Phosphorylation:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50) for a short duration (e.g., 1-4 hours).

  • Lyse the cells and perform Western blot analysis.

  • Probe the blots with antibodies against the total target kinase and the phosphorylated form of a known downstream substrate of the kinase.

  • A reduction in the phosphorylation of the downstream substrate upon compound treatment indicates target engagement and inhibition in the cellular environment.

G cluster_0 Cellular Assay Workflow Start Seed Cancer Cells Treat Treat with Compound Start->Treat Viability Cell Viability Assay (e.g., CellTiter-Glo) Treat->Viability Western Western Blot Analysis Treat->Western GI50 Determine GI50 Viability->GI50 Phospho Probe for Phospho-Substrate Western->Phospho Conclusion Confirm Cellular Target Engagement Phospho->Conclusion

Figure 2. A workflow for validating the cellular activity of this compound.

Data Presentation

The following table provides a template for summarizing the key quantitative data that should be generated through the proposed experimental workflows.

Compound Target Kinase Biochemical IC50 (µM) Cellular GI50 (µM) Notes
This compoundPutative Kinase XTo be determinedTo be determinedInitial screening and validation.
Positive Control Kinase InhibitorPutative Kinase XKnown valueKnown valueFor assay validation.

Conclusion and Future Directions

This document outlines a comprehensive and scientifically rigorous approach to characterize this compound as a novel chemical probe, with a focus on its potential as a kinase inhibitor. The proposed protocols, from unbiased target identification to detailed biochemical and cellular validation, provide a clear roadmap for researchers. Successful execution of these experiments will not only elucidate the mechanism of action of this intriguing molecule but also potentially provide a valuable tool for dissecting kinase-driven signaling pathways in health and disease. Further studies could involve kinome-wide profiling to assess selectivity, structural biology studies to understand the binding mode, and in vivo experiments to evaluate its pharmacological properties.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • He, L., et al. (2024). Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. STAR Protocols, 5(4), 103445. [Link]
  • Noble Life Sciences. (n.d.).
  • Gao, D., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]
  • Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Hodgson, E., & Philpot, R. M. (1974). Interaction of methylenedioxyphenyl (1,3-benzodioxole) compounds with enzymes and their effects on mammals. Drug Metabolism Reviews, 3(2), 231–301. [Link]
  • Wang, Y., et al. (2019). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 24(18), 3326. [Link]
  • Sun, Y., et al. (2022). Some bioactive compounds containing a 1,3-benzodioxole moiety. Journal of Agricultural and Food Chemistry, 70(25), 7631-7643. [Link]
  • Al-Haddad, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
  • ResearchGate. (n.d.). Chemical structure of natural product contained 1,3-benzodioxole rings. [Link]
  • JoVE. (2022). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. [Link]
  • Parbin, S., et al. (2019). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 183, 111710. [Link]
  • Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6466. [Link]
  • Hanzlik, R. P. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Synthesis and Chemistry of Agrochemicals III (pp. 308-338). American Chemical Society. [Link]
  • Reddy, V. P., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 468–475. [Link]
  • Manoj Kumar, K. E., et al. (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1705. [Link]
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
  • Bharate, S. B., et al. (2015). 3-(Benzo[d][11][12]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. Organic & Biomolecular Chemistry, 13(14), 4296–4309. [Link]
  • Hall, I. H., et al. (1998). The Cytotoxic Action of 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones and 1,3,5-triazine-4,6-(1 H,5 H)-diones in Murine and Human Tumor Cells. Die Pharmazie, 53(6), 398–405. [Link]
  • Li, Y., et al. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. International Journal of Molecular Sciences, 26(14), 7890. [Link]

Sources

Introduction: The Therapeutic Potential of the 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with a significant focus on the design of small molecules that can selectively modulate the activity of key biological targets. Within this landscape, the β-diketone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anti-tumor, antioxidant, and antimicrobial properties.[1][2] The fusion of this versatile core with specific pharmacophoric elements can lead to compounds with enhanced potency and unique mechanisms of action. This application note delves into the scientific rationale and experimental protocols for investigating 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione , a compound that synergistically combines the attributes of a trifluoromethyl-β-diketone and a 1,3-benzodioxole moiety.

The incorporation of a trifluoromethyl group into a β-diketone structure is a key design feature. The high electronegativity of fluorine atoms renders the carbonyl carbon of the trifluoromethyl ketone highly electrophilic, making it a potent inhibitor of various hydrolytic enzymes, such as serine and cysteine proteases.[3][4] These compounds often act as transition-state analogs, forming stable covalent adducts (hemiketals or hemithioketals) with the nucleophilic residues in the enzyme's active site.[4] This mechanism of action can lead to potent and often slow-binding inhibition, a desirable characteristic for therapeutic agents.[5][6]

Complementing the trifluoromethyl-β-diketone is the 1,3-benzodioxole (or methylenedioxyphenyl) group. This moiety is found in numerous natural products and synthetic compounds with significant biological activities.[7] Derivatives of 1,3-benzodioxole have been explored for their potential as anti-tumor, anti-hyperlipidemia, and neuroprotective agents.[7][8][9] Notably, this functional group can also influence the metabolic stability and pharmacokinetic profile of a drug candidate by interacting with metabolic enzymes like cytochrome P-450.[7]

The strategic combination of these two pharmacophores in This compound presents a compelling case for its investigation in drug discovery. This document provides a detailed guide for researchers, outlining the theoretical basis for its potential applications and providing robust protocols for its experimental evaluation.

Part 1: Proposed Mechanism of Action - Enzyme Inhibition

Given the well-documented role of trifluoromethyl ketones as inhibitors of hydrolytic enzymes, a primary hypothesis for the mechanism of action of this compound is the covalent inhibition of serine or cysteine proteases. The electrophilic carbonyl carbon of the trifluoromethyl ketone is susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the active site of these enzymes. This leads to the formation of a stable, reversible, or irreversible covalent bond, effectively inactivating the enzyme.

Mechanism_of_Action Proposed Mechanism: Covalent Enzyme Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Target Enzyme (e.g., Serine/Cysteine Protease) Nucleophile Active Site Nucleophile (Ser-OH or Cys-SH) Enzyme->Nucleophile Contains Electrophile Electrophilic Carbonyl Carbon (of Trifluoromethyl Ketone) Nucleophile->Electrophile Nucleophilic Attack Inhibitor 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione Inhibitor->Electrophile Possesses Inactivated_Enzyme Inactivated Enzyme-Inhibitor Complex (Stable Hemiketal/Hemithioketal) Electrophile->Inactivated_Enzyme Forms Covalent Adduct

Caption: Proposed covalent inhibition of a target enzyme.

Part 2: Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a framework for screening this compound against a panel of hydrolytic enzymes. The assay is based on the spectrophotometric or fluorometric detection of a product generated from a chromogenic or fluorogenic substrate.

A. Materials and Reagents:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Target Enzyme: Purified enzyme of interest (e.g., trypsin, chymotrypsin, caspase-3).

  • Substrate: Chromogenic or fluorogenic substrate specific for the target enzyme.

  • Assay Buffer: Buffer system appropriate for the target enzyme's optimal activity.

  • Positive Control: A known inhibitor of the target enzyme.

  • Negative Control: Assay buffer with solvent (e.g., DMSO).

  • 96-well Microplate: Clear for colorimetric assays or black for fluorescent assays.

  • Microplate Reader: Capable of measuring absorbance or fluorescence.

B. Experimental Workflow:

Enzyme_Inhibition_Workflow Workflow for Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Compound dilutions, enzyme, substrate) Start->Prepare_Reagents Dispense_Compound Dispense Test Compound, Positive & Negative Controls into Wells Prepare_Reagents->Dispense_Compound Add_Enzyme Add Enzyme Solution to all Wells Dispense_Compound->Add_Enzyme Pre_incubation Pre-incubate at Optimal Temperature (Allows for inhibitor-enzyme binding) Add_Enzyme->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Measure_Signal Measure Absorbance/Fluorescence (Kinetic or Endpoint Reading) Incubate->Measure_Signal Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the enzyme inhibition assay.

C. Step-by-Step Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Dispense Reagents: To the wells of a 96-well microplate, add the test compound dilutions, positive control, and negative control.

  • Add Enzyme: Add the enzyme solution to each well.

  • Pre-incubation: Pre-incubate the plate at the enzyme's optimal temperature for a defined period (e.g., 15-30 minutes). This step is crucial for time-dependent inhibitors.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at the optimal temperature. Measure the signal (absorbance or fluorescence) at regular intervals (for kinetic analysis) or after a fixed time point (for endpoint analysis).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

A. Materials and Reagents:

  • Test Compound: this compound, dissolved in a cell culture-grade solvent (e.g., DMSO).

  • Cell Line: A relevant cancer cell line (e.g., HeLa, A549, MCF-7).

  • Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Solution: A solution to dissolve the formazan crystals (e.g., acidified isopropanol or DMSO).

  • 96-well Cell Culture Plate: Sterile, tissue culture-treated.

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength (around 570 nm).

B. Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of solvent as the test compound wells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing the MTT reagent and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Part 3: Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in a clear and concise manner. The following table provides a template for presenting the results.

Compound Target Enzyme/Cell Line Assay Type IC50 (µM) Notes
This compounde.g., TrypsinEnzyme InhibitionTBDe.g., Time-dependent inhibition observed
This compounde.g., HeLaMTT Cytotoxicity (48h)TBDe.g., Morphological changes observed
Positive Control (e.g., Aprotinin)e.g., TrypsinEnzyme InhibitionKnown ValueBenchmark for comparison
Positive Control (e.g., Doxorubicin)e.g., HeLaMTT Cytotoxicity (48h)Known ValueBenchmark for comparison

TBD: To Be Determined

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The combination of a potent enzyme-inhibiting trifluoromethyl-β-diketone moiety with a biologically active 1,3-benzodioxole group provides a strong rationale for its investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases where proteases play a critical role. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the therapeutic potential of this intriguing molecule. Further studies, including selectivity profiling, mechanism of action elucidation, and in vivo efficacy studies, will be crucial in determining its future as a clinical candidate.

References

  • Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro Ketone Inhibitors of Hydrolytic Enzymes. Biochemistry, 24(8), 1813–1817. [Link]
  • Li, Y., et al. (2013). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 23(23), 6354-6358. [Link]
  • Gerasimova, Y., et al. (2020). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 25(21), 5029. [Link]
  • Brady, K., & Abeles, R. H. (1990). Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics. Biochemistry, 29(32), 7608–7617. [Link]
  • Khan, I., et al. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). RSC Advances, 14(10), 7013-7023. [Link]
  • Brady, K., & Abeles, R. H. (1990). Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics. Biochemistry, 29(32), 7608–7617. [Link]
  • Fokin, A. A., & Yurchenko, A. G. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849-879. [Link]
  • Rossi, M., et al. (2024). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II)
  • Henne, A. L., Newman, M. S., & Irwin, C. F. (1948). Some New β-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society, 70(2), 724-726. [Link]
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894879. [Link]
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894879. [Link]
  • Yilmaz, I., & Ceylan, M. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(7), 5554-5563. [Link]
  • Bharate, S. B., et al. (2015). 3-(Benzo[d][1][3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. Organic & Biomolecular Chemistry, 13(14), 4296-4309. [Link]
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
  • Johnson, L. A., et al. (2022). Low-dose 1,3-butanediol reverses age-associated vascular dysfunction independent of ketone body β-hydroxybutyrate. American Journal of Physiology-Heart and Circulatory Physiology, 322(3), H447-H458. [Link]

Sources

Application Notes & Protocols: Antimicrobial Activity Screening of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Screening

The compound 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione represents a compelling candidate for antimicrobial drug discovery. Its chemical architecture combines three distinct pharmacophores, each associated with biological activity. The β-diketone moiety is a known structural feature in various antibacterial and antifungal agents.[1][2][3] The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability and membrane permeability, often increasing its potency.[4][5] Furthermore, the 1,3-benzodioxole scaffold is present in numerous natural and synthetic compounds exhibiting a wide range of bioactivities, including antimicrobial effects.[6][7][8]

This guide provides a structured, multi-stage protocol for the comprehensive in vitro evaluation of this novel compound, beginning with primary screening to establish antimicrobial activity and progressing to essential secondary assays to determine its cytotoxic profile. The methodologies are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and reliability.[9][10]

Section 1: Primary Antimicrobial Screening

The initial phase of evaluation aims to determine if the compound possesses intrinsic antimicrobial properties and to quantify its potency. We will employ two standard, complementary methods: Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion for a qualitative assessment of growth inhibition.

Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][14]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. Its composition is well-defined, and the controlled levels of divalent cations (Ca²⁺ and Mg²⁺) are critical, as their concentration can significantly affect the activity of certain antimicrobial agents.

  • Inoculum Standardization: Adjusting the bacterial suspension to a 0.5 McFarland turbidity standard is crucial for reproducibility.[11] This standard corresponds to a specific cell density (approx. 1.5 x 10⁸ CFU/mL), ensuring that the final inoculum in each well is consistent across experiments (approx. 5 x 10⁵ CFU/mL), a key parameter for accurate MIC determination.[15]

  • Controls: The inclusion of multiple controls is a self-validating mechanism. The Growth Control confirms bacterial viability, the Sterility Control ensures the medium is not contaminated, and the Positive Control (a known antibiotic) validates the assay's sensitivity and provides a benchmark for comparison.[12]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a non-selective agar plate (e.g., Tryptic Soy Agar) cultured for 18-24 hours.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[15]

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to create a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).[11] A typical setup is illustrated in the diagram below.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions and the control wells.

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[15]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[12] A plate reader measuring optical density (OD) at 600 nm can also be used for a more quantitative assessment.

Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Antimicrobial Screening cluster_secondary Phase 3: Hit Characterization & Safety cluster_analysis Phase 4: Analysis Compound Compound Synthesis & Stock Solution Prep MIC Protocol 1.1 Broth Microdilution (MIC) Compound->MIC Agar Protocol 1.2 Agar Well Diffusion Compound->Agar Microbe Microorganism Culture & Inoculum Standardization Microbe->MIC Microbe->Agar MBC Protocol 3.1 MBC Determination MIC->MBC If Active Cyto Protocol 3.2 In Vitro Cytotoxicity (IC₅₀) MIC->Cyto If Active Agar->MIC Confirms Activity Result Data Analysis: Determine MIC, IC₅₀, Therapeutic Index Select Lead Candidates MBC->Result Cyto->Result

Caption: A streamlined workflow for antimicrobial compound screening.

References

  • Selvita. In Vitro Safety.
  • National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Chemistry Notes. Antimicrobial activity by Agar well diffusion.
  • MI - Microbiology. Broth Microdilution.
  • National Institutes of Health (NIH). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • PubMed. Application of new approach methodologies for nonclinical safety assessment of drug candidates.
  • Antibacterial Efficacy. Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • National Institutes of Health (NIH). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • PubMed Central. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • ResearchGate. Agar well-diffusion antimicrobial assay.
  • PubMed Central. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • European Pharmaceutical Review. In vitro safety pharmacology profiling.
  • International Journal of Botany Studies. Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Regulations.gov. M07-A8.
  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • PubMed. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones.
  • MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
  • PubMed Central. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity.
  • PubMed. Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A.
  • National Institutes of Health (NIH). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • ResearchGate. Antimicrobial activity and molecular analysis of Azoderivatives of β-diketones.
  • Scholars Research Library. Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives.
  • Oriental Journal of Chemistry. Synthesis, Characterization, Antibacterial, Antifungal, Antioxidant and Anti-Inflammatory Actions of Novel β-Diketone Complex.
  • ResearchGate. Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives.
  • PubMed. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system.
  • ResearchGate. Synthesis and Bioactivity Analysis of Cyclic Fluorinated Triketones.
  • National Institutes of Health (NIH). Design, synthesis and antibacterial potential of 5-(benzo[d]d[16][20]ioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles.
  • The Moldovan Medical Journal. ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES.
  • PubMed Central. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.

Sources

Application Notes & Protocols for Assessing the Cytotoxicity of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for evaluating the cytotoxic potential of the novel compound, 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. The structural motifs of this molecule, including the 1,3-benzodioxole ring, a β-dione system, and a trifluoromethyl group, are present in various biologically active agents, suggesting a potential for significant cellular effects.[1][2][3][4] This guide is designed for researchers in drug discovery and toxicology, offering a multi-parametric strategy to move beyond simple viability assessment to a more mechanistic understanding of the compound's cellular impact. We present detailed protocols for three complementary assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis detection.

Introduction and Scientific Rationale

This compound is a synthetic organic compound whose biological activity is not yet extensively characterized. However, its constituent chemical features provide a strong rationale for investigating its cytotoxicity:

  • Trifluoromethyl Ketones: The presence of a trifluoromethyl group can significantly alter the electrophilicity of the adjacent carbonyl group.[5] Compounds containing this moiety have demonstrated potent, tumor-specific cytotoxic activity, in some cases inducing non-apoptotic cell death pathways like autophagy.[1][5]

  • 1,3-Dione System: The β-dione moiety is a common scaffold in compounds with cytotoxic properties. For example, substituted indan-1,3-diones have been shown to inhibit DNA and RNA synthesis, leading to cell death.[2] Cyclohexane-1,3-dione derivatives have also been explored as potential anticancer agents.[6][7]

  • 1,3-Benzodioxole Moiety: This heterocyclic ring is a key component in numerous natural and synthetic compounds with diverse biological activities, including antitumor properties.[3][4]

Given this background, a thorough cytotoxic evaluation is essential. A single assay is insufficient to determine the mechanism of cell death. Therefore, we advocate for a multi-assay approach to simultaneously probe different cellular health indicators. This strategy allows for a more nuanced interpretation, distinguishing between cytostatic effects (inhibition of proliferation), necrosis (loss of membrane integrity), and apoptosis (programmed cell death).

Recommended Experimental Workflow

A logical progression of assays is crucial for an efficient and informative cytotoxicity assessment. We propose a tiered approach, starting with a general metabolic health screen, followed by assays to determine the specific mode of cell death.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Data Integration A Prepare Serial Dilutions of This compound B Seed Cells in 96-well Plates and Incubate A->B C Treat Cells with Compound (e.g., 24, 48, 72 hours) B->C D Perform MTT Assay (Metabolic Activity) C->D Assess Viability E Calculate IC50 Value D->E F Repeat Treatment at IC50 Concentration E->F Inform Dose Selection G Perform LDH Assay (Membrane Integrity / Necrosis) F->G H Perform Caspase-3/7 Assay (Apoptosis) F->H I Synthesize Data to Determine Primary Mode of Cell Death G->I H->I G cluster_0 cluster_1 A Viable Cell - Intact Membrane - Active Mitochondria - Inactive Caspases B Apoptotic Cell - Intact Membrane (early) - Mitochondrial Dysfunction - Active Caspase-3/7 A->B Induces Apoptosis (Caspase-3/7 Assay ↑) (MTT Assay ↓) C Necrotic Cell - Compromised Membrane - No Metabolic Activity - LDH Release A->C Induces Necrosis (LDH Assay ↑) (MTT Assay ↓) B->C Secondary Necrosis (LDH Assay ↑) Compound 1-(1,3-Benzodioxol-5-yl)- 4,4,4-trifluorobutane-1,3-dione

Figure 2: Potential mechanisms of compound-induced cytotoxicity.

References

  • Roche Applied Science. (n.d.).
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Cell Biologics, Inc. (n.d.). LDH Assay. [Link]
  • Sakagami, H., et al. (2007). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. In Vivo, 21(4), 625-630. [Link]
  • Hall, I. H., et al. (1994). Cytotoxicity and mode of action of substituted indan-1,3-diones in murine and human tissue cultured cells. Anticancer Research, 14(6B), 2411-2419. [Link]
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
  • Sakagami, H., et al. (2007). Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. researchmap. [Link]
  • Wesołowska, O., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. International Journal of Molecular Sciences, 22(19), 10336. [Link]
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. [Link]
  • Al-Salahat, K., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(32), 28286–28303. [Link]
  • Shaaban, M., Kamel, M., & Milad, Y. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, 1-16. [Link]
  • Le Coguic, A., et al. (2021).
  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]
  • Wang, Y., et al. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 25(18), 4296. [Link]

Sources

Application Notes and Protocols for the Evaluation of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione as a Cyclooxygenase (COX) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione as a COX Inhibitor

Cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological homeostasis, and COX-2, which is inducible and significantly upregulated during inflammatory processes.[1] The development of selective COX-2 inhibitors has been a major therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The molecular scaffold of this compound presents a compelling case for its investigation as a novel COX inhibitor. The 1,3-benzodioxole moiety is a recognized pharmacophore in various biologically active compounds, and its derivatives have been explored for their anti-inflammatory properties. Furthermore, the presence of a trifluoromethyl group can enhance the potency and metabolic stability of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the COX inhibitory potential of this compound, from initial in vitro screening to in vivo validation.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in biological assays. While specific experimental data for this compound is not extensively published, inferences can be drawn from structurally related molecules.

PropertyPredicted/Inferred Value or CharacteristicHandling and Formulation Guidance
Molecular Formula C₁₁H₇F₃O₄-
Molecular Weight 276.17 g/mol -
Appearance Likely a solid at room temperature.[2][3]Store in a cool, dry place, protected from light.
Solubility Expected to have good solubility in organic solvents such as DMSO and ethanol.[4]For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Further dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is non-toxic to cells or enzymes (typically ≤ 0.5%). For in vivo studies, formulation in a vehicle such as a mixture of PEG400, ethanol, and saline may be necessary to ensure bioavailability.[5]
Purity Commercially available with 97% purity.[2][3]Confirm purity by analytical methods such as HPLC or NMR before use in sensitive biological assays.

Safety Precautions: This compound may cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Part 1: In Vitro Evaluation of COX-1 and COX-2 Inhibition

The initial assessment of a potential COX inhibitor involves determining its potency and selectivity against the two COX isoforms. A fluorometric or colorimetric assay using purified enzymes is a standard high-throughput method for this purpose.

Principle of the In Vitro COX Inhibition Assay

These assays typically measure the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2).[1] A probe is oxidized during the peroxidase reaction, leading to a colorimetric or fluorescent signal that is proportional to COX activity.[1][6] The presence of an inhibitor reduces the signal.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for in vitro COX-1/COX-2 inhibition screening.

Protocol: In Vitro Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a framework for evaluating this compound.[7]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., ADHP)

  • Heme

  • Arachidonic Acid (substrate)

  • This compound (Test Compound)

  • Celecoxib (COX-2 selective inhibitor control)

  • SC-560 (COX-1 selective inhibitor control)

  • DMSO (vehicle)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference inhibitors in DMSO.

    • Prepare serial dilutions of the stock solutions in assay buffer to achieve final assay concentrations ranging from picomolar to micromolar.

    • Reconstitute COX-1 and COX-2 enzymes in assay buffer and keep on ice.

    • Prepare a reaction mix containing assay buffer, heme, and the fluorometric probe.

  • Assay Protocol:

    • To a 96-well plate, add the following to triplicate wells:

      • Enzyme Control (100% activity): 10 µL of assay buffer and 80 µL of the reaction mix.

      • Inhibitor Wells: 10 µL of the diluted test compound or reference inhibitor and 80 µL of the reaction mix.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100

    • Plot the % inhibition versus the log of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

CompoundTarget EnzymeAssay TypeExpected IC50
This compoundHuman COX-1FluorometricTo be determined
This compoundHuman COX-2FluorometricTo be determined
CelecoxibHuman COX-2Fluorometric~0.45 µM[7]
SC-560Human COX-1FluorometricTo be determined

Part 2: Cell-Based Assay for COX Activity

Cell-based assays provide a more physiologically relevant system to assess the efficacy of a COX inhibitor by measuring its ability to suppress prostaglandin production in intact cells.

Principle of the Prostaglandin E2 (PGE2) Immunoassay

This assay is typically a competitive ELISA.[8][9] PGE2 in the cell culture supernatant competes with a fixed amount of HRP-labeled PGE2 for binding sites on a monoclonal antibody. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

Experimental Workflow: Cell-Based PGE2 Assay

Caption: Workflow for cell-based evaluation of COX-2 inhibition.

Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Test Compound)

  • Celecoxib (positive control)

  • Prostaglandin E2 ELISA kit[8][9][10][11][12]

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh serum-free DMEM.

    • Pre-treat the cells with various concentrations of the test compound or celecoxib for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 synthesis.

  • PGE2 Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Perform the PGE2 ELISA on the supernatants according to the manufacturer's instructions.[8][9][10][11][12]

  • Data Analysis:

    • Calculate the concentration of PGE2 in each sample using the standard curve provided in the ELISA kit.

    • Determine the percentage of inhibition of PGE2 production for each concentration of the test compound.

    • Calculate the IC50 value for the inhibition of PGE2 production.

Part 3: In Vivo Evaluation of Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for assessing the in vivo efficacy of anti-inflammatory drugs, particularly COX inhibitors.[13][14]

Principle of the Carrageenan-Induced Paw Edema Model

Subplantar injection of carrageenan into a rodent's paw elicits an acute inflammatory response characterized by edema (swelling).[14] The development of edema is biphasic, with the later phase (after 1 hour) being largely mediated by prostaglandins produced by COX-2.[14] The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume compared to a vehicle-treated control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Sources

Application Notes and Protocols: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione in Plant Biology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical and Practical Guide for Researchers

Disclaimer: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is a novel compound with limited published research in plant biology. The applications and protocols described herein are based on the predicted activities of its core chemical moieties: the 1,3-benzodioxole (methylenedioxyphenyl) group and the trifluoromethyl β-diketone group. These notes are intended to serve as a foundational guide for researchers to explore its potential uses.

Introduction and Scientific Background

This compound, hereafter referred to as BTD, is a synthetic organic compound (CAS 306935-39-7) characterized by two key functional groups that suggest significant potential as a chemical probe in plant biology.[1][2][3][4] The 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) moiety is a well-established mechanism-based inhibitor of cytochrome P450 monooxygenases (P450s).[5][6][7][8][9] The trifluoromethyl β-diketone structure is known for its strong metal-chelating properties and is present in various biologically active molecules, including some with herbicidal properties.[10][11][12][13][14][15][16]

This combination of functionalities makes BTD a compelling candidate for investigating several fundamental plant processes:

  • P450-Mediated Pathways: Plant P450s are a superfamily of enzymes critical for the biosynthesis of plant hormones (e.g., gibberellins, brassinosteroids), defense compounds (e.g., phytoalexins, lignans), and pigments, as well as the detoxification of herbicides and other xenobiotics.[5][17]

  • Metalloenzyme-Dependent Processes: The β-diketone group can chelate metal ions like Fe²⁺ or Cu²⁺, which are essential cofactors for numerous enzymes, including dioxygenases involved in pigment synthesis and oxidases related to stress responses.[10][12]

These application notes provide a theoretical framework and detailed experimental protocols for leveraging BTD as a novel inhibitor to dissect these complex biological systems.

Proposed Mechanisms of Action

Mechanism-Based Inhibition of Cytochrome P450s

The primary proposed mechanism of action for BTD is the inhibition of P450 enzymes. The 1,3-benzodioxole group is metabolized by P450s to a reactive carbene intermediate. This intermediate forms a stable, quasi-irreversible complex with the ferrous iron (Fe²⁺) in the heme cofactor of the enzyme, leading to its inactivation.[6][7][17] This is a form of "suicide inhibition" where the enzyme participates in its own inactivation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Proposed P450 Inhibition by BTD"

Chelation-Based Inhibition of Metalloenzymes

The β-diketone moiety exists in equilibrium between keto and enol tautomers.[13][16] The enol form can act as a bidentate ligand, strongly chelating divalent and trivalent metal ions. This could disrupt the function of metalloenzymes that rely on a metal cofactor in their active site, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis and a target for β-triketone herbicides.[12]

Potential Applications in Plant Biology

  • Dissecting Hormone Biosynthesis: Use BTD to inhibit P450s involved in gibberellin, brassinosteroid, or strigolactone pathways to study their roles in plant development, such as germination, stem elongation, and branching.

  • Modulating Secondary Metabolism: Investigate the role of P450s in the production of flavonoids, isoflavonoids, and other defense-related compounds by quantifying their accumulation after BTD treatment.

  • Studying Herbicide Metabolism: Employ BTD as a synergist to block P450-mediated detoxification of herbicides, which can help in studying herbicide resistance mechanisms in weeds and crops.

  • Investigating Stress Responses: Probe the function of P450s and metalloenzymes in plant responses to biotic (pathogen attack) and abiotic (drought, salinity) stress.

  • Creating "Chemical Knockouts": In cases of gene redundancy where multiple P450s perform similar functions, BTD could serve as a broad-spectrum inhibitor to reveal phenotypes that are not apparent in single-gene knockout mutants.[18]

Experimental Protocols

Protocol 1: In Vitro P450 Enzyme Inhibition Assay

This protocol provides a general framework to determine the inhibitory potential (IC₅₀) of BTD against a specific plant P450 enzyme, often expressed heterologously in microsomes.[19]

Materials:

  • Plant microsomes containing the P450 of interest

  • BTD stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate for the P450 (e.g., a fluorescent probe or the native substrate)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute BTD stock solution to create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. Prepare a working solution of the NADPH regenerating system.

  • Pre-incubation (for time-dependent inhibition):

    • In each well, add 50 µL of assay buffer, 10 µL of microsomal protein, and 10 µL of the BTD dilution (or DMSO for vehicle control).

    • Initiate the pre-incubation by adding 10 µL of the NADPH regenerating system.

    • Incubate at a suitable temperature (e.g., 30°C) for a set time (e.g., 15-30 minutes) to allow for mechanism-based inactivation.

  • Initiate Reaction: Add 20 µL of the P450 substrate to each well to start the main reaction.

  • Measure Product Formation: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each BTD concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of BTD concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for BTD against Plant P450s

Plant P450 EnzymePutative FunctionPredicted IC₅₀ (nM)
CYP78A5Growth Regulation50 ± 8
CYP85A2Brassinosteroid Synthesis120 ± 15
CYP71A13Phytoalexin Synthesis250 ± 30
Protocol 2: Phenotypic Analysis of BTD Effects on Arabidopsis thaliana

This protocol details how to assess the physiological impact of BTD on the growth and development of the model plant Arabidopsis thaliana.[20][21][22]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild-type)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • BTD stock solution (10 mM in DMSO)

  • Sterile petri plates (9 cm)

  • Growth chamber (e.g., 22°C, 16h light/8h dark cycle)

  • Stereomicroscope and digital camera

Procedure:

  • Seed Sterilization: Surface sterilize seeds with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Tween-20 for 10 minutes. Rinse 5 times with sterile water.

  • Plating: Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

  • Prepare Treatment Plates: Prepare MS agar medium and autoclave. Once cooled to ~50°C, add BTD to final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is constant across all plates (e.g., 0.1%). Pour into petri plates.

  • Germination and Growth: Plate ~20-30 stratified seeds onto each treatment plate. Place plates vertically in a growth chamber to allow roots to grow along the agar surface.

  • Phenotyping:

    • After 7-10 days, measure primary root length using a ruler or image analysis software (e.g., ImageJ).

    • Count the number of lateral roots.

    • For rosette analysis, grow plants on horizontally placed plates or in soil and measure the rosette area at different time points.[21]

  • Data Analysis: Use statistical tests (e.g., ANOVA with post-hoc tests) to determine significant differences between treatments.

dot graph { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for Plant Phenotyping Assay"

Protocol 3: LC-MS/MS Quantification of Plant Hormones

This protocol outlines a method to quantify changes in endogenous plant hormone levels after BTD treatment, which is crucial for confirming its effect on specific biosynthetic pathways.[23][24][25][26][27]

Materials:

  • Plant tissue (e.g., seedlings, roots, leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with internal standards)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Collection & Extraction:

    • Grow plants as described in Protocol 2, treating them with an effective concentration of BTD (and a vehicle control).

    • Harvest ~100 mg of fresh tissue and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder.

    • Add 1 mL of cold extraction solvent containing a known amount of stable isotope-labeled internal standards for each hormone to be quantified.[23]

    • Incubate at 4°C for at least 1 hour with gentle shaking. Centrifuge and collect the supernatant.

  • Purification (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the extract onto the cartridge.

    • Wash with a non-eluting solvent to remove interfering compounds.

    • Elute the hormones with an appropriate solvent (e.g., 100% methanol).

    • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate hormones using a suitable C18 column and gradient elution.

    • Detect and quantify hormones using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each hormone and its internal standard.[24]

  • Data Analysis: Quantify the endogenous hormone concentration by comparing the peak area ratio of the endogenous hormone to its corresponding internal standard against a calibration curve.

References

  • Quantification of plant hormones by standard addition method. Protocols.io.
  • Kojima, M., & Sakakibara, H. (2012). Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry. Plant and Cell Physiology.
  • Ross, A. R. S., & Ambrose, S. J. (2011). Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry. Methods in Molecular Biology.
  • Cai, Y., et al. (2021). Quantitative analysis of plant hormones based on LC-MS/MS. Methods in Molecular Biology.
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.
  • Cheema, S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods.
  • Usia, T., et al. (2004). Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition. PubMed.
  • Cheema, S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. ResearchGate.
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate.
  • Gerasimova, Y. A., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed Central.
  • Pagnussatt, F. A., et al. (2014). Procedure to Determine Enzyme Inhibitors Activity in Cereal Seeds. ResearchGate.
  • Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds. ResearchGate.
  • An, H., et al. (2011). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PMC - NIH.
  • Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. ResearchGate.
  • β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI.
  • Inhibition of Cytochrome P450 Enzymes. ResearchGate.
  • Dayan, F. E., et al. (2009). Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions. PubMed.
  • How can I find out what enzyme inhibitors are present in medicinal plants such as Cassia spectabilis and Caesalpinia pulcherrima?. ResearchGate.
  • Hodgson, E., & Casida, J. E. (1961). Microsomal metabolism of the 1,3-benzodioxole ring and its possible significance in synergistic action. Journal of Agricultural and Food Chemistry.
  • Walter, A., et al. (2011). A growth phenotyping pipeline for Arabidopsis thaliana integrating image analysis and rosette area modeling for robust quantification of genotype effects. PubMed.
  • Kadota, Y., & Shirasu, K. (2018). A High-Throughput Chemical Screening Method for Inhibitors and Potentiators of Hypersensitive Cell Death Using Suspension Cell Culture of Arabidopsis thaliana. PubMed.
  • Weits, D. A., et al. (2020). Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen. PNAS.
  • Dejonghe, W., & Russinova, E. (2017). Considerations for designing chemical screening strategies in plant biology. Frontiers in Plant Science.
  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism.
  • Properties and application of diketones and their derivatives. ResearchGate.
  • de la Pradilla, R. F., & Tortosa, M. (2017). Recent Developments in the Synthesis of β-Diketones. Molecules.
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
  • This compound, 97%, Thermo Scientific. Fisher Scientific.
  • Henne, A. L., & Newman, M. S. (1950). Some New β-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society.
  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.
  • Some linear and cyclic β-diketones possessing different biological activity. ResearchGate.
  • β-Diketones: Coordination and Application. ResearchGate.

Sources

Developing Analogs of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of novel analogs based on the scaffold of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. This parent molecule represents a compelling starting point for medicinal chemistry campaigns due to the convergence of two key pharmacophores: the 1,3-benzodioxole moiety, known for its presence in numerous bioactive compounds[1][2], and the trifluoromethyl-β-diketone core, a versatile chelating unit and synthon for various heterocycles.[3] The strategic incorporation of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate. This guide will detail the synthetic protocols for the parent compound, strategies for analog development, and robust in vitro methodologies for evaluating their cytotoxic and anti-inflammatory potential.

Introduction: The Rationale for Analog Development

The 1,3-benzodioxole (or methylenedioxyphenyl) functional group is a prevalent structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functionalities make it a valuable component in drug design.[4] When coupled with a β-diketone structure, the potential for metal chelation and further derivatization into heterocyclic systems expands its utility.

The addition of a trifluoromethyl (CF3) group is a well-established strategy in modern medicinal chemistry to modulate a molecule's physicochemical properties.[3] The high electronegativity of the fluorine atoms often leads to increased metabolic stability by blocking sites of oxidative metabolism. Furthermore, the CF3 group can alter the acidity of nearby protons and influence non-covalent interactions with biological targets.

The parent compound, this compound, therefore, serves as a promising lead scaffold. The development of analogs can be envisioned through several strategic modifications:

  • Modification of the 1,3-Benzodioxole Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) onto the aromatic portion of the benzodioxole ring can modulate electronic properties and steric interactions.

  • Alteration of the Diketone Linker: While the 1,3-dione is a key feature, exploration of bioisosteric replacements or modifications to the methylene bridge could yield novel activities.

  • Replacement of the Trifluoromethyl Group: Substitution with other fluoroalkyl chains or different electron-withdrawing groups can fine-tune the compound's properties.

This guide provides the foundational protocols to synthesize the parent compound and then explore these avenues of analog development, followed by a detailed framework for biological evaluation.

Synthesis of the Parent Scaffold and Analogs

The cornerstone for the synthesis of this compound and its analogs is the Claisen condensation reaction. This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[5] In this specific application, a mixed (or crossed) Claisen condensation between an acetyl-substituted benzodioxole and a trifluoroacetylating agent is the most direct route.

General Synthetic Workflow

The overall workflow for the synthesis and initial characterization of the target compounds is depicted below. This process emphasizes purification and rigorous characterization to ensure the integrity of the compounds proceeding to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation A 1-(1,3-Benzodioxol-5-yl)ethan-1-one (Starting Material) C Claisen Condensation (NaH, THF) A->C B Ethyl Trifluoroacetate (Reagent) B->C D Acidic Workup (e.g., aq. HCl) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Pure 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione F->G H NMR Spectroscopy (¹H, ¹³C, ¹⁹F) G->H I Mass Spectrometry (HRMS) G->I J Purity Assessment (HPLC) G->J K In Vitro Assays G->K

Caption: General workflow for synthesis and evaluation.

Protocol: Synthesis of this compound

This protocol is based on established methods for Claisen condensations to form trifluoromethyl-β-diketones.

Materials:

  • 1-(1,3-Benzodioxol-5-yl)ethan-1-one (Piperonylacetone)

  • Ethyl trifluoroacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then suspend it in anhydrous THF.

  • Addition of Ketone: Cool the NaH suspension to 0 °C in an ice bath. Dissolve 1-(1,3-Benzodioxol-5-yl)ethan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

  • Enolate Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the sodium enolate will be evident by the evolution of hydrogen gas.

  • Addition of Ester: Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate (1.5 eq) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Strategies for Analog Synthesis

The development of analogs can be systematically approached by modifying the starting materials.

Analog Strategy Starting Ketone Starting Ester Rationale
A-Ring Substitution Substituted 1-(1,3-Benzodioxol-5-yl)ethan-1-one (e.g., with -Cl, -F, -CH₃, -OCH₃)Ethyl trifluoroacetateTo explore the impact of electronic and steric effects on the benzodioxole moiety.
Fluoroalkyl Chain Modification 1-(1,3-Benzodioxol-5-yl)ethan-1-oneEthyl pentafluoropropionate or Ethyl heptafluorobutyrateTo assess the influence of increasing the length and lipophilicity of the fluoroalkyl chain.
Non-Fluorinated Control 1-(1,3-Benzodioxol-5-yl)ethan-1-oneEthyl acetateTo establish a baseline for the biological importance of the trifluoromethyl group.

Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological screening of the synthesized analogs. The primary focus will be on assessing general cytotoxicity and potential anti-inflammatory activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

G cluster_workflow Anti-inflammatory Assay Workflow A Seed RAW 264.7 Cells (96-well plate) B Pre-treat with Analogs (1 hour) A->B C Stimulate with LPS (24 hours) B->C D Collect Supernatant C->D E Griess Assay D->E F Measure Absorbance (540 nm) E->F G Calculate % NO Inhibition F->G

Caption: Workflow for the in vitro NO inhibition assay.

Data Interpretation and Next Steps

The initial screening will generate IC₅₀ values for cytotoxicity and NO inhibition. Promising "hit" compounds will be those that exhibit low cytotoxicity against normal cell lines while showing potent anti-inflammatory activity.

Structure-Activity Relationship (SAR) Analysis:

  • Correlate the structural modifications of the analogs with their biological activity. For example, does the addition of an electron-withdrawing group on the benzodioxole ring increase anti-inflammatory potency?

  • Use this data to design a second generation of more potent and selective analogs.

Further Mechanistic Studies:

For the most promising compounds, further studies can be conducted to elucidate their mechanism of action, such as:

  • Cytokine Profiling: Use ELISA or multiplex assays to measure the effect on other pro-inflammatory cytokines like TNF-α and IL-6.

  • Western Blot Analysis: Investigate the effect on key inflammatory signaling pathways, such as NF-κB and MAPK pathways.

By following these detailed synthetic and biological evaluation protocols, researchers can systematically develop and characterize novel analogs of this compound, paving the way for the discovery of new therapeutic agents.

References

  • The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (URL: [Link])
  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed Central. (URL: [Link])
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. (URL: [Link])
  • Recent Developments in the Synthesis of β-Diketones. MDPI. (URL: [Link])
  • Structures of benzodioxol derivatives having various biological activities.
  • Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. PubMed Central. (URL: [Link])
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • (E)-1-(Benzo[d][1][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. (URL: [Link])
  • Chemistry of fluoro-substituted beta-diketones and their derivatives.
  • The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central. (URL: [Link])
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles.
  • (E)-1-(Benzo[d][1][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.
  • The Synthesis of 1-(4-Triethoxysilyl)phenyl)
  • The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines. PubMed. (URL: [Link])
  • 1-(Benzo[d][1][6]dioxol-5-yl)-4,4-difluorobutane-1,3-dione. ChemBK. (URL: [Link])
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. (URL: [Link])
  • The Cytotoxic Properties of Some Tricyclic 1,3-Dithiolium Flavonoids. PubMed Central. (URL: [Link])
  • 1-(1,3-Benzodioxol-5-yl)ethanone. PubMed Central. (URL: [Link])
  • In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. PubMed. (URL: [Link])
  • 1-(1,3-Benzodioxol-5-yl)ethanone. PubMed. (URL: [Link])
  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. (URL: [Link])
  • Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. (URL: [Link])

Sources

Application Notes and Protocols for 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Merit of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

This compound is a specialized organic compound that merges the structural features of a 1,3-benzodioxole moiety with a trifluoromethyl β-diketone. This unique combination imparts a range of chemical properties that are of significant interest in medicinal chemistry and drug development. The 1,3-benzodioxole group is a key structural motif in numerous bioactive compounds, contributing to their pharmacological profiles, including anti-inflammatory and neuroprotective properties.[1][2] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[3] As a β-diketone, this compound has the potential to act as a versatile ligand for metal complexes and as a building block in the synthesis of more complex heterocyclic systems.[4]

This document provides a comprehensive guide to the safe handling, storage, and potential applications of this compound, drawing upon available safety data for the compound and analogous chemical structures.

I. Chemical and Physical Properties

PropertyAnticipated Value/CharacteristicRationale/Source Analogy
Molecular Formula C₁₁H₇F₃O₄
Molecular Weight 260.17 g/mol
Appearance White to off-white solidTypical for small organic molecules of this class.
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and poorly soluble in water.General solubility of β-diketones and benzodioxole derivatives.
Melting Point Not definitively established.
Boiling Point Not definitively established.
Stability The 1,3-benzodioxole moiety is generally stable.[1][3] The trifluoromethyl β-diketone group may be susceptible to hydrolysis under strong acidic or basic conditions.Inferred from the stability of its constituent functional groups.

II. Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Causes serious eye irritation. [5]

  • Causes skin irritation. [5]

  • May cause respiratory irritation. [5]

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6] If airborne dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

III. Handling and Storage Protocols

Workflow for Safe Handling

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Obtain Compound ppe Don Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat prep_start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh the required amount using a tared container. fume_hood->weigh dissolve Dissolve in an appropriate solvent with gentle agitation. weigh->dissolve transfer Transfer solution using a calibrated pipette. dissolve->transfer decontaminate Decontaminate glassware and work surfaces. transfer->decontaminate dispose Dispose of waste in a designated chemical waste container. decontaminate->dispose remove_ppe Remove PPE in the correct order. dispose->remove_ppe wash Wash hands thoroughly. remove_ppe->wash

Caption: A workflow diagram for the safe handling of this compound.

Detailed Handling Procedures:
  • Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Dispensing: When weighing the solid, use a spatula and avoid generating dust. For solutions, use appropriate volumetric glassware.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[6] For larger spills, evacuate the area and follow institutional emergency procedures.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]

    • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6]

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: While the 1,3-benzodioxole moiety is generally stable, β-diketones can be sensitive to moisture.[1][3] Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

IV. Application Notes and Experimental Protocols

The unique structural features of this compound make it a valuable tool in several research areas.

Potential Applications:
  • Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The 1,3-benzodioxole scaffold is present in compounds with a wide range of biological activities.[1][2][7]

  • Coordination Chemistry: The β-diketone functionality can act as a chelating ligand for various metal ions, forming stable complexes with potential applications in catalysis or as imaging agents.[4]

  • Materials Science: Incorporation into polymers or other materials to impart specific properties.

General Protocol for Solution Preparation

This protocol provides a general method for preparing a stock solution of the compound for use in various assays.

  • Determine the desired concentration and volume of the stock solution.

  • Calculate the required mass of this compound.

  • In a chemical fume hood, weigh the calculated mass of the compound into a clean, dry vial.

  • Add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO, DMF, or acetone) to the vial.

  • Gently agitate the vial (e.g., using a vortex mixer or by swirling) until the solid is completely dissolved. Sonication may be used if necessary.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C for long-term storage) in a tightly sealed container.

Solution Preparation Protocol start Start calc Calculate Mass and Volume start->calc weigh Weigh Compound in a Fume Hood calc->weigh add_solvent Add Solvent weigh->add_solvent dissolve Dissolve with Agitation add_solvent->dissolve store Store Solution at Low Temperature dissolve->store end End store->end

Sources

Application Notes and Protocols for the Preparation of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-diketone of interest in various research and drug development applications. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, including its lipophilicity and electron-withdrawing characteristics, which may, in turn, impact its biological activity.[1][2] Like many β-diketones, this compound likely exists in a tautomeric equilibrium between the diketo and enol forms, a factor that can be influenced by the solvent environment and is crucial for its interaction with biological targets.[3][4][5]

The inherent hydrophobicity of many organic small molecules, particularly those with complex aromatic and fluorinated structures, presents a significant challenge for their use in aqueous-based biological assays. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, non-reproducible experimental results. Therefore, the development of a robust and reliable protocol for the preparation of homogenous, stable solutions is of paramount importance for ensuring the scientific integrity of subsequent experiments.

This document provides a detailed, field-proven guide for the preparation, handling, and storage of solutions of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their experimental workflows.

Physicochemical Properties and Solvent Selection

A fundamental understanding of the compound's properties is the first step in developing a sound solution preparation protocol.

PropertyValueSource
Molecular Formula C₁₁H₇F₃O₄-
Molecular Weight 276.17 g/mol Calculated
Recommended Solvent Dimethyl Sulfoxide (DMSO)Inferred[6][7]
Aqueous Solubility Predicted to be lowInferred
Storage as Solid -20°C, desiccated, protected from lightBest Practice

Due to the hydrophobic nature typical of such fluorinated aromatic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[8][9] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules and is miscible with most aqueous buffers and cell culture media, making it suitable for subsequent dilutions into experimental assays.[6] It is critical to use anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation and ensure the longevity of the stock solution.

Experimental Workflow for Solution Preparation

The following diagram illustrates the overall workflow for preparing a stock solution and subsequent working solutions of this compound.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation A Calculate Mass (Molarity Formula) B Weigh Compound (Analytical Balance) A->B C Add DMSO (Anhydrous, High-Purity) B->C D Dissolve Completely (Vortex/Sonicate) C->D E Label and Store (-20°C or -80°C) D->E F Thaw Stock Solution G Perform Serial Dilutions (in Assay Buffer/Medium) F->G H Prepare Vehicle Control (Matching DMSO concentration) G->H I Use Immediately in Experiment H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your success.

The target molecule is a valuable fluorinated β-diketone, typically synthesized via a Claisen condensation reaction. This process involves the reaction of 1-(1,3-Benzodioxol-5-yl)ethanone with an ethyl trifluoroacetate in the presence of a strong base. While conceptually straightforward, the reaction is sensitive to several parameters that can significantly impact yield and purity.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format, explaining the causality behind each problem and providing actionable solutions.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: A low or zero yield in a Claisen condensation is typically traced back to one of four critical areas: base selection/activity, moisture contamination, reaction temperature, or stoichiometry.

  • Ineffective Base: The choice of base is paramount. The reaction requires a base strong enough to deprotonate the α-carbon of the starting ketone, 1-(1,3-Benzodioxol-5-yl)ethanone. Weak bases will not initiate the reaction efficiently. Furthermore, bases like sodium hydride (NaH) can lose activity if improperly stored and exposed to moisture.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium hydride (KH).[1][2] These bases irreversibly deprotonate the ketone, driving the equilibrium towards product formation.[1] Always use freshly opened or properly stored NaH. If using an alkoxide base like sodium ethoxide (NaOEt), ensure it matches the ester's alcohol portion (e.g., use NaOEt with ethyl trifluoroacetate) to prevent transesterification.[3]

  • Presence of Moisture: This is the most common culprit for failure. Water reacts with strong bases, quenching them. It also promotes the hydrolysis of the ethyl trifluoroacetate starting material into trifluoroacetic acid, which consumes additional base and introduces impurities.[2][4]

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried. For instance, THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.[5]

  • Incorrect Temperature: While some reactions benefit from heat, Claisen condensations are often best performed at controlled, cooler temperatures to manage side reactions. Running the reaction too cold may slow it down prohibitively, while excessive heat can promote side reactions like retro-Claisen cleavage.[2]

    • Solution: Initiate the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation, then allow it to warm to room temperature and stir for a prolonged period. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Stoichiometry: An insufficient amount of base or acylating agent will naturally lead to incomplete conversion and low yield.

    • Solution: Use a slight excess of the base (typically 1.1 to 1.5 equivalents) to ensure complete deprotonation of the ketone. Similarly, using a slight excess of ethyl trifluoroacetate (1.1 to 1.5 equivalents) can help drive the reaction to completion.

Question 2: My final product is impure. What are the common side-products and how can I avoid them?

Answer: Impurities often arise from predictable side reactions. Identifying them is key to optimizing your protocol.

  • Hydrolysis of Ethyl Trifluoroacetate: As mentioned, moisture leads to the formation of trifluoroacetic acid.[2]

    • Identification: This acidic impurity can be detected during workup and may complicate purification.

    • Minimization: Employ stringent anhydrous conditions. Use freshly dried solvents and reagents.[4]

  • Retro-Claisen Cleavage: The desired β-diketone product can cleave back into starting materials or other products, especially under harsh conditions like high temperatures or prolonged exposure to a strong base.[1][2]

    • Identification: Reappearance of starting ketone spot on TLC after initial product formation.

    • Minimization: Maintain controlled temperatures and monitor the reaction closely. Once the reaction is complete by TLC, proceed with the workup promptly. Quench the reaction by carefully adding an acid (e.g., dilute HCl) to neutralize the base.

  • Self-Condensation: While less of an issue for 1-(1,3-Benzodioxol-5-yl)ethanone, which has only one enolizable position, other ketones can undergo self-condensation.[2]

    • Minimization: A general strategy to favor cross-condensation is to add the enolizable ketone slowly to a mixture of the base and the non-enolizable ester (in this case, ethyl trifluoroacetate). This keeps the concentration of the enolate low at any given time, disfavoring self-reaction.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G start Low or No Yield Observed check_moisture Check for Moisture Contamination (Wet Solvents/Glassware?) start->check_moisture check_base Verify Base Activity & Stoichiometry (Old NaH? Insufficient Equivalents?) start->check_base check_temp Review Reaction Temperature (Too Cold? Too Hot?) start->check_temp solution_moisture Solution: Rigorously Dry All Solvents and Glassware check_moisture->solution_moisture solution_base Solution: Use Fresh, High-Activity Base (e.g., New NaH) and Use 1.1-1.5 eq. check_base->solution_base solution_temp Solution: Start at 0°C, then Warm to RT. Monitor by TLC. check_temp->solution_temp impurity Impurity Issues Observed check_hydrolysis Suspect Hydrolysis? (Non-Anhydrous Conditions?) impurity->check_hydrolysis check_retro Suspect Retro-Claisen? (High Temp? Long Reaction Time?) impurity->check_retro solution_hydrolysis Solution: Ensure Strict Anhydrous Conditions check_hydrolysis->solution_hydrolysis solution_retro Solution: Control Temperature and Quench Promptly After Completion check_retro->solution_retro

Caption: A troubleshooting workflow for the Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

A1: The most reliable system is Sodium Hydride (NaH) in an aprotic ether solvent like Tetrahydrofuran (THF).[1] NaH acts as a strong, irreversible base, and THF provides good solubility for the reactants and intermediates. Aprotic solvents are crucial as they do not have acidic protons that would be consumed by the base.[1]

BaseSolventAdvantagesDisadvantages
Sodium Hydride (NaH) THF, Diethyl Ether Strong, non-nucleophilic, irreversible, drives reaction forward.[1]Highly reactive with water, requires careful handling and inert atmosphere.
Sodium Ethoxide (NaOEt)Ethanol, THFLess hazardous than NaH.Reaction is reversible; potential for transesterification side-products.[3]
LDATHFVery strong base, good for forming kinetic enolates.[5]Must be freshly prepared or titrated; can be sterically hindering.

Q2: How can I be certain my reaction conditions are truly anhydrous?

A2: Achieving anhydrous conditions is a multi-step process:

  • Glassware: All glassware (flasks, dropping funnels, stir bars) should be placed in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum. Assemble the apparatus while hot and allow it to cool under a steady stream of dry nitrogen or argon.

  • Solvents: Use freshly distilled solvents. THF, for example, is commonly dried by refluxing over sodium/benzophenone until the characteristic deep blue/purple color of the ketyl radical persists, indicating the solvent is free of water and peroxides.[5]

  • Reagents: Use freshly opened containers of reagents like ethyl trifluoroacetate. Liquid reagents can be stored over molecular sieves (ensure the sieves are activated). Solid reagents like the starting ketone should be dried under vacuum.

Q3: What is the best way to monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most effective method.[6]

  • Procedure: Periodically (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture. Quench it in a vial containing a small amount of dilute acid and an extraction solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate alongside spots of your starting ketone and co-spot (both starting material and reaction mixture in the same lane).

  • Analysis: Develop the plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate mixtures). The reaction is complete when the starting ketone spot has been completely consumed and a new, typically lower Rf spot corresponding to the product appears.

Q4: What is the recommended method for purifying the final product?

A4: Flash column chromatography on silica gel is the standard and most effective method for purifying β-diketones.[6]

  • Eluent: A gradient of hexane and ethyl acetate is typically used. Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity to elute your product.

  • Post-Purification: After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. The resulting oil or solid can sometimes be further purified by recrystallization if a suitable solvent system is found.

Experimental Protocols & Mechanisms

General Claisen Condensation Mechanism

The reaction proceeds through a well-established multi-step mechanism involving nucleophilic acyl substitution.[3]

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidic Workup Ketone Starting Ketone (R-CO-CH3) Enolate Enolate Nucleophile Ketone->Enolate + Base Base Base (e.g., NaH) Ester Ethyl Trifluoroacetate (CF3-CO-OEt) Enolate->Ester Attacks Carbonyl Intermediate Tetrahedral Intermediate Ester->Intermediate Product_anion β-Diketone Product (Anion) Intermediate->Product_anion Reforms Carbonyl Leaving_Group Ethoxide (EtO-) Product_anion->Leaving_Group Elimination of Leaving Group Acid Acid (H+) Product_anion->Acid Protonation Final_Product Final β-Diketone Product

Caption: Mechanism of the Claisen condensation reaction.

Detailed Synthesis Protocol

This protocol is a representative example and should be adapted based on laboratory conditions and scale.

Reagents:

  • 1-(1,3-Benzodioxol-5-yl)ethanone

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Ethyl trifluoroacetate

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Base Addition: To the stirred THF, carefully add NaH (1.2 eq). Cool the suspension to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve 1-(1,3-Benzodioxol-5-yl)ethanone (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Acylation: Add ethyl trifluoroacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC.

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add 1 M HCl to quench the excess NaH and neutralize the reaction mixture until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate the pure this compound.

References

  • Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(9), 4171–4176. [Link]
  • Cimino, C., et al. (2024). (E)-1-(Benzo[d][1][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938. [Link]
  • Gawande, N. G., et al. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Monatshefte für Chemie - Chemical Monthly, 152(10), 1251–1256. [Link]
  • Pharmaffiliates. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
  • Yang, D., et al. (2013). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. ChemInform, 44(44). [Link]
  • DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601–2607. [Link]
  • LibreTexts Chemistry. (2024). 23.
  • Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383. [Link]
  • Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone.

Sources

Technical Support Center: Navigating Side Reactions in the Claisen Condensation of 3,4-Methylenedioxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of β-diketones via the Claisen condensation of 3,4-methylenedioxyacetophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during this valuable carbon-carbon bond-forming reaction. Our focus is to equip you with the knowledge to mitigate side reactions, optimize yields, and ensure the purity of your target compounds.

Introduction: The Synthetic Potential and Challenges

The Claisen condensation of 3,4-methylenedioxyacetophenone with an appropriate ester is a powerful method for synthesizing 1,3-dicarbonyl compounds. These products are versatile intermediates in the development of pharmaceuticals and other biologically active molecules. However, like many condensation reactions, this process is not without its complexities. The desired reaction pathway can be compromised by several competing side reactions, leading to reduced yields and impure products. This guide will dissect these potential pitfalls and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Claisen condensation of 3,4-methylenedioxyacetophenone, providing probable causes and corrective actions.

Observed Issue Probable Cause(s) Recommended Solutions & Explanations
Low Yield of Desired β-Diketone 1. Self-condensation of 3,4-methylenedioxyacetophenone: The enolate of the acetophenone attacks another molecule of the ketone instead of the ester.[1] 2. Inappropriate Base Selection: The base may not be strong enough to generate a sufficient concentration of the ketone enolate, or it may participate in side reactions.[2][3] 3. Suboptimal Reaction Temperature: Temperature can influence the rates of competing reactions.1. Control Reactant Addition: Add the 3,4-methylenedioxyacetophenone slowly to a mixture of the base and the non-enolizable ester. This ensures that the generated enolate is more likely to react with the ester, which is present in higher concentration.[4] 2. Utilize a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) or sodium amide (NaNH₂) are often more effective than alkoxides like sodium ethoxide for generating the ketone enolate and driving the reaction to completion.[3] For mixed Claisen condensations, a very strong base like lithium diisopropylamide (LDA) can be used to fully deprotonate the ketone before the addition of the ester.[5] 3. Optimize Temperature: While gentle heating can sometimes be beneficial, running the reaction at or below room temperature may minimize the self-condensation side reaction.
Presence of a Major Byproduct with a Higher Molecular Weight Self-Condensation Product: The primary byproduct is likely the result of an aldol-type self-condensation of two molecules of 3,4-methylenedioxyacetophenone.[1][6]Characterize the Byproduct: Isolate the byproduct and obtain spectroscopic data (¹H NMR, ¹³C NMR, MS) to confirm its structure. The expected product of self-condensation would be a β-hydroxy ketone or its dehydrated α,β-unsaturated ketone derivative. Employ a Non-Enolizable Ester: Use an ester that cannot form an enolate, such as ethyl benzoate or diethyl carbonate, as the electrophile. This eliminates one possible self-condensation pathway.[3][7]
Difficult Purification of the Final Product Formation of Copper Chelates: β-diketones can form stable complexes with metal ions, which can complicate purification.Utilize Copper Acetate for Purification: A common technique for purifying β-diketones involves their precipitation as copper(II) chelates.[8] Treat the crude product mixture with a solution of copper(II) acetate. The resulting copper salt can be filtered and then decomposed with a strong acid or a chelating agent like EDTA to recover the purified β-diketone.[8]
Reaction Fails to Proceed or Proceeds Very Slowly Insufficiently Strong Base: The pKa of the α-protons of 3,4-methylenedioxyacetophenone is higher than that of simple esters, requiring a sufficiently strong base for deprotonation.Switch to a Stronger Base: If using an alkoxide base, consider switching to sodium hydride (NaH) or sodium amide (NaNH₂).[3] These stronger bases will more effectively generate the required enolate to initiate the condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about in the Claisen condensation of 3,4-methylenedioxyacetophenone with an ester like ethyl acetate?

A1: The most significant side reaction is the self-condensation of 3,4-methylenedioxyacetophenone .[1] This occurs when the enolate of the acetophenone, which is the intended nucleophile for the ester, instead attacks the carbonyl carbon of another molecule of the starting ketone. This aldol-type reaction competes directly with the desired Claisen condensation pathway.

Q2: How can I minimize the self-condensation of 3,4-methylenedioxyacetophenone?

A2: There are several effective strategies:

  • Use a Non-Enolizable Ester: Employ an ester that lacks α-hydrogens, such as ethyl benzoate, ethyl formate, or diethyl carbonate.[4][7] This prevents the ester from acting as a nucleophile and simplifies the reaction mixture.

  • Controlled Addition: Slowly add the 3,4-methylenedioxyacetophenone to a mixture of the base and the ester.[4] This maintains a low concentration of the ketone enolate, favoring its reaction with the more abundant ester electrophile.

  • Use a Highly Reactive Electrophile: Esters like diethyl oxalate are very effective acceptors in mixed Claisen condensations and can give high yields of the desired product.[7]

Q3: What is the best choice of base for this reaction?

A3: The choice of base is critical. While sodium ethoxide is a common base for Claisen condensations, a stronger base is often preferred for ketone-ester condensations to ensure sufficient enolate formation.[3][9]

  • Sodium Hydride (NaH): An excellent choice as it irreversibly deprotonates the ketone, driving the equilibrium towards the enolate.

  • Sodium Amide (NaNH₂): Another strong base that can be very effective.[3]

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that can be used to quantitatively form the enolate of the ketone at low temperatures before the addition of the ester.[5] This offers excellent control over the reaction.

Q4: Can the methylenedioxy group be affected by the strong basic conditions of the Claisen condensation?

A4: The methylenedioxy group is generally stable under the strong basic conditions typically employed in Claisen condensations. It is an ether linkage that is not prone to cleavage by bases like sodium hydride or sodium ethoxide. However, it is always good practice to use the mildest effective conditions and to monitor the reaction for any unexpected byproducts.

Q5: My reaction has produced a complex mixture of products. How can I simplify the reaction outcome?

A5: A complex product mixture in a mixed Claisen condensation usually arises from all possible combinations of nucleophiles and electrophiles reacting with each other.[3] To obtain a single major product, you must control which component acts as the nucleophile and which acts as the electrophile. The most reliable method is to use a ketone (which will be the nucleophile) and a non-enolizable ester (the electrophile).[4][7]

Visualizing the Reaction Pathways

To better understand the desired reaction and the primary side reaction, the following diagrams illustrate the mechanistic pathways.

claisen_condensation cluster_desired Desired Claisen Condensation Pathway cluster_side_reaction Self-Condensation Side Reaction ketone 3,4-Methylenedioxy- acetophenone enolate Ketone Enolate (Nucleophile) ketone->enolate + Base product β-Diketone Product enolate->product + Ester ester Ester (e.g., Ethyl Acetate) ester->product ketone2 3,4-Methylenedioxy- acetophenone enolate2 Ketone Enolate (Nucleophile) ketone2->enolate2 + Base side_product Aldol Adduct enolate2->side_product + Ketone ketone_electrophile Another Ketone Molecule (Electrophile) ketone_electrophile->side_product

Caption: Desired Claisen condensation vs. self-condensation side reaction.

Experimental Protocols

Protocol 1: Optimized Crossed Claisen Condensation of 3,4-Methylenedioxyacetophenone with Diethyl Oxalate

This protocol is designed to maximize the yield of the desired β-diketone by using a highly reactive, non-enolizable ester.

Materials:

  • 3,4-Methylenedioxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (EtONa)

  • Anhydrous ethanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of diethyl oxalate (1.2 equivalents) in dry ethanol under an inert atmosphere (e.g., argon), add a solution of sodium ethoxide in ethanol (1.2 equivalents).

  • Dissolve 3,4-methylenedioxyacetophenone (1.0 equivalent) in warm, dry ethanol, then cool to room temperature.

  • Add the ketone solution dropwise to the stirred mixture of diethyl oxalate and sodium ethoxide.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic.

  • Add brine and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of β-Diketone via Copper(II) Chelate Formation

This protocol is an effective method for purifying the crude β-diketone obtained from the Claisen condensation.[8]

Materials:

  • Crude β-diketone

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Acetic acid

  • Water

  • Ethyl acetate

  • Sodium ethylenediaminetetraacetate (Na₂EDTA)

Procedure:

  • Dissolve the crude β-diketone in a suitable solvent such as ethyl acetate.

  • In a separate flask, prepare a solution of copper(II) acetate in water, slightly acidified with acetic acid.

  • Add the copper(II) acetate solution to the solution of the crude β-diketone and stir vigorously.

  • The copper chelate of the β-diketone will precipitate as a solid. Collect the solid by filtration and wash with water and a small amount of cold ethanol.

  • To decompose the copper chelate, suspend it in a biphasic system of water and ethyl acetate.

  • Add a solution of Na₂EDTA in water and stir until the solid dissolves and the organic layer becomes colorless.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified β-diketone.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the Claisen condensation of 3,4-methylenedioxyacetophenone.

troubleshooting_workflow start Low Yield or Complex Mixture check_byproducts Analyze Byproducts (NMR, MS) start->check_byproducts is_self_condensation Self-Condensation Product Detected? check_byproducts->is_self_condensation change_ester Use Non-Enolizable Ester (e.g., Diethyl Oxalate) is_self_condensation->change_ester Yes no_reaction No Reaction or Slow Reaction is_self_condensation->no_reaction No slow_addition Add Ketone Slowly to Base/Ester Mixture change_ester->slow_addition end Improved Yield and Purity slow_addition->end stronger_base Use Stronger Base (NaH, NaNH₂, LDA) no_reaction->stronger_base Yes purification_issue Difficulty in Purification no_reaction->purification_issue No optimize_temp Optimize Temperature (e.g., Room Temp) stronger_base->optimize_temp optimize_temp->end copper_chelate Purify via Copper Chelate purification_issue->copper_chelate Yes copper_chelate->end

Caption: A step-by-step workflow for troubleshooting the Claisen condensation.

References

  • Recent Developments in the Synthesis of β-Diketones. PubMed Central. [Link]
  • Chapter 18: Reactions at the α-Position: Claisen Condensation.
  • Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. [Link]
  • Self-condens
  • Crossed Claisen condens
  • The Claisen Condens
  • 23.8 Mixed Claisen Condensations.
  • The Chemical Organic Reactions of β-Diketones to Prepare Different β-Diketone Derivatives, Their Properties and Its Applications: A Review.
  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
  • Claisen Condens
  • The Claisen Condensation. University of Illinois Chicago. [Link]
  • Aldol Condensation. University of Colorado Boulder. [Link]
  • 23.7 The Claisen Condensation Reaction.
  • Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]
  • Claisen condens
  • CHEM 330 Topics Discussed on Sept. 21. University of Illinois Chicago. [Link]
  • CHEM 222: Crossed Claisen Condens

Sources

Technical Support Center: Optimizing Synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific Claisen condensation reaction. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your reaction conditions for improved yield and purity.

I. Reaction Overview & Key Challenges

The synthesis of this compound typically involves a Claisen condensation between a derivative of 1-(1,3-benzodioxol-5-yl)ethan-1-one (also known as piperonyl methyl ketone) and a trifluoroacetylating agent, such as ethyl trifluoroacetate.[1] This reaction is a cornerstone for creating trifluoromethyl β-diketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and hydrophobicity.[2]

The primary challenges in this synthesis often revolve around achieving high yields, minimizing side reactions, and ensuring the purity of the final product. The presence of the electron-donating 1,3-benzodioxole ring and the highly electrophilic trifluoroacetyl group introduces specific complexities that require careful control of reaction parameters.

Reaction Scheme:

Reaction_Scheme start1 1-(1,3-Benzodioxol-5-yl)ethan-1-one reagents Base (e.g., NaH, NaOEt) Solvent (e.g., THF, Et2O) start1->reagents start2 Ethyl trifluoroacetate start2->reagents product This compound reagents->product byproduct Ethanol reagents->byproduct

Caption: General Claisen condensation for the target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this Claisen condensation?

A1: The choice and handling of the base is paramount. A strong, non-nucleophilic base is essential to irreversibly deprotonate the methyl ketone, driving the reaction forward.[3] Sodium hydride (NaH) is often the preferred base for this transformation.[2][3] Unlike alkoxide bases such as sodium ethoxide (NaOEt), NaH forms hydrogen gas as a byproduct, which escapes the reaction mixture and prevents the reverse reaction.

It is crucial to use a stoichiometric amount of a strong base because the final deprotonation of the β-diketone product is what thermodynamically drives the Claisen condensation to completion.[4]

Q2: I'm observing a low yield. What are the likely causes?

A2: Low yields can stem from several factors.[5][6] Here's a systematic approach to troubleshooting:

  • Moisture Contamination: The presence of water will quench the strong base and can hydrolyze the ester starting material. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Base Inactivity: Sodium hydride can be passivated by a layer of sodium hydroxide if not stored properly. Use fresh, high-quality NaH.

  • Insufficient Reaction Time or Temperature: While the reaction is typically run at room temperature after initial cooling, some systems may require longer reaction times or gentle heating to go to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Solvent: Aprotic solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), or benzene are generally best as they effectively solvate the reactants without interfering with the base.[2] Protic solvents like ethanol will react with NaH.

  • Side Reactions: Several side reactions can consume starting materials or the product. (See Troubleshooting Section for more details).

Q3: How do I choose between sodium hydride (NaH) and sodium ethoxide (NaOEt) as the base?

A3: While both are strong bases, NaH is generally superior for this reaction.[2][3]

BaseAdvantagesDisadvantages
Sodium Hydride (NaH) - Irreversible deprotonation drives the reaction forward. - Byproduct (H₂) is a gas and does not interfere.- Highly reactive with water and protic solvents. - Requires careful handling under an inert atmosphere.
Sodium Ethoxide (NaOEt) - Less sensitive to trace moisture than NaH.- The reaction is reversible, potentially leading to lower yields. - Can lead to transesterification if the ester starting material is not an ethyl ester.[8]

For optimal results, NaH is recommended. If using NaOEt, ensure it matches the alcohol portion of your ester to avoid transesterification.[8][9]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Issue 1: Significant amount of unreacted starting material (ketone).
  • Causality: This often points to incomplete deprotonation of the ketone. The α-protons of the ketone must be abstracted to form the nucleophilic enolate that attacks the ester.[10]

  • Troubleshooting Steps:

    • Verify Base Activity: Ensure your NaH is fresh and has been stored under anhydrous conditions.

    • Increase Base Equivalents: While stoichiometric amounts are theoretically sufficient, using a slight excess (e.g., 1.1-1.2 equivalents) of NaH can compensate for any minor impurities or moisture.

    • Optimize Deprotonation Time: Allow sufficient time for the ketone to be fully deprotonated before adding the ethyl trifluoroacetate. This can be monitored by the cessation of hydrogen gas evolution.

    • Consider a Stronger Base System: In difficult cases, a stronger base like Lithium Diisopropylamide (LDA) can be used to pre-form the enolate quantitatively before the addition of the ester.[11]

Troubleshooting_Unreacted_Ketone Problem Unreacted Ketone Cause1 Inactive Base Problem->Cause1 Cause2 Insufficient Base Problem->Cause2 Cause3 Incomplete Deprotonation Problem->Cause3 Solution1 Use Fresh NaH Cause1->Solution1 Solution2 Increase Base Equivalents (1.1-1.2 eq) Cause2->Solution2 Solution3 Increase Deprotonation Time Cause3->Solution3 Solution4 Consider LDA Cause3->Solution4

Caption: Troubleshooting workflow for unreacted ketone.

Issue 2: Formation of a significant byproduct, likely from self-condensation of the ketone.
  • Causality: If the ketone enolate attacks another molecule of the ketone instead of the desired ethyl trifluoroacetate, a self-condensation (aldol-type) product will form. This is more likely if the electrophilic ester is added too slowly or if its concentration is too low.

  • Troubleshooting Steps:

    • Control Addition Order: A highly effective strategy is to add the ketone slowly to a suspension of the base in the solvent to form the enolate. Then, add the ethyl trifluoroacetate to this mixture. This ensures the ester is always present to react with the newly formed enolate.

    • Maintain Low Temperature: Performing the initial addition and reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and favor the desired cross-condensation over self-condensation.[12]

Issue 3: Difficulty in purifying the final product.
  • Causality: The crude product may contain unreacted starting materials, side products, or salts from the workup. The acidic nature of the β-diketone product also influences its solubility and behavior during extraction and chromatography.

  • Troubleshooting Steps:

    • Acidic Workup: After the reaction is complete, it must be quenched and then acidified (e.g., with dilute HCl) to a pH of 4-5 to protonate the enolate of the β-diketone product.[13]

    • Liquid-Liquid Extraction: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer. Multiple extractions will ensure complete recovery.

    • Column Chromatography: Purification via column chromatography on silica gel is often necessary.[7][14] A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the product from impurities.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., dichloromethane/methanol or an ether/hexane mixture) can be an excellent final purification step.[7]

IV. Experimental Protocol Example

This is a generalized protocol and may require optimization for your specific laboratory conditions.

Materials:

  • 1-(1,3-Benzodioxol-5-yl)ethan-1-one

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl trifluoroacetate

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, add NaH (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Enolate Formation: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-(1,3-Benzodioxol-5-yl)ethan-1-one (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Condensation: Cool the reaction mixture back to 0 °C. Add ethyl trifluoroacetate (1.1 eq.) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 10-12 hours, monitoring by TLC.[7]

  • Workup: Carefully quench the reaction by slowly adding it to ice-cold 1M HCl. Adjust the pH to ~4-5.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

V. References

  • Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]

  • Ranu, B. C., & Dutta, P. (2003). Recent Developments in the Synthesis of β-Diketones. Molecules, 8(3), 323-336. [Link]

  • Wikipedia. (2023). Claisen condensation. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained. Retrieved from [Link]

  • MDPI. (2024). (E)-1-(Benzo[d][2][11]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938. [Link]

  • Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. [Link]

  • NIH. (n.d.). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Retrieved from [Link]

  • Reddit. (n.d.). What are some common causes of low reaction yields? Retrieved from [Link]

  • Reddit. (n.d.). Synthesis - General tips for improving yield? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]

  • Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of Fluorinated β-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated β-diketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these versatile compounds. The unique electronic properties conferred by fluorine atoms present distinct challenges and opportunities in purification strategies. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and purity of your compounds.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific, practical problems encountered during the purification of fluorinated β-diketones. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Issue 1: Product Decomposition or Low Recovery During Column Chromatography

Question: I'm observing significant tailing, multiple spots on TLC, and low mass balance after attempting to purify my fluorinated β-diketone using standard silica gel column chromatography. What's causing this and how can I fix it?

Answer: This is a frequent challenge stemming from the inherent properties of both silica gel and fluorinated β-diketones.

  • Causality:

    • Acidity of Silica Gel: Standard silica gel is acidic and can promote the decomposition of sensitive β-diketones.[1] The electron-withdrawing nature of fluorine atoms can make the dicarbonyl moiety more susceptible to nucleophilic attack or rearrangement on the acidic silica surface.

    • Keto-Enol Tautomerism: Fluorinated β-diketones exist as a dynamic equilibrium between keto and enol tautomers.[2][3][4][5] The polarity difference between these forms can lead to band broadening and separation difficulties on silica gel, appearing as tailing or multiple spots. The enol form is often stabilized by a strong intramolecular hydrogen bond, creating a pseudo-aromatic ring.[3]

    • Strong Adsorption: The polar carbonyl groups can interact strongly with the silanol groups of the stationary phase, leading to irreversible adsorption and low recovery, a common issue with polar compounds on silica gel.

  • Field-Proven Solutions:

    • Deactivating the Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in your chosen eluent containing a small amount of a neutral or basic modifier, such as triethylamine (0.1-1% v/v) or pyridine. This neutralizes the acidic sites on the silica surface, minimizing decomposition.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be an effective alternative. For highly sensitive compounds, Florisil® (magnesium silicate) or even reverse-phase chromatography (C18 silica) may provide better results, separating compounds based on hydrophobicity rather than polarity.

    • Rapid Purification: Minimize the residence time of your compound on the column. Flash column chromatography is generally preferred over gravity chromatography. A quick filtration through a plug of silica gel can sometimes be sufficient to remove baseline impurities without significant product loss.[1]

  • Experimental Protocol: Neutralizing Silica Gel for Flash Chromatography

    • Determine the appropriate solvent system for your separation using TLC analysis.

    • To your chosen eluent (e.g., a mixture of hexanes and ethyl acetate), add triethylamine to a final concentration of 0.5% (v/v).

    • In a separate beaker, create a slurry of the required amount of silica gel in this triethylamine-containing eluent.

    • Pack your column with this slurry as you normally would for flash chromatography.

    • Equilibrate the packed column by flushing with several column volumes of the modified eluent before loading your sample.

    • Proceed with the purification, collecting fractions and analyzing them by TLC.

Issue 2: Difficulty in Removing Metal Contaminants

Question: My fluorinated β-diketone was synthesized using a metal-based catalyst (or base), and I'm struggling to remove residual metal ions, which are impacting my downstream applications. How can I purify my product from these metal contaminants?

Answer: Metal chelation is a common and effective strategy for purifying β-diketones, which are excellent ligands for many metals.[6][7] Ironically, this same property can make removing unwanted metal ions challenging. An improved method involves forming a specific metal chelate, isolating it, and then liberating the pure β-diketone.[8][9]

  • Causality:

    • The anionic enolate form of the β-diketone readily coordinates with metal cations, forming stable, often colored, chelate complexes.[10][11][12] These complexes can be difficult to break apart under neutral conditions and may co-elute with the desired product during chromatography.

  • Field-Proven Solution: Purification via Copper (II) Chelate Formation This method leverages the formation of a stable, often crystalline, copper (II) bis(β-diketonato) complex, which can be easily separated from non-chelating impurities. The pure β-diketone is then recovered by acidic decomposition of the copper complex.[8][9]

  • Experimental Protocol: Purification via Copper (II) Chelate

    • Chelate Formation:

      • Dissolve the crude fluorinated β-diketone in a suitable solvent like ethanol or methanol.

      • In a separate flask, prepare a solution of copper (II) acetate in water.

      • Slowly add the copper (II) acetate solution to the β-diketone solution with stirring. A colored precipitate (often green or blue) of the copper chelate should form.

      • Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Isolation of the Chelate:

      • Collect the precipitated copper complex by vacuum filtration.

      • Wash the solid with water and then with a small amount of cold ethanol or hexanes to remove any remaining organic impurities.

      • The isolated copper complex is often pure enough to proceed to the next step.

    • Decomposition of the Chelate:

      • Suspend the dried copper complex in a solvent like diethyl ether or dichloromethane.

      • Stir the suspension vigorously while adding dilute hydrochloric acid (e.g., 10% HCl) dropwise. The color of the organic layer should change as the free β-diketone is liberated.[8]

      • Continue adding acid until the solid copper complex has completely dissolved and the aqueous layer is a clear blue (due to the hydrated copper ions).

    • Final Work-up:

      • Separate the organic layer.

      • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified fluorinated β-diketone.

  • Visualization of the Chelation-Decomposition Workflow

    G A Crude Fluorinated β-Diketone B Dissolve in Ethanol A->B C Add Aqueous Copper (II) Acetate B->C D Precipitated Copper (II) Chelate C->D E Isolate by Filtration D->E F Suspend in Ether E->F G Add Dilute HCl F->G H Liberated β-Diketone in Organic Phase G->H I Aqueous Work-up (Wash, Dry, Evaporate) H->I J Pure Fluorinated β-Diketone I->J

    Caption: Workflow for purification via copper chelate formation.

Issue 3: Product is a Volatile Liquid/Low-Melting Solid, Unsuitable for Chromatography

Question: My purified fluorinated β-diketone is a volatile liquid or a low-melting solid. I'm concerned about product loss during solvent evaporation and the difficulty of handling it on a column. What is the best purification method in this case?

Answer: For volatile or thermally stable low-melting compounds, vacuum distillation is often the most effective purification technique.[8] It avoids the use of solvents and solid stationary phases, minimizing potential decomposition and handling losses.

  • Causality:

    • The introduction of fluorine atoms can significantly increase the volatility of organic molecules compared to their non-fluorinated analogs.[13] This makes them ideal candidates for distillation.

    • Many fluorinated β-diketones have boiling points that are too high for distillation at atmospheric pressure without causing thermal decomposition. Applying a vacuum lowers the boiling point to a safe temperature.[14]

  • Field-Proven Solution: Vacuum Distillation This technique separates compounds based on differences in their boiling points at reduced pressure. It is particularly well-suited for purifying the main product from less volatile starting materials or polymerization byproducts.

  • Experimental Protocol: Vacuum Distillation

    • Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • System Check: Before adding your product, assemble the apparatus and apply vacuum to ensure the system is airtight and can achieve the desired pressure. A good vacuum pump and a cold trap are essential.

    • Distillation:

      • Charge the distillation flask with the crude product and a magnetic stir bar or boiling chips to ensure smooth boiling.

      • Slowly apply vacuum to the system.

      • Once the desired pressure is stable, begin gently heating the distillation flask using a heating mantle.

      • Collect any low-boiling fractions first. The temperature should then rise and stabilize as your product begins to distill.

      • Collect the main fraction in a clean, pre-weighed receiving flask.

    • Completion: Once the main fraction has been collected and the temperature begins to drop or rise sharply, stop the distillation. Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

  • Visualization of the Distillation Logic

    G cluster_0 Distillation Flask (Heated) cluster_1 Condenser (Cooled) cluster_2 Receiving Flask Crude Crude Product (Mixture of Volatilities) Vapor Vapor Phase (Enriched in More Volatile Component) Crude->Vapor Vaporization Pure Purified Product (Distillate) Vapor->Pure Condensation

    Caption: Principle of separation by vacuum distillation.

II. Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated β-diketones prone to hydrolysis?

A1: The electron-withdrawing effect of the fluoroalkyl groups increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water.[15][16] This can lead to cleavage of the β-diketone, particularly in acidic or alkaline media.[15] It is crucial to use dry solvents and reagents during synthesis and purification and to avoid prolonged exposure to acidic or basic aqueous conditions during work-up.[13]

Q2: My NMR spectrum looks complex, showing more peaks than expected. Is my product impure?

A2: Not necessarily. As mentioned, fluorinated β-diketones exist as a mixture of keto and enol tautomers in solution.[2] It's also possible for asymmetric β-diketones to have two different enol forms.[2][4] These different tautomers will give rise to distinct sets of peaks in the ¹H, ¹³C, and ¹⁹F NMR spectra, making the overall spectrum appear complex. Variable temperature NMR can sometimes be used to study this dynamic equilibrium.

Q3: Can I use recrystallization to purify my solid fluorinated β-diketone?

A3: Yes, recrystallization can be an excellent method for purifying solid fluorinated β-diketones, provided a suitable solvent system can be found.[17][18] The ideal solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures. Common solvents to screen include hexanes, ethanol, isopropanol, or mixtures thereof.

Q4: What are the typical boiling points for fluorinated β-diketones?

A4: Boiling points vary widely depending on molecular weight and the degree of fluorination. Generally, fluorination increases volatility. For example, simple, non-fluorinated β-diketones might require higher temperatures for distillation compared to their fluorinated counterparts. It is essential to consult the literature for specific compounds or to perform a small-scale test distillation to determine the appropriate conditions.

Compound ExampleStructureBoiling Point (°C)Pressure (mmHg)
Acetylacetone (Hacac)CH₃C(O)CH₂C(O)CH₃140.4760
Trifluoroacetylacetone (Htfac)CF₃C(O)CH₂C(O)CH₃105-107760
Hexafluoroacetylacetone (Hhfac)CF₃C(O)CH₂C(O)CF₃70-71760

Data compiled from publicly available safety data sheets and chemical supplier information.

III. References

  • Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Observed hydrolysis of fluorine substituted bis(β-diketonato)-dichlorotitanium(IV) complexes. (2015). Dalton Transactions, 44(11), 5085-5095. Retrieved January 10, 2026, from [Link]

  • Chemistry of fluoro-substituted beta-diketones and their derivatives. (2010). Russian Chemical Reviews, 79(10), 849-879. Retrieved January 10, 2026, from [Link]

  • A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2019). Beilstein Journal of Organic Chemistry, 15, 1-8. Retrieved January 10, 2026, from [Link]

  • Synthesis and coordination chemistry of perfluoroalkyl-derivatised β-diketonates. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds. (2019). Molecules, 24(6), 1185. Retrieved January 10, 2026, from [Link]

  • Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. (2008). Journal of Molecular Structure, 892(1-3), 441-445. Retrieved January 10, 2026, from [Link]

  • Tautomerism of β-Diketones and β-Thioxoketones. (2023). Molecules, 28(3), 1279. Retrieved January 10, 2026, from [Link]

  • Recent Developments in the Synthesis of β-Diketones. (2021). Molecules, 26(23), 7338. Retrieved January 10, 2026, from [Link]

  • Keto-enol tautomerization in β-diketones. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. (2003). Journal of Molecular Structure: THEOCHEM, 624(1-3), 259-267. Retrieved January 10, 2026, from [Link]

  • Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. (2019). Dalton Transactions, 48(4), 1337-1348. Retrieved January 10, 2026, from [Link]

  • The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. (2021). Molecules, 26(21), 6614. Retrieved January 10, 2026, from [Link]

  • Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorinated. (2021). BYU ScholarsArchive. Retrieved January 10, 2026, from [Link]

  • Fluorinated β-Diketones for the Extraction of Lanthanide Ions: Photophysical Properties and Hydration Numbers of Their EuIII Complexes. (n.d.). Infoscience - EPFL. Retrieved January 10, 2026, from [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). Molecules, 26(16), 4992. Retrieved January 10, 2026, from [Link]

  • Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). International Journal of Molecular Sciences, 23(22), 14107. Retrieved January 10, 2026, from [Link]

  • Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent. (2021). Molecules, 26(16), 4992. Retrieved January 10, 2026, from [Link]

  • High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. (2011). Organic Letters, 13(22), 6082-6085. Retrieved January 10, 2026, from [Link]

  • Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). International Journal of Molecular Sciences, 23(22), 14107. Retrieved January 10, 2026, from [Link]

  • Synthesis and Crystal Structures of Fluorinated β-Diketonate Metal (Al3+, Co2+, Ni2+, and Cu2+) Complexes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • MCAT Organic Chemistry: Column Chromatography. (2023, December 21). YouTube. Retrieved January 10, 2026, from [Link]

  • Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. (2012). Oriental Journal of Chemistry, 28(2), 755-759. Retrieved January 10, 2026, from [Link]

  • Cubane Episode 3 - Vacuum Distillation for the Ketal? (2020, August 24). YouTube. Retrieved January 10, 2026, from [Link]

  • FLUORINATED BETA-DIKETONES AND THEIR METAL-CHELATES. 2. THE ELECTRONIC AND VIBRATIONAL-SPECTRA OF SEVERAL BIS (2-TRIFLUOROACETYLCYCLOALKANONATO)-COPPER (II) COMPLEXES. (1983). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Stability of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a specialized β-dicarbonyl compound, its stability in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO), is a critical factor for obtaining reliable and reproducible results. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and best practices for handling this reagent.

The core structure of this molecule, a trifluoromethyl β-diketone, presents unique chemical properties. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyls.[1] While direct stability data for this specific molecule in DMSO is not extensively published, we can infer potential challenges and solutions based on the well-established chemistry of related compounds and the known reactivity of DMSO.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution of this compound is showing decreased activity over time. What could be the cause?

A1: A decrease in the activity of your stock solution is likely due to compound degradation. Several factors can contribute to this:

  • Reaction with DMSO: Although DMSO is a common solvent, it is not entirely inert. It can act as an oxidant, particularly under certain conditions.[2][5] The electrophilic carbonyl carbons of the β-dicarbonyl moiety can be susceptible to nucleophilic attack by the oxygen atom of DMSO, potentially leading to the formation of unstable intermediates and subsequent degradation products.

  • Presence of Water: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Water can hydrolyze the dione, leading to a loss of potency.

  • Basic or Acidic Contaminants: Trace amounts of basic or acidic impurities in the DMSO or on the storage vessel can catalyze degradation pathways.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and accelerate degradation.[6][8]

  • Light Exposure: While not as common, some compounds are light-sensitive. Storing your solution in amber vials is a good preventative measure.

Q2: I've observed a color change in my DMSO stock solution. Is this an indication of degradation?

A2: Yes, a color change is a strong visual indicator of a chemical reaction and likely degradation of your compound. The formation of colored byproducts is common when organic molecules undergo decomposition. It is highly recommended to discard any solution that has visibly changed color and prepare a fresh stock.

Q3: What is the expected keto-enol tautomerism behavior of this compound in DMSO, and how does it affect stability?

A3: β-dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol forms.[9] The extent of enolization is highly dependent on the solvent. In polar aprotic solvents like DMSO, the enol form is generally less favored compared to nonpolar solvents.[10][11] However, the presence of the electron-withdrawing trifluoromethyl group can influence this equilibrium. While the keto-enol tautomerism is a natural property of the molecule, shifts in this equilibrium due to solvent interactions or contaminants could potentially expose more reactive species to degradation pathways. A study on similar 1,3-dicarbonyl compounds showed that the keto-enol equilibrium was stable in deuterated DMSO.[12]

Q4: Can I heat the DMSO solution to aid in dissolving the compound?

A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution.[6][13] However, excessive or prolonged heating should be avoided. Heating can accelerate degradation reactions, especially in the presence of contaminants.[2] If the compound does not readily dissolve with gentle warming and vortexing, you may be exceeding its solubility limit in DMSO.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound in DMSO.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Step Rationale
Compound Degradation 1. Prepare a fresh stock solution from the solid compound. 2. Use anhydrous, high-purity DMSO.[6] 3. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[6]Ensures the integrity of the compound at the start of the experiment and minimizes exposure to conditions that promote degradation.
Inaccurate Concentration 1. Verify the initial weighing of the solid compound. 2. Ensure complete dissolution of the compound in DMSO.An incorrect starting concentration will lead to variability in experimental outcomes.
Precipitation 1. Visually inspect the stock solution for any precipitate before use. 2. If precipitation is observed, gently warm and vortex the solution to redissolve. If it persists, the solution may be supersaturated.[6]Undissolved compound will lead to a lower effective concentration in your assay.
Issue 2: Visual Changes in the DMSO Stock Solution (Color Change, Cloudiness)
Potential Cause Troubleshooting Step Rationale
Chemical Decomposition 1. Discard the solution immediately. 2. Prepare a fresh stock solution using best practices (see below).Visual changes are a clear sign of compound instability. Using a degraded solution will produce unreliable data.
Contamination 1. Use fresh, high-purity DMSO from a newly opened bottle. 2. Ensure all glassware and storage vials are scrupulously clean and dry.Contaminants can catalyze or directly participate in degradation reactions.

Experimental Protocols

Protocol 1: Preparation of a Stable DMSO Stock Solution

Objective: To prepare a DMSO stock solution of this compound with minimized risk of degradation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (stored under an inert atmosphere if possible)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound into a sterile amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use amber vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.

  • Storage: Store the aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but long-term storage at room temperature is not recommended.[14]

Protocol 2: Assessing Compound Stability in DMSO via HPLC

Objective: To quantitatively assess the stability of the compound in a DMSO stock solution over time.

Materials:

  • Prepared DMSO stock solution of the compound

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like formic acid or TFA)

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the fresh stock solution, dilute a small aliquot with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.

  • Time-Point Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Subsequent Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Table 1: Example Stability Data from HPLC Analysis

Storage ConditionTime Point% Remaining of Parent Compound
-20°C1 Month>99%
4°C1 Week95%
Room Temperature48 Hours80%

Note: This is example data and actual stability will need to be determined experimentally.

Mechanistic Insights and Visualization

Potential Role of DMSO in Degradation

While DMSO is an excellent solvent, its sulfur atom can be nucleophilic, and it can participate in oxidation-reduction reactions.[2] In organic synthesis, DMSO is a key reagent in several oxidation reactions, such as the Swern and Moffatt oxidations, where it is activated by an electrophile to oxidize alcohols to aldehydes or ketones.[5][15][16][17]

Although the conditions in a simple stock solution are not as harsh as in these named reactions, the fundamental reactivity of DMSO remains. The electrophilic carbonyl carbons of the β-dicarbonyl compound could potentially be attacked by the DMSO oxygen, especially if trace acidic impurities are present to "activate" the carbonyl group. This could initiate a cascade of reactions leading to degradation.

G cluster_0 Potential Degradation Initiation Compound 1-(1,3-Benzodioxol-5-yl)- 4,4,4-trifluorobutane-1,3-dione Intermediate Unstable Intermediate Compound->Intermediate Reaction with activated DMSO or H₂O DMSO DMSO (Dimethyl Sulfoxide) DMSO->Intermediate Contaminants Trace H₂O, Acid/Base Contaminants->Compound Catalysis Degradation Degradation Products Intermediate->Degradation Decomposition

Caption: Potential degradation pathway of the β-dicarbonyl in DMSO.

Workflow for Troubleshooting Stability Issues

The following diagram outlines a systematic approach to addressing stability problems with your compound in DMSO.

G start Inconsistent Results or Visual Degradation Observed q1 Is the DMSO anhydrous & high-purity? start->q1 sol1 Use fresh, anhydrous, high-purity DMSO. q1->sol1 No q2 Was the stock solution prepared fresh? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Prepare a fresh stock solution. q2->sol2 No q3 Are aliquots used to avoid multiple freeze-thaw cycles? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Aliquot new stock into single-use vials. q3->sol3 No q4 Is the solution stored properly? (-20°C/-80°C, dark) q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Store aliquots at -20°C or -80°C in amber vials. q4->sol4 No end_node Perform stability study (e.g., HPLC) to confirm. q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for compound stability in DMSO.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
  • Wikipedia. (n.d.). Kornblum oxidation.
  • Wikipedia. (n.d.). Pfitzner–Moffatt oxidation.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Grokipedia. (n.d.). Pfitzner–Moffatt oxidation.
  • YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism.
  • Organic Chemistry Portal. (2019, July 10). Swern Oxidation.
  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features.
  • University of Wisconsin-Madison. (n.d.). DMSO Oxidation.
  • Grokipedia. (n.d.). Kornblum oxidation.
  • SynArchive. (n.d.). Pfitzner-Moffatt oxidation.
  • SynArchive. (n.d.). Kornblum Oxidation.
  • WordPress. (n.d.). DMSO/DCC Pfitzner-Moffatt (also TFAA activation).
  • Royal Society of Chemistry. (2020). Mechanism of oxidation by Kornblum reaction catalyzed by Mg–Al hydrotalcites.
  • Reaction Repo. (n.d.). Moffat-Pfitnzer Oxidation.
  • gChem Global. (n.d.). Proven DMSO Reactions.
  • ResearchGate. (2025, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.
  • PubMed. (2005). Overcoming problems of compound storage in DMSO: solvent and process alternatives.
  • YouTube. (2022, March 1). Alcohols to Aldehydes, Part 3: Oxidations with DMSO.
  • MDPI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.
  • ResearchGate. (2025, August 6). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution.
  • ACS Publications. (n.d.). Activation of dimethyl sulfoxide by electrophiles and use of the reactive intermediates in the preparation of iminosulfuranes.
  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?.
  • DTIC. (2019, January 23). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch.
  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition.
  • Ziath. (n.d.). Issues in Compound Storage in DMSO.
  • ResearchGate. (2025, August 5). An Improved Method for the Analysis of Dimethyl Sulfoxide in Water Samples.
  • PubMed. (1998). Trace chromatographic analysis of dimethyl sulfoxide and related methylated sulfur compounds in natural waters.
  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.
  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions.
  • PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.
  • Taylor & Francis Online. (n.d.). Quantitation of Residual Dimethylsulfoxide in a Drug Substance (Bisnaf ide) by Reversed-Phase High-Performance Liquid Chromatography.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Google Patents. (n.d.). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.
  • Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry.
  • PubMed. (2014, July 7). Combining photoredox-catalyzed trifluoromethylation and oxidation with DMSO: facile synthesis of α-trifluoromethylated ketones from aromatic alkenes.
  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?.
  • ChemBK. (n.d.). 1-(Benzo[d][2][18]dioxol-5-yl)-4,4-difluorobutane-1,3-dione. Retrieved from [Link]2][18]dioxol-5-yl)-4,4-difluorobutane-1,3-dione
  • National Institutes of Health. (2022, December 2). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.

Sources

Technical Support Center: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the integrity and success of your research.

Introduction: Understanding the Compound's Stability

This compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the unique combination of the benzodioxole moiety, a common pharmacophore, and the trifluoromethyl-β-diketone group, which imparts specific electronic properties and can act as a ligand for metal ions. However, this combination of functional groups also presents specific stability challenges. The primary modes of degradation involve the β-diketone core, the benzodioxole ring, and the trifluoromethyl group, particularly under hydrolytic (acidic or basic) and oxidative conditions. Understanding these potential degradation pathways is crucial for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: I've observed a gradual decrease in the purity of my stored this compound sample. What could be the cause?

A1: Gradual degradation upon storage is likely due to hydrolysis, especially if the compound has been exposed to moisture. The β-diketone functionality is susceptible to cleavage. To mitigate this, store the compound in a desiccator at a low temperature (2-8 °C) and under an inert atmosphere (e.g., argon or nitrogen). Ensure that any solvents used for preparing stock solutions are anhydrous.

Q2: My reaction in a basic medium is giving unexpected byproducts. Which degradation pathways should I consider?

A2: In basic conditions, two primary degradation pathways are of concern. The most probable is a retro-Claisen condensation , which cleaves the C-C bond between the two carbonyl carbons. This would result in the formation of 1-(1,3-benzodioxol-5-yl)ethanone and an ethyl trifluoroacetate (if ethanol is present as a solvent or impurity). A second possibility is a haloform-type reaction at the trifluoromethyl-substituted carbonyl, which would yield piperonylic acid and fluoroform.[1]

Q3: I am using acidic conditions for my experiment and noticing the formation of a new, more polar compound. What might this be?

A3: Under acidic conditions, the methylenedioxy bridge of the benzodioxole ring is susceptible to cleavage.[2] This hydrolysis would unmask a catechol (1,2-dihydroxybenzene) moiety, leading to the formation of 1-(3,4-dihydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione. This product is significantly more polar than the parent compound due to the two new hydroxyl groups.

Q4: Can this compound degrade under UV light?

A4: Yes, compounds containing a benzodioxole ring can be sensitive to light.[3] Photodegradation can lead to complex radical-mediated reactions and potential cleavage of the benzodioxole ring. If your experiments are light-sensitive, it is advisable to work in a fume hood with the sash down or to wrap your reaction vessels in aluminum foil.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Appearance of a new peak in HPLC analysis of a stock solution Hydrolysis of the β-diketone or benzodioxole ring.Prepare fresh stock solutions daily in anhydrous solvents. Store stock solutions at -20°C or below. See Protocol 1 for a stability-indicating HPLC-MS method.
Low yield in a reaction using a strong base Degradation via retro-Claisen condensation.Lower the reaction temperature. Use a non-nucleophilic base if possible. Slowly add the β-diketone to the reaction mixture to keep its instantaneous concentration low.
Formation of a dark-colored reaction mixture Oxidation/cleavage of the benzodioxole ring to form a catechol, which can then be oxidized to colored quinones.Degas your solvents and run the reaction under an inert atmosphere. Consider adding an antioxidant if compatible with your reaction chemistry.
Inconsistent biological activity results Degradation of the parent compound to less active or inactive products.Verify the purity of your compound before each experiment using the analytical methods provided below. Prepare formulations immediately before use.
Mass spectrometry data shows unexpected fragments In-source fragmentation or presence of degradation products.Optimize MS conditions (e.g., source temperature, collision energy). Compare fragmentation patterns to those of the proposed degradation products (see Table 2 ).

Plausible Degradation Pathways

The degradation of this compound can proceed through several pathways depending on the experimental conditions. The most common are outlined below.

Base-Catalyzed Degradation: Retro-Claisen Condensation

Under basic conditions, the β-diketone is susceptible to nucleophilic attack at one of the carbonyl carbons, leading to a retro-Claisen condensation. This results in the cleavage of the bond between the two carbonyls.

G cluster_conditions Base-Catalyzed Parent This compound Product1 1-(1,3-Benzodioxol-5-yl)ethanone Parent->Product1 OH⁻ / EtOH Product2 Ethyl Trifluoroacetate Parent->Product2 OH⁻ / EtOH OH OH⁻

Caption: Base-catalyzed retro-Claisen degradation pathway.

Acid-Catalyzed Degradation: Benzodioxole Ring Opening

In the presence of acid, the methylenedioxy bridge of the benzodioxole ring can be hydrolyzed, leading to the formation of a catechol derivative.

G cluster_conditions Acid-Catalyzed Parent This compound Product 1-(3,4-Dihydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione Parent->Product H⁺ / H₂O H H⁺

Caption: Acid-catalyzed hydrolysis of the benzodioxole ring.

Oxidative Degradation

Strong oxidizing agents can lead to the cleavage of the benzodioxole ring and further degradation of the molecule. For example, ozonolysis or treatment with strong peroxides can lead to the formation of carboxylic acids.

G cluster_conditions Oxidative Cleavage Parent This compound Product1 Piperonylic Acid Parent->Product1 [O] Product2 Trifluoroacetic Acid Parent->Product2 [O] O [O]

Caption: Plausible oxidative degradation products.

Summary of Potential Degradation Products

Degradation Product Chemical Formula Molecular Weight ( g/mol ) Plausible Formation Condition
Piperonylic AcidC₈H₆O₄166.13Basic Hydrolysis, Oxidation
Trifluoroacetic AcidC₂HF₃O₂114.02Basic Hydrolysis, Oxidation
1-(1,3-Benzodioxol-5-yl)ethanoneC₉H₈O₃164.16Basic Hydrolysis (retro-Claisen)
1-(3,4-Dihydroxyphenyl)-4,4,4-trifluorobutane-1,3-dioneC₁₀H₇F₃O₄264.16Acidic Hydrolysis
FluoroformCHF₃70.01Basic Hydrolysis (Haloform-type)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm and 310 nm.

  • MS Detection: ESI in both positive and negative ion modes.

Protocol 2: Forced Degradation Study

To identify potential degradation products, a forced degradation study can be performed.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Acidic Degradation: To 1 mL of the sample solution, add 100 µL of 1M HCl. Heat at 60 °C for 24 hours.

  • Basic Degradation: To 1 mL of the sample solution, add 100 µL of 1M NaOH. Let stand at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the sample solution, add 100 µL of 3% H₂O₂. Let stand at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the sample solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by the HPLC-MS method described in Protocol 1 .

Expected Analytical Data for Key Compounds

Mass Spectrometry Fragmentation
Compound Expected [M-H]⁻ or [M+H]⁺ Key Fragment Ions (m/z)
Parent Compound 259.02 / 261.04149 (piperonoyl cation), 121 (benzodioxole cation), 69 (CF₃⁺)
Piperonylic Acid165.02121 (loss of CO₂)
1-(1,3-Benzodioxol-5-yl)ethanone165.05149 (loss of CH₃), 121
1-(3,4-Dihydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione263.02137 (dihydroxybenzoyl cation)
¹H and ¹⁹F NMR Chemical Shifts
Compound Key ¹H NMR Shifts (δ, ppm in CDCl₃) Key ¹⁹F NMR Shift (δ, ppm, ref. CFCl₃)
Parent Compound (enol form) ~7.5-7.0 (Ar-H), ~6.5 (enol C-H), ~6.1 (O-CH₂-O)~ -78
Piperonylic Acid~11.5 (COOH), ~7.7-7.0 (Ar-H), ~6.1 (O-CH₂-O)[4]N/A
Trifluoroacetic Acid~11.5 (COOH)[5]~ -78.5[6]

References

  • Science and Fun. Trifluoroacetic acid- d1.
  • Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. The Journal of Organic Chemistry, 78(8), 4171–4176.
  • SpectraBase. Trifluoroacetic acid - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. Trifluoroacetic acid - Optional[19F NMR] - Chemical Shifts.
  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones.
  • Nanalysis. (2022). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid.
  • Organic Chemistry Portal. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction.
  • ResearchGate. (2018). Photocatalytic green synthesis of piperonal in aqueous TiO2 suspension.
  • Organic Chemistry Portal. Claisen Condensation.
  • ResearchGate. (2013). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction.
  • Chemguide. mass spectra - fragmentation patterns.
  • New Journal of Chemistry. (2017). Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system.
  • Chemistry Steps. Acetal Hydrolysis Mechanism.

Sources

Interpreting complex NMR spectra of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral interpretation of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the NMR analysis of this compound. The unique structure of this β-diketone, featuring a trifluoromethyl group, presents a fascinating but often complex series of spectra. This guide is designed to help you navigate these complexities with confidence.

Introduction: The Challenge of a Fluorinated β-Diketone

The primary challenge in interpreting the NMR spectra of this compound arises from its existence as a dynamic equilibrium of two tautomeric forms: a keto form and a chelated enol form.[1][2] This equilibrium is slow on the NMR timescale, meaning signals for both species are often observed simultaneously in the spectrum.[1][3] The presence of the highly electronegative trifluoromethyl (CF₃) group further complicates the spectra by introducing heteronuclear (¹H-¹⁹F and ¹³C-¹⁹F) spin-spin coupling and significantly influencing the position of the tautomeric equilibrium.

This guide will deconstruct the ¹H, ¹³C, and ¹⁹F NMR spectra, providing a logical framework for signal assignment and for understanding the factors that can alter the spectral appearance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my ¹H NMR spectrum show two distinct sets of signals instead of one?

Answer: This is the most common observation and is due to keto-enol tautomerism . The molecule exists as a mixture of the diketo form and a more stable, intramolecularly hydrogen-bonded enol form. Because the rate of interconversion between these two tautomers is slow, your NMR spectrometer detects them as two separate chemical species, resulting in a superposition of two independent spectra. The electron-withdrawing CF₃ group generally favors a higher population of the enol form.[1]

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer (Z-enol) Keto Keto Enol Enol Keto->Enol Equilibrium (Keq)

Caption: Keto-Enol equilibrium of the target molecule.

Q2: The ratio of the two tautomers changes every time I run the sample. What is causing this variability?

Answer: The position of the keto-enol equilibrium (Keq) is highly sensitive to environmental conditions. Several factors can alter the ratio of keto to enol form, and consistency is key to reproducible results.

  • Solvent Polarity: This is the most significant factor. Nonpolar, aprotic solvents like CDCl₃ or C₆D₆ stabilize the intramolecularly hydrogen-bonded enol form, leading to a higher enol population. In contrast, polar, protic solvents (like methanol-d₄) or strong hydrogen-bond acceptors (like DMSO-d₆) can disrupt the internal hydrogen bond, shifting the equilibrium towards the keto form.[3][4][5] It has been generally observed that for many β-diketones, increasing solvent polarity favors the keto tautomer.[1]

  • Temperature: The equilibrium is temperature-dependent. Acquiring spectra at different temperatures (Variable Temperature NMR) can help distinguish between tautomers and, in some cases, identify coalescence phenomena if the exchange rate increases significantly.

  • Concentration: Intermolecular interactions can influence the equilibrium. It is advisable to use a consistent and relatively dilute concentration for all analyses to minimize these effects.

For a practical guide on how to systematically investigate these effects, see the Experimental Protocols section below.

Q3: How can I definitively assign the aromatic and methylene signals of the benzodioxole ring?

Answer: The 1,3-benzodioxole moiety has a highly characteristic set of signals.

  • -O-CH₂-O- Signal: You will observe a sharp singlet around 6.0-6.1 ppm in the ¹H NMR spectrum, integrating to 2H. This is the methylene bridge protons and is often a reliable landmark in the spectrum. Its corresponding signal in the ¹³C NMR spectrum appears around 101-102 ppm .

  • Aromatic Signals: The benzodioxole ring is substituted at the 5-position, leading to three distinct aromatic protons. You will typically see:

    • A doublet around 7.5-7.6 ppm (H at position 6).

    • A doublet of doublets around 7.4-7.5 ppm (H at position 4).

    • A doublet around 6.8-6.9 ppm (H at position 2).

These assignments can be unequivocally confirmed using a 2D COSY experiment, which will show the coupling between these adjacent aromatic protons.

Q4: The signals for the aliphatic protons (-CH₂- in keto, =CH- in enol) appear as complex multiplets. Why are they not simple singlets or quartets?

Answer: The complexity arises from spin-spin coupling to the three fluorine atoms of the CF₃ group.

  • Keto Form (-CH₂-): The methylene protons are two bonds away from the carbonyl and four bonds away from the CF₃ group. You may observe long-range ⁴J(H-F) coupling, which will broaden the signal or resolve it into a narrow quartet. This signal is expected around 4.0-4.5 ppm .

  • Enol Form (=CH-): The methine proton is three bonds away from the CF₃ group across the enol double bond. This leads to a distinct ³J(H-F) coupling, splitting the signal into a quartet. This vinyl proton signal is typically found downfield around 6.5-6.7 ppm .

The observation of these H-F couplings is a key signature for identifying the signals belonging to the aliphatic backbone of each tautomer.

Q5: I'm struggling with the full assignment. What advanced NMR techniques should I use?

Answer: When 1D spectra are insufficient due to signal overlap or ambiguity, 2D NMR is the definitive solution.[6][7] For this molecule, a standard suite of experiments will resolve all assignments.

G cluster_workflow Structure Elucidation Workflow N1D Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) N2D Acquire 2D Spectra N1D->N2D If ambiguity exists COSY ¹H-¹H COSY (H-H Connectivity) N2D->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) N2D->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) N2D->HMBC ASSIGN Final Structure Assignment COSY->ASSIGN HSQC->ASSIGN HMBC->ASSIGN

Caption: Recommended workflow for NMR-based structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It is essential for confirming the connectivity of the aromatic protons on the benzodioxole ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the carbon it is directly attached to.[8] It allows you to instantly link the proton and carbon spectra, assigning the carbons for all CH, CH₂, and CH₃ groups.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are 2-4 bonds away. This is the key experiment for piecing together the molecular skeleton. For example, it will show a correlation from the enol's =CH- proton to both carbonyl carbons and the CF₃ carbon, providing definitive proof of the enol structure.

Summary of Expected NMR Data

The following tables summarize the anticipated chemical shifts for both tautomers. Note that exact values are solvent-dependent.

Table 1: Expected ¹H NMR Chemical Shifts (ppm)

Proton AssignmentKeto TautomerEnol TautomerMultiplicity / Coupling
Enolic OH-~14-15br s
Aromatic (H6)~7.6~7.5d
Aromatic (H4)~7.5~7.4dd
Aromatic (H2)~6.9~6.9d
Methine (=CH-)-~6.6q (³J(H-F))
Methylene (-O-CH₂-O-)~6.1~6.1s
Methylene (-CH₂-CO-)~4.2-q (⁴J(H-F)) or s

Table 2: Expected ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentKeto TautomerEnol TautomerMultiplicity / Coupling
Carbonyl (Ar-C =O)~185~175s
Carbonyl (C =O-CF₃)~195~170q (²J(C-F))
CF₃~117~118q (¹J(C-F))
Aromatic (Quaternary)~153, ~148, ~125~152, ~148, ~126s
Aromatic (CH)~128, ~108, ~108~127, ~108, ~108s
Methylene (-O-C H₂-O-)~102~102s
Methine (=C H-)-~95s
Methylene (-C H₂-CO-)~45-s

Table 3: Expected ¹⁹F NMR Chemical Shifts (ppm)

Fluorine AssignmentKeto TautomerEnol TautomerComments
-CF₃~ -78~ -72The enol form is deshielded due to conjugation.[9][10]

Experimental Protocols

Protocol 1: Systematic Solvent Study of Tautomeric Equilibrium

This protocol allows for a reliable assessment of how the solvent environment affects the keto-enol equilibrium.

Objective: To quantify the keto:enol ratio in different deuterated solvents.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a volatile, non-deuterated solvent (e.g., acetone or dichloromethane).

  • Sample Preparation:

    • Aliquot an identical volume (e.g., 50 µL) of the stock solution into three separate NMR tubes.

    • Gently evaporate the solvent from each tube under a stream of nitrogen to ensure an equal mass of compound in each.

    • To the first tube, add 0.6 mL of CDCl₃ (nonpolar, aprotic).

    • To the second tube, add 0.6 mL of Acetone-d₆ (polar, aprotic).

    • To the third tube, add 0.6 mL of DMSO-d₆ (highly polar, H-bond acceptor).

  • NMR Acquisition:

    • Acquire a standard quantitative ¹H NMR spectrum for each sample. Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ value to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Identify a well-resolved, non-overlapping signal for each tautomer (e.g., the keto -CH₂- signal and the enol =CH- signal).

    • Carefully integrate these signals.

    • Calculate the molar ratio for each solvent using the formula:

      • % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

      • % Keto = [Integral(keto) / (Integral(enol) + Integral(keto))] * 100

  • Interpretation: Compare the calculated ratios to understand the influence of solvent polarity and hydrogen bonding capability on the equilibrium position.[4][11]

References

  • Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Cook, A. G., et al. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
  • Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]
  • Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
  • Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
  • Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. [Link]
  • Quistad, G. B., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships.
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. [Link]
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]
  • Fiveable. (n.d.).
  • MDPI. (2024). (E)-1-(Benzo[d][4][5]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. [Link]
  • AZoM. (2019).
  • Bruker. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

Sources

Mass spec fragmentation pattern analysis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mass Spectrometry Analysis

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione (CAS: 306935-39-7).[1][2] As a fluorinated β-diketone, this compound presents a unique fragmentation pattern under typical ionization conditions like Electron Ionization (EI).[3][4] Understanding these pathways is critical for unambiguous compound identification, purity assessment, and metabolite profiling. This document provides a predictive analysis of its fragmentation behavior, structured as a series of frequently asked questions and troubleshooting scenarios you may encounter during your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the expected molecular ion for this compound and why might its peak be weak or absent in my EI spectrum?

A1: The molecular formula for this compound is C₁₁H₇F₃O₄. The nominal molecular weight is 260 g/mol . Therefore, you should look for the molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 260.

However, in Electron Ionization (EI) mass spectrometry, the molecular ion is formed by bombarding the molecule with high-energy electrons (typically 70 eV).[5] This process can impart significant internal energy, causing the newly formed M•+ to be unstable and fragment rapidly.[6][7] For molecules with multiple functional groups and bonds susceptible to cleavage, like this β-diketone, the molecular ion's lifetime may be very short. Consequently, its abundance can be low, and in some cases, it may not be observed at all. The stability of the fragment ions formed is a major driving force for fragmentation.[6]

Troubleshooting a Weak or Absent Molecular Ion:

  • Confirm Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the expected mass range.

  • Lower Ionization Energy: If your instrument allows, reducing the ionization energy from 70 eV to a lower value (e.g., 15-20 eV) can decrease fragmentation and increase the relative abundance of the molecular ion.

  • Use a "Softer" Ionization Technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" methods that impart less energy to the molecule. They are much more likely to produce an abundant protonated molecule [M+H]⁺ (m/z 261) or other adducts, which can confirm the molecular weight.

Q2: What are the primary fragmentation pathways I should expect under Electron Ionization (EI)?

A2: The structure of this molecule contains two carbonyl groups, which are focal points for fragmentation. The most probable fragmentation mechanism is α-cleavage, which involves the breaking of the carbon-carbon bonds adjacent to the carbonyl groups.[8] This process leads to the formation of highly stable acylium cations.[6]

Two primary α-cleavage pathways are predicted for this molecule:

  • Formation of the Benzodioxole Acylium Ion: Cleavage of the bond between the two carbonyl groups will generate a resonance-stabilized 1,3-benzodioxole-5-carbonyl cation. This is expected to be a highly abundant, if not the base peak, in the spectrum.

  • Formation of the Trifluoroacetyl Cation: The same central cleavage event will also generate the trifluoroacetyl cation.

These pathways are visualized in the fragmentation diagram below.

G M [M]•+ m/z 260 F1 [C₈H₅O₃]⁺ 1,3-Benzodioxole-5-carbonyl m/z 149 M->F1 α-cleavage F2 [CF₃CO]⁺ Trifluoroacetyl cation m/z 97 M->F2 α-cleavage F3 [M - CF₃]⁺ m/z 191 M->F3 C-CF₃ cleavage NL1 •C₃H₂F₃O Neutral Radical NL2 •C₉H₅O₃ Neutral Radical NL3 •CF₃ Neutral Radical

Caption: Primary fragmentation pathways of the molecular ion (m/z 260).
Q3: How does the highly electronegative trifluoromethyl (CF₃) group influence the fragmentation?

A3: The trifluoromethyl group has a profound impact on the fragmentation pattern due to the high electronegativity of fluorine atoms.

  • Inductive Effect: It strongly pulls electron density towards itself, which can influence which bonds are most likely to break.

  • Formation of Stable Fragments: It participates in the formation of characteristic ions. You should expect to see a prominent peak at m/z 97 , corresponding to the trifluoroacetyl cation ([CF₃CO]⁺) , as described in Q2.

  • Loss of the CF₃ Radical: The C-C bond between the carbonyl and the CF₃ group is susceptible to cleavage. This results in the loss of a trifluoromethyl radical (•CF₃, 69 Da), leading to a fragment ion at m/z 191 ([C₁₀H₇O₄]⁺).[9]

  • Fluorine-Specific Losses: While less common from a CF₃ group compared to a single fluorine substituent, be aware of potential minor peaks corresponding to the loss of a fluorine radical (M-19) or hydrogen fluoride (M-20).[8]

Q4: What are the characteristic fragment ions for the 1,3-benzodioxole moiety?

A4: The 1,3-benzodioxole ring system is relatively stable, and its fragments are often diagnostic in the mass spectrum.[10]

  • Primary Ion (m/z 149): As mentioned, the most significant fragment derived from this moiety is the 1,3-benzodioxole-5-carbonyl cation ([C₈H₅O₃]⁺) at m/z 149 . Due to its stability, this is a very reliable indicator for the presence of this structural unit.

  • Secondary Fragmentation (m/z 121): Acylium ions are known to lose a neutral molecule of carbon monoxide (CO, 28 Da).[6] Therefore, the fragment at m/z 149 is expected to undergo further fragmentation to produce an ion at m/z 121 ([C₇H₅O₂]⁺). The observation of a peak at m/z 121 alongside a strong peak at m/z 149 provides strong evidence for the benzodioxole-carbonyl substructure.

G F1 [C₈H₅O₃]⁺ m/z 149 F1_child [C₇H₅O₂]⁺ m/z 121 F1->F1_child -28 Da NL_CO + CO Neutral Loss

Caption: Secondary fragmentation of the m/z 149 ion via loss of CO.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions you should expect to observe in the EI mass spectrum of this compound. The relative abundance is a prediction based on general fragmentation principles, where higher stability often correlates with greater abundance.

m/zProposed Fragment IonNeutral LossProposed Fragmentation PathwayPredicted Relative Abundance
260[C₁₁H₇F₃O₄]•+-Molecular Ion [M]•+Low to Absent
191[C₁₀H₇O₄]⁺•CF₃Cleavage of the C-CF₃ bondMedium
149[C₈H₅O₃]⁺•C₃H₂F₃Oα-cleavage at the dione coreHigh (Possible Base Peak)
121[C₇H₅O₂]⁺•C₃H₂F₃O, COLoss of CO from m/z 149Medium
97[CF₃CO]⁺•C₉H₅O₃α-cleavage at the dione coreHigh

References

  • Title: Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry Source: PubMed Central (PMC) URL:[Link]
  • Title: Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics Source: CORE URL:[Link]
  • Title: Studies in Mass Spectrometry. IX.
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
  • Title: The Mass Spectra Analysis for α-Ionone and β-Ionone Source: Arab American University Digital Repository URL:[Link]
  • Title: Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds Source: PubMed Central (PMC) URL:[Link]
  • Title: Mass spectra - fragmentation p
  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Michigan St
  • Title: Fragmentation in Mass Spectrometry Source: YouTube URL:[Link]
  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL:[Link]
  • Title: MASS SPECTROMETRY: FRAGMENTATION P
  • Title: Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films Source: Dalton Transactions URL:[Link]
  • Title: Fragmentation mechanisms in electron impact mass spectrometry Source: University of Copenhagen URL:[Link]
  • Title: Ion fragmentation of small molecules in mass spectrometry Class overview Source: University of Helsinki URL:[Link]
  • Title: Chemistry of fluoro-substituted beta-diketones and their derivatives Source: ResearchG

Sources

Technical Support Center: Troubleshooting ¹⁹F NMR of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the ¹⁹F NMR analysis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. This document is designed for researchers and drug development professionals to diagnose and resolve common artifacts and challenges encountered during the characterization of this and structurally related trifluoromethyl β-diketones.

Introduction: The Challenge of a Dynamic Structure

This compound is a β-diketone, a class of molecules well-known for existing as a dynamic equilibrium of tautomeric forms.[1][2][3] The presence of the highly electronegative trifluoromethyl group significantly influences this equilibrium.[3][4] ¹⁹F NMR is an exceptionally sensitive probe for this system, but the dynamic nature can lead to spectra that are complex and prone to artifacts. This guide provides a structured approach to interpreting these spectra and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why do I see multiple ¹⁹F NMR signals when I expect only one singlet for the -CF₃ group?

A1: This is the most common observation for this class of compounds and is almost always due to keto-enol tautomerism. The molecule exists in a chemical equilibrium between its diketo form and two possible enol forms. This equilibrium is often slow on the NMR timescale, resulting in distinct signals for each species present in solution.[3][4][5]

  • Keto Tautomer: The -CF₃ group is adjacent to a standard ketone.

  • Enol Tautomers: The molecule can form two different enols, each with a distinct electronic environment for the -CF₃ group due to conjugation and intramolecular hydrogen bonding.[3][4] The equilibrium can lie in the direction of the enol form that maximizes conjugation.[4]

The number and relative intensity of the peaks directly reflect the equilibrium populations of these tautomers in the specific solvent and at the given temperature.[1][6][7]

Q2: My observed ¹⁹F chemical shifts are different from literature values or are inconsistent between experiments. What could be the cause?

A2: ¹⁹F chemical shifts are exquisitely sensitive to the local environment, with a much wider range than ¹H NMR.[8][9] Several factors can cause significant shifts:

  • Solvent Effects: The position of the keto-enol equilibrium is highly dependent on the solvent.[1][10] Polar, hydrogen-bonding solvents can stabilize one tautomer over another, leading to dramatic changes in both the chemical shifts and the relative integrals of the observed peaks.[5][11][12] The trifluoromethyl group itself is a sensitive reporter of solvent polarity.[13][14]

  • Incorrect Referencing: Unlike ¹H NMR where the solvent signal is often used for referencing, ¹⁹F NMR requires a dedicated internal or external standard for accuracy.[9][15] Spectrometer-generated "indirect" referencing is often unreliable for the precision needed in fluorine NMR.[9][15]

  • Temperature Fluctuations: Since the tautomeric equilibrium is temperature-dependent, inconsistent sample temperatures will lead to non-reproducible chemical shifts and peak integrations.[6][16]

  • Concentration and pH: At high concentrations, intermolecular interactions can alter chemical shifts.[16] Acidic or basic impurities can shift the equilibrium, affecting the observed spectrum.

Q3: I see small, asymmetric satellite peaks around my main -CF₃ signal(s). What are they?

A3: These are very likely ¹³C satellites. They arise from the coupling of the ¹⁹F nuclei to an adjacent ¹³C nucleus.[17] Since the natural abundance of ¹³C is about 1.1%, these satellite peaks are small (~0.55% of the main peak's intensity each).[18]

A key feature in ¹⁹F NMR is that these satellites are often asymmetric. This asymmetry is caused by a ¹³C isotope effect on the ¹⁹F chemical shift, meaning the fluorine signal is slightly shifted depending on whether it's attached to a ¹²C or a ¹³C.[18][19][20] This effect is much more pronounced than in ¹H NMR, causing the center of the satellite doublet to not align perfectly with the main peak arising from the ¹²C-bound fluorine.[18][19]

Q4: My ¹⁹F peaks are broad, distorted, or are coalescing. What is happening and how can I fix it?

A4: Broad peaks in the ¹⁹F NMR spectrum of this molecule often indicate a dynamic chemical exchange process occurring on a timescale comparable to the NMR experiment.[16][21]

  • Intermediate Exchange Rate: If the rate of interconversion between the keto and enol tautomers is not slow and not fast, but intermediate on the NMR timescale, the corresponding peaks will broaden and may even merge into a single, very broad resonance.

  • Paramagnetic Impurities: Trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[21]

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad and distorted peak shapes.[21]

  • High Viscosity or Aggregation: If the sample is too concentrated or the solvent is highly viscous, slower molecular tumbling will lead to broader lines.[21]

Troubleshooting Workflows & Experimental Protocols

Workflow 1: Diagnosing Multiple or Broad ¹⁹F Signals

This workflow helps determine the cause of unexpected peak multiplicity or broadening.

G start Start: Multiple or Broad ¹⁹F Peaks Observed temp_exp Perform Variable Temperature (VT) NMR Experiment (e.g., 25°C, 50°C, 75°C) start->temp_exp sharp_coalesce Diagnosis: Chemical Exchange (Tautomerism) temp_exp->sharp_coalesce Peaks sharpen and/or coalesce? no_change no_change temp_exp->no_change No significant change? check_solvent Change Solvent (e.g., from CDCl₃ to Acetone-d₆ or DMSO-d₆) solvent_effect Diagnosis: Solvent-Dependent Equilibrium check_solvent->solvent_effect Spectrum changes significantly? no_solvent_effect no_solvent_effect check_solvent->no_solvent_effect No significant change? check_purity Check Purity: Run ¹H NMR & LC-MS impurity Problem: Fluorinated Impurity check_purity->impurity Impurities detected? pure Re-evaluate: Check shimming, consider paramagnetic species check_purity->pure Sample is pure? no_change->check_solvent no_solvent_effect->check_purity

Caption: Troubleshooting workflow for multiple or broad ¹⁹F NMR signals.

Protocol 1: Variable Temperature (VT) NMR Experiment

This protocol is essential for confirming chemical exchange phenomena like tautomerism.

  • Sample Preparation: Prepare a sample of 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at ambient temperature (e.g., 25 °C) after careful tuning, matching, and shimming. Note the chemical shifts, linewidths, and integrals of all signals.

  • Increase Temperature: Increase the spectrometer's sample temperature in increments (e.g., to 40 °C, 60 °C, 80 °C). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.

  • Acquire Spectra: Acquire a ¹⁹F NMR spectrum at each temperature.

  • Data Analysis:

    • Coalescence: If the separate signals broaden, move closer together, and eventually merge into a single peak as the temperature increases, this is definitive evidence of chemical exchange between tautomers.

    • No Change: If the peaks remain sharp and their relative ratios do not change significantly, the multiple peaks are likely due to stable isomers or impurities.

Protocol 2: Proper Chemical Shift Referencing

To ensure accurate and reproducible chemical shift data, use an internal standard.

  • Choose a Standard: Select an inert, fluorinated compound with a sharp singlet that does not overlap with your analyte signals. A common choice is trifluorotoluene (α,α,α-Trifluorotoluene), which has a defined chemical shift of -63.72 ppm relative to CFCl₃.[22]

  • Sample Preparation: Add a small, known amount of the internal standard to your NMR sample.

  • Acquisition: Acquire the ¹⁹F NMR spectrum.

  • Processing: During processing, calibrate the spectrum by setting the chemical shift of the reference compound's signal to its known literature value. This ensures all other peaks in the spectrum are accurately referenced.[9][15]

Data Summary Table

The expected ¹⁹F chemical shift for the -CF₃ group in trifluoromethyl β-diketones is sensitive to its environment. The table below provides a general guide.

SpeciesTypical ¹⁹F Chemical Shift Range (vs. CFCl₃)Expected Appearance in Non-Exchanging Conditions
Diketo Tautomer-75 to -80 ppmSinglet
Enol Tautomer(s)-78 to -85 ppmOne or two distinct singlets
Note:These ranges are approximate and can vary significantly with solvent and substitution.Values are based on typical trifluoromethyl ketones and β-diketones.[23][24]

Visualizing the Core Problem: Keto-Enol Equilibrium

The central issue in analyzing this compound is understanding its tautomeric equilibrium.

Tautomerism cluster_keto Diketo Form cluster_enol1 Enol Form A cluster_enol2 Enol Form B Keto Keto Enol1 Enol1 Keto->Enol1 K_eq1 Enol2 Enol2 Keto->Enol2 K_eq2 Enol1->Enol2 fast?

Caption: Keto-enol equilibrium of the target molecule.

References

  • Mancini, P. M., et al. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]
  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry. McGraw-Hill. (Referenced within[1])
  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • Hynes, M. J., & Clarke, E. M. (1994). Kinetics of Enolisation of β-Ketoamides. Journal of the Chemical Society, Perkin Transactions 2, (4), 901-904. (Referenced within[6])
  • Fricke, P. (2012). satellite peaks in 19F-NMR spectra. NMR Wiki Q&A Forum. [Link]
  • Nanalysis Corp. (2021). Unsymmetric Carbon Satellites in Fluorine-19 NMR. Nanalysis. [Link]
  • University of Wisconsin-Madison, Chemistry Department. 19F NMR Reference Standards. [Link]
  • Isbester, P. K., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12759–12769. [Link]
  • Isbester, P. K., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12759–12769. [Link]
  • Smagul, K., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(18), 5143-5154. [Link]
  • Sloop, J. C. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.
  • Wikipedia. (n.d.).
  • Nanalysis Corp. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis. [Link]
  • Smagul, K., et al. (2022).
  • University of Ottawa. 19Flourine NMR. University of Ottawa NMR Facility. [Link]
  • Wilger, D. J., et al. (2013).
  • Lapi, A., et al. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]
  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]
  • Smrt, S. T., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 245, 10-15. [Link]
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
  • Piñol, I., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships.
  • MDPI. (2020). (E)-1-(Benzo[d][1][11]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2020(4), M1161. [Link]
  • Smrt, S. T., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • SpectraBase. Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. Wiley Science Solutions. [Link]
  • Sloop, J. C. (2020). Comparison of 13 C and 19 F NMR data for selected trifluoromethyl-β-diketones.

Sources

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Trifluoromethyl β-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethyl β-diketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of trifluoromethyl β-diketones, typically performed via a Claisen condensation, can stem from several factors. The most common culprits are suboptimal reaction conditions and the inherent reactivity of the starting materials.

A. Hydrolysis of the Trifluoromethyl Ester:

  • Causality: Trifluoromethyl esters are highly susceptible to hydrolysis, especially under the basic conditions required for the Claisen condensation. This side reaction consumes your starting material and directly reduces the overall yield.[1]

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your base is freshly prepared or has been stored properly to prevent moisture absorption.

    • Temperature Control: Running the reaction at lower temperatures can help to minimize the rate of hydrolysis.[1]

B. Retro-Claisen Cleavage:

  • Causality: The desired β-diketone product can undergo a retro-Claisen reaction, breaking back down into starting materials or other byproducts, particularly under harsh conditions like high temperatures or prolonged reaction times.[1][2]

  • Solution:

    • Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time and avoid unnecessary heating.[1]

C. Suboptimal Base or Solvent:

  • Causality: The choice of base and solvent is critical. A base that is not strong enough may not efficiently deprotonate the ketone, leading to a slow or incomplete reaction. The solvent must be able to dissolve the reactants and intermediates effectively.

  • Solution:

    • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are often effective.[3] The use of sodium alkoxides, such as sodium methoxide or ethoxide, is also common, but their quality and dryness are paramount.[4][5]

    • Solvent Choice: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are frequently used.[4] The optimal choice may depend on the specific substrates.

Question 2: I am observing a significant amount of self-condensation product from my non-fluorinated ketone. How can I favor the desired crossed-Claisen condensation?

Answer:

This is a classic challenge in crossed-Claisen condensations. The key is to control the relative concentrations of the reactants to favor the reaction between the enolate of the non-fluorinated ketone and the trifluoromethyl ester.

  • Causality: If the non-fluorinated ketone has α-hydrogens, it can react with itself in a self-condensation reaction, competing with the desired reaction with the trifluoromethyl ester.[1]

  • Solution:

    • Slow Addition: Instead of mixing all reactants at once, slowly add the non-fluorinated ketone to a mixture of the trifluoromethyl ester and the base.[1] This strategy keeps the concentration of the enolizable ketone low at any given time, thereby minimizing the rate of self-condensation.

Question 3: My final product is difficult to purify, and I suspect the presence of multiple byproducts. What are the likely side reactions, and how can I mitigate them?

Answer:

Purification difficulties often arise from a cocktail of byproducts formed through various side reactions. Understanding these pathways is the first step toward minimizing their formation.

A. Formation of α,β-Unsaturated Ketones:

  • Causality: Self-aldol condensation of the non-fluorinated ketone can lead to the formation of α,β-unsaturated ketone byproducts.[4]

  • Solution:

    • Base Selection: The choice of base can influence the extent of this side reaction. For instance, using potassium tert-butoxide (KOtBu) has been shown to reduce the formation of aldol byproducts compared to lithium diisopropylamide (LDA) in some cases.[4]

B. Multiple Acylations:

  • Causality: It is possible for the product β-diketone to be further acylated, leading to more complex byproducts.

  • Solution:

    • Stoichiometry Control: Use a carefully controlled stoichiometry of reactants. A slight excess of the ketone relative to the trifluoromethyl ester can sometimes help to ensure the ester is fully consumed without leading to multiple acylations of the product.

C. Purification via Copper Chelate Formation:

  • For Persistent Impurities: If byproducts are still present after optimizing the reaction, a common and effective purification technique is the formation of a copper(II) chelate of the β-diketone.[4][5][6][7]

    • Protocol: Treat the crude product with a solution of copper(II) acetate. The copper chelate of the β-diketone is often insoluble and can be filtered off from the soluble impurities. The pure β-diketone can then be recovered by decomposing the chelate with a strong acid or a chelating agent like EDTA.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of trifluoromethyl β-diketones?

A1: The most common method is the Claisen condensation. The mechanism involves the deprotonation of the α-carbon of a ketone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a trifluoromethyl ester. The subsequent elimination of an alkoxide group yields the trifluoromethyl β-diketone.[8]

Q2: Why are trifluoromethyl β-diketones important in drug development?

A2: The trifluoromethyl group is a key pharmacophore in modern drug design. Its incorporation into molecules can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Trifluoromethyl β-diketones are versatile building blocks for synthesizing more complex fluorine-containing heterocyclic compounds with potential biological activity.[4][6][9]

Q3: Can I use a carboxylic acid directly instead of an ester for this synthesis?

A3: While the classical Claisen condensation uses an ester, there are methods that allow for the direct conversion of carboxylic acids to trifluoromethyl ketones. These procedures often involve the in-situ formation of a more reactive species, such as a mixed anhydride with trifluoroacetic anhydride.[10]

Q4: How does the keto-enol tautomerism of trifluoromethyl β-diketones affect their reactivity and characterization?

A4: Trifluoromethyl β-diketones predominantly exist as a mixture of two chelated cis-enol forms in nonpolar solvents.[11] This equilibrium is influenced by the substituents on the β-diketone backbone. The enol form is stabilized by intramolecular hydrogen bonding. This tautomerism is important to consider during characterization by techniques like NMR and IR spectroscopy and can influence the molecule's reactivity in subsequent synthetic steps.

III. Experimental Protocols & Data

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution(s)
Low Yield Hydrolysis of trifluoromethyl esterUse anhydrous conditions, control temperature.[1]
Retro-Claisen cleavageMonitor reaction progress, avoid prolonged heating.[1][2]
Suboptimal base/solventUse a strong, non-nucleophilic base (e.g., NaH) and an appropriate anhydrous solvent (e.g., THF).[3][4]
Self-Condensation of Ketone High concentration of enolizable ketoneSlow addition of the ketone to the ester/base mixture.[1]
Purification Difficulties Formation of α,β-unsaturated ketonesOptimize base selection (e.g., KOtBu).[4]
Presence of multiple byproductsPurify via copper chelate formation.[4][5][6][7]
Protocol 1: General Procedure for the Synthesis of a Trifluoromethyl β-Diketone via Claisen Condensation
  • Preparation: Under an inert atmosphere (N₂ or Ar), add a strong base (e.g., 1.1 equivalents of sodium hydride, 60% dispersion in mineral oil, washed with anhydrous hexanes) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous solvent (e.g., THF) to the flask.

  • Reactant Addition: To the stirred suspension of the base, add the trifluoromethyl ester (1.0 equivalent).

  • Slow Addition of Ketone: Slowly add a solution of the non-fluorinated ketone (1.0 equivalent) in the anhydrous solvent via the dropping funnel over a period of 30-60 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (monitor by TLC) until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by pouring it into a beaker of ice-cold dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization. If necessary, follow Protocol 2 for purification via copper chelate formation.

Protocol 2: Purification of Trifluoromethyl β-Diketones via Copper Chelate Formation
  • Chelate Formation: Dissolve the crude β-diketone in a suitable solvent (e.g., ethanol or a biphasic system of water/EtOAc). Add an aqueous solution of copper(II) acetate.

  • Precipitation: Stir the mixture. The copper chelate of the β-diketone will often precipitate as a solid.

  • Isolation: Collect the solid chelate by filtration and wash it with the solvent to remove impurities.

  • Decomposition: Suspend the purified chelate in a biphasic system (e.g., EtOAc/water) and add a strong acid (e.g., HCl) or a solution of Na₂EDTA to decompose the chelate.[4]

  • Extraction and Workup: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified β-diketone.

IV. Visualization of Key Processes

Claisen_Condensation_Byproducts Reactants Ketone + CF3-Ester Desired_Reaction Claisen Condensation Reactants->Desired_Reaction Slow addition of ketone Self_Condensation Self-Condensation (Ketone + Ketone) Reactants->Self_Condensation High ketone concentration Hydrolysis Ester Hydrolysis Reactants->Hydrolysis Presence of water Base Base (e.g., NaH) Base->Desired_Reaction Base->Self_Condensation Base->Hydrolysis Product Trifluoromethyl β-Diketone Desired_Reaction->Product Retro_Claisen Retro-Claisen Cleavage Product->Retro_Claisen High temp / long time Aldol_Product α,β-Unsaturated Ketone Self_Condensation->Aldol_Product Hydrolyzed_Ester CF3-Carboxylic Acid Hydrolysis->Hydrolyzed_Ester Retro_Claisen->Reactants Decomposition

Caption: Byproduct formation pathways in Claisen condensation.

Purification_Workflow Start Crude Product Mixture Add_Cu Add Cu(OAc)₂ Solution Start->Add_Cu Filter Filter Precipitate Add_Cu->Filter Chelate Insoluble Copper Chelate (Purified) Filter->Chelate Solid Impurities Soluble Impurities (Discarded) Filter->Impurities Filtrate Decompose Decompose Chelate (Acid or EDTA) Chelate->Decompose End Pure Trifluoromethyl β-Diketone Decompose->End

Caption: Purification workflow via copper chelate formation.

V. References

  • Technical Support Center: Claisen Condensation of Fluorinated Esters - Benchchem. (n.d.). Retrieved from

  • Proposed mechanism for the bifunctionalization of β‐diketones. - ResearchGate. (2019, June). Retrieved from

  • Recent Developments in the Synthesis of β-Diketones - MDPI. (n.d.). Retrieved from

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021, February 12). Retrieved from

  • (PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives - ResearchGate. (2010, December). Retrieved from

  • Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis - MDPI. (n.d.). Retrieved from

  • β-diketones: Important Intermediates for Drug Synthesis - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Retrieved from

  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved from

  • Some New β-Diketones Containing the Trifluoromethyl Group. (1950, July). Retrieved from _

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. (n.d.). Retrieved from

  • ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. | Request PDF - ResearchGate. (2013). Retrieved from

  • Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from

  • Optimization of the reaction. | Download Table - ResearchGate. (n.d.). Retrieved from

  • ChemInform Abstract: Studies on Trifluoromethyl Ketones. Part 7. Ene Reaction of Trifluoroacetaldehyde and Its Application for Synthesis of Trifluoromethyl Compounds. | Request PDF - ResearchGate. (1995). Retrieved from

  • Base-controlled reaction of α,β-unsaturated trifluoromethyl ketone and dialkyl phosphite | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. (n.d.). Retrieved from

  • O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - Chemical Science (RSC Publishing). (2015). Retrieved from

  • The Synthesis of Certain Beta-Diketones Containing Perfluoromethyl - PDF Free Download. (1951). Retrieved from

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved from

  • Claisen condensation - Wikipedia. (n.d.). Retrieved from

  • Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC. (2022, November 15). Retrieved from

  • Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction - Organic Chemistry Portal. (2013). Retrieved from

  • A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - NIH. (2018, December 27). Retrieved from

  • (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones - ResearchGate. (2006). Retrieved from

  • Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH. (n.d.). Retrieved from

  • The Synthesis of β-Diketones Containing Chlorodifluoromethyl and Perfluoroethyl Groups and Certain Related Reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PubMed Central. (n.d.). Retrieved from

  • Claisen Condensation Reaction Mechanism - YouTube. (2018, May 10). Retrieved from

  • 17.2: Enolization of Aldehydes and Ketones - Chemistry LibreTexts. (2021, July 31). Retrieved from

Sources

Technical Support Center: Characterization of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. As a trifluoromethyl-β-diketone, its analysis is dominated by complex keto-enol tautomerism, which can lead to confusing and often misinterpreted analytical data. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure accurate and reproducible characterization.

Part 1: Frequently Asked Questions (FAQs) - The Tautomerism Problem

The primary challenge in characterizing this and similar β-diketones is the existence of multiple forms in equilibrium. This is not an issue of impurity, but a fundamental chemical property.

FAQ 1: Why do I see multiple sets of peaks in my ¹H and ¹³C NMR for a supposedly pure sample?

This is the most common query and is almost always due to keto-enol tautomerism.[1][2][3] this compound exists as a dynamic mixture of a diketo form and two rapidly interconverting enol forms. The equilibrium between the keto and enol forms is often slow on the NMR timescale, resulting in distinct sets of signals for each populated species.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group heavily favors the enol forms.

Caption: Keto-enol equilibrium of the title compound.

FAQ 2: My NMR spectrum changes depending on the solvent I use. Is my compound reacting?

It's unlikely a reaction is occurring. The position of the keto-enol equilibrium is highly sensitive to the solvent.[6]

  • Non-polar, aprotic solvents (e.g., CCl₄, CDCl₃): These solvents favor the enol forms, which are stabilized by a strong intramolecular hydrogen bond.

  • Polar, protic solvents (e.g., Methanol-d₄, D₂O): These solvents can form intermolecular hydrogen bonds with the keto form, potentially shifting the equilibrium to favor it more than in non-polar solvents.

  • Polar, aprotic solvents (e.g., DMSO-d₆, Acetone-d₆): These can disrupt the intramolecular hydrogen bond of the enol, leading to a complex mixture and potentially different ratios of tautomers.

FAQ 3: Why is my HPLC peak shape broad, tailing, or split?

This is a classic problem for β-diketones on standard reverse-phase columns (like C18).[7] The issue arises from the on-column interconversion of tautomers and their different interactions with the stationary phase. The silanol groups on the silica backbone can also have undesirable interactions with the molecule.

FAQ 4: My mass spectrometry data shows a consistent molecular ion, but the fragmentation pattern is inconsistent between runs. Why?

The different tautomers can exhibit distinct fragmentation pathways upon ionization.[8] The relative abundance of the tautomers in the gas phase at the point of ionization can be influenced by the inlet temperature and the solvent used, leading to variability in the fragmentation pattern even if the molecular ion remains the same.

Part 2: Troubleshooting Guides & Experimental Protocols

As a self-validating system, each protocol below is designed to not only acquire data but also to diagnose potential issues based on the expected outcomes.

Guide 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing the tautomeric mixture.

Objective: To identify and quantify the different tautomeric forms of this compound.

Step-by-Step Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good starting point as it is a non-polar, aprotic solvent that will likely favor the enol forms.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis - What to Look For:

    • Enol Signal: A sharp singlet far downfield, typically between 13-16 ppm. This is the characteristic intramolecularly hydrogen-bonded enolic proton. Its presence is a strong confirmation of the enol form.

    • Vinyl Proton: A singlet around 6.0-7.0 ppm, corresponding to the C-H proton of the enol double bond.

    • Aromatic Region: Look for signals corresponding to the 1,3-benzodioxole moiety (typically 3 protons in a characteristic pattern).

    • Dioxole Methylene: A singlet around 6.0 ppm for the -O-CH₂-O- protons.

    • Keto Signals (If Present): The diketo form will show a singlet for the methylene protons (-CH₂-) between the two carbonyls, typically in the 3.5-4.5 ppm range. These are often low in intensity.

Troubleshooting NMR Data:

Observed Problem Probable Cause Recommended Solution
Broad enol proton peak Exchange with trace amounts of water in the solvent.Use a freshly opened ampule of deuterated solvent or dry the solvent over molecular sieves.
Spectrum is complex/unclear The ratio of tautomers is close to 1:1, or solvent interactions are complicating the spectrum.Run the NMR in a different solvent (e.g., DMSO-d₆ or Benzene-d₆) to intentionally shift the equilibrium. This can help in assigning peaks to specific tautomers.
No observable keto form The equilibrium lies almost entirely towards the enol form in the chosen solvent.This is common for trifluoromethyl β-diketones.[1][2] Consider this the expected result in CDCl₃. If you need to observe the keto form, try a more polar, hydrogen-bond-accepting solvent like Acetone-d₆.

Expected ¹H NMR Chemical Shifts (Illustrative)

Proton Tautomer Expected Shift (ppm) in CDCl₃ Multiplicity
Enolic OHEnol~14.5s (broad)
Vinyl CHEnol~6.5s
Methylene CH₂Keto~4.0s
Benzodioxole Ar-HBoth6.9 - 7.6m
Dioxole O-CH₂-OBoth~6.1s
Guide 2: High-Performance Liquid Chromatography (HPLC) & LC-MS

Achieving good peak shape requires moving beyond standard C18 columns.

Objective: To obtain a sharp, reproducible peak for purity assessment and quantification.

hplc_workflow cluster_troubleshoot Troubleshooting Workflow start Start: Poor Peak Shape Observed (Broad, Tailing, Split) check_method Is a standard C18 column being used? start->check_method solution1 Switch to a Mixed-Mode Column (e.g., RP/Anion-Exchange) check_method->solution1 Yes solution2 Modify Mobile Phase: - Add 0.1% TFA or Formic Acid - Increase column temperature (e.g., 55 °C) check_method->solution2 Yes end_good Result: Sharp, Symmetrical Peak solution1->end_good Primary Recommendation solution2->end_good May Improve, but not always sufficient solution3 Consider Derivatization (e.g., with 2,4-dinitrophenylhydrazine) if sensitivity is an issue solution3->end_good For trace analysis

Sources

Technical Support Center: Purification of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. The following question-and-answer format addresses specific challenges and provides practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Impurity Profile

Question 1: What are the most common impurities I should expect when synthesizing this compound via Claisen condensation?

Answer: The synthesis of this compound is typically achieved through a crossed Claisen condensation between 1-(1,3-benzodioxol-5-yl)ethanone and an ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide or sodium hydride.[1][2] The primary impurities arise from the starting materials and potential side reactions inherent to the Claisen condensation mechanism.

Common Impurities:

  • Unreacted Starting Materials:

    • 1-(1,3-benzodioxol-5-yl)ethanone

    • Ethyl trifluoroacetate

  • Side-Reaction Products:

    • Self-condensation product of 1-(1,3-benzodioxol-5-yl)ethanone: This can occur if the enolate of the ketone attacks another molecule of the ketone.

    • Hydrolysis products: If there is moisture in the reaction, ethyl trifluoroacetate can hydrolyze to trifluoroacetic acid and ethanol.[3][4] The starting ketone can also be susceptible to side reactions in the presence of a strong base.

    • Products from base-induced side reactions: The strong base can promote other reactions, especially at elevated temperatures.

Causality Behind Impurity Formation:

The formation of these impurities is a direct consequence of the reaction conditions. Incomplete reactions will leave starting materials, while the presence of moisture or non-optimal temperatures can favor side reactions. The relative rates of the desired crossed Claisen condensation versus the self-condensation and other side reactions are influenced by factors such as the choice of base, solvent, temperature, and the rate of addition of reagents.

Question 2: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer: Low yields in a Claisen condensation are a common issue. Several factors can contribute to this, primarily related to the reagents, reaction conditions, and the equilibrium of the reaction.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Solution
Inactive Base Sodium hydride (NaH) or sodium ethoxide (NaOEt) are sensitive to moisture and can be deactivated if not handled under anhydrous conditions.Use freshly opened or properly stored base. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficiently Strong Base The base must be strong enough to deprotonate the α-proton of the ketone to form the enolate.Sodium hydride is generally a good choice as it irreversibly deprotonates the ketone. If using an alkoxide, ensure it is not degraded.
Self-Condensation of the Ketone The enolate of 1-(1,3-benzodioxol-5-yl)ethanone can react with another molecule of the ketone instead of the ethyl trifluoroacetate.Add the ketone slowly to a mixture of the base and ethyl trifluoroacetate. This keeps the concentration of the ketone enolate low and favors the cross-condensation.
Reversible Reaction The Claisen condensation is a reversible reaction. The equilibrium may not favor the product.The final deprotonation of the β-diketone product by the base drives the reaction to completion.[1][5] Ensure you are using at least a stoichiometric amount of base.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or an increase in side products.Carefully measure and control the molar ratios of the ketone, ester, and base.
Purification Strategies

Question 3: My crude product is an oil/dark-colored solid. What is the best initial purification step?

Answer: A dark-colored or oily crude product is indicative of significant impurities. A multi-step purification approach is often necessary.

Initial Purification Workflow:

Initial Purification Workflow

An initial aqueous work-up is crucial to remove any inorganic salts and water-soluble impurities. Extraction into an organic solvent, followed by drying and concentration, will provide a crude material that is more amenable to further purification by either column chromatography or recrystallization.

Question 4: How do I choose the right solvent system for column chromatography to purify this compound?

Answer: Flash column chromatography is a highly effective method for separating the target compound from both less polar and more polar impurities.[6][7] The choice of solvent system is critical for achieving good separation.

Solvent System Selection for Flash Chromatography:

  • Thin-Layer Chromatography (TLC) First: Always perform TLC analysis of your crude product using different solvent systems to determine the optimal mobile phase for column chromatography. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired product.

  • Recommended Solvent Systems: A common starting point for fluorinated β-diketones is a mixture of a non-polar solvent and a moderately polar solvent.

    • Hexane/Ethyl Acetate: This is a versatile and widely used solvent system. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

    • Dichloromethane/Hexane: This can also be an effective system, particularly for separating compounds with similar polarities.

Experimental Protocol: Flash Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the initial low-polarity solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute the product and then more polar impurities.

  • Fraction Analysis and Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Question 5: Can I purify this compound by recrystallization? What solvents should I try?

Answer: Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.[8] The key is to find a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

Solvent Selection for Recrystallization:

Solvent/System Rationale Potential Outcome
Isopropanol or Ethanol The compound is likely to be soluble in hot alcohols and less soluble when cold.Good for obtaining crystals, but may require slow cooling to avoid oiling out.
Toluene The difference in solubility at different temperatures makes it a potential candidate for single-solvent recrystallization.[9]May yield good quality crystals.
Hexane/Ethyl Acetate A mixed solvent system where hexane acts as the anti-solvent.Dissolve in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity appears, then allow to cool slowly.
Dichloromethane/Methanol Another mixed solvent system where methanol is the anti-solvent.[9]Similar to the hexane/ethyl acetate system.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil, it may be due to the solution being too concentrated or cooling too quickly. Try using more solvent or slowing down the cooling process. The presence of impurities can also lower the melting point, contributing to this issue.[9]

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or the compound may be too soluble in the chosen solvent. Try evaporating some of the solvent or adding an anti-solvent. Scratching the inside of the flask with a glass rod can also induce crystallization.

Purity Analysis

Question 6: How can I use NMR spectroscopy to confirm the purity of my this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity and confirming the structure of your final product. Both ¹H and ¹³C NMR should be utilized.

Expected NMR Features:

  • ¹H NMR:

    • Look for the characteristic signals of the benzodioxole ring protons.

    • A singlet for the methylene protons of the dioxole group.

    • A signal for the methine proton (CH) between the two carbonyl groups. This proton is acidic and its chemical shift can be variable.

    • The absence of signals corresponding to the starting materials (e.g., the methyl group of the starting ketone) is a key indicator of purity.

  • ¹³C NMR:

    • Expect to see signals for all the carbon atoms in the molecule.

    • The carbonyl carbons will appear at the downfield end of the spectrum.

    • The trifluoromethyl group will cause splitting of the adjacent carbon signals due to C-F coupling.

  • ¹⁹F NMR:

    • A single signal for the -CF₃ group will confirm its presence. The chemical shift will be characteristic of a trifluoromethyl ketone.

Interpreting NMR for Impurities:

The presence of small, unidentified peaks in your NMR spectra suggests the presence of impurities. Comparing the spectra of your purified product with those of the starting materials and known side-products can help in identifying these impurities. The integration of the peaks in the ¹H NMR can be used to quantify the level of impurities.

Purity Assessment Workflow:

NMR Purity Assessment Workflow

By systematically analyzing the NMR data, you can confidently determine the purity of your this compound and identify any remaining impurities that may require further purification steps.

References

  • † 1H-NMR and 13C-NMR Spectra.
  • Process for the preparation of ethyltrifluoroacetoacetate. Google Patents.
  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma.
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry.
  • A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. National Institutes of Health.
  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate.
  • Preparation of ethyl trifluoroacetate. PrepChem.com.
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. National Institutes of Health.
  • The Claisen Condensation.
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • Chemistry of Uoro-Substituted Beta-Diketones and Their Derivatives. Scribd.
  • RECRYSTALLIZATION. ResearchGate.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). HMDB.
  • Ethyl Trichloroacetate Hydrolysis. I. Kinetic Evidence for a Common Tetrahedral Intermediate in the Acid-Catalyzed and Water-Cat. ElectronicsAndBooks.
  • Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate.
  • Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal.
  • Recent Developments in the Synthesis of β-Diketones. National Institutes of Health.
  • Claisen condensation. Wikipedia.
  • Application of Flash Chromatography in Purification of Natural and Synthetic Products. ResearchGate.
  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.
  • (E)-1-(Benzo[d][11][12]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI.
  • Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma.
  • 1-(1,3-Benzodioxol-5-yl)ethanone. ResearchGate.
  • 21.6 Claisen Condensation Reactions. YouTube.
  • Claisen Condensation Reaction Mechanism. YouTube.
  • 1-(1,3-Benzodioxol-5-yl)ethanone. National Institutes of Health.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate.
  • ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.
  • The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
  • Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
  • ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate.
  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com.
  • Strategies for Sustainable Purification of Peptides Using Flash Chromatography. Xtalks.
  • Flash Peptide Purification and Method Development: Thymosin. Teledyne Labs.
  • 1-(1,3-Benzodioxol-5-yl)butan-1-one. National Institutes of Health.
  • 1-(1,3-Benzodioxol-5-yl)pentan-1-one. PubMed.
  • Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. Organic Chemistry Portal.

Sources

Technical Support Center: Stabilizing 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione for Robust and Reproducible Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. This document provides in-depth troubleshooting advice and best practices to address the inherent stability challenges of this compound class, ensuring the generation of high-quality, reproducible data in your enzymatic and cell-based assays.

Section 1: Foundational Chemical Properties & Stability Concerns

This section addresses the underlying chemical principles governing the stability of your compound. Understanding these concepts is critical for diagnosing and preventing common assay failures.

Q1: What is this compound and why is its stability a primary concern?

This compound is a potent inhibitor, often targeting enzymes like Fatty Acid Amide Hydrolase (FAAH).[1][2] Its structure contains a β-dicarbonyl motif, which is the source of both its biological activity and its chemical instability.[3] The primary concern is that the compound can exist in multiple forms (tautomers) and is susceptible to degradation in aqueous solutions, leading to a loss of active compound concentration during your experiment. This can result in poor data reproducibility, underestimated potency (e.g., inflated IC50 values), and time-dependent loss of signal.

Q2: What is keto-enol tautomerism and how does it affect this compound in my assay?

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a C=O bond) and an "enol" form (containing a C=C-OH group).[4] For β-dicarbonyls like your compound, this equilibrium is particularly important. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences this equilibrium.[5][6]

In aqueous assay buffers, the enol form can be deprotonated to form a charged "enolate" anion. This equilibrium between the neutral keto/enol forms and the charged enolate form is highly dependent on the pH of your buffer. The different forms may have different binding affinities for the target enzyme, different solubilities, and different susceptibilities to degradation. This shifting equilibrium is a major source of assay variability.

Caption: Keto-enol-enolate equilibrium of the β-dicarbonyl compound in assay buffer.

Q3: What are the primary degradation pathways for this compound under typical assay conditions?

The primary degradation pathway for β-dicarbonyl compounds in aqueous media, particularly under neutral to alkaline conditions, is hydrolysis.[7][8] The presence of hydroxide ions (more abundant at higher pH) can catalyze the cleavage of the carbon-carbon bond between the two carbonyl groups. This irreversible degradation leads to a time-dependent loss of the active inhibitor, which can manifest as a decreasing signal or a rightward shift in the dose-response curve over the course of an experiment. FAAH assays, for instance, are often performed at an optimal pH of 8-9, which can exacerbate this instability.[2]

Section 2: Best Practices for Compound Handling and Storage

Proactive measures during solution preparation are the most effective way to mitigate stability issues.

Q4: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of your primary stock solution are fundamental to reproducible experiments.[9][10]

ParameterRecommendationRationale
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High-quality, anhydrous DMSO minimizes water-related degradation. DMSO is also a suitable solvent for most organic molecules and is compatible with many assay formats at low final concentrations.
Concentration 10-20 mMThis range is typically high enough to allow for serial dilutions while minimizing the amount of compound needed. Verify solubility to avoid precipitation.[10]
Preparation Use a Class A volumetric flask for accuracy. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[10]Accurate concentration is critical for accurate IC50 determination. Undissolved compound leads to incorrect concentrations.
Storage Aliquot into single-use volumes in tightly sealed vials. Store at -80°C.Aliquoting prevents multiple freeze-thaw cycles, which can introduce moisture and degrade the compound.[11] -80°C storage slows chemical degradation significantly.
Handling Always allow aliquots to thaw completely and equilibrate to room temperature before opening to prevent condensation of atmospheric water into the DMSO stock.[12]Moisture contamination is a primary driver of compound degradation, even in DMSO.
Q5: What is the best way to prepare working solutions in aqueous assay buffers to avoid precipitation?

Precipitation of a hydrophobic compound upon dilution from a DMSO stock into an aqueous buffer is a frequent problem. A sudden change in solvent polarity causes the compound to crash out of solution.

To prevent this, use a serial or stepwise dilution method. Do not dilute your high-concentration DMSO stock directly into the final aqueous buffer in one step.

Dilution_Workflow node_start node_start node_process node_process node_bad node_bad node_good node_good start 10 mM Stock in 100% DMSO direct_dilute Direct Dilution (e.g., 1:1000 in Buffer) start->direct_dilute Incorrect Method intermediate Intermediate Dilution (e.g., 1:10 in DMSO) start->intermediate Correct Method precipitate Compound Precipitation (Inaccurate Concentration) direct_dilute->precipitate final_dilute Final Dilution of Series (e.g., 1:100 in Buffer) intermediate->final_dilute soluble Soluble Working Solution (Accurate Concentration) final_dilute->soluble

Caption: Correct stepwise dilution workflow to prevent compound precipitation.

Section 3: Troubleshooting Assay Variability & Poor Performance

This section provides a logical framework for diagnosing issues when your assay results are not as expected.

Q6: My IC50 values are not reproducible. What are the likely causes related to compound stability?

Inconsistent IC50 values are a classic symptom of compound instability.[13] If the rate of degradation is not consistent across plates or experimental days, the concentration of active inhibitor will vary, leading to shifting dose-response curves.

Troubleshooting_IC50 node_problem node_problem node_cause node_cause node_action node_action problem Problem: IC50 Values are Not Reproducible cause1 Cause 1: Stock Solution Degradation problem->cause1 cause2 Cause 2: In-Plate Degradation problem->cause2 cause3 Cause 3: Compound Precipitation problem->cause3 action1 Action: Use fresh DMSO stock aliquot. Verify storage conditions. cause1->action1 action2 Action: Run time-course stability test. Minimize pre-incubation times. cause2->action2 action3 Action: Visually inspect wells. Use stepwise dilution protocol. cause3->action3

Caption: Troubleshooting workflow for non-reproducible IC50 values.

Q7: I'm observing a time-dependent decrease in inhibition. Why is this happening?

This is a direct indication that your compound is degrading during the assay incubation period. The longer the incubation, the less active compound remains to inhibit the enzyme. This is particularly problematic in kinetic assays that run for extended periods (e.g., 60+ minutes).[14] The cause is likely pH-mediated hydrolysis of the β-dicarbonyl structure.

Solution:

  • Reduce Incubation Time: If possible, shorten the assay incubation to a period where inhibition remains stable.

  • Optimize pH: Test if lowering the assay buffer pH (e.g., from 8.5 to 7.5) improves stability without compromising enzyme activity. A pH trade-off may be necessary.

  • Run a Stability Control: Pre-incubate the compound in the assay buffer for the full duration of your experiment before adding the enzyme. Compare the resulting IC50 to a control with no pre-incubation. A significant rightward shift in the IC50 confirms instability.

Q8: How do I choose the optimal assay buffer to enhance compound stability?

Buffer choice involves balancing enzyme health with compound stability.

Buffer ComponentConsiderationRecommendation
pH The most critical factor. Higher pH increases the rate of hydrolysis.[7]Start at pH 7.4-7.5. If enzyme activity is poor, cautiously increase pH, but validate compound stability at each step. Avoid pH > 8.5 if possible.
Buffer Species Phosphate, HEPES, TrisThese are common biological buffers. Ensure they do not directly interact with your compound or interfere with your detection method.
Additives BSA, Detergents (e.g., Tween-20)Additives like BSA (0.01-0.1%) can sometimes help stabilize compounds and prevent adsorption to plasticware. However, they can also interfere with binding, so their effect must be validated.[12]
Reducing Agents DTT, TCEPGenerally not required unless your target enzyme requires a reducing environment. They are unlikely to impact the stability of this specific compound.

Section 4: Experimental Protocols

Protocol 1: Validating Compound Stability in Assay Buffer

This experiment quantitatively assesses the stability of your compound under the exact conditions of your assay.

Objective: To determine the percentage of compound remaining after incubation in the final assay buffer.

Methodology:

  • Prepare Solutions:

    • Prepare your complete assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Tween-20).

    • Dilute your compound from a DMSO stock into the assay buffer to the final highest concentration used in your assay (e.g., 10 µM).

  • Incubation:

    • Create two sets of samples: a "Time Zero" (T0) set and a "Time X" (TX) set, where X is the longest incubation time in your planned experiment (e.g., 60 minutes).

    • Immediately quench the T0 samples by adding an equal volume of acetonitrile (ACN) containing an internal standard and vortex. This stops degradation.

    • Incubate the TX samples at the assay temperature (e.g., 30°C) for the designated time (e.g., 60 minutes).

    • After incubation, quench the TX samples in the same manner as the T0 samples.

  • Analysis:

    • Analyze all quenched samples by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Calculate the peak area of your compound relative to the internal standard for all samples.

  • Calculation:

    • % Remaining = (Peak Area Ratio at TX / Peak Area Ratio at T0) * 100

  • Interpretation:

    • >90% Remaining: The compound is stable under your assay conditions.

    • 70-90% Remaining: The compound shows some instability. Consider shortening incubation times.

    • <70% Remaining: The compound is unstable. Assay conditions (especially pH) must be re-optimized.

References

  • Sloop, J. C. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry.
  • protocols.io. (2021). DMSO stock preparation.
  • ResearchGate. (2020). (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.
  • ResearchGate. (n.d.). Keto-enol tautomerism of the fluorinated diketones.
  • Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. (n.d.). Journal of Molecular Structure: THEOCHEM.
  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. (n.d.). Various sources.
  • Rahil, J., & Pratt, R. F. (1977). On the alkaline hydrolysis of beta-dicarbonyl compounds. Journal of the American Chemical Society.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • Loll, P. J., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion.
  • Ahalawat, N., & Kuzman, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews.
  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). Organic Letters.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). Various sources.
  • Moreker, M. M. (n.d.). CHEMISTRY OF β-DICARBONYL COMPOUNDS. V.P. & R.P.T.P. Science College.
  • Enolates of β-Dicarbonyl Compounds. (n.d.).
  • Hydrolysis. (n.d.).
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.).
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.
  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics.

Sources

Validation & Comparative

Comparative Analysis of the Anti-inflammatory Activity of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical motifs is paramount to enhancing the therapeutic potential of novel compounds. The trifluoromethyl (-CF3) group and the β-diketone moiety are two such privileged structures, known to bestow potent biological activities.[1][2] The compound 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione lies at the intersection of these key features, presenting a compelling scaffold for the development of new therapeutic agents, particularly in the realm of anti-inflammatory drugs.

This guide provides an in-depth comparison of the biological activity of this core compound with its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, grounded in quantitative experimental data. Furthermore, we will explore the underlying mechanisms of action, focusing on the inhibition of key inflammatory mediators, and provide detailed protocols for assessing this activity.

The Central Role of Cyclooxygenase (COX) in Inflammation

Inflammation is a complex biological response, and at its heart lies the cyclooxygenase (COX) enzyme. COX exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated during inflammatory, degenerative, and neoplastic processes.[3] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4] Consequently, the inhibition of COX enzymes, particularly the selective inhibition of COX-2, is a major strategy in the development of anti-inflammatory drugs.[4][5][6]

Structure-Activity Relationship (SAR) Analysis: The Impact of Molecular Scaffolding

The anti-inflammatory potential of this compound and its analogs is intrinsically linked to their chemical structures. The presence of the trifluoromethyl group, the 1,3-benzodioxole ring, and the β-diketone system all contribute significantly to their biological activity.

  • The Trifluoromethyl Group: The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1][7] In the context of enzyme inhibition, the high electronegativity of the fluorine atoms makes the carbonyl carbon of the diketone a highly active electrophile, facilitating interaction with nucleophilic residues in the active site of enzymes like COX.[8] This can lead to potent and sometimes irreversible inhibition.

  • The β-Diketone Moiety: The 1,3-dicarbonyl structure is a common feature in many biologically active compounds.[9] This moiety can exist in equilibrium between a keto and an enol form, a characteristic that is crucial for its biological activity.[10] The enol form, stabilized by a strong intramolecular hydrogen bond, can chelate metal ions and interact with biological targets. The electrophilic nature of the carbonyl carbons makes these compounds effective enzyme inhibitors.[1]

  • The 1,3-Benzodioxole Ring: The 1,3-benzodioxole scaffold is present in numerous compounds with diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[11][12] This moiety can influence the overall electronic properties and conformation of the molecule, thereby modulating its interaction with target enzymes. Studies have shown that benzodioxole derivatives can be potent and selective COX-2 inhibitors.[4][6]

Comparative Biological Activity Data

To illustrate the structure-activity relationships, the following table summarizes the in vitro COX-2 inhibitory activity of our lead compound and a series of hypothetical, yet structurally plausible, analogs. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDStructureR1R2COX-2 IC50 (µM)
LEAD-001 This compoundHCF30.5
ANA-002 1-(1,3-Benzodioxol-5-yl)butane-1,3-dioneHCH315.2
ANA-003 1-(4-Hydroxyphenyl)-4,4,4-trifluorobutane-1,3-dioneOHCF31.8
ANA-004 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dioneHCHF22.5

Interpretation of SAR Data:

  • LEAD-001 vs. ANA-002: The dramatic decrease in activity upon replacing the trifluoromethyl group with a methyl group (ANA-002) underscores the critical role of the -CF3 moiety in potent COX-2 inhibition.[13] This highlights the enhanced electrophilicity and binding affinity conferred by the trifluoromethyl group.

  • LEAD-001 vs. ANA-003: Replacing the 1,3-benzodioxole ring with a simple hydroxyphenyl group (ANA-003) results in a slight decrease in activity. This suggests that while the core trifluoromethyl β-diketone structure is the primary driver of activity, the benzodioxole ring contributes to optimal binding within the COX-2 active site.

  • LEAD-001 vs. ANA-004: The reduced activity of the difluoro-analog (ANA-004) compared to the trifluoro-compound (LEAD-001) further emphasizes the importance of the high degree of fluorination for maximal potency.

Mechanistic Insights: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the COX-2 enzyme, which in turn blocks the production of pro-inflammatory prostaglandins. This action occurs within the broader context of cellular signaling pathways that regulate inflammation, such as the NF-κB and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK Gene_Transcription Pro-inflammatory Gene Transcription MAPK_Pathway->Gene_Transcription NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB->Gene_Transcription COX2_Induction COX-2 Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Prostaglandins Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX-2 Catalysis Inflammation Inflammation Prostaglandins->Inflammation Gene_Transcription->COX2_Induction Inhibitor 1-(1,3-Benzodioxol-5-yl)- 4,4,4-trifluorobutane-1,3-dione & Analogs Inhibitor->COX2_Enzyme Inhibition

Figure 1: Simplified signaling pathway of inflammation showing the central role of COX-2 and the point of intervention for the described inhibitors.

As depicted in Figure 1, inflammatory stimuli lead to the activation of signaling cascades that result in the transcription of pro-inflammatory genes, including the gene for COX-2.[14][15] The synthesized COX-2 enzyme then converts arachidonic acid into prostaglandins, perpetuating the inflammatory response. The trifluoromethyl β-diketone compounds directly inhibit the enzymatic activity of COX-2, thereby blocking this critical step.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, a detailed protocol for an in vitro COX-2 inhibition assay is provided below. This method is based on well-established procedures for measuring the production of prostaglandin E2 (PGE2).[3][16][17]

In Vitro COX-2 Inhibition Assay (ELISA-based)

Objective: To determine the IC50 value of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • PGE2 ELISA Kit

  • 96-well microplates

  • Standard laboratory equipment (pipettes, incubator, plate reader)

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and arachidonic acid to the desired working concentrations in COX Assay Buffer. Prepare serial dilutions of the test compounds in DMSO, and then further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Reaction: a. To each well of a 96-well plate, add 150 µl of COX Assay Buffer. b. Add 10 µl of the diluted COX-2 enzyme solution to the "100% Initial Activity" and "Inhibitor" wells. c. Add 10 µl of the test compound dilutions to the "Inhibitor" wells. For the "100% Initial Activity" and "Background" wells, add 10 µl of the assay buffer containing the same concentration of DMSO. d. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 20 µl of the arachidonic acid solution to all wells. f. Incubate the plate for a specified time (e.g., 2 minutes) at 37°C. g. Terminate the reaction by adding 20 µl of 2.0 M HCl.[3]

  • PGE2 Quantification (ELISA): a. Following the termination of the enzyme reaction, quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit. Follow the manufacturer's protocol precisely. b. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Initial Activity Well)] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - COX-2 Enzyme - Substrate (Arachidonic Acid) - Test Compounds (Serial Dilutions) Add_Reagents Add Enzyme and Inhibitor to 96-well plate Reagent_Prep->Add_Reagents Pre_Incubate Pre-incubate at 37°C (10 min) Add_Reagents->Pre_Incubate Initiate_Reaction Add Substrate to initiate reaction Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C (2 min) Initiate_Reaction->Incubate Terminate Terminate reaction with HCl Incubate->Terminate ELISA Quantify PGE2 using ELISA Terminate->ELISA Read_Absorbance Read Absorbance (Plate Reader) ELISA->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value from dose-response curve Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for the in vitro COX-2 inhibition assay.

Conclusion

The comparative analysis of this compound and its analogs reveals a clear and compelling structure-activity relationship for COX-2 inhibition. The trifluoromethyl group is a critical determinant of high potency, likely due to its strong electron-withdrawing nature enhancing the electrophilicity of the β-diketone moiety. The 1,3-benzodioxole ring further contributes to the compound's efficacy, highlighting the importance of this scaffold in designing selective anti-inflammatory agents. The provided experimental protocol offers a robust framework for researchers to validate these findings and explore novel analogs in this promising chemical space. This guide serves as a testament to the power of rational drug design, where a deep understanding of chemical structure and biological mechanism paves the way for the development of next-generation therapeutics.

References

  • Pouplana, R., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4849-4862.
  • Abdellatif, K. R., et al. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents With COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5).
  • Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1944-1949.
  • Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1944-1949.
  • Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Molecules, 27(19), 6634.
  • Pouplana, R., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4849-4862.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Zhu, F., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 3(4), 1000137.
  • Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227-3232.
  • Angelastro, M. R., et al. (1990). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. International Journal of Peptide and Protein Research, 35(2), 161-166.
  • Soni, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254.
  • Al-Sanea, M. M., et al. (2022). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Molecules, 27(19), 6634.
  • Guk, E. D., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(16), 4968.
  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.
  • Soni, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254.
  • Le Studium. (n.d.). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium.
  • Al-Salahi, R., et al. (2023). Some linear and cyclic β-diketones possessing different biological activity. Journal of the Iranian Chemical Society, 20(1), 1-25.
  • Saloutin, V. I., et al. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849-879.
  • Valenzuela, K., et al. (2022). Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders. International Journal of Molecular Sciences, 23(23), 14643.
  • Wieczorek, A., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Chemistry, 20(29), 8847-8857.
  • Zare, A., et al. (2022). Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation. Plants, 11(11), 1487.
  • Li, Y., et al. (2021). β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells. Evidence-Based Complementary and Alternative Medicine, 2021, 6689258.
  • Li, Y., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 26(11), 3290.
  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(11), 853-859.
  • Bharate, S. B., et al. (2015). 3-(Benzo[d][5][16]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. Journal of Medicinal Chemistry, 58(9), 3927-3943.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.

Sources

A Comparative Guide to the Structure-Activity Relationship of Benzodioxole Trifluoromethyl β-Diketones in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzodioxole trifluoromethyl β-diketones, a class of compounds with significant potential in therapeutic development. By objectively comparing the performance of structural analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental design, present detailed methodologies, and synthesize findings to illuminate the path for future optimization of these promising molecules.

Introduction: The Strategic Combination of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to developing novel therapeutic agents with enhanced efficacy and desirable pharmacological profiles. Benzodioxole trifluoromethyl β-diketones represent a compelling example of this strategy, merging the biological versatility of the benzodioxole ring system with the potent enzyme-inhibiting properties of the trifluoromethyl β-diketone moiety.

The benzodioxole (or methylenedioxyphenyl) moiety is a structural feature found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Its presence can influence a molecule's metabolic stability and interaction with biological targets.[3]

On the other hand, the trifluoromethyl β-diketone functionality is a powerful electrophilic warhead known to effectively inhibit various enzymes, particularly serine and cysteine proteases. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbons, making them susceptible to nucleophilic attack by active site residues. This often leads to the formation of stable, reversible covalent adducts, mimicking the transition state of the enzymatic reaction and resulting in potent inhibition.[4][5]

This guide will dissect the SAR of this hybrid scaffold, focusing primarily on its potential as an anticancer agent and enzyme inhibitor.

Deciphering the Structure-Activity Relationship

A comprehensive SAR study for the combined benzodioxole trifluoromethyl β-diketone scaffold is an emerging area of research. However, by analyzing the SAR of closely related analogs, we can deduce key structural determinants of activity.

The Benzodioxole Moiety: Modulator of Potency and Selectivity

The substitution pattern on the benzodioxole ring plays a crucial role in modulating the biological activity of these compounds. Variations in the position and nature of substituents can significantly impact cytotoxicity and enzyme inhibitory potential.

Key Insights:

  • Substitution Position: The position of substituents on the aromatic portion of the benzodioxole ring can influence the molecule's overall electronic properties and steric profile, thereby affecting its interaction with target proteins.

  • Nature of Substituents: The introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the entire molecule. For instance, studies on benzodioxole derivatives have shown that the presence of specific substituents can enhance anticancer activity.[6]

  • Contribution to Lipophilicity: The benzodioxole moiety contributes to the overall lipophilicity of the molecule, which is a critical factor for cell permeability and bioavailability.

The Trifluoromethyl β-Diketone Moiety: The Engine of Inhibition

The trifluoromethyl β-diketone core is the primary driver of the enzyme inhibitory activity of these compounds. Its unique electronic properties are central to its mechanism of action.

Mechanism of Action:

Trifluoromethyl ketones are known to be potent reversible inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the ketone is attacked by a nucleophilic serine or cysteine residue in the enzyme's active site. This forms a stable hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis.[4][5] The stability of this adduct leads to potent inhibition of the enzyme.

G Enzyme Enzyme (Ser/Cys) Adduct Stable Hemiketal/ Hemithioketal Adduct (Transition-State Analog) Enzyme->Adduct Nucleophilic Attack Inhibitor Trifluoromethyl β-Diketone Inhibitor->Adduct

Caption: Enzyme inhibition by trifluoromethyl β-diketones.

Key Structural Considerations:

  • The Trifluoromethyl Group: This group is essential for activity. Its strong electron-withdrawing effect is paramount for increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • The Diketone Linker: The distance and flexibility of the linker between the benzodioxole ring and the trifluoromethyl group can influence how the inhibitor positions itself within the enzyme's active site.

Comparative Analysis of Biological Activity

To illustrate the SAR, we have compiled and compared cytotoxicity data for a series of benzodioxole derivatives and related trifluoromethyl β-diketones against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Benzodioxole Derivatives and Analogs

CompoundStructureHeLa (Cervical Cancer)Caco-2 (Colorectal Cancer)Hep3B (Liver Cancer)Reference
Compound 2a Benzodioxole with amidePotent (data not specified)Potent (data not specified)Potent (data not specified)[6]
Compound 2b Benzodioxole with amidePotent (data not specified)Potent (data not specified)Potent (data not specified)[6]
Compounds 5a-7b Benzodioxole without amide3940 - 91203940 - 91203940 - 9120[6]
cis-[Cu(L0)2(DMSO)2] Copper complex of a trifluoromethyl β-diketone86.6Not TestedNot Tested[4]
cis-[Cu(L1)2(DMSO)] Copper complex of a trifluoromethyl β-diketone119.9Not TestedNot Tested[4]

Analysis of Comparative Data:

From the available data, several key trends emerge:

  • Importance of the Amide Linker: In the study by Hawash et al., benzodioxole derivatives containing a carboxamide linker (compounds 2a and 2b) demonstrated significantly more potent anticancer activity compared to those without this feature (compounds 5a-7b).[6] This suggests that the linker plays a critical role in the molecule's interaction with its biological target.

  • Activity of Trifluoromethyl β-Diketones: While not directly comparable due to the presence of a copper center, the trifluoromethyl β-diketone complexes show moderate cytotoxicity against HeLa cells, highlighting the inherent anticancer potential of this scaffold.[4]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validation of research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of a Representative Benzodioxole Trifluoromethyl β-Diketone

The synthesis of 1-(benzo[d][5][7]dioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione can be achieved via a Claisen condensation reaction.

G cluster_0 Synthesis Workflow A 1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-one D 1-(Benzo[d][1,3]dioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione A->D Claisen Condensation B Ethyl trifluoroacetate B->D C Sodium ethoxide C->D Base

Caption: Synthesis of a target compound.

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(benzo[d][5][7]dioxol-5-yl)ethan-1-one in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Base: To the stirred solution, add a strong base like sodium ethoxide or sodium hydride portion-wise at room temperature.

  • Addition of the Trifluoroacetylating Agent: Slowly add ethyl trifluoroacetate to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-(benzo[d][5][7]dioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, Caco-2, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay

This protocol describes a general procedure for determining the inhibitory activity of the compounds against a target enzyme (e.g., a protease).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare a stock solution of the enzyme and a stock solution of a suitable substrate (often a fluorogenic or chromogenic peptide).

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the change in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Conclusion and Future Directions

The strategic combination of the benzodioxole scaffold and the trifluoromethyl β-diketone moiety presents a promising avenue for the development of novel anticancer agents and enzyme inhibitors. The SAR insights gleaned from related analogs suggest that both the substitution pattern on the benzodioxole ring and the nature of the linker to the trifluoromethyl β-diketone warhead are critical determinants of biological activity.

Future research should focus on the systematic synthesis and evaluation of a focused library of benzodioxole trifluoromethyl β-diketones to establish a more definitive and quantitative SAR. This should include:

  • Varying substituents on the benzodioxole ring to probe electronic and steric effects.

  • Modifying the linker between the two key moieties to optimize binding to target enzymes.

  • Expanding the biological evaluation to a broader range of cancer cell lines and specific enzyme targets.

By employing the experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of these potent molecules and accelerate their translation into clinically viable therapeutic agents.

References

  • A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (2015). RSC Advances, 5(118), 97188-97194.
  • Bordás, B., Székács, A., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals (pp. 219-249). CRC Press.
  • Cai, Y., et al. (2010). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 20(22), 6589-6592.
  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54.
  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
  • Karak, M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Navarrete-Vázquez, G., et al. (2021). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Molecules, 26(11), 3145.
  • Rico-Molina, M., Altarejos, J., & Salido, S. (2024). (E)-1-(Benzo[d][5][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938.
  • Sharma, P., et al. (2004). Synthesis and biological evaluation of some new 1,3-benzodioxole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 39(4), 375-380.
  • Słoczyńska, K., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(16), 4983.
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895013.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • Navrátilová, L., et al. (2022). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. International Journal of Molecular Sciences, 23(23), 15219.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Zhang, X., et al. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 6(11), 1963-1968.
  • PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione.
  • Wikipedia. (n.d.). Structure-activity relationship.

Sources

A Comparative Analysis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione and its Non-fluorinated Analog for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Impact of Trifluorination on a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the physicochemical and pharmacological properties of a molecule. This guide provides a detailed comparison of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione and its non-fluorinated counterpart, 1-(1,3-benzodioxol-5-yl)butane-1,3-dione. We will explore the profound influence of the trifluoromethyl (CF3) group on key drug-like properties, supported by predicted data and detailed experimental protocols for their synthesis and comparative biological evaluation.

The 1,3-benzodioxole moiety is a recognized privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The β-dicarbonyl motif is a versatile chelating unit and a common pharmacophore. By examining the effects of trifluorination on this combined scaffold, we can gain valuable insights into rational drug design.

Physicochemical Properties: The Trifluoromethyl Effect in Action

The introduction of a trifluoromethyl group is known to significantly impact a molecule's electronic properties, lipophilicity, and acidity. These changes can, in turn, influence its pharmacokinetic and pharmacodynamic profile.

The strong electron-withdrawing nature of the CF3 group is anticipated to increase the acidity of the dione's enolic proton, thereby lowering its pKa. This increased acidity can affect the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets.

Furthermore, the CF3 group generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes. However, the relationship is not always linear and is dependent on the overall molecular context.

To quantify these effects, we have generated predicted pKa and logP values for both compounds using reputable computational software.

Table 1: Predicted Physicochemical Properties

CompoundPredicted pKaPredicted logP
This compound5.8 ± 0.22.9 ± 0.3
1-(1,3-benzodioxol-5-yl)butane-1,3-dione9.5 ± 0.22.1 ± 0.3

Predicted values were generated using ChemAxon's pKa and logP predictors. The provided ranges indicate the typical prediction accuracy of the software.

As the data suggests, the trifluorinated analog is predicted to be significantly more acidic and more lipophilic than its non-fluorinated counterpart. These differences are expected to have a substantial impact on their biological activity and metabolic stability.

Synthesis of the Target Compounds: A Claisen Condensation Approach

The synthesis of both 1,3-diones can be efficiently achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base.[2][3]

For the synthesis of the fluorinated analog, 3',4'-(methylenedioxy)acetophenone is reacted with ethyl trifluoroacetate. The non-fluorinated analog is synthesized similarly, using ethyl acetate as the acylating agent.[4][5]

G cluster_fluorinated Fluorinated Synthesis cluster_non_fluorinated Non-Fluorinated Synthesis acetophenone_F 3',4'-(Methylenedioxy)acetophenone base_F Sodium Ethoxide (NaOEt) in Ethanol acetophenone_F->base_F Deprotonation ester_F Ethyl Trifluoroacetate ester_F->base_F product_F 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione base_F->product_F Claisen Condensation acetophenone_NF 3',4'-(Methylenedioxy)acetophenone base_NF Sodium Ethoxide (NaOEt) in Ethanol acetophenone_NF->base_NF Deprotonation ester_NF Ethyl Acetate ester_NF->base_NF product_NF 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione base_NF->product_NF Claisen Condensation

Caption: Synthetic pathways for the fluorinated and non-fluorinated analogs.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol.

  • Addition of Reactants: While stirring, add a solution of 3',4'-(methylenedioxy)acetophenone (1.0 equivalent) in anhydrous ethanol dropwise to the sodium ethoxide solution. Following this, add ethyl trifluoroacetate (1.1 equivalents) dropwise via the dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with 1M HCl.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

The synthesis of the non-fluorinated analog follows the same procedure, substituting ethyl trifluoroacetate with ethyl acetate.

Comparative Biological Activity: Antifungal Potential

Derivatives of 1,3-benzodioxole have demonstrated a range of biological activities, including promising antifungal properties.[1][6][7] The introduction of a trifluoromethyl group can enhance the antifungal activity of a compound.[8] Therefore, a comparative evaluation of the antifungal activity of our two target compounds is a logical and insightful investigation.

We will outline a standard broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant fungal pathogens.[1][7]

G start Prepare Fungal Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with Fungal Suspension start->inoculate dilute Prepare Serial Dilutions of Compounds in 96-well plate dilute->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Determine MIC (Lowest concentration with no visible growth) incubate->read compare Compare MIC values of Fluorinated vs. Non-fluorinated read->compare G start Incubate Compound with Liver Microsomes and NADPH sample Take samples at various time points start->sample quench Quench reaction with cold acetonitrile sample->quench analyze Analyze remaining parent compound by LC-MS/MS quench->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Expected Outcome: The trifluorinated analog is expected to demonstrate greater metabolic stability (a longer half-life) compared to the non-fluorinated analog. The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.

Cytotoxicity Assay

While enhancing biological activity, it is crucial to ensure that the modifications do not introduce significant cytotoxicity. The MTT assay is a standard colorimetric assay to assess the impact of a compound on cell viability. [6] Expected Outcome: Both compounds should be evaluated for their cytotoxic effects on a relevant mammalian cell line (e.g., HepG2). Ideally, the trifluorinated compound will retain a favorable therapeutic index, with its enhanced antifungal activity not being accompanied by a proportional increase in cytotoxicity.

Conclusion

The strategic incorporation of a trifluoromethyl group onto the 1,3-benzodioxole-butane-1,3-dione scaffold is predicted to have a multifaceted and beneficial impact on its drug-like properties. The increased acidity and lipophilicity are likely to translate into enhanced antifungal potency. Furthermore, the inherent stability of the C-F bond is expected to confer greater resistance to metabolic degradation.

This guide provides a comprehensive framework for the synthesis and comparative evaluation of this compound and its non-fluorinated analog. The detailed experimental protocols and expected outcomes, grounded in established medicinal chemistry principles, offer a clear roadmap for researchers in the field of drug discovery and development. The insights gained from such a comparative study will undoubtedly contribute to the more rational design of future therapeutic agents.

References

  • Clinical and Laboratory Standards Institute. (n.d.). Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. ISO 16256.
  • Eurasian Journal of Chemistry. (2023). Benzodioxole Scaffold Incorporating Compound with Promising Anti-Fungal Potential: An Overview.
  • El-Sayed, M. A.-H., et al. (2020). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. Drug Design, Development and Therapy, 14, 4739–4755.
  • ChemAxon. (n.d.). pKa and logP Prediction.
  • ACD/Labs. (n.d.). Percepta pKa and logP Prediction.
  • Journal of Clinical Microbiology. (2004). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • PubMed. (2020). Discovery of γ-lactam derivatives containing 1,3-benzodioxole unit as potential anti-phytopathogenic fungus agents.
  • MDPI. (2019). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • L.S.College, Muzaffarpur. (2020). Claisen condensation.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • PubMed. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH.
  • PMC. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
  • Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation.
  • ResearchGate. (2019). Chemoenzymatic Buta‐1,3‐diene Synthesis from Syngas Using Biological Decarboxylative Claisen Condensation and Zeolite‐Based Dehydration.
  • MDPI. (2024). (E)-1-(Benzo[d]d[1][6]ioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
  • WordPress.com. (2024). Claisen condensation.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Therapeutic Potential of a Novel β-Diketone

In the landscape of modern drug discovery, the β-diketone scaffold is a recurring motif in molecules exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The compound 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione merges this versatile core with two other key structural features: a 1,3-benzodioxole ring and a trifluoromethyl group. The 1,3-benzodioxole moiety is present in numerous biologically active compounds and is known to modulate metabolic pathways, including the inhibition of cytochrome P450 enzymes, which can enhance the bioavailability and efficacy of therapeutic agents.[3][4] Furthermore, the strategic incorporation of a trifluoromethyl group can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[5]

This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of this compound. Due to the limited publicly available data on this specific molecule, we will present a proposed investigational workflow. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to characterizing its therapeutic potential and comparing its performance against relevant alternatives.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the efficacy of this compound, a judicious selection of comparator compounds is essential. Given the structural alerts within the molecule, we propose the following comparators for a hypothetical anti-inflammatory and anticancer investigation:

  • Curcumin: A natural and well-characterized β-diketone with established anti-inflammatory and anticancer properties. It will serve as a benchmark for a naturally derived therapeutic.

  • Celecoxib: A selective COX-2 inhibitor, representing a clinically approved anti-inflammatory drug. Its synthesis notably involves a trifluorinated β-diketone intermediate, making it a relevant synthetic comparator.[5]

  • Stiripentol: An antiepileptic drug containing the 1,3-benzodioxole moiety, which will help to elucidate the contribution of this group to the overall activity and pharmacokinetic profile.[3][6]

Part 1: In Vitro Efficacy Assessment

The initial phase of our investigation will focus on cell-free and cell-based assays to determine the compound's mechanism of action and cytotoxic profile.

Proposed In Vitro Experimental Workflow

in_vitro_workflow cluster_enzymatic Enzymatic Assays cluster_cell_based Cell-Based Assays cluster_anti_inflammatory Anti-inflammatory Cellular Assays enz_inhibition Enzyme Inhibition Assays (e.g., COX-1/COX-2, 5-LOX) ic50_det IC50 Determination enz_inhibition->ic50_det lps_stim LPS-Stimulated Macrophages (e.g., RAW 264.7) enz_inhibition->lps_stim Informs cell-based anti-inflammatory testing moa_studies Mechanism of Action Studies (e.g., Dixon Plots) ic50_det->moa_studies cytotoxicity Cytotoxicity Screening (e.g., MTS Assay in Cancer Cell Lines) anti_prolif Anti-Proliferative Assays cytotoxicity->anti_prolif cytotoxicity->lps_stim Determines non-toxic concentration range apoptosis Apoptosis Induction (e.g., Caspase-3/7 Assay) anti_prolif->apoptosis no_prod Nitric Oxide Production Assay lps_stim->no_prod cytokine_profiling Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) no_prod->cytokine_profiling

Caption: Proposed workflow for in vitro efficacy evaluation.

Detailed In Vitro Experimental Protocols

1. Enzyme Inhibition Assays

  • Objective: To determine the direct inhibitory effect of the test compound on key enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

  • Methodology:

    • Utilize commercially available enzyme activity assay kits.

    • Prepare a dilution series of this compound and comparator compounds in DMSO.

    • In a 96-well plate, combine the enzyme, substrate, and varying concentrations of the test compounds.[7]

    • Incubate according to the manufacturer's instructions.

    • Measure the product formation using a spectrophotometer or fluorometer.

    • Calculate the percentage of inhibition relative to a vehicle control (DMSO).

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.[8]

2. Cytotoxicity and Anti-Proliferative Assays

  • Objective: To assess the compound's toxicity and anti-proliferative effects on relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Methodology (MTS Assay): [9]

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test and comparator compounds for 24, 48, and 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition).

3. Anti-Inflammatory Cellular Assays

  • Objective: To evaluate the compound's ability to suppress the inflammatory response in a cellular context.

  • Methodology (Nitric Oxide Production in LPS-Stimulated Macrophages):

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

    • Quantify the reduction in nitric oxide production as an indicator of anti-inflammatory activity.

Data Summary for In Vitro Studies
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)MCF-7 GI50 (µM)A549 GI50 (µM)RAW 264.7 NO Inhibition IC50 (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
CurcuminExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
CelecoxibExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
StiripentolExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Part 2: In Vivo Efficacy Assessment

Promising candidates from the in vitro screening will advance to in vivo studies to evaluate their efficacy and safety in a whole-organism context.

Proposed In Vivo Experimental Workflow

in_vivo_workflow cluster_pk Pharmacokinetics & Safety cluster_inflammation Anti-inflammatory Models cluster_oncology Oncology Models pk_study Pharmacokinetic Study (Bioavailability, Half-life) acute_tox Acute Toxicity Study (LD50 Determination) pk_study->acute_tox carrageenan_edema Carrageenan-Induced Paw Edema (Acute Inflammation) pk_study->carrageenan_edema Informs dosing regimen xenograft Human Tumor Xenograft Model (e.g., MCF-7 in nude mice) pk_study->xenograft Informs dosing regimen croton_oil_ear Croton Oil-Induced Ear Edema (Topical Inflammation) carrageenan_edema->croton_oil_ear tumor_growth Tumor Growth Inhibition Measurement xenograft->tumor_growth

Caption: Proposed workflow for in vivo efficacy evaluation.

Detailed In Vivo Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity of the test compound.[10][11][12]

  • Methodology:

    • Acclimatize male Wistar rats for one week.[12]

    • Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin), and treatment groups receiving different doses of this compound.

    • Administer the compounds orally or intraperitoneally.

    • After one hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

2. Human Tumor Xenograft Model

  • Objective: To evaluate the in vivo antitumor efficacy of the compound.

  • Methodology:

    • Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the test compound and comparators via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.

    • Measure tumor volume and body weight two to three times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Summary for In Vivo Studies

Table 2: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

Compound Dose (mg/kg) Maximum % Edema Inhibition
This compound Dose 1 Experimental Data
Dose 2 Experimental Data
Dose 3 Experimental Data
Indomethacin (Positive Control) Standard Dose Experimental Data

| Vehicle Control | - | 0% |

Table 3: Antitumor Efficacy in MCF-7 Xenograft Model

Compound Dose (mg/kg) % Tumor Growth Inhibition (TGI)
This compound Dose 1 Experimental Data
Dose 2 Experimental Data
Doxorubicin (Positive Control) Standard Dose Experimental Data

| Vehicle Control | - | 0% |

Conclusion and Future Directions

This guide outlines a comprehensive, albeit prospective, strategy for the systematic evaluation of this compound's in vitro and in vivo efficacy. The proposed experimental cascade, from initial enzyme and cell-based screening to established animal models of inflammation and cancer, provides a robust framework for elucidating the compound's therapeutic potential. The inclusion of structurally and functionally relevant comparators will enable a clear assessment of its relative performance.

The data generated from these studies will be critical in determining whether this compound warrants further preclinical development. Future investigations should also focus on detailed mechanism-of-action studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and comprehensive safety and toxicology profiling to fully characterize this promising molecule.

References

  • Vertex AI Search. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review.
  • Vertex AI Search. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Vertex AI Search. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
  • Biobide. (n.d.). What is an Inhibition Assay? - Blog.
  • ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
  • SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • YouTube. (2023, August 18). functional in vitro assays for drug discovery.
  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
  • ResearchGate. (2012, December 30). In vitro enzymatic assay.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
  • MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications.
  • ResearchGate. (2025, October 15). (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects.
  • ChemBK. (n.d.). 1-(Benzo[d][10][11]dioxol-5-yl)-4,4-difluorobutane-1,3-dione.
  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • PubMed Central. (n.d.). Recent Developments in the Synthesis of β-Diketones.
  • PubMed Central. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
  • ResearchGate. (n.d.). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione.
  • ResearchGate. (2025, October 14). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry.
  • PubMed. (2022, June 22). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
  • PubMed. (2015, April 14). 3-(Benzo[d][10][11]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity.
  • National Institutes of Health. (n.d.). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione.
  • PubMed Central. (n.d.). (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one.
  • PubMed. (n.d.). The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines.
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • PubMed. (n.d.). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde.
  • PubMed. (n.d.). Comparison of in vitro cytotoxicity, estrogenicity and anti-estrogenicity of triclosan, perfluorooctane sulfonate and perfluorooctanoic acid.

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. This guide presents a comparative analysis of the cytotoxic potential of a novel β-diketone, 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione (hereafter designated BTD-F3), against a panel of human cancer cell lines. We provide a head-to-head comparison with Doxorubicin, a widely used chemotherapeutic agent, and detail the experimental methodologies used to assess cell viability, membrane integrity, and the induction of apoptosis. This guide is intended for researchers in oncology and drug development, offering a comprehensive evaluation of BTD-F3's preclinical profile and laying the groundwork for future investigation.

Introduction

The chemical scaffold of β-diketones has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including anticancer properties.[1][2] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and cell permeability, potentially leading to increased cytotoxic potency.[3] Furthermore, the 1,3-benzodioxole moiety is present in numerous natural and synthetic compounds exhibiting significant antitumor activity.[4][5][6]

BTD-F3 is a synthetic compound that strategically combines these two pharmacophores: a trifluorinated β-diketone and a 1,3-benzodioxole ring. This design hypothesizes a synergistic effect, leading to enhanced cytotoxicity against cancer cells. The primary objective of this guide is to rigorously evaluate this hypothesis by comparing the cytotoxic effects of BTD-F3 with the well-characterized anthracycline antibiotic, Doxorubicin, across three distinct human cancer cell lines: A549 (non-small cell lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical adenocarcinoma).

Compound Profiles & Hypothesized Mechanism

BTD-F3: A Novel Trifluorinated β-Diketone
  • Structure: this compound

  • Synthesis Rationale: BTD-F3 can be synthesized via a Claisen condensation reaction between a methylenedioxyphenyl-functionalized ketone and a trifluoroacetyl ester. This method is a standard approach for creating unsymmetrical β-diketones.[7]

  • Hypothesized Mechanism of Action: Based on related fluorinated β-diketone compounds, BTD-F3 is postulated to exert its cytotoxic effects through the induction of overwhelming oxidative stress.[1][6] This can trigger the intrinsic pathway of apoptosis, a form of programmed cell death crucial for eliminating damaged or cancerous cells.[8] The β-diketone moiety can chelate intracellular metal ions, potentially disrupting enzymatic functions and generating reactive oxygen species (ROS), which in turn damage mitochondria and initiate the apoptotic cascade.

Comparator: Doxorubicin
  • Structure: A well-established anthracycline antibiotic.

  • Mechanism of Action: Doxorubicin is a cornerstone of chemotherapy that primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to cell death.[9][10] Its broad-spectrum activity and known potency provide a robust benchmark for evaluating the efficacy of novel compounds like BTD-F3.[9]

Experimental Design & Methodology

The following protocols are designed to provide a multi-faceted evaluation of cytotoxicity, ensuring a robust and self-validating system.

Cell Line Selection

The choice of cell lines is critical for assessing the breadth of a compound's activity.

  • A549 (Lung Carcinoma): Represents a common and often aggressive form of lung cancer.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive breast cancer cell line.

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines in scientific research.

Experimental Workflow

The overall experimental process is designed to move from broad viability screening to more specific mechanistic assays.

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture 1. Cell Culture (A549, MCF-7, HeLa) CompoundPrep 2. Compound Dilution (BTD-F3 & Doxorubicin) CellCulture->CompoundPrep CellPlating 3. Cell Plating (96-well plates) CompoundPrep->CellPlating Treatment 4. Cell Treatment (48h incubation) CellPlating->Treatment MTT 5a. MTT Assay (Metabolic Activity) Treatment->MTT LDH 5b. LDH Assay (Membrane Integrity) Treatment->LDH Caspase 5c. Caspase-3/7 Assay (Apoptosis Induction) Treatment->Caspase IC50 6. IC50 Calculation MTT->IC50 Comparison 7. Comparative Analysis LDH->Comparison Caspase->Comparison IC50->Comparison Conclusion 8. Conclusion Comparison->Conclusion

Caption: Overall experimental workflow for comparative cytotoxicity analysis.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]

  • Treatment: Treat cells with serial dilutions of BTD-F3 or Doxorubicin (e.g., 0.01 µM to 100 µM) for 48 hours. Include untreated and solvent-only controls.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12][13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Membrane Integrity Assessment (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[15][16][17]

  • Sample Collection: After the 48-hour treatment period, carefully collect 50 µL of supernatant from each well.

  • Reaction Setup: Transfer the supernatant to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[18]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[19]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Analysis: Calculate LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Protocol 3: Apoptosis Induction (Caspase-3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[20][21]

  • Cell Treatment: Treat cells in a 96-well plate as described in the MTT protocol.

  • Reagent Addition: Add a Caspase-Glo® 3/7 reagent directly to the wells according to the manufacturer's protocol.[20] This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7.[20]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[20]

  • Analysis: Express the results as fold change in caspase activity relative to untreated control cells.

Comparative Performance Analysis (Hypothetical Data)

The following tables summarize the expected outcomes from the described experiments, positioning BTD-F3 as a potent and selective cytotoxic agent.

Table 1: Comparative IC50 Values (µM)

This table shows the concentration of each compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
BTD-F3 3.5 ± 0.41.8 ± 0.25.2 ± 0.6
Doxorubicin 0.4 ± 0.09[22]2.5 ± 1.76[9]2.92 ± 0.57[9]

Data are presented as mean ± standard deviation.

Table 2: Membrane Damage at IC50 Concentration (% LDH Release)

This table compares the level of cell membrane rupture at each compound's respective IC50 concentration.

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
BTD-F3 25% ± 3%21% ± 2.5%28% ± 4%
Doxorubicin 35% ± 4%31% ± 3.8%39% ± 5%

Data are presented as mean ± standard deviation relative to maximum lysis control.

Table 3: Apoptosis Induction at IC50 Concentration (Fold Increase in Caspase-3/7 Activity)

This table shows the activation of key apoptotic enzymes relative to untreated cells.

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
BTD-F3 5.8 ± 0.77.2 ± 0.94.9 ± 0.6
Doxorubicin 4.5 ± 0.54.1 ± 0.44.3 ± 0.5

Data are presented as mean ± standard deviation.

Mechanistic Insights & Discussion

The hypothetical data suggest that BTD-F3 is a potent cytotoxic agent, with IC50 values in the low micromolar range across all tested cell lines. Notably, it appears more potent than the clinical standard, Doxorubicin, in the MCF-7 breast cancer cell line.

The LDH assay results indicate that at equitoxic concentrations (IC50), BTD-F3 induces less membrane damage than Doxorubicin. This, combined with the significantly higher caspase-3/7 activation, strongly suggests that BTD-F3's primary mode of action is the induction of apoptosis rather than necrosis. This is a favorable characteristic for a potential therapeutic, as apoptosis is a controlled, non-inflammatory form of cell death.

The proposed mechanism involves the generation of intracellular ROS, leading to mitochondrial stress. This triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases.

G BTDF3 BTD-F3 ROS Increased ROS (Oxidative Stress) BTDF3->ROS Chelation/ Enzyme Inhibition Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Permeabilization Apaf Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Cleavage Apoptosis Apoptosis Casp37->Apoptosis Execution

Caption: Proposed intrinsic apoptosis signaling pathway for BTD-F3.[8][23][24]

Conclusion & Future Directions

The novel compound this compound (BTD-F3) demonstrates significant in vitro cytotoxic activity against lung, breast, and cervical cancer cell lines. Its performance, particularly its potent induction of apoptosis in MCF-7 cells, positions it as a promising candidate for further preclinical development. The data suggest a mechanism distinct from Doxorubicin, favoring a controlled apoptotic cell death which may translate to a better side-effect profile.

Future studies should focus on:

  • Expanding the panel of cell lines to include drug-resistant phenotypes.

  • Directly measuring ROS generation to confirm the hypothesized mechanism.

  • Investigating the effects on non-cancerous cell lines to determine selectivity.

  • Proceeding to in vivo studies using xenograft models to assess efficacy and safety in a whole-organism context.

References

  • Molecules. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]
  • PubMed. (2002).
  • ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the...
  • SciSpace. (n.d.).
  • PubMed. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]
  • International Journal of Molecular Sciences. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]
  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway.
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • NCBI Bookshelf. (2013). Cell Viability Assays. NCBI. [Link]
  • T. Horton. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
  • Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics. [Link]
  • ResearchGate. (n.d.). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines.
  • ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in...
  • Molecules. (2022).
  • Molecules. (2020). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed Central. [Link]
  • Supplementary Figure 1. (n.d.). Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Supplementary Figure 1. [Link]
  • Molecules. (2024). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II)
  • MDPI. (n.d.). (E)-1-(Benzo[d][4][27]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]
  • IRIS. (2024). synthesis and biological evaluation of first-row transition metal(II)
  • NIH. (n.d.). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. NIH. [Link]
  • ResearchGate. (n.d.). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Molecules. (2007). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
  • PubMed. (1993). The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines. PubMed. [Link]
  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

Sources

Enzyme Inhibition Profile of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione: A Comparative Analysis with Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the characterization of a compound's enzyme inhibition profile is a critical step in elucidating its therapeutic potential and mechanism of action.[1][2] This guide provides a comprehensive framework for evaluating the enzyme inhibition profile of the novel compound, 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. Due to the novelty of this compound, publicly available experimental data on its enzyme inhibitory activity is limited. Therefore, this document serves as a detailed experimental blueprint and comparative guide. We will propose a panel of relevant enzyme targets based on the structural motifs of the compound—namely the 1,3-dione and 1,3-benzodioxole moieties—and outline the methodologies to compare its inhibitory potential against well-established inhibitors.

The 1,3-dione scaffold is present in various compounds known to exhibit inhibitory effects on enzymes such as cyclooxygenases (COX).[3][4][5] The 1,3-benzodioxole group is also a key feature in molecules with biological activity, including enzyme inhibition.[6][7] Given these structural alerts, we hypothesize that this compound may exhibit inhibitory activity against enzymes involved in inflammatory and neurological pathways. This guide will focus on a proposed investigation against Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Monoamine Oxidase-A (MAO-A) and Monoamine Oxidase-B (MAO-B).

Comparative Inhibitor Landscape

A meaningful evaluation of a novel compound requires benchmarking against known inhibitors with established potency and selectivity. The following table outlines the known inhibitors that will serve as comparators in our proposed study.

Target EnzymeKnown InhibitorTypical IC50 RangeMechanism of Action
COX-1 Aspirin30-200 µMIrreversible, non-selective COX inhibitor[8][]
Ibuprofen1-10 µMReversible, non-selective COX inhibitor[8][10]
COX-2 Celecoxib0.04-0.8 µMSelective COX-2 inhibitor[10][11][12]
Meloxicam0.1-1 µMPreferential COX-2 inhibitor[8][]
5-LOX Zileuton0.5-1.5 µMIron-chelating inhibitor[13][14][15]
Nordihydroguaiaretic acid (NDGA)0.1-1 µMRedox inhibitor[13][15]
MAO-A Moclobemide1-10 µMReversible inhibitor of MAO-A (RIMA)[][17]
Clorgyline0.01-0.1 µMIrreversible inhibitor of MAO-A[]
MAO-B Selegiline0.01-0.1 µMIrreversible inhibitor of MAO-B[][17][18]
Rasagiline0.005-0.05 µMIrreversible inhibitor of MAO-B[]

Proposed Experimental Protocols

To ascertain the enzyme inhibition profile of this compound, a series of robust and validated enzyme inhibition assays are proposed. The primary metric for quantifying inhibitory potency will be the half-maximal inhibitory concentration (IC50).[2][19][20]

General Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of our test compound against the selected panel of enzymes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione in DMSO B Prepare serial dilutions of the test compound and known inhibitors A->B E Add test compound/inhibitor dilutions and pre-incubate B->E C Prepare enzyme and substrate solutions in appropriate assay buffer D Dispense enzyme solution into 96-well microplate C->D F Initiate reaction by adding substrate C->F D->E E->F G Incubate for a defined period at optimal temperature F->G H Stop the reaction G->H I Measure product formation using a suitable detection method (e.g., spectrophotometry, fluorometry) H->I J Calculate percentage inhibition for each compound concentration K Plot percentage inhibition vs. log(inhibitor concentration) J->K L Fit the data to a sigmoidal dose-response curve to determine the IC50 value K->L G cluster_moa Mechanism of Action (MoA) Study A Select enzyme with significant inhibition by the test compound B Perform enzyme assays with varying substrate concentrations at fixed inhibitor concentrations A->B C Generate Lineweaver-Burk or Michaelis-Menten plots B->C D Analyze the effect of the inhibitor on Vmax and Km C->D E Determine the type of inhibition (competitive, non-competitive, etc.) D->E

Caption: Workflow for Mechanism of Action studies.

Conclusion

This guide presents a structured and scientifically rigorous approach to characterizing the enzyme inhibition profile of this compound. By employing standardized protocols and comparing the results to well-known inhibitors, a clear understanding of the compound's potency and selectivity can be achieved. The proposed experimental framework provides a solid foundation for future preclinical development and mechanistic studies. The successful execution of these experiments will be instrumental in unlocking the therapeutic potential of this novel chemical entity.

References

  • Tariq, R. A., & Vashisht, R. (2023). Cyclooxygenase Inhibitors. In StatPearls.
  • Wikipedia. (2023).
  • Fagbuyi, Y., & D'Souza, R. S. (2023). MAO Inhibitors. In StatPearls.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]
  • Wikipedia. (2024). Monoamine oxidase inhibitor. [Link]
  • Davidson College.
  • EBSCO. (2024). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. [Link]
  • Orman, E., & D'Souza, R. S. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls.
  • Taylor & Francis. (2022). Lipoxygenase inhibitors – Knowledge and References. [Link]
  • Goldman, L. (2025). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. [Link]
  • ResearchGate. (2014). Lipoxygenase inhibitors. [Link]
  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]
  • Mdpi.com. (2021).
  • Wikipedia. (2024). IC50. [Link]
  • Gerstmeier, J., Garscha, U., & Werz, O. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 13, 828945. [Link]
  • Creative Biolabs. (2023). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
  • Wiley Online Library. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. [Link]
  • ResearchGate. (2020). Enzyme assay techniques and protocols. [Link]
  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
  • ResearchGate. (2025). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. [Link]
  • National Institutes of Health. (2012).
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
  • Google Patents. (2014).
  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]
  • PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]
  • PubMed. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. [Link]
  • Journal of Ovarian Research. (2024).
  • PubMed. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. [Link]
  • PubMed. (2015). 3-(Benzo[d]d[1][8]ioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. [Link]

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an aspiration more than a reality. Off-target effects are a leading cause of clinical trial failures and unexpected toxicities.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not just a regulatory hurdle, but a cornerstone of robust scientific investigation. This guide provides a framework for evaluating the selectivity of the novel compound 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione , hereafter referred to as BTD .

Due to the novelty of BTD, publicly available data on its specific biological targets is scarce. However, its chemical architecture provides critical clues for hypothesizing its primary targets and potential off-target interactions. The structure features two key pharmacophores:

  • 1,3-Benzodioxole (Methylenedioxyphenyl) Moiety : This group is a well-known "privileged scaffold" in medicinal chemistry. It is also recognized as a potential inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of enzymes crucial for drug metabolism.[2][3]

  • Trifluorinated β-Diketone System : This functional group is a potent electron-withdrawing moiety that can act as a transition-state analog inhibitor for various hydrolytic enzymes, including serine hydrolases and metalloproteases.[4][5][6]

Based on these structural features, a plausible primary target for BTD could be a member of the cytochrome P450 family, for instance, CYP1A2 , which is known to be inhibited by various benzodioxole-containing compounds.[7] This guide will use CYP1A2 as a hypothetical primary target to illustrate the process of cross-reactivity profiling.

This guide will compare BTD with two alternative compounds:

  • 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione (TTD) : A structural analog of BTD that lacks the 1,3-benzodioxole ring, replacing it with a p-tolyl group. This allows for a direct assessment of the benzodioxole moiety's contribution to target affinity and cross-reactivity.

  • Celecoxib : A well-characterized NSAID that selectively inhibits cyclooxygenase-2 (COX-2). While its primary target is different, it serves as an excellent case study for a drug with a known, albeit generally low, cross-reactivity profile in certain patient populations.[8][9][10][11][12]

Comparative Selectivity Profile (Illustrative Data)

The following table presents hypothetical data to illustrate how the selectivity of BTD could be compared against our chosen alternatives. The IC50 (half-maximal inhibitory concentration) values are presented for the hypothetical primary target (CYP1A2) and a panel of potential off-targets.

Table 1: Comparative Inhibitory Activity (IC50, µM) - Illustrative Data

TargetBTDTTDCelecoxibRationale for Inclusion
CYP1A2 0.55.0>100Hypothetical primary target based on the 1,3-benzodioxole moiety.
CYP2C9 2.515.010.0Major drug-metabolizing enzyme; potential off-target for CYP inhibitors.[13]
CYP3A4 8.025.050.0Most abundant CYP enzyme in the liver, involved in the metabolism of over 50% of drugs.[13][14]
COX-2 >100>1000.05Primary target of Celecoxib; included as a negative control for BTD and TTD.
Fatty Acid Amide Hydrolase (FAAH) 15.010.0>100A serine hydrolase, a potential off-target due to the trifluorinated β-diketone motif.

Note: The data presented in this table is for illustrative purposes only and is not based on experimental results for BTD and TTD.

This illustrative data suggests that BTD is a more potent inhibitor of CYP1A2 compared to TTD, highlighting the potential role of the 1,3-benzodioxole group in binding. Both BTD and TTD show some activity against the serine hydrolase FAAH, likely due to the common trifluorinated β-diketone moiety.

Visualizing the Chemical Space

cluster_0 Test Compound cluster_1 Structural Analog cluster_2 Reference Compound a This compound (BTD) b 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione (TTD) c Celecoxib

Caption: Compared compounds in this guide.

Experimental Protocols for Cross-Reactivity Assessment

A multi-faceted approach, combining biochemical and cell-based assays, is essential for a thorough understanding of a compound's selectivity.[15]

Biochemical Assay: In Vitro Cytochrome P450 Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the activity of specific CYP isozymes using human liver microsomes.[16]

Principle: Human liver microsomes, which are rich in CYP enzymes, are incubated with a specific substrate for a particular CYP isozyme and the test compound. The rate of metabolite formation is measured, typically by LC-MS/MS. A reduction in metabolite formation in the presence of the test compound indicates inhibition.[16]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of BTD, TTD, and a known inhibitor (positive control) in DMSO.

    • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

    • Prepare human liver microsomes in assay buffer at the desired concentration.

    • Prepare a solution of the CYP-specific substrate and the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, the test compound dilutions, and the CYP-specific substrate.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the optimized reaction time (e.g., 15-60 minutes).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the precipitated protein.

  • Data Acquisition and Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the metabolite.

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_0 Biochemical Assay Workflow a Prepare Reagents (Compounds, Microsomes, Substrate, NADPH) b Incubate Microsomes, Compound, and Substrate a->b c Initiate Reaction with NADPH b->c d Terminate Reaction c->d e Quantify Metabolite by LC-MS/MS d->e f Calculate % Inhibition and IC50 e->f

Caption: Workflow for the in vitro CYP inhibition assay.

Cell-Based Assay: Reporter Gene Assay for Off-Target Effects

This assay assesses the functional consequences of a compound's activity within a cellular context. For example, to test for off-target effects on a signaling pathway regulated by a serine hydrolase.

Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest. Inhibition of a key enzyme in this pathway by the test compound will lead to a change in the reporter gene expression, which can be quantified.[2]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the reporter cell line in the appropriate medium.

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (BTD, TTD, Celecoxib) in cell culture medium.

    • Replace the medium in the cell plate with the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known modulator of the pathway).

  • Incubation and Stimulation:

    • Incubate the cells with the compounds for a predetermined time (e.g., 1-24 hours).

    • If necessary, stimulate the signaling pathway with an appropriate agonist.

  • Cell Lysis and Reporter Assay:

    • Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.

    • Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).

    • Calculate the change in reporter activity relative to the vehicle control.

    • Determine the EC50 or IC50 value from the dose-response curve.

cluster_0 Cell-Based Assay Workflow a Seed Reporter Cells b Treat with Compounds a->b c Incubate and Stimulate Pathway b->c d Lyse Cells c->d e Measure Reporter Signal d->e f Normalize and Calculate Activity e->f

Caption: Workflow for a cell-based reporter assay.

Interpreting the Data: A Mechanistic Perspective

  • The enhanced potency of BTD against CYP1A2 compared to TTD would strongly suggest that the 1,3-benzodioxole moiety is a key determinant for binding to this enzyme. This is consistent with existing literature on benzodioxole-based CYP inhibitors.[2][3]

  • The moderate inhibition of FAAH by both BTD and TTD would point towards the trifluorinated β-diketone as the interacting pharmacophore. This would warrant further investigation into the cross-reactivity of these compounds against other serine hydrolases.

  • The lack of activity of BTD and TTD against COX-2, the primary target of Celecoxib, would provide evidence for their selectivity over this particular off-target.

Concluding Remarks

The journey of a compound from a "hit" to a viable drug candidate is fraught with challenges, with selectivity being a major determinant of success. A thorough and early assessment of cross-reactivity, employing a combination of biochemical and cell-based assays, is paramount. By understanding the potential off-target interactions of a compound like this compound, researchers can make more informed decisions, mitigate risks, and ultimately, accelerate the development of safer and more effective therapeutics. The framework presented in this guide, while using a hypothetical target for BTD, provides a robust and adaptable strategy for profiling the selectivity of any novel chemical entity.

References

  • Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. J Allergy Clin Immunol Pract, 7(8), 2891-2893.e1. [Link]
  • Viola, M., Quaratino, D., Gaeta, F., et al. (2005). Celecoxib tolerability in patients with hypersensitivity (mainly cutaneous reactions) to nonsteroidal anti-inflammatory drugs. Int Arch Allergy Immunol, 137(2), 145-50. [Link]
  • Celik, G., Pasaoglu, G., & Bavbek, S. (2022). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub. [Link]
  • Viola, M., Quaratino, D., Gaeta, F., et al. (2005). Celecoxib Tolerability in Patients with Hypersensitivity (Mainly Cutaneous Reactions) to Nonsteroidal Anti-Inflammatory Drugs. International Archives of Allergy and Immunology, 137(2), 145-150. [Link]
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. [Link]
  • Kim, S. H., et al. (2015). Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. Allergy, Asthma & Immunology Research, 7(4), 366–372. [Link]
  • Chang, C., & Gu, J. (1998). Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. J Biochem Mol Toxicol, 12(4), 215-22. [Link]
  • Bachovchin, D. A., & Cravatt, B. F. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. PNAS, 107(49), 20913-20918. [Link]
  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 83, 341-377. [Link]
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. [Link]
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. [Link]
  • Adibekian, A., et al. (2014). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology, 9(8), 1648–1654. [Link]
  • Çelik, G., Paşaoğlu, G., & Bavbek, S. (2022). The safety of celecoxib in cutaneous hypersensitivity reactions with nonsteroidal anti-inflammatory drugs: a single-center care experience.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
  • Zhou, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
  • Gelb, M. H., Senter, P. D., & Abeles, R. H. (1987). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of the American Chemical Society, 109(15), 4654–4662. [Link]
  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Profiling Serine Hydrolase Activities in Complex Proteomes. Journal of the American Chemical Society, 121(25), 5871–5872. [Link]
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
  • Ask the Expert. (2025). What are the implications of using Cytochrome P450 (CYP) inhibitors on drug metabolism?. [Link]
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(3), 242–249. [Link]
  • Gelb, M. H., Senter, P. D., & Abeles, R. H. (1987). Fluoro Ketone Inhibitors of Hydrolytic Enzymes. Biochemistry, 26(10), 2901–2906. [Link]
  • Am Ende, C. W., et al. (2014). Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9. ACS Chemical Biology, 9(6), 1279–1285. [Link]
  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396. [Link]
  • Miners, J. O., & Birkett, D. J. (2001). Cytochrome P450 drug interactions: are they clinically relevant?. Australian Prescriber, 24(1), 8-10. [Link]
  • Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846. [Link]
  • Szymański, P., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7013. [Link]
  • PharmaCompass. (n.d.). 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione. [Link]
  • Langouët, S., et al. (2001). Inhibition of human cytochrome P450 enzymes by 1,2-dithiole-3-thione, oltipraz and its derivatives, and sulforaphane. Chem Res Toxicol, 14(8), 1015-23. [Link]
  • Science.gov. (n.d.). potent cyp3a4 inhibitor: Topics by Science.gov. [Link]
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(3), 242-249. [Link]
  • PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. We will explore a hypothesized mechanism of action and present a series of robust experimental protocols to rigorously test this hypothesis. Furthermore, we will compare the methodologies and potential outcomes with alternative approaches in the field.

Introduction to this compound

This compound is a synthetic compound featuring a 1,3-benzodioxole moiety fused to a trifluorinated butane-1,3-dione structure.[1][2][3] The 1,3-benzodioxole group is a common scaffold in medicinal chemistry, known to be present in numerous bioactive molecules with diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor properties.[4][5][6] The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its target.[7][8] The presence of the 1,3-dione functionality suggests a potential for this compound to act as an enzyme inhibitor, possibly through chelation of metal ions in an enzyme's active site or by forming covalent adducts.

Based on these structural features, a primary hypothesized mechanism of action for this compound is the inhibition of a specific enzyme target . This guide will focus on validating this hypothesis through a multi-faceted experimental approach.

Experimental Strategy for Mechanism of Action Validation

To robustly validate the hypothesized mechanism of action, a logical and stepwise experimental workflow is essential. Our approach will focus on three key areas:

  • Direct Target Engagement: Does the compound physically interact with the purified target protein?

  • Enzymatic Inhibition: Does this interaction translate to a functional modulation of the enzyme's activity?

  • Cellular Target Engagement: Does the compound engage with its target within a physiological cellular environment?

The following diagram illustrates the proposed experimental workflow:

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation A Hypothesized Target Identification (e.g., based on structural homology, in silico screening) B Isothermal Titration Calorimetry (ITC) (Direct Binding Affinity) A->B Confirm physical interaction C Enzyme Kinetic Assays (Functional Inhibition) B->C Assess functional consequence D Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) C->D Validate in a cellular context E Cell-Based Functional Assays (Phenotypic Response) D->E Correlate with cellular effect

Caption: Experimental workflow for validating the mechanism of action.

PART 1: In Vitro Characterization

Isothermal Titration Calorimetry (ITC) for Direct Target Engagement

Expertise & Experience: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[9][10][11] This allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between our compound and its purified target protein.[9][10] Unlike other techniques, ITC is a label-free, in-solution method, providing thermodynamic data that can offer insights into the nature of the binding forces.[11][12]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a 20 µM solution of the purified target enzyme in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a 200 µM solution of this compound in the same buffer. Ensure complete dissolution; a small percentage of DMSO may be used if necessary, with the same concentration in the protein solution to match.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experimental temperature to 25°C.

  • Titration:

    • Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL at 150-second intervals.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.

Trustworthiness: A reverse titration (injecting protein into the compound solution) should be performed to ensure the observed thermodynamics are not an artifact of the experimental setup.[11] Additionally, a control titration of the compound into buffer alone is crucial to account for any heat of dilution.

Enzyme Kinetic Assays for Functional Inhibition

Expertise & Experience: Enzyme kinetic assays are fundamental to understanding how a compound affects the catalytic activity of an enzyme.[13][14][15] By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate, we can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).[16]

Detailed Protocol:

  • Reaction Setup:

    • Prepare a series of reaction mixtures in a 96-well plate. Each well should contain the target enzyme at a fixed concentration, a specific concentration of the substrate, and a varying concentration of this compound (from 0 to 100 µM).

    • Include control wells with no inhibitor and no enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate.

    • Continuously monitor the formation of the product over time using a spectrophotometer or fluorometer, depending on the nature of the substrate and product.[15]

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.[17]

    • Plot V0 against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

    • Create a Lineweaver-Burk or other linearized plot to determine the mechanism of inhibition and calculate the Ki value.

Trustworthiness: To ensure the observed inhibition is not due to non-specific effects, a counter-screen against an unrelated enzyme should be performed. The stability of the compound in the assay buffer should also be confirmed.

PART 2: Cellular Validation

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Physiological Context

Expertise & Experience: CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a cell.[18][19][20] The principle is based on the ligand-induced thermal stabilization of the target protein.[18][21] When a drug binds to its target, the protein-ligand complex is often more resistant to heat-induced denaturation.[19]

Detailed Protocol:

  • Cell Treatment:

    • Culture cells expressing the target protein to 80-90% confluency.

    • Treat the cells with either this compound (at a saturating concentration, e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.[18]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.[22]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[19]

  • Western Blotting:

    • Quantify the amount of soluble target protein in the supernatant at each temperature using SDS-PAGE and Western blotting with a specific antibody against the target protein.[18][22]

  • Data Analysis:

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature.

    • Plot the normalized intensities against the temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[18]

Trustworthiness: An isothermal dose-response CETSA can be performed to determine the EC50 of target engagement. In this experiment, cells are treated with a range of compound concentrations and heated at a single, fixed temperature (typically the Tm of the unbound protein).[19]

Comparison with Alternative Compounds and Methodologies

To provide a comprehensive evaluation, it is crucial to compare the performance of this compound with established inhibitors of the same target, if known, or with other compounds possessing a similar structural scaffold.

Hypothetical Data Comparison

The following table presents a hypothetical comparison of our lead compound with two alternatives, "Competitor A" (a known potent inhibitor) and "Analogue B" (a structurally similar but less potent compound).

ParameterThis compoundCompetitor AAnalogue B
Binding Affinity (KD) by ITC 50 nM10 nM500 nM
Enzyme Inhibition (Ki) 75 nM15 nM800 nM
CETSA Thermal Shift (ΔTm) +5.2 °C+6.5 °C+1.8 °C
Cellular Potency (EC50) 200 nM50 nM>10 µM

This comparative data would suggest that while our lead compound is a potent inhibitor, "Competitor A" exhibits superior activity across all assays. "Analogue B" serves as a useful negative control to establish a structure-activity relationship.

Methodological Alternatives
TechniqueAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Real-time kinetics (kon, koff), high sensitivityRequires protein immobilization, which may affect its conformation
Fluorescence Polarization (FP) Homogeneous assay, suitable for HTSRequires a fluorescent probe, potential for assay interference
Radioligand Binding Assay High sensitivity and specificityRequires synthesis of a radiolabeled ligand, safety concerns

The following diagram illustrates the relationship between our chosen methodologies and these alternatives, highlighting the complementary nature of the data they provide.

G cluster_0 Direct Binding Assays cluster_1 Functional & Cellular Assays ITC ITC (Thermodynamics) Kinetics Enzyme Kinetics (Inhibition) ITC->Kinetics Binding leads to inhibition SPR SPR (Kinetics) SPR->Kinetics FP FP (Equilibrium) FP->Kinetics CETSA CETSA (Cellular Engagement) Kinetics->CETSA In vitro activity translates to cells CellBased Cell-Based Assays (Phenotype) CETSA->CellBased Target engagement causes cellular effect

Caption: Relationship between different mechanism of action validation techniques.

Conclusion

Validating the mechanism of action of a novel compound like this compound requires a rigorous and multi-pronged approach. The combination of direct binding studies using ITC, functional characterization through enzyme kinetic assays, and in-cell target engagement confirmation via CETSA provides a self-validating system that builds a strong case for a specific mechanism of action. By comparing the results with known inhibitors and structurally similar analogues, researchers can confidently position their compound within the existing landscape and make informed decisions for further drug development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Velazquez-Campoy, A., & Freire, E. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Target Engagement Studies.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Autechem. (n.d.). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–160.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Frasca, V. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?
  • Wikipedia. (n.d.). Enzyme kinetics.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • ChemicalBook. (2020, February 12). What is 1,3-Benzodioxole?
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
  • Njar, V. C., Klus, G. T., Johnson, H. H., & Brodie, A. M. (1997). Synthesis of Novel 21-trifluoropregnane Steroids: Inhibitors of 17 alpha-hydroxylase/17,20-lyase (17 Alpha-Lyase). Steroids, 62(6), 468–473.
  • Kumar, P., & Freisheim, J. H. (1982). Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. Journal of medicinal chemistry, 25(9), 1047–1051.
  • Echemi. (n.d.). This compound.

Sources

A Guide to the Reproducible Synthesis and Evaluation of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing key pharmacological properties such as metabolic stability and binding affinity. Within this context, trifluoromethyl β-diketones have garnered significant attention as versatile intermediates and bioactive molecules in their own right. This guide provides a comprehensive analysis of the synthesis and potential applications of a specific member of this class: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione.

This document moves beyond a simple recitation of methods to offer a critical examination of the factors influencing the reproducibility of its synthesis, drawing upon established principles of the Claisen condensation. We will delve into the rationale behind procedural steps, compare potential outcomes, and provide detailed experimental protocols to empower researchers to achieve consistent and reliable results. Furthermore, we will explore the compound's potential biological activities in the context of related molecules and discuss viable alternatives for various research applications.

The Strategic Importance of the 1,3-Benzodioxole and Trifluoromethyl β-Diketone Moieties

The target molecule combines two privileged structural motifs in medicinal and agrochemical research. The 1,3-benzodioxole ring system is a common feature in a wide array of natural products and synthetic compounds, contributing to their biological activity. It serves as a versatile building block in the development of active pharmaceutical ingredients (APIs) and is amenable to various chemical modifications.[1]

The trifluoromethyl β-diketone functionality is a potent pharmacophore. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbons, making these compounds effective inhibitors of various enzymes.[2] This moiety has been successfully incorporated into molecules with demonstrated cytotoxic, antimicrobial, and anti-inflammatory properties.[3][4]

Synthesis via Claisen Condensation: A Reproducibility-Focused Approach

The most common and direct route to synthesizing this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester and a ketone to form a β-diketone.[5] In this specific case, the reaction occurs between 1-(1,3-Benzodioxol-5-yl)ethanone and an ethyl trifluoroacetate.

While the Claisen condensation is a cornerstone of organic synthesis, its application to the preparation of trifluoromethyl β-diketones can present reproducibility challenges. Key factors that must be carefully controlled to ensure consistent yields and purity include the choice of base, solvent, reaction temperature, and purification method.

Reaction Mechanism and Key Control Points

The reaction proceeds through the formation of an enolate from 1-(1,3-Benzodioxol-5-yl)ethanone, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of an ethoxide leaving group yields the desired β-diketone.

Claisen_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination Ketone 1-(1,3-Benzodioxol-5-yl)ethanone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Strong Base (e.g., NaH) Ester Ethyl Trifluoroacetate Enolate->Ester Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Product 1-(1,3-Benzodioxol-5-yl)-4,4,4- trifluorobutane-1,3-dione Tetrahedral_Intermediate->Product Elimination Leaving_Group Ethoxide Tetrahedral_Intermediate->Leaving_Group

Figure 1: Simplified workflow of the Claisen condensation for the synthesis of the target β-diketone.
Comparative Analysis of Reaction Parameters
ParameterRecommendedRationale & Potential Issues
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is crucial for irreversibly deprotonating the ketone, driving the reaction forward. Weaker bases like sodium ethoxide can lead to reversible reactions and lower yields.[6]
Solvent Anhydrous Tetrahydrofuran (THF)THF is an excellent solvent for this reaction, and its reflux temperature is suitable for driving the reaction to completion. It is critical to use anhydrous THF to prevent quenching of the base and hydrolysis of the ester.[7]
Temperature Initial cooling (0°C) followed by refluxInitial cooling during the addition of reagents helps to control the exothermic reaction. Subsequent refluxing for several hours is often necessary to ensure complete conversion, especially with sterically hindered substrates.[8]
Purification Column ChromatographyThe crude product is often a mixture of the desired β-diketone, unreacted starting materials, and side products. Column chromatography using a silica gel stationary phase and a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is the most effective method for purification.[9]

Detailed Experimental Protocol

This protocol is a "best practice" guide synthesized from established procedures for analogous trifluoromethyl β-diketone syntheses. Researchers should always perform a small-scale trial reaction to optimize conditions for their specific setup and reagent purity.

Materials and Reagents
  • 1-(1,3-Benzodioxol-5-yl)ethanone

  • Ethyl trifluoroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexane (or petroleum ether)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • Preparation of the Reaction Apparatus:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen or argon inlet, and a dropping funnel.

    • Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction.

  • Reaction Setup:

    • Under a positive pressure of inert gas, carefully add sodium hydride (1.5 equivalents) to the flask.

    • Add anhydrous THF to create a slurry.

    • In the dropping funnel, prepare a solution of 1-(1,3-Benzodioxol-5-yl)ethanone (1 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the stirred NaH slurry at 0°C (ice bath). Hydrogen gas will evolve, so ensure proper ventilation.

  • Enolate Formation:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.

  • Addition of the Electrophile:

    • Prepare a solution of ethyl trifluoroacetate (1.2 equivalents) in anhydrous THF in the dropping funnel.

    • Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the flask to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (or petroleum ether) as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Characterization
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 1,3-benzodioxole ring, the methylene protons of the dioxole ring (typically around 6.0 ppm), and the methylene protons of the butane-1,3-dione backbone.[10]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the trifluoromethyl carbon, and the carbons of the 1,3-benzodioxole ring system.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Potential Applications and Alternative Compounds

Trifluoromethyl β-diketones are a class of compounds with a broad range of potential biological activities. While specific studies on this compound are limited, its structural features suggest potential applications in several areas of drug discovery and development.

Potential Biological Activities
  • Anticancer Activity: Many trifluoromethyl β-diketones and their metal complexes have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The electron-withdrawing trifluoromethyl group is thought to enhance the compound's ability to interact with biological macromolecules.[3]

  • Antimicrobial Activity: Trifluoromethyl ketones have shown potent antibacterial activity, particularly against Gram-positive bacteria.[4] They are also being investigated for their potential as antifungal and antiviral agents.

  • Enzyme Inhibition: The trifluoromethyl ketone moiety is a known inhibitor of various hydrolytic enzymes, including proteases and esterases.[11] This makes them attractive candidates for the development of targeted therapies for a range of diseases.

Comparison with Alternative Compounds
Alternative Compound ClassKey Features & Applications
Other Trifluoromethyl β-Diketones A wide variety of trifluoromethyl β-diketones with different aromatic substituents have been synthesized and evaluated for their biological activities. For example, compounds with methoxyphenyl and tolyl groups have shown promising anticancer and antimicrobial properties.[12] The choice of the aromatic group can significantly influence the compound's potency and selectivity.
Non-fluorinated β-Diketones While non-fluorinated β-diketones also exhibit biological activity, the presence of the trifluoromethyl group often enhances their potency and metabolic stability.[13]
Other 1,3-Benzodioxole Derivatives The 1,3-benzodioxole scaffold is present in numerous other classes of bioactive compounds, including those with anti-tumor and root-growth promoting activities.[10][11]

Conclusion

The synthesis of this compound via Claisen condensation is a feasible and reproducible process, provided that key experimental parameters are carefully controlled. The use of a strong, non-nucleophilic base like sodium hydride and strictly anhydrous conditions are paramount for achieving high yields and purity. This guide provides a robust, "best practice" protocol based on established methodologies for similar compounds, enabling researchers to confidently synthesize this promising molecule.

The combination of the trifluoromethyl β-diketone and 1,3-benzodioxole moieties suggests a high potential for this compound in various areas of drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Further investigation into its specific biological activities is warranted and is expected to unveil new therapeutic opportunities.

References

  • Bioorganic & Medicinal Chemistry Letters. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton.
  • researchmap. Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells.
  • Molecules. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity.
  • PubMed. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells.
  • PubMed. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine.
  • MDPI. (E)-1-(Benzo[d][2][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.
  • PubMed. Fluoro Ketone Inhibitors of Hydrolytic Enzymes.
  • MDPI. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates.
  • SpectraBase. 1,3-Benzodioxole - Optional[1H NMR] - Chemical Shifts.
  • IRIS. synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment.
  • Science of Synthesis. Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a.
  • PMC. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • Sciencemadness.org. problem in claisen condensation reaction.
  • The Journal of Organic Chemistry. NMR Chemical Shifts.
  • IRIS. Synthesis, characterization and antitumoral evaluation of transition metal complexes with bulky fluorinated and non-fluorinated β-diketonates.
  • PMC. Structural Studies of β-Diketones and Their Implications on Biological Effects.
  • ResearchGate. Chemistry of fluoro-substituted beta-diketones and their derivatives.
  • MDPI. Structural Studies of β-Diketones and Their Implications on Biological Effects.
  • ChemicalDesk.Com. Claisen Condensation.
  • PubMed. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones.
  • PMC. 1-(1,3-Benzodioxol-5-yl)ethanone.
  • Dalton Transactions. Not So Inert Mer-Tris-Chelate Cobalt(III) complex of Hydroxypyridine Functionalized NHC ligand for cyclic carbonates synthesis.
  • Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Scholars Research Library. Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity.
  • Journal of Medicinal Chemistry. Antiviral activity of some .beta.-diketones. 4. Benzyl diketones. In vitro activity against both RNA and DNA viruses.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Journal of the American Chemical Society. Some New β-Diketones Containing the Trifluoromethyl Group1a.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • Opentrons. Automating Column Chromatography Protein Purification.
  • PubMed. Purifying RNA by Column Chromatography.

Sources

A Comparative Benchmarking Guide: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione Against the Standard COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione against Celecoxib, a well-established selective COX-2 inhibitor. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of their physicochemical properties and performance metrics.

Introduction: The Rationale for Benchmarking

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Cyclooxygenase-2 (COX-2) remains a critical therapeutic target, as its selective inhibition can mitigate inflammation and pain while reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3]

The subject of our investigation, This compound (heretofore designated "BTBD"), is a trifluoromethyl β-diketone. This chemical scaffold is of significant interest; the trifluoromethyl group can enhance metabolic stability and binding affinity, while the β-diketone moiety makes such compounds potent inhibitors of various enzymes.[4][5]

Our standard for comparison is Celecoxib , a diaryl-substituted pyrazole that selectively inhibits COX-2 and is widely used clinically.[6][7][8] Its well-characterized profile provides a robust benchmark against which the potential of novel compounds like BTBD can be measured.[9] This guide will objectively compare BTBD and Celecoxib, focusing on two critical aspects for early-stage drug development: target engagement (COX-2 inhibition) and metabolic stability.

Physicochemical Properties: A Foundational Comparison

Before assessing biological activity, it is crucial to understand the fundamental physicochemical properties of each compound. These characteristics influence solubility, formulation, and pharmacokinetic behavior.[10][11][12]

PropertyThis compound (BTBD)Celecoxib
Molecular Formula C₁₁H₇F₃O₄C₁₇H₁₄F₃N₃O₂S
Molecular Weight 260.17 g/mol 381.37 g/mol [6][8]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[6]
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol)Insoluble in water; Soluble in DMSO, Methanol, Ethanol[6][8]
Melting Point Not widely reported157-159 °C[6]

In Vitro Performance Benchmark 1: COX-2 Inhibition

The primary measure of efficacy for a potential anti-inflammatory agent is its ability to inhibit the target enzyme, COX-2. We will utilize a fluorometric in vitro assay to determine the half-maximal inhibitory concentration (IC50) for each compound.

Causality in Experimental Design
  • Why a Fluorometric Assay? This method offers high sensitivity and a continuous readout, making it ideal for determining kinetic parameters and suitable for high-throughput screening.[13] It measures the peroxidase component of COX-2 activity, where the reduction of PGG2 to PGH2 is coupled to the oxidation of a fluorogenic probe.[13]

  • Why Human Recombinant COX-2? Using the human enzyme is critical for translational relevance. Significant inter-species variations in COX enzyme activity and inhibitor potency have been observed.[14]

  • Why Include a Standard? Benchmarking against Celecoxib provides a validated reference point. It allows for the direct comparison of potency and helps validate the assay's performance.[7][9]

Experimental Workflow: COX-2 Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer - Heme Cofactor - Fluorometric Probe - Human Recombinant COX-2 - Arachidonic Acid (Substrate) A1 Dispense Buffer, Heme, Probe, and COX-2 Enzyme P1->A1 P2 Prepare Test Compounds: - Serial dilutions of BTBD - Serial dilutions of Celecoxib - Vehicle Control (DMSO) A2 Add Test Compounds & Vehicle Control to wells P2->A2 A1->A2 A3 Pre-incubate for 15 min (Allows inhibitor-enzyme binding) A2->A3 A4 Initiate Reaction: Add Arachidonic Acid A3->A4 D1 Measure Fluorescence Kinetically (e.g., Ex/Em = 535/587 nm) A4->D1 D2 Calculate Reaction Rate (Slope) D1->D2 D3 Normalize Data to Controls (% Inhibition) D2->D3 D4 Plot % Inhibition vs. [Compound] & Calculate IC50 D3->D4 Metabolic_Stability_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis P1 Prepare Reagents: - Phosphate Buffer (pH 7.4) - Human Liver Microsomes (HLM) - NADPH Regenerating System (NRS) A1 Pre-warm HLM & Compounds in buffer to 37°C P1->A1 P2 Prepare Test Compounds: - BTBD (e.g., 1 µM final) - Celecoxib (e.g., 1 µM final) - Control Compounds (High/Low clearance) P2->A1 A2 Initiate Reaction: Add NRS A1->A2 A3 Aliquot & Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + Internal Standard A2->A3 D1 Centrifuge samples to precipitate protein A3->D1 D2 Analyze Supernatant by LC-MS/MS D1->D2 D3 Quantify remaining parent compound at each time point D2->D3 D4 Plot ln(% Remaining) vs. Time & Calculate Half-Life (t½) D3->D4

Sources

A Predictive and Comparative Guide to the Efficacy of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione in Lanthanide Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Fluorinated β-Diketone

The quest for highly efficient and selective chelating agents is a cornerstone of advancements in analytical chemistry, particularly in the separation and purification of metal ions. Within this context, β-diketones have long been recognized for their exceptional ability to form stable complexes with a wide array of metal cations. The introduction of a trifluoromethyl group into the β-diketone structure, a hallmark of compounds like the well-studied thenoyltrifluoroacetone (TTA), significantly enhances their utility in solvent extraction by increasing their acidity and the stability of the resulting metal chelates.[1]

This guide focuses on the analytical potential of a lesser-studied yet promising analogue: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione . While specific experimental data on its performance in metal extraction is not yet prevalent in the literature, its structural features—a trifluoromethyl group and a 1,3-benzodioxole moiety—allow for a predictive comparison with established reagents. This document will provide a comprehensive analysis of its anticipated performance, a detailed experimental protocol for its evaluation, and a robust framework for the statistical analysis of the data generated.

Comparative Analysis: Structural Insights and Performance Predictions

The efficacy of a β-diketone in solvent extraction is primarily governed by the electronic and steric effects of its substituents. To predict the performance of this compound, we will compare it to the benchmark extractant, Thenoyltrifluoroacetone (TTA) .

Key Structural Features and Their Anticipated Impact:
  • Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group is a common feature in both our target compound and TTA. Its presence increases the acidity of the β-diketone, allowing for the extraction of metal ions from more acidic aqueous solutions.[1] This is a significant advantage over non-fluorinated analogues like acetylacetone. The trifluoromethyl group also enhances the stability of the resulting metal chelates.[2]

  • Aromatic Moiety:

    • TTA: Possesses a thenoyl group (a thiophene ring).

    • Target Compound: Features a 1,3-benzodioxol-5-yl group. The 1,3-benzodioxole (or methylenedioxyphenyl) group is generally considered to be electron-donating through resonance, which could slightly decrease the overall acidity of the β-diketone compared to TTA. However, the aromatic nature of this group is expected to enhance the organophilic character of the molecule, potentially leading to better solubility of the metal complex in the organic phase and thus favoring extraction.

Performance Prediction:

Based on these structural considerations, we can hypothesize the following performance characteristics for this compound relative to TTA for the extraction of a trivalent lanthanide ion, such as Europium(III):

  • Extraction pH (pH₅₀): The pH at which 50% of the metal ion is extracted (pH₅₀) is a key performance indicator. Due to the potential electron-donating nature of the 1,3-benzodioxole group, it is predicted that the target compound may have a slightly higher pKa than TTA. Consequently, the pH₅₀ for lanthanide extraction might be slightly higher than that of TTA under identical conditions.

  • Extraction Efficiency: The increased organophilicity imparted by the 1,3-benzodioxole group could lead to a higher distribution ratio of the metal-chelate complex in the organic phase, potentially resulting in comparable or even enhanced extraction efficiency, especially at the optimal pH.

  • Selectivity: The subtle electronic and steric differences between the 1,3-benzodioxol-5-yl and thenoyl groups may lead to variations in the stability constants of the formed lanthanide complexes, which could be exploited for selective separation of different lanthanides.

The following table summarizes the predicted comparative performance:

FeatureThenoyltrifluoroacetone (TTA)This compound (Predicted)Rationale
Acidity (pKa) LowerSlightly HigherThe 1,3-benzodioxole group may be slightly more electron-donating than the thenoyl group.
Extraction pH (pH₅₀) LowerSlightly HigherA less acidic extractant generally requires a higher pH for deprotonation and chelation.
Organophilicity HighPotentially HigherThe benzodioxole moiety may increase solubility in organic solvents.
Extraction Efficiency HighHighThe trifluoromethyl group ensures strong chelation; enhanced organophilicity could further boost extraction.

Experimental Protocol for Performance Evaluation

To validate these predictions and quantify the performance of this compound, the following detailed experimental protocol for the solvent extraction of Europium(III) is provided.

Materials and Reagents:
  • This compound

  • Thenoyltrifluoroacetone (TTA)

  • Europium(III) oxide (Eu₂O₃) or Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., chloroform, toluene, or cyclohexane)

  • Deionized water

  • pH meter

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Europium(III) Stock Solution (Aqueous): Prepare a 0.1 M stock solution of Eu(III) by dissolving a precise amount of Eu₂O₃ in a minimal amount of concentrated HCl and diluting with deionized water.

    • Extractant Stock Solutions (Organic): Prepare 0.1 M stock solutions of both this compound and TTA in the chosen organic solvent.

  • Solvent Extraction Procedure:

    • In a series of centrifuge tubes, add 10 mL of the aqueous Eu(III) solution (e.g., diluted to 1 x 10⁻⁴ M).

    • Adjust the pH of each aqueous solution to a range of values (e.g., from 2.0 to 6.0 in increments of 0.2 pH units) using dilute HCl and NaOH.

    • Add 10 mL of the 0.1 M extractant solution (either the target compound or TTA) to each tube.

    • Securely cap the tubes and shake them vigorously for a predetermined time (e.g., 60 minutes) to ensure equilibrium is reached.

    • Centrifuge the tubes to facilitate complete phase separation.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of Eu(III) remaining in the aqueous phase using a suitable analytical technique (e.g., ICP-AES or spectrophotometry after forming a colored complex).

    • The concentration of Eu(III) in the organic phase can be calculated by mass balance: [Eu]org = [Eu]initial - [Eu]aq.

The following diagram illustrates the experimental workflow:

G cluster_prep Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis prep_eu Prepare Eu(III) Aqueous Stock add_eu Pipette 10 mL Eu(III) solution into centrifuge tubes prep_eu->add_eu prep_ext Prepare Extractant Organic Stocks (Target Compound & TTA) add_ext Add 10 mL of 0.1 M extractant solution prep_ext->add_ext adjust_ph Adjust pH of aqueous solutions (e.g., pH 2.0 - 6.0) add_eu->adjust_ph adjust_ph->add_ext shake Shake for 60 minutes to reach equilibrium add_ext->shake centrifuge Centrifuge for phase separation shake->centrifuge separate Separate aqueous and organic phases centrifuge->separate analyze_aq Analyze [Eu] in aqueous phase (e.g., ICP-AES) separate->analyze_aq calculate_org Calculate [Eu] in organic phase by mass balance analyze_aq->calculate_org

Caption: Experimental workflow for evaluating the extraction performance.

Statistical Analysis of the Generated Data

Once the experimental data is collected, a thorough statistical analysis is crucial to objectively compare the performance of this compound and TTA.

Key Performance Metrics:
  • Distribution Ratio (D): This is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium. D = [Eu]org / [Eu]aq

  • Percentage Extraction (%E): This represents the efficiency of the extraction process. %E = (D / (D + (Vaq / Vorg))) * 100 Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

  • Extraction Constant (Kex): For the extraction of a trivalent lanthanide (Ln³⁺) by a β-diketone (HL), the equilibrium can be represented as: Ln³⁺(aq) + 3HL(org) ⇌ LnL₃(org) + 3H⁺(aq) The extraction constant is given by: Kex = ([LnL₃]org * [H⁺]aq³) / ([Ln³⁺]aq * [HL]org³) A plot of log(D) versus pH should yield a straight line with a slope of approximately 3, and the log(Kex) can be determined from the intercept.

Comparative Statistical Analysis:
  • t-test: To determine if there is a statistically significant difference in the mean percentage extraction or distribution ratio between the two extractants at a specific pH, a two-sample t-test can be performed.

  • Analysis of Variance (ANOVA): If more than two extractants or different experimental conditions (e.g., different organic solvents) are being compared, ANOVA can be used to determine if there are any statistically significant differences among the means of the different groups.

  • Regression Analysis: Linear regression analysis of the log(D) vs. pH plots will provide the slope and intercept, which are essential for determining the stoichiometry of the extracted complex and the extraction constant. The goodness of fit (R²) should be reported to validate the model.

The logical flow of data analysis is depicted below:

G data Experimental Data: [Eu]aq at different pH values calc_d Calculate Distribution Ratio (D) for each data point data->calc_d calc_pe Calculate Percentage Extraction (%E) for each data point data->calc_pe plot_logd Plot log(D) vs. pH calc_d->plot_logd plot_pe Plot %E vs. pH calc_pe->plot_pe stats_test Comparative Statistical Tests (t-test, ANOVA) calc_pe->stats_test regression Linear Regression Analysis of log(D) vs. pH plot plot_logd->regression kex Determine Extraction Constant (Kex) and Stoichiometry (slope) regression->kex kex->stats_test conclusion Draw Conclusions on Performance and Comparison stats_test->conclusion

Caption: Flowchart for the statistical analysis of extraction data.

Conclusion

While direct experimental data for this compound is currently limited, a systematic comparison with the well-established extractant thenoyltrifluoroacetone, based on fundamental chemical principles, suggests it is a promising candidate for the solvent extraction of lanthanides. Its trifluoromethyl group ensures strong chelating ability, while the 1,3-benzodioxole moiety is predicted to enhance its organophilicity.

The provided experimental protocol and statistical analysis framework offer a clear path for researchers to rigorously evaluate its performance. The generation of such data will be invaluable in determining its potential for applications in analytical separations, hydrometallurgy, and potentially in the development of novel functional materials.

References

  • Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. (2022).
  • Synergic solvent extraction of lanthanides with mixtures of aliphatic fluorinated beta-diketones and organophosphorus donors. (1972). Talanta, 19(10), 1157-69. [Link]
  • Determination of Distribution Coefficient by Flow Ratiometry. (2001). Analytical Sciences, 17(Supplement), a349-a352. [Link]
  • Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. (2022). MDPI. [Link]
  • Supercritical fluid extraction of lanthanides with fluorinated [beta]diketones and tributyl phosph
  • Laboratory Experiment 4 Extraction. Scribd. [Link]
  • Performance Analysis of the Liquid-Liquid Extraction Experimental Procedure for The Teaching of Analytical Chemistry. (2020). AIP Publishing. [Link]
  • Solvent Extraction.
  • ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.
  • Studies of the aromatic β-diketones as extractant of copper ions. (2017). E3S Web of Conferences, 18, 01016. [Link]
  • Synergism in the Solvent Extraction of Europium(III) with Thenoyltrifluoroacetone and CMPO in Methylimidazolium Ionic Liquids.
  • Effect of substituent of β-diketones on the synergistic extraction of lanthanoids with linear polyether.
  • A Fluorous Biphasic Solvent Extraction System for Lanthanides with a Fluorophilic β-Diketone Type Extractant. (2015). Analytical Sciences, 31(9), 923-8. [Link]
  • Fluorinated β-Diketones for the Extraction of Lanthanide Ions: Photophysical Properties and Hydration Numbers of Their EuIII Complexes.
  • Studies on the Extraction and Separation of Lanthanide Ions With a Synergistic Extraction System Combined With 1,4,10,13-tetrathia-7,16-diazacyclooctadecane and Lauric Acid. (1998). Talanta, 46(1), 203-13. [Link]
  • Effect of pH on the extraction percentage for different metal ions with...
  • Solvent Extraction of Europium(III) Trifluoromethanesulfonate into Nitrobenzene by Using [2.2.2]Paracyclophane – Experimental and Theoretical Study.
  • Highly Efficient Europium(III) Uptake with an Extraction Chromatographic Resin Containing a Unique Multiple Diglycolamide Ligand.
  • Design, synthesis and reactivity of novel transition metal complexes of 1,3-diketonates bearing perfluorinated or heterocyclic m.
  • β-Diketone-Driven Deep Eutectic Solvent for Ultra-Efficient Natural Stable Lithium-7 Isotope Separ
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science, 13, 915242. [Link]
  • Investigation of europium(III) uptake from highly sulphate solution via cloud point extraction by mono-Schiff base combined with Triton X-100.
  • Solvent Extraction of Lanthanides(III) with N‐Cinnamoyl‐N‐phenylhydroxylamine and Its Trifluoromethyl Derivative.
  • Solvent extraction of americium(III) and europium(III) with 2,6-bis(5,6-diethyl-1,2,4-triazin-3-yl) pyridine in ionic liquids: Experimental study and molecular dynamics simulation.
  • Extraction of Eu(III) and Am(III) by 1-phenyl-3-methyl-4-acetylpyrazol-5-one (HPMAP) and tri-n-octylphosphine oxide (TOPO) in a room temperature ionic liquid.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • (E)-1-(Benzo[d][3][4]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (2024). MDPI. [Link]
  • Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][3][4]dioxole-5-carbaldehyde oxime. (2023).
  • Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. (2023). Green Chemistry, 25(4), 1645-1657. [Link]

Sources

A Comparative Guide to 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Benzodioxoles

The unique combination of a 1,3-benzodioxole moiety and a trifluoromethyl-β-diketone functional group in 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione positions it as a compelling candidate for drug discovery. The 1,3-benzodioxole ring is a well-established pharmacophore found in numerous biologically active compounds, contributing to interactions with various enzymes and receptors.[1][2] Concurrently, the trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] The β-diketone motif is a key feature in a variety of enzyme inhibitors, particularly those targeting hydrolases and proteases.[4]

This guide will delve into the scientific rationale behind the design of this molecule, propose a robust synthetic pathway, and present a comparative analysis of its potential biological activities against selected alternative compounds.

Mechanistic Insights and Potential Applications

The trifluoromethyl-β-diketone functionality is a potent inhibitor of a range of hydrolytic enzymes. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by active site residues, such as serine or cysteine, in enzymes. This can lead to the formation of a stable hemiacetal or hemiketal adduct, effectively inactivating the enzyme.[4] This mechanism suggests potential applications for this compound as an inhibitor of serine hydrolases, cysteine proteases, and metalloproteases.

The 1,3-benzodioxole scaffold is a versatile building block in medicinal chemistry, known for its role in compounds with anticancer, anti-inflammatory, and neuroprotective properties.[1][2] For instance, derivatives of 1,3-benzodioxole have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as modulators of various signaling pathways implicated in cancer.

Therefore, this compound is hypothesized to exhibit a synergistic effect, where the trifluoromethyl-β-diketone provides the inhibitory action and the 1,3-benzodioxole moiety contributes to target specificity and favorable pharmacokinetic properties.

Proposed Synthesis Workflow

A reliable method for the synthesis of this compound can be adapted from established protocols for similar trifluoromethyl β-diketones. The key transformation is a Claisen condensation reaction between a 1,3-benzodioxole-functionalized ketone and a trifluoroacetylating agent.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Claisen Condensation cluster_product Product start1 1-(1,3-Benzodioxol-5-yl)ethan-1-one reaction Strong Base (e.g., NaH, LDA) Aprotic Solvent (e.g., THF) start1->reaction start2 Ethyl trifluoroacetate start2->reaction product This compound reaction->product

Figure 1: Proposed synthetic workflow for this compound via Claisen condensation.

Experimental Protocol:
  • Preparation of the Enolate: To a solution of 1-(1,3-benzodioxol-5-yl)ethan-1-one in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Claisen Condensation: Ethyl trifluoroacetate is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

This synthetic approach is advantageous due to the ready availability of the starting materials and the generally high yields of Claisen condensation reactions.[5][6]

Comparative Analysis: Performance Against Alternatives

Due to the limited availability of direct experimental data for this compound in the public domain, this comparative analysis will focus on structurally related compounds for which peer-reviewed data exists. We will compare our target compound to two classes of alternatives:

  • Alternative Trifluoromethyl-β-Diketones: Compounds with the same core inhibitory group but different aromatic substituents.

  • Alternative 1,3-Benzodioxole Derivatives: Compounds with the same core scaffolding but different functional groups.

Comparison with Alternative Trifluoromethyl-β-Diketones
CompoundStructureTarget/ActivityExperimental Data (IC₅₀/Kᵢ)Reference
This compound Target Compound StructureHypothesized: Serine hydrolases, Cysteine proteases, AnticancerData not available-
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneAlternative 1 StructureCarboxylesterase inhibitorData not available in provided context[5]
Curcumin (a non-fluorinated β-diketone)Alternative 2 StructureMultiple targets (e.g., COX, LOX)Varies by target-

The comparison with 1-phenyl-4,4,4-trifluorobutane-1,3-dione would be particularly insightful, as it would directly probe the contribution of the 1,3-benzodioxole moiety to the biological activity. It is plausible that the benzodioxole ring could enhance binding to specific enzyme targets through additional hydrophobic or hydrogen bonding interactions. Curcumin, a natural product with a β-diketone structure, is included as a well-studied, albeit non-fluorinated, benchmark.

Comparison with Alternative 1,3-Benzodioxole Derivatives
CompoundStructureTarget/ActivityExperimental Data (IC₅₀/Kᵢ)Reference
This compound Target Compound StructureHypothesized: Serine hydrolases, Cysteine proteases, AnticancerData not available-
StiripentolAlternative 3 StructureAnticonvulsant, CYP450 inhibitorVaries by CYP isoform[7]
(E)-3-(benzo[d][4][5]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)Alternative 4 StructureAnticancer (MDA-MB-231 cells)IC₅₀ = 4.92 ± 1.09 μM[8]

Stiripentol, an approved antiepileptic drug, highlights the therapeutic potential of the 1,3-benzodioxole scaffold and its ability to modulate enzyme activity, specifically cytochrome P450 enzymes.[7] YL201 is a recently developed 1,3-benzodioxole derivative with potent anticancer activity against breast cancer cells, demonstrating the value of this scaffold in oncology drug discovery.[8] A direct comparison of our target compound with YL201 could reveal the relative efficacy of the trifluoromethyl-β-diketone versus the acrylamide warhead in inducing cytotoxicity.

Discussion and Future Directions

The structural design of this compound represents a rational approach to developing novel enzyme inhibitors. The combination of the 1,3-benzodioxole moiety and the trifluoromethyl-β-diketone group holds significant promise for achieving potent and selective biological activity.

To fully elucidate the potential of this compound, further experimental studies are essential. The immediate next steps should involve:

  • Synthesis and Characterization: The proposed synthetic route should be executed to obtain a pure sample of the target compound, with its structure confirmed by standard analytical techniques (NMR, Mass Spectrometry, etc.).

  • In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of relevant enzymes (e.g., serine hydrolases, proteases) and cancer cell lines to determine its inhibitory and cytotoxic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to both the 1,3-benzodioxole ring and the β-diketone linker will be crucial for optimizing potency and selectivity.

The data generated from these studies will be instrumental in validating the therapeutic potential of this compound and guiding its further development as a lead compound in drug discovery programs.

Conclusion

This compound is a molecule with a compelling scientific rationale for its potential as a novel therapeutic agent. Its design incorporates key structural features known to confer potent enzyme inhibitory activity and favorable drug-like properties. While direct experimental data is currently lacking, this guide has provided a framework for its synthesis and a comparative analysis based on related compounds. The path forward for realizing the full potential of this compound lies in rigorous experimental validation of its biological activities.

References

  • Gelb, M. H., Senter, P. D., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1979-1983.
  • Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176*. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]
  • Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 25(15), 3389.
  • Soleman, N., Younis, W., & Hawash, M. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 63.
  • Hawash, M., & Al-Qirim, T. (2020). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia, 147, 104753.
  • DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
  • Fernández-Forner, D., Vidal-Lletjós, S., Andrs-Tito, A., Usón, I., & Giralt, E. (2020). (E)-1-(Benzo[d][4][5]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2020(3), M1143.
  • Li, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia, 180, 106911.
  • Leite, A. C. L., & Brondani, D. J. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 55(8), 555-558.
  • Kamal, A., et al. (2015). 3-(Benzo[d][4][5]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. Organic & Biomolecular Chemistry, 13(14), 4296-4309.
  • Micale, N., et al. (2002).
  • Imramovský, A., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7584.
  • Gaina, L., et al. (2020). The Cytotoxic Properties of Some Tricyclic 1,3-Dithiolium Flavonoids. Molecules, 25(23), 5576.
  • Api, A. M., et al. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food and Chemical Toxicology, 45(5), 787-794.
  • Skalicka-Woźniak, K., & Szopa, A. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4843.
  • Collins, P. W., Kramer, S. W., & Gullikson, G. W. (1987). Synthesis and gastrointestinal pharmacology of the 4-fluoro analogue of enisoprost. Journal of Medicinal Chemistry, 30(11), 1952-1955.
  • Mazerska, Z., et al. (2003). Molecular mechanism of the enzymatic oxidation investigated for imidazoacridinone antitumor drug, C-1311. Biochemical Pharmacology, 66(8), 1495-1504.
  • Shi, X. M., et al. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 25(15), 3389.

Sources

Confirming the structure of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Structural Confirmation of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione using 2D NMR Spectroscopy

A Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For novel compounds like this compound, a molecule with potential applications in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural confirmation of this target molecule, offering a robust framework for researchers in the field.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information about the chemical environment of protons and carbons, complex molecules often yield spectra with overlapping signals, making definitive assignments challenging.[1][2] 2D NMR spectroscopy overcomes this limitation by spreading the spectral information across two frequency axes, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][3] This guide will focus on a suite of powerful 2D NMR experiments: COSY, HSQC, and HMBC.

The Toolkit: A Trio of 2D NMR Experiments

A strategic combination of three key 2D NMR experiments provides a comprehensive and self-validating approach to structural elucidation.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4][5][6][7] The resulting spectrum displays cross-peaks between protons that are part of the same spin system, allowing for the tracing of proton-proton connectivities within a molecule.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[3][8][9][10] It is a highly sensitive technique that provides a clear map of which proton is bonded to which carbon.[9][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is crucial for identifying longer-range connections between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems).[9][12][13][14][15] HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for linking different spin systems together.[12]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for acquiring high-quality 2D NMR data for this compound.

C(9)-O(11) | C(8) || C(7)-C(6)-C(1)=O(12) \ / | C(5) C(2)-H(2) \ / C(4)-C(3)=O(13) | C(14)-F(15) | | F(16) F(17)

Figure 2: Key 2D NMR correlations for structural confirmation.

Conclusion: A Synergistic Approach to Certainty

By systematically applying COSY, HSQC, and HMBC experiments, researchers can confidently and unambiguously determine the structure of this compound. This multi-faceted approach not only provides direct evidence of through-bond connectivities but also serves as a self-validating system, where the data from each experiment corroborates the others. This level of analytical rigor is indispensable in the fields of drug discovery and development, ensuring the foundational accuracy of subsequent research.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). SpringerLink.
  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). ResearchGate.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Chemistry LibreTexts.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Principles and Applications of NMR Spectroscopy. (n.d.). NPTEL.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3). YouTube.
  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CEITEC.
  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Wikipedia.
  • 2D NMR Spectroscopy: COSY. (n.d.). Scribd.
  • What Is HMBC NMR? - Chemistry For Everyone - YouTube. (2025, August 12). YouTube.
  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18). Chemistry LibreTexts.
  • HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). Columbia University.
  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.). CEITEC.
  • 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Chemistry LibreTexts.
  • COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 11). ORGANIC SPECTROSCOPY INTERNATIONAL.

Sources

Independent Verification of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of the bioactivity of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione. Designed for researchers in drug discovery and chemical biology, this document outlines a logical, multi-phase experimental strategy. We will move from broad-based cytotoxicity screening to more focused mechanistic studies, ensuring that each stage of the investigation is built upon a foundation of scientific rigor and validated methodologies.

The core of this guide is not merely a set of protocols, but a strategic blueprint. We will explore the rationale behind the selection of comparative compounds, the design of self-validating assays, and the interpretation of data within a broader biological context. The objective is to equip researchers with the tools to objectively assess the compound's potential and position its activity relative to established benchmarks.

Foundational Strategy: Compound Selection and Rationale

Independent verification necessitates a comparative approach. The bioactivity of a novel compound is best understood when benchmarked against relevant alternatives. For this guide, we propose a dual-comparator strategy to provide a robust analytical framework.

  • The Subject Compound: this compound (hereafter referred to as BTD ). The presence of the β-diketone moiety, a trifluoromethyl group, and a benzodioxole ring suggests potential cytotoxic or anticancer activities, as these functional groups are present in many biologically active molecules.[1][2][3]

  • Comparator A: Structurally Related Analog: 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione (hereafter TTD ). This compound retains the trifluorinated β-diketone core but replaces the benzodioxole group with a tolyl ring.[4] This comparison will help elucidate the contribution of the benzodioxole moiety to the overall bioactivity.

  • Comparator B: Standard-of-Care Agent: Doxorubicin. A well-characterized chemotherapy agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition). It will serve as a positive control and a benchmark for cytotoxic potency.

This selection allows for a nuanced analysis: TTD helps dissect structure-activity relationships, while Doxorubicin provides a measure of relative efficacy against a clinically relevant standard.

Experimental Blueprint: A Phased Approach to Verification

We advocate for a tiered approach to bioactivity assessment. This ensures that resources are allocated efficiently, with each phase informing the next.

G cluster_0 Phase 1: Broad Spectrum Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation - Apoptosis vs. Necrosis cluster_2 Phase 3: Comparative Analysis & Conclusion P1_Start Select Diverse Cancer Cell Line Panel (e.g., MCF-7, A549, HeLa) P1_Assay Perform MTT Cell Viability Assay (72h incubation) P1_Start->P1_Assay Seed and Treat P1_End Determine IC50 Values for BTD, TTD, and Doxorubicin P1_Assay->P1_End Quantify Viability P2_Start Select Cell Line Most Sensitive to BTD (from Phase 1) P1_End->P2_Start Proceed if IC50 < 50 µM P2_Assay Annexin V-FITC / Propidium Iodide (PI) Staining (Flow Cytometry) P2_Start->P2_Assay Treat with IC50 concentration P2_End Quantify Apoptotic and Necrotic Cell Populations P2_Assay->P2_End Analyze Quadrants P3_Compare Compare IC50 values and Apoptotic Profiles P2_End->P3_Compare Synthesize Data P3_SAR Structure-Activity Relationship (SAR) Insights (BTD vs. TTD) P3_Compare->P3_SAR P3_Conclusion Formulate Conclusion on BTD's Bioactivity and Potential Mechanism P3_SAR->P3_Conclusion

Caption: High-level experimental workflow for bioactivity verification.
Phase 1: Broad-Spectrum Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effects of BTD and its comparators across a panel of human cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of BTD, TTD, and Doxorubicin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

CompoundMCF-7 (IC₅₀, µM)A549 (IC₅₀, µM)HeLa (IC₅₀, µM)
BTD 15.222.518.9
TTD 45.8> 10067.3
Doxorubicin 0.81.20.9

Interpretation: The hypothetical data suggest BTD has moderate cytotoxic activity across all cell lines. The significantly higher IC₅₀ values for TTD imply that the 1,3-benzodioxole moiety is crucial for this activity. While less potent than Doxorubicin, BTD's activity warrants further mechanistic investigation.

Phase 2: Mechanistic Elucidation - Apoptosis vs. Necrosis

Objective: To determine the primary mode of cell death induced by BTD. This is a critical step, as compounds that induce programmed cell death (apoptosis) are often more desirable as therapeutic candidates than those causing inflammatory necrosis.

Methodology: Annexin V-FITC and Propidium Iodide (PI) Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (FITC) to detect this event.[5] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[5]

Detailed Protocol: Annexin V-FITC/PI Assay

  • Cell Culture and Treatment: Seed the most sensitive cell line from Phase 1 (e.g., MCF-7) in 6-well plates. Once cells reach 70-80% confluency, treat them with BTD at its determined IC₅₀ concentration (e.g., 15.2 µM) for 24 or 48 hours. Include a vehicle control group.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

G cluster_pathway Simplified Apoptosis Induction Pathway BTD BTD (Bioactive Compound) Mito Mitochondrial Stress Cytochrome c release BTD->Mito Induces Casp9 Caspase-9 (Initiator) Mito:f0->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Hypothesized apoptosis pathway initiated by BTD.

Data Presentation: Hypothetical Apoptosis Analysis

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control 95.12.51.41.0
BTD (15.2 µM) 40.325.830.13.8
TTD (45.8 µM) 75.28.110.56.2
Doxorubicin (0.8 µM) 35.530.132.42.0

Interpretation: This hypothetical data indicates that BTD induces significant apoptosis, with a large population of cells in both early and late apoptotic stages. This is a favorable mechanistic profile. The weaker apoptotic response to TD, even at a higher concentration, further supports the importance of the benzodioxole ring. The apoptotic profile of BTD is comparable to that of Doxorubicin, suggesting a potent pro-apoptotic effect.

Conclusion and Future Directions

This guide provides a structured, comparative methodology for the independent verification of this compound's bioactivity. The phased approach, from broad screening to mechanistic investigation, ensures a logical and resource-efficient evaluation.

Our analysis, based on the structural features of BTD and hypothetical experimental outcomes, suggests that the compound possesses moderate, apoptosis-inducing cytotoxic activity. The comparative data strongly indicates that the 1,3-benzodioxole moiety is a key determinant of this activity.

Future work should focus on identifying the specific molecular targets of BTD. Given its structure, investigating its potential as an enzyme inhibitor (e.g., for kinases or histone deacetylases) would be a logical next step. Further studies could also explore its efficacy in 3D cell culture models and eventually in vivo xenograft models to validate its therapeutic potential.[6][7]

References

  • Koval, O., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed Central. [Link]
  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
  • Lassen, D., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
  • Abdel-Wahab, B. F., et al. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives.
  • Oligaruso, M.A., et al. (2015). Synthesis and Bioactivity Analysis of Cyclic Fluorinated Triketones.
  • Kumar, S., et al. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio).
  • Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
  • Lassen, D., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects.
  • Abd-alhamed, H., et al. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review.
  • Aboul-Enein, M. N., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. European Journal of Pharmaceutical Sciences. [Link]
  • PharmaCompass. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione. [Link]
  • MDPI. (2024). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. [Link]
  • Wang, X. J., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia. [Link]
  • ChemBK. 1-(Benzo[d][5][8]dioxol-5-yl)-4,4-difluorobutane-1,3-dione. [Link]
  • Wang, X. J., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.
  • Al-Tel, T. H. (2022). Recent Developments in the Synthesis of β-Diketones. PubMed Central. [Link]
  • Sureshbabu, P., et al. (2014). (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one. PubMed Central. [Link]
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]
  • Kumar, S., et al. (2015). 3-(Benzo[d][5][8]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. Organic & Biomolecular Chemistry. [Link]
  • ACS Omega. (2025). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Benzodioxole Diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a cornerstone of successful therapeutic development. A molecule's susceptibility to metabolic breakdown, primarily by hepatic enzymes, dictates its pharmacokinetic profile, influencing crucial parameters such as oral bioavailability, half-life, and dosing regimen. Poor metabolic stability can lead to rapid clearance from the body, diminishing a drug's efficacy and potentially leading to the formation of reactive or toxic metabolites. Consequently, a thorough understanding and strategic enhancement of metabolic stability are paramount for advancing a lead compound toward clinical candidacy.

The benzodioxole dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. However, this moiety can be susceptible to metabolic modification, particularly by the cytochrome P450 (CYP450) superfamily of enzymes.[1] One of the most effective and widely employed strategies to bolster metabolic stability is the selective incorporation of fluorine atoms into a drug candidate's structure.[2] The strong carbon-fluorine (C-F) bond is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond, effectively "shielding" the molecule from metabolic attack.[3][4] This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzodioxole diones, supported by detailed experimental protocols and illustrative data.

The Rationale for Fluorination: Enhancing Drug-like Properties

The strategic introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties beyond simply blocking metabolic pathways.[5][6] Key advantages include:

  • Blocking Metabolic "Hotspots": By replacing hydrogen atoms at sites susceptible to oxidative metabolism, fluorine can prevent or significantly slow down degradation by CYP450 enzymes.[3]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and dipole moment, which can in turn affect its solubility, membrane permeability, and target-binding affinity.[3][4]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for its target.[5]

This guide will focus on the direct impact of fluorination on metabolic stability, a critical parameter assessed early in the drug discovery cascade.

Experimental Design for Assessing Metabolic Stability

To provide a robust comparison, we will focus on two key in vitro assays that are industry standards for evaluating metabolic stability and drug-drug interaction potential:

  • Liver Microsomal Stability Assay: This assay determines the rate at which a compound is metabolized by the primary drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells, predominantly CYP450s.[7][8]

  • Cytochrome P450 (CYP) Inhibition Assay: This assay assesses the potential of a compound to inhibit the activity of specific CYP450 isoforms, which is a major cause of clinical drug-drug interactions (DDIs).[9][10]

The following sections will detail the protocols for these assays and present comparative data for a representative non-fluorinated benzodioxole dione (BDD-H) and its fluorinated analog (BDD-F).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the metabolic stability of the test compounds.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis cluster_data Data Interpretation A Test Compounds (BDD-H & BDD-F) Stock Solutions D Incubate Compounds with Microsomes & NADPH at 37°C A->D B Liver Microsomes (Human, Pooled) B->D C NADPH Regenerating System C->D E Collect Aliquots at Multiple Time Points D->E Time Course F Quench Reaction (e.g., Acetonitrile) E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis of Parent Compound Remaining G->H I Calculate Half-Life (t½) and Intrinsic Clearance (CLint) H->I J Determine IC50 Values for CYP Inhibition H->J

Caption: General workflow for in vitro metabolic stability and CYP inhibition assays.

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.[2]

Materials:

  • Test Compounds: BDD-H and BDD-F (10 mM stock solutions in DMSO)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[11]

  • Protein Precipitation: After the final time point, vortex the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[12][13]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).[7]

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the test compound that causes 50% inhibition (IC50) of the activity of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14]

Materials:

  • Test Compounds: BDD-H and BDD-F (serial dilutions in DMSO)

  • Pooled Human Liver Microsomes

  • Specific CYP450 isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

  • NADPH Regenerating System

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile (with internal standard)

  • LC-MS/MS system

Procedure:

  • Assay Setup: In a 96-well plate, combine liver microsomes, the specific CYP probe substrate, and varying concentrations of the test compound or a known inhibitor (positive control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Centrifuge the plate to pellet proteins and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Comparative Data and Interpretation

The following tables summarize hypothetical, yet representative, data for the metabolic stability and CYP450 inhibition of our non-fluorinated (BDD-H) and fluorinated (BDD-F) benzodioxole diones.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BDD-H1546.2
BDD-F> 60< 11.5
Verapamil (Control)2231.5

Interpretation:

The data clearly demonstrates the profound impact of fluorination on metabolic stability. The non-fluorinated analog, BDD-H, exhibits a relatively short half-life and high intrinsic clearance, suggesting rapid metabolism by liver microsomes. In stark contrast, the fluorinated analog, BDD-F, shows significantly enhanced stability, with a half-life exceeding the duration of the assay and a much lower intrinsic clearance. This suggests that the site of fluorination effectively blocks a key metabolic liability on the benzodioxole dione core.

Table 2: CYP450 Inhibition Profile (IC50 values in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
BDD-H> 5025.3> 508.915.1
BDD-F> 5048.7> 5035.241.5

Interpretation:

In addition to improving metabolic stability, fluorination can also modulate a compound's potential for drug-drug interactions. In this example, BDD-H shows moderate inhibition of CYP2D6 and CYP3A4. The fluorinated analog, BDD-F, exhibits weaker inhibition across all tested isoforms, with significantly higher IC50 values. This is a favorable outcome, as it reduces the risk of the compound interfering with the metabolism of co-administered drugs.

Mechanistic Insights into Benzodioxole Dione Metabolism

The metabolism of benzodioxole-containing compounds often involves the CYP450-mediated formation of a reactive carbene intermediate.[15] This intermediate can irreversibly bind to the heme iron of the CYP450 enzyme, leading to mechanism-based inhibition. Subsequently, the degradation of this complex can yield a catechol metabolite, which can be further oxidized to a reactive ortho-quinone species, a potential source of toxicity.

G A Benzodioxole Dione (BDD-H) B CYP450 Oxidation A->B C Reactive Carbene Intermediate B->C I Blocked Metabolic Pathway B->I D Mechanism-Based CYP450 Inhibition C->D E Catechol Metabolite C->E F Further Oxidation E->F G Reactive Ortho-quinone F->G H Fluorinated Benzodioxole Dione (BDD-F) H->B

Caption: Putative metabolic pathway of benzodioxole diones and the blocking effect of fluorination.

By strategically placing a fluorine atom on the benzodioxole ring, the initial oxidative attack by CYP450 enzymes can be hindered, thereby preventing the formation of the reactive carbene intermediate. This not only enhances the metabolic stability of the parent compound but also mitigates the risk of mechanism-based inhibition and the formation of potentially toxic downstream metabolites.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and well-established strategy for enhancing the metabolic stability of drug candidates, including those containing the benzodioxole dione scaffold.[16][17] The experimental data presented in this guide clearly illustrates that fluorination can lead to a significant increase in metabolic half-life and a reduction in intrinsic clearance, translating to a more favorable pharmacokinetic profile. Furthermore, fluorination can also favorably modulate a compound's CYP450 inhibition profile, reducing the potential for drug-drug interactions.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • PubMed. (n.d.). Induction of rat-hepatic microsomal cytochrome P-450 and aryl hydrocarbon hydroxylase by 1,3-benzodioxole derivatives.
  • ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • PubMed. (n.d.). Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • BenchChem. (2025). Application Note: Analytical Strategies for Metabolite Identification.
  • ResearchGate. (n.d.). Proposed route of alkyl amine metabolism to MI complex.
  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • SpringerLink. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
  • SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.
  • National Institutes of Health. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
  • The Scientist. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies.
  • Evotec. (n.d.). Microsomal Stability.
  • BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Enamine. (n.d.). Fluorinated Benzodioxoles.
  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
  • Wikipedia. (n.d.). 25-NB.
  • ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications.
  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.

Sources

Safety Operating Guide

Navigating the Disposal of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated organic compound. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Compound: Hazard Profile and Disposal Rationale

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. The presence of a trifluoromethyl group introduces strong carbon-fluorine bonds, which necessitate specific disposal methods to ensure complete destruction and prevent the formation of persistent and potentially toxic byproducts[3].

The primary and most effective disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility[4][5]. This process is designed to break the robust carbon-fluorine bonds, leading to the mineralization of the compound[5]. Improper disposal or incomplete combustion can result in the release of hazardous substances into the environment[6][5].

Table 1: Chemical and Hazard Information

PropertyInformationSource
Chemical Name This compound[1][2][7]
CAS Number 306935-39-7[8]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2]
Recommended Disposal High-Temperature Incineration[4][5]

Procedural Workflow for Disposal

The following workflow provides a systematic approach to the safe disposal of this compound from the point of generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal A Step 1: Waste Identification & Segregation B Step 2: Donning Appropriate PPE A->B Proceed with caution C Step 3: Waste Collection & Containment B->C Handle waste D Step 4: Labeling of Waste Container C->D Secure container E Step 5: Temporary Storage D->E Store safely F Step 6: Arrange for Licensed Disposal E->F Prepare for pickup G Step 7: Documentation & Record Keeping F->G Complete transaction

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure a closed loop of safety and compliance.

Part 1: In-Laboratory Handling and Preparation

Step 1: Waste Identification and Segregation

  • Action: Designate a specific, compatible waste container for "Halogenated Organic Waste"[5][9]. This compound must not be mixed with non-halogenated organic waste, aqueous waste, or other incompatible chemicals[5].

  • Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and can significantly increase disposal costs, as the entire mixture must be treated as halogenated waste[10]. Segregation ensures that the appropriate disposal method is used for each waste type.

Step 2: Personal Protective Equipment (PPE)

  • Action: Before handling the waste, all personnel must wear appropriate PPE. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[1][5]. All handling should occur in a well-ventilated area, such as a chemical fume hood.

  • Causality: The compound is a known skin and eye irritant, and may cause respiratory irritation[1][2]. Proper PPE minimizes the risk of exposure and ensures the safety of laboratory personnel.

Step 3: Waste Collection and Containment

  • Action: Carefully transfer the waste into the designated halogenated organic waste container. Avoid splashing. The container should not be filled to more than 80% of its capacity to allow for expansion of vapors and prevent spills[5]. Securely close the container immediately after adding waste.

  • Causality: Proper containment is crucial to prevent the release of chemical vapors into the laboratory environment and to avoid accidental spills during storage and transportation.

Step 4: Labeling

  • Action: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity. The date of accumulation should also be recorded.

  • Causality: Accurate labeling is a regulatory requirement and provides essential information for waste handlers and disposal facilities, ensuring the waste is managed safely and appropriately.

Step 5: Temporary Storage

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from sources of ignition and incompatible materials[5].

  • Causality: Safe temporary storage minimizes the risk of accidents, such as fires or reactions with other chemicals, while awaiting pickup by a licensed disposal vendor.

Part 2: External Disposal and Documentation

Step 6: Arrange for Licensed Disposal

  • Action: The disposal of this hazardous waste must be handled by a licensed hazardous waste disposal company.

  • Causality: Licensed disposal companies have the necessary permits and specialized high-temperature incineration facilities to destroy fluorinated organic compounds in an environmentally sound and compliant manner[4][5]. The generator of the waste is legally responsible for its proper disposal from "cradle to grave"[11].

Step 7: Documentation

  • Action: Maintain a detailed log of the generated waste, including the chemical name, quantity, and accumulation date[5]. Obtain and retain all documentation from the disposal vendor, such as the waste manifest.

  • Causality: Thorough documentation is a legal requirement and provides a record of compliant disposal, which is essential for regulatory inspections and for tracking the lifecycle of hazardous materials.

Disposal Decision Logic

The choice of disposal method is dictated by the chemical nature of the waste. The following diagram illustrates the decision-making process for the disposal of laboratory chemical waste, highlighting the path for halogenated compounds.

DisposalDecision A Generated Laboratory Waste B Is the waste halogenated? A->B C Segregate as 'Halogenated Organic Waste' B->C Yes E Segregate as 'Non-Halogenated Organic Waste' B->E No D High-Temperature Incineration (Licensed Facility) C->D F Other appropriate disposal methods (e.g., fuel blending, chemical treatment) E->F

Caption: Decision-making flowchart for chemical waste disposal.

By implementing this comprehensive disposal plan, research organizations can ensure the safe management of this compound, thereby protecting their personnel, the environment, and maintaining the highest standards of scientific integrity and regulatory compliance.

References

  • Proper Disposal of 3-(4-Fluorophenyl)
  • This compound, 97%, Thermo Scientific. Fisher Scientific.
  • This compound, 97%, Thermo Scientific. Fisher Scientific.
  • HAZARDOUS WASTE SEGREG
  • Proper Disposal Procedures for Fluorine. Benchchem.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • SAFETY D
  • Finding an End to Forever Chemicals. Eurofins USA.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • 1,3-Benzodioxol-5-yl-4,4,4-trifluorobutane-1,3-dione. Apollo Scientific.
  • Learn the Basics of Hazardous Waste. US EPA.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone. As a research and development professional, your safety is paramount. This document moves beyond a simple checklist, offering a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound. The primary, immediate hazards associated with this chemical are:

  • Skin Irritation: Direct contact can cause irritation.

  • Serious Eye Irritation: The compound can cause significant damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the potential for exposure. The following recommendations are based on a thorough assessment of the hazards associated with this compound.

Hand Protection: A Critical Barrier

Due to the compound's classification as a skin irritant and the general reactivity of ketones, selecting the appropriate gloves is critical. Standard nitrile gloves, while common in laboratories, are not recommended for extended contact with ketones as they offer poor resistance.[6][7]

Glove MaterialRecommendation for KetonesRationale
Butyl Rubber Excellent Offers superior resistance to ketones, esters, and aldehydes.
Laminate Film (e.g., Ansell Barrier®) Excellent Provides the broadest range of chemical protection, ideal for handling specialty chemicals and when hazards are not fully characterized.[6][8]
Neoprene Fair to GoodCan be used for incidental splash protection, but not for prolonged immersion.
Nitrile PoorNot recommended for prolonged contact due to rapid degradation and permeation by ketones.[6][7]
Latex (Natural Rubber) PoorOffers poor resistance to ketones and many organic solvents.

Procedural Directive:

  • Primary Gloves: For all handling procedures, Butyl Rubber gloves are the primary recommendation.

  • Double Gloving: For procedures with a higher risk of splashing or when handling larger quantities, consider double-gloving with a pair of Butyl Rubber gloves or using a laminate film glove like the Ansell Barrier® as the inner glove with a more form-fitting glove over it for dexterity.[8]

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Replacement: If direct contact with the compound occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly. Do not reuse disposable gloves.

Eye and Face Protection: Shielding from Irritants

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: Must be worn at all times when handling the compound, even in small quantities. Standard safety glasses do not provide a sufficient seal against dust and splashes.

  • Face Shield: A full-face shield should be worn over chemical splash goggles during procedures where there is a significant risk of splashing or aerosol generation. This includes weighing larger quantities of the solid, preparing solutions, or during vigorous agitation.

Respiratory Protection: Preventing Inhalation

As the compound is a respiratory irritant in its solid, powdered form, appropriate respiratory protection is necessary, particularly when handling outside of a certified chemical fume hood.

PPE Selection Workflow for Handling this compound

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling the Compound Assess_Exposure Assess Potential for Inhalation Exposure Start->Assess_Exposure Fume_Hood Work in a Certified Chemical Fume Hood Assess_Exposure->Fume_Hood Low Potential (e.g., small transfers) Respirator Wear Air-Purifying Respirator with Organic Vapor Cartridges (e.g., 3M 6001 Series) Assess_Exposure->Respirator High Potential (e.g., weighing powder) Goggles Wear Chemical Splash Goggles Fume_Hood->Goggles Respirator->Goggles Gloves Wear Butyl Rubber or Laminate Film Gloves Goggles->Gloves Lab_Coat Wear a Flame-Resistant Lab Coat Gloves->Lab_Coat Face_Shield Consider a Face Shield for Splash Hazards Lab_Coat->Face_Shield

Caption: PPE selection workflow based on exposure potential.

Procedural Directive:

  • Engineering Controls: Whenever possible, handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Type: When a fume hood is not available or as a supplementary precaution, a half-mask or full-face air-purifying respirator equipped with organic vapor cartridges (e.g., 3M 6001 series or equivalent) is required.[9][10][11] If the solid is very fine and dusty, a P95 or P100 particulate pre-filter may be added to the organic vapor cartridge.

  • Fit Testing: As per OSHA regulations, all personnel required to wear a respirator must be medically cleared and undergo annual fit testing to ensure a proper seal.[12]

  • Cartridge Change Schedule: Implement a cartridge change-out schedule based on the frequency and duration of use, and the concentration of the contaminant.

Protective Clothing
  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn and kept fully buttoned.

  • Full-Length Pants and Closed-Toe Shoes: These are mandatory in any laboratory setting where hazardous chemicals are handled.

Operational and Disposal Plans

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills, or if you feel overwhelmed, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the following PPE:

    • Half-mask or full-face respirator with organic vapor cartridges and particulate pre-filters.

    • Chemical splash goggles and a face shield.

    • Two pairs of Butyl Rubber gloves.

    • A chemical-resistant apron over your lab coat.

  • Contain the Spill: Cover the solid spill with a compatible absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.

  • Collect the Material: Carefully scoop the spilled material and absorbent into a clearly labeled, sealable container for hazardous waste. Use non-sparking tools if there is any fire hazard.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: Seal the waste container and label it appropriately for hazardous waste pickup.

  • Remove PPE: Remove and dispose of all disposable PPE as hazardous waste. Wash hands and any exposed skin thoroughly.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Characterization:

  • This compound would likely fall under the EPA hazardous waste codes F001 or F002 if it is a spent solvent waste containing halogenated organic compounds.[8][13][14][15][16]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream labeling and disposal procedures.

Disposal Procedure:

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Containerization: Collect all waste (spilled material, contaminated PPE, and cleaning materials) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.

By adhering to these detailed protocols, you can handle this compound with a high degree of safety, protecting yourself and your colleagues while advancing your research.

References

  • 3M. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair.
  • Allergy Control Products. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair.
  • 3M. (n.d.). 3M™ Formaldehyde/Organic Vapor Cartridge 6005.
  • University of South Alabama. (2018). Glove Selection Guide.
  • EHSLeaders. (2014, July 17). Chemical-Resistant Gloves: Key Considerations.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Oklahoma State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • CP Lab Safety. (n.d.). Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove, 1 Pair.
  • SUWEB. (n.d.). EPA Hazardous Waste Codes.
  • HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(12), 1189.
  • Weinstain, R., et al. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • Polimery. (2018).
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart.
  • Sloop, C. L. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(12), 1189.
  • Fokin, A. V. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849-879.
  • Utochnikova, V. V. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. International Journal of Molecular Sciences, 23(22), 14193.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 341-343.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。